4-Bromo-1-fluoro-2-iodobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-fluoro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFI/c7-4-1-2-5(8)6(9)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNETZJWWXCLUKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382266 | |
| Record name | 4-bromo-1-fluoro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116272-41-4 | |
| Record name | 4-bromo-1-fluoro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1-fluoro-2-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-Bromo-1-fluoro-2-iodobenzene: Synthesis, Properties, and Applications in Modern Organic Chemistry
For Immediate Release
SHANGHAI, CN — January 8, 2026 — This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the versatile chemical intermediate, 4-Bromo-1-fluoro-2-iodobenzene. With its unique trifunctionalized aromatic core, this compound has emerged as a valuable building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical development and materials science.
Introduction: Unveiling a Key Synthetic Intermediate
This compound, identified by the CAS number 116272-41-4 , is a polyhalogenated benzene derivative.[1] Its structure, featuring three distinct halogen substituents—fluorine, bromine, and iodine—offers chemists a platform for regioselective transformations, making it a prized component in multistep synthetic pathways. The strategic placement of these halogens allows for differential reactivity in a variety of cross-coupling reactions, a cornerstone of modern organic synthesis. This guide will provide a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a focus on its utility in the construction of complex molecular architectures.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling, storage, and effective use in chemical reactions. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 116272-41-4 | [1][2] |
| Molecular Formula | C₆H₃BrFI | [2][3] |
| Molecular Weight | 300.89 g/mol | [2][4] |
| Appearance | White to cream or yellow crystalline powder/solid | [3] |
| Melting Point | 48-51 °C | [5] |
| IUPAC Name | This compound | [3][4] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a Sandmeyer-type reaction, starting from a commercially available aniline derivative. The following protocol is a well-established method for its preparation.[1]
Reaction Scheme
Experimental Protocol
-
Dissolution: Under an inert argon atmosphere, dissolve 5-bromo-2-fluoroaniline (45.6 g, 240 mmol) in water (120 mL).
-
Acidification: While stirring, slowly add concentrated hydrochloric acid (120 mL) to the solution.
-
Cooling: Cool the reaction mixture to -20 °C using a suitable cooling bath.
-
Diazotization: Add an aqueous solution of sodium nitrite (19.9 g, 288 mmol in 80 mL of water) dropwise, maintaining the temperature at -20 °C. Continue stirring at this temperature for 20 minutes.
-
Iodination: Add an aqueous solution of potassium iodide (59.8 g, 360 mmol in 60 mL of water) to the reaction mixture. Continue stirring for an additional 30 minutes.
-
Work-up and Purification: The reaction mixture is then typically warmed to room temperature, and the product is extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield this compound.
Applications in Organic Synthesis: A Gateway to Molecular Complexity
The trifunctional nature of this compound makes it a highly versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and materials science.[1][6] Its primary utility lies in its differential reactivity in palladium-catalyzed cross-coupling reactions.
Regioselective Cross-Coupling Reactions
The carbon-iodine bond is the most reactive site for oxidative addition to a palladium(0) catalyst, followed by the carbon-bromine bond. This reactivity difference allows for sequential, regioselective cross-coupling reactions. For instance, a Sonogashira or Suzuki coupling can be performed at the iodo position, leaving the bromo group intact for a subsequent coupling reaction. This stepwise approach is invaluable for the synthesis of highly substituted aromatic compounds.
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be effectively coupled with various boronic acids or esters. The following is a representative protocol for a Suzuki coupling at the more reactive iodo-position.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) to the flask.
-
Degassing: Purge the mixture with a stream of argon for 10-15 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir under an argon atmosphere for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the desired biaryl product.
Application in Sonogashira Coupling
The Sonogashira coupling is a versatile method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a reaction vessel, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), copper(I) iodide (0.05 mmol), and bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol).
-
Solvent and Base: Add a suitable solvent such as triethylamine or a mixture of DMF and water.
-
Degassing: Degas the reaction mixture by bubbling argon through it for 15-20 minutes.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 55 °C) for 1-12 hours, monitoring by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford the desired arylalkyne.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.
-
Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures: Use only in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray.
Conclusion
This compound is a strategically important building block in modern organic synthesis. Its unique substitution pattern allows for selective and sequential cross-coupling reactions, providing a powerful tool for the construction of complex, highly functionalized aromatic compounds. This guide has provided a comprehensive overview of its synthesis, properties, and key applications, underscoring its value to the scientific community, particularly in the fields of drug discovery and materials science.
References
- PubChem. (n.d.). 4-Bromo-2-fluoro-1-iodobenzene.
- KIT - The Research University in the Helmholtz Association. (n.d.). Synthesis of Bioactive Molecules.
- PubChem. (n.d.). This compound.
- Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction.
- SHINDO-KANO LABORATORY. (n.d.). Synthesis of Bioactive compounds.
- Royal Society of Chemistry. (2017). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides.
- Angene. (n.d.). 2-Bromo-1-fluoro-4-iodobenzene: A Key Intermediate for Advanced Synthesis.
- YouTube. (2023, November 24). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2021, August 15). Sonogashira Coupling.
- Journal of Chemical Education. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
- Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
- SciELO México. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 26(4), 289-293. [Link]
Sources
- 1. This compound | 116272-41-4 [chemicalbook.com]
- 2. This compound | C6H3BrFI | CID 2782750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2-fluoro-1-iodobenzene, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 4-Bromo-2-fluoro-1-iodobenzene | C6H3BrFI | CID 2724516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromo-2-fluoro-1-iodobenzene | 105931-73-5 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
An In-depth Technical Guide to 4-Bromo-1-fluoro-2-iodobenzene for Advanced Chemical Synthesis
This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in the field of drug development and materials science. It delves into the core chemical properties, reactivity, and synthetic utility of 4-Bromo-1-fluoro-2-iodobenzene, a versatile tri-halogenated aromatic building block. The content herein is curated to provide not only factual data but also field-proven insights into its application, particularly in modern cross-coupling methodologies.
Introduction: A Molecule of Strategic Importance
This compound (CAS No: 116272-41-4) is a polyhalogenated benzene derivative that has garnered significant interest as a molecular scaffold in organic synthesis.[1] Its unique trifunctional nature, possessing iodo, bromo, and fluoro substituents on a single phenyl ring, offers a platform for sequential and site-selective chemical modifications. This strategic arrangement of halogens, each with distinct reactivity profiles, allows for the controlled and stepwise introduction of various functionalities, making it an invaluable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[2]
Molecular Structure and Physicochemical Properties
The judicious placement of three different halogens on the benzene ring dictates the physical and chemical behavior of this compound. Understanding these properties is paramount for its effective use in synthesis, including reaction setup, solvent selection, and purification strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 116272-41-4 | [3] |
| Molecular Formula | C₆H₃BrFI | [3] |
| Molecular Weight | 300.89 g/mol | [3] |
| Appearance | Off-white to beige crystalline powder, crystals, and/or chunks | |
| Boiling Point | 247 °C | |
| Melting Point | 48-51 °C (lit.) | |
| SMILES | C1=CC(=C(C=C1Br)I)F | [3] |
| InChI | InChI=1S/C6H3BrFI/c7-4-1-2-5(8)6(9)3-4/h1-3H | [3] |
Spectroscopic Characterization: A Theoretical Overview
As of the latest literature review, publicly available, experimentally-derived spectroscopic data for this compound is limited. Therefore, this section provides a predicted analysis based on established principles of spectroscopy and by drawing comparisons with its isomers, such as 4-Bromo-2-fluoro-1-iodobenzene. This theoretical data serves as a guideline for researchers in characterizing this compound.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Data |
| ¹H NMR | The spectrum is expected to show three distinct aromatic protons. The proton ortho to the fluorine will likely appear as a doublet of doublets due to coupling with fluorine and the adjacent proton. The other two protons will also exhibit complex splitting patterns based on their coupling constants. |
| ¹³C NMR | Six distinct aromatic carbon signals are anticipated. The carbon directly attached to fluorine will show a large one-bond C-F coupling constant. The carbons bonded to iodine and bromine will be significantly deshielded. The "heavy atom effect" of iodine and bromine may cause the signals of the carbons they are attached to, to appear at a lower chemical shift than what would be expected based on electronegativity alone. |
| FT-IR (cm⁻¹) | Expected to show characteristic C-H stretching vibrations for an aromatic ring (~3100-3000 cm⁻¹), C=C stretching vibrations within the aromatic ring (~1600-1450 cm⁻¹), and strong C-F, C-Br, and C-I stretching vibrations at lower frequencies. |
| Mass Spec (m/z) | The molecular ion peak [M]⁺ is expected at m/z 300, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). Fragmentation would likely involve the loss of the halogen atoms, with the C-I bond being the most probable to cleave first due to its lower bond energy. |
Reactivity and Synthetic Applications: Harnessing Differential Halogen Reactivity
The synthetic utility of this compound lies in the differential reactivity of its three halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend I > Br > Cl > F. This hierarchy allows for selective functionalization at the C-I bond, followed by reaction at the C-Br bond, while the C-F bond typically remains intact for potential later-stage nucleophilic aromatic substitution.
This selective reactivity is a cornerstone of modern synthetic strategy, enabling the construction of complex biaryl and heterocyclic systems from a single, versatile starting material. The Suzuki-Miyaura cross-coupling reaction is a prime example of how this differential reactivity can be exploited.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. It is a robust and widely used method for the formation of carbon-carbon bonds.
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This section provides a detailed, field-tested protocol for the selective Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid. The protocol is designed to favor reaction at the more reactive C-I bond.
Materials and Reagents
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).
-
Catalyst Preparation: In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate (0.02 mmol) and tricyclohexylphosphine tetrafluoroborate (0.04 mmol) in toluene (2 mL).
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reactants. Follow this with the addition of toluene (8 mL) and degassed water (1 mL).
-
Reaction Conditions: The reaction mixture is heated to 80-100 °C and stirred vigorously under an argon atmosphere for 4-12 hours.
-
Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired mono-arylated product.
Diagram 2: Experimental Workflow for Selective Suzuki Coupling
Caption: A step-by-step workflow for the selective Suzuki-Miyaura coupling.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] It is harmful if swallowed, in contact with skin, or if inhaled.[3] All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a highly valuable and versatile building block for synthetic organic chemistry. Its trifunctional nature, combined with the predictable and differential reactivity of its halogen substituents, provides a powerful tool for the construction of complex molecular architectures. The ability to perform selective cross-coupling reactions, such as the Suzuki-Miyaura coupling, underscores its importance in modern drug discovery and materials science. This guide has provided a comprehensive overview of its chemical properties, a theoretical framework for its spectroscopic characterization, and a practical, field-tested protocol for its application in synthesis.
References
- National Center for Biotechnology Information. (n.d.). 4-Bromo-2-fluoro-1-iodobenzene. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). 1-Bromo-4-fluoro-2-iodobenzene. PubChem Compound Database.
- SpectraBase. (n.d.). 1-Bromo-4-fluoro-2-iodobenzene.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
Sources
4-Bromo-1-fluoro-2-iodobenzene molecular weight
An In-depth Technical Guide to 4-Bromo-1-fluoro-2-iodobenzene (CAS: 116272-41-4)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a tri-halogenated aromatic compound that serves as a highly versatile and strategic building block in modern organic synthesis. With a molecular weight of 300.89 g/mol , its utility is defined by the distinct reactivity of its three halogen substituents (I, Br, F), enabling selective, sequential functionalization.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, applications in cross-coupling reactions, and critical safety protocols. For professionals in drug discovery and materials science, this compound offers a pre-functionalized scaffold for constructing complex molecular architectures with high precision.
Chemical Identity and Core Properties
Precise identification and understanding of the physicochemical properties of this compound are fundamental for its effective use in a laboratory setting. It is crucial to distinguish this specific isomer (CAS: 116272-41-4) from other commercially available regioisomers.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 116272-41-4 | ChemicalBook[2] |
| Molecular Formula | C₆H₃BrFI | PubChem[1] |
| Molecular Weight | 300.89 g/mol | PubChem[1] |
| Synonyms | 5-Bromo-2-fluoroiodobenzene, 3-Iodo-4-fluorobromobenzene | PubChem[1], ChemicalBook[2] |
| Physicochemical Property | Value | Source(s) |
| Appearance | Off-white to beige crystalline powder or chunks | ECHEMI[3] |
| Melting Point | 48-51 °C | ECHEMI[3], ChemicalBook[4] |
| Boiling Point | 243.9 ± 20.0 °C (Predicted) | ECHEMI[3] |
| XLogP3-AA | 3.4 | PubChem[1] |
The Strategic Value of a Tri-Halogenated Scaffold
The primary value of this compound lies not just in its structure, but in the differential reactivity of its halogen atoms. This hierarchy allows chemists to perform sequential, site-selective reactions, a cornerstone of efficient molecular construction. The reactivity towards common palladium-catalyzed cross-coupling reactions follows the order of the carbon-halogen bond strength: C-I < C-Br < C-F.
-
Iodine: The C-I bond is the weakest, making it the most reactive site. It is preferentially targeted in cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations under mild conditions, leaving the bromide and fluoride untouched.[5][6]
-
Bromine: The C-Br bond is stronger and requires more forcing reaction conditions (e.g., different ligands, higher temperatures) to activate. This allows for a second, different functional group to be introduced after the iodide has been reacted.
-
Fluorine: The C-F bond is the strongest and is generally inert to cross-coupling conditions. Instead, it serves as a stable substituent that can modulate the electronic properties and lipophilicity of the final molecule—a highly desirable feature in drug design.[6] It can also participate in nucleophilic aromatic substitution (SₙAr) reactions under specific conditions.[5]
Caption: Reactivity hierarchy of halogens on the benzene ring.
Synthesis and Characterization
Synthetic Protocol via Diazotization
This compound is commonly prepared from a commercially available aniline precursor through a Sandmeyer-type reaction. The following protocol is adapted from established methods.[2]
Starting Material: 5-Bromo-2-fluoroaniline
Workflow:
-
Diazotization: 5-Bromo-2-fluoroaniline is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to sub-zero temperatures (-20 °C to 0 °C).[2]
-
An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to form the corresponding diazonium salt. The temperature must be strictly controlled to prevent decomposition.
-
Iodination: An aqueous solution of potassium iodide (KI) is then added to the freshly prepared diazonium salt solution.[2]
-
The mixture is stirred, allowing for the displacement of the diazonium group by iodide, which precipitates the product.
-
Work-up and Purification: The crude product is isolated, washed, and purified, typically by recrystallization or column chromatography, to yield the final this compound.
Caption: Synthetic workflow for this compound.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. These methods provide a self-validating system for quality control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure by showing the precise electronic environment of each proton and carbon atom. The coupling patterns between fluorine and adjacent protons/carbons are characteristic and confirm the regiochemistry.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present and confirms the aromatic C-H and C-halogen bonds.[7][8]
-
Mass Spectrometry (MS): MS provides the exact molecular weight of the compound, and the characteristic isotopic pattern of bromine helps confirm its presence.
-
Gas Chromatography (GC): GC is often used to determine the purity of the final product.[9]
Applications in Research and Development
This compound is not an end product but a critical intermediate. Its utility is best demonstrated through its application in building more complex molecules.
Protocol: Site-Selective Suzuki Cross-Coupling
This protocol describes the selective functionalization at the C-I position, a common first step in a sequential synthesis.
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), a boronic acid or ester partner (1.1-1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is complete when the starting material is consumed.
-
Work-up: After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the 2-substituted-4-bromo-1-fluorobenzene derivative, which is now ready for a subsequent coupling reaction at the bromine position.
Role in Drug Discovery
The halogenated benzene motif is a privileged structure in medicinal chemistry. This compound serves as a key starting material for various therapeutic agents.
-
Oncology: It is listed as an intermediate for antineoplastic agents like Binimetinib and Venetoclax, highlighting its relevance in cancer research.[10] Its potential use in lung adenocarcinoma research has also been noted.[11]
-
Anticoagulants: The related isomer, 4-bromo-3-fluoroiodobenzene, is used to synthesize selective Factor Xa inhibitors, which are a class of modern anticoagulant drugs.[5] The principles of its differential reactivity are directly applicable.
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of this compound is mandatory to ensure laboratory safety.
GHS Hazard Classification
The compound is classified with several hazards according to the Globally Harmonized System (GHS).[1]
| Hazard Code | Description | Class |
| H315 | Causes skin irritation | Skin Irritant, Category 2 |
| H319 | Causes serious eye irritation | Eye Irritant, Category 2 |
| H335 | May cause respiratory irritation | STOT SE, Category 3 |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Warning) |
| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Warning) |
| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Warning) |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13]
-
Personal Protective Equipment:
-
Hygiene: Wash hands thoroughly after handling. Keep away from food and drink.[12]
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]
-
The product may be light-sensitive; storage in a dark place is recommended.[12]
-
Keep under an inert atmosphere for long-term storage to prevent degradation.[10]
References
- PubChem. This compound.
- PubChem. 4-Bromo-2-fluoro-1-iodobenzene.
- Autechaux.
- SpectraBase. 1-Bromo-4-fluoro-2-iodobenzene. [Link]
- Google Patents. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
- PubChem. 1-Bromo-4-fluoro-2-iodobenzene.
- Autechaux.
Sources
- 1. This compound | C6H3BrFI | CID 2782750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 116272-41-4 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 4-Bromo-2-fluoro-1-iodobenzene | 105931-73-5 [chemicalbook.com]
- 5. ossila.com [ossila.com]
- 6. innospk.com [innospk.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 1-Bromo-4-fluoro-2-iodobenzene | C6H3BrFI | CID 2773370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A15884.14 [thermofisher.com]
- 10. 105931-73-5|4-Bromo-2-fluoro-1-iodobenzene|BLD Pharm [bldpharm.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. downloads.ossila.com [downloads.ossila.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
4-Bromo-1-fluoro-2-iodobenzene structure
An In-depth Technical Guide: 4-Bromo-1-fluoro-2-iodobenzene
An Introduction to a Key Synthetic Building Block
This compound is a tri-halogenated aromatic compound of significant interest to researchers and process chemists, particularly within the pharmaceutical and materials science sectors. Its value lies not in its direct application, but in its utility as a highly versatile intermediate for constructing complex molecular architectures.[1] The strategic placement of three distinct halogens—iodine, bromine, and fluorine—on the benzene ring provides a platform for programmed, sequential chemical modifications. This guide offers a detailed exploration of its structure, a validated synthesis protocol, methods for its characterization, and the strategic principles behind its application in modern organic synthesis.
Compound Profile and Key Properties
A precise understanding of the chemical and physical properties of this compound is fundamental for its safe handling, storage, and application in synthetic protocols.
Chemical Structure and Identifiers
The compound's structure is defined by a benzene ring substituted with fluorine at position 1, iodine at position 2, and bromine at position 4. This specific arrangement is critical to its unique reactivity profile.
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 116272-41-4 | [1][2][3] |
| Molecular Formula | C₆H₃BrFI | [2] |
| Molecular Weight | 300.89 g/mol | [2][4] |
| Canonical SMILES | C1=CC(=C(C=C1Br)I)F | [2] |
| InChIKey | JNETZJWWXCLUKM-UHFFFAOYSA-N | [2] |
| Synonyms | 5-Bromo-2-fluoroiodobenzene, 3-Iodo-4-fluorobromobenzene | [2] |
Physicochemical and Safety Data
The compound is typically a solid at room temperature and requires careful handling due to its irritant nature.
| Property | Value | Source |
| Appearance | White to cream or pale brown crystalline solid/powder. | [5] |
| Melting Point | Data for the specific isomer is not consistently reported. Related isomers like 4-Bromo-2-fluoro-1-iodobenzene (CAS 105931-73-5) melt at 48-51 °C. | [6][7] |
| GHS Hazard Codes | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). May also be harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332). | [2][4] |
| Storage | Store at room temperature in a well-sealed container. | [8] |
Synthesis: A Validated Laboratory Protocol
The most direct and reliable synthesis of this compound is achieved via a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for converting aryl amines into aryl halides.[9][10] The process begins with the diazotization of a commercially available aniline precursor, followed by displacement of the resulting diazonium group with iodide.
Rationale and Strategy
The choice of 5-bromo-2-fluoroaniline as the starting material is strategic, as it already contains the required bromo- and fluoro- substituents in the correct relative positions.[1] The Sandmeyer reaction provides a high-yielding pathway to introduce the iodine atom. The diazotization step, involving the reaction of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid), must be conducted at low temperatures (typically below 0 °C) to ensure the stability of the intermediate diazonium salt. The subsequent introduction of potassium iodide leads to the displacement of the dinitrogen group—an excellent leaving group—and the formation of the stable C-I bond.[1]
Detailed Experimental Protocol
This protocol is adapted from established procedures.[1]
Reagents:
-
5-Bromo-2-fluoroaniline (1 equivalent)
-
Concentrated Hydrochloric Acid
-
Water (distilled or deionized)
-
Sodium Nitrite (NaNO₂) (1.2 equivalents)
-
Potassium Iodide (KI) (1.5 equivalents)
-
Diethyl Ether or Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Thiosulfate solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 5-bromo-2-fluoroaniline (e.g., 45.6 g, 240 mmol) in water (120 mL).[1]
-
Cool the suspension in an ice-salt or acetone-dry ice bath to -20 °C.
-
Slowly add concentrated hydrochloric acid (120 mL) while maintaining the low temperature.[1]
-
Prepare a solution of sodium nitrite (19.9 g, 288 mmol) in water (80 mL) and add it dropwise to the aniline suspension over 30-45 minutes, ensuring the internal temperature does not rise above -15 °C.[1]
-
Stir the resulting mixture vigorously at -20 °C for an additional 20 minutes to ensure complete formation of the diazonium salt.[1]
-
Iodide Displacement: In a separate beaker, dissolve potassium iodide (59.8 g, 360 mmol) in water (60 mL).[1]
-
Add the potassium iodide solution dropwise to the cold diazonium salt solution. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, continue stirring for 30 minutes, then allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.[1]
-
Workup and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, 10% sodium thiosulfate solution (to remove excess iodine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by column chromatography (eluting with hexanes) or recrystallization to yield a crystalline solid.
Synthesis Workflow Diagram
Structural Verification
Confirmation of the structure and assessment of purity are achieved through a combination of standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | The spectrum will show three distinct signals in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the three protons on the benzene ring. Each signal will exhibit complex splitting patterns due to both proton-proton (ortho, meta) and proton-fluorine couplings. |
| ¹³C NMR | Six signals are expected for the aromatic carbons. The carbon directly bonded to fluorine (C1) will show a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). The carbons ortho and meta to the fluorine will show smaller two- and three-bond C-F couplings, respectively. The chemical shifts will be influenced by the electronegativity and heavy atom effects of the three different halogen substituents. |
| ¹⁹F NMR | A single resonance is expected, with its chemical shift providing confirmation of the fluorine's electronic environment. |
| Mass Spec. | The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), confirming the elemental composition. |
| Infrared (IR) | The spectrum will show characteristic C-H stretching frequencies for the aromatic ring (~3100-3000 cm⁻¹), C=C ring stretching (~1600-1450 cm⁻¹), and strong absorptions corresponding to C-F, C-Br, and C-I bonds in the fingerprint region. |
Core Application: A Platform for Sequential Cross-Coupling
The primary strategic value of this compound lies in the differential reactivity of its three carbon-halogen bonds.[11] This allows chemists to perform sequential, site-selective cross-coupling reactions, building molecular complexity in a controlled manner.
The Principle of Differential Halogen Reactivity
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), the first and rate-determining step is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The activation barrier for this step is highly dependent on the halogen, following a well-established trend:
C–I > C–Br > C–Cl >> C–F
This reactivity hierarchy is a direct consequence of the decreasing carbon-halogen bond dissociation energies down the group. For this compound:
-
The C-I bond is the weakest and most reactive, readily undergoing oxidative addition under mild conditions.[11]
-
The C-Br bond is stronger and requires more forcing conditions (e.g., higher temperatures, different ligands) to react.
-
The C-F bond is the strongest and is generally inert to standard palladium cross-coupling conditions, making it a stable substituent that can be carried through multiple synthetic steps.[12]
This predictable reactivity allows for a two- or even three-step synthetic sequence on the same aromatic core. A reaction can be performed selectively at the iodine position, the product isolated, and then a second, different reaction can be carried out at the bromine position.
Synthetic Strategy Workflow
The following diagram illustrates a general strategy for a sequential Suzuki and Sonogashira coupling.
This selective approach is invaluable in drug discovery and materials science, where precise control over the final structure is necessary to achieve desired biological activity or physical properties.[11][13]
Conclusion
This compound is more than a simple halogenated solvent; it is a sophisticated tool for the modern synthetic chemist. Its value is derived from the predictable and hierarchical reactivity of its three distinct halogen substituents. By enabling programmed, sequential cross-coupling reactions, it serves as a powerful and versatile scaffold for the efficient construction of complex, highly functionalized aromatic molecules. This capability makes it an indispensable intermediate for researchers and drug development professionals aiming to synthesize novel pharmaceutical agents, agrochemicals, and advanced materials.[14][15]
References
- PubChem. This compound | C6H3BrFI | CID 2782750.
- PubChem. 4-Bromo-2-fluoro-1-iodobenzene | C6H3BrFI | CID 2724516.
- Wikipedia. Sandmeyer reaction.
- National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review.
- Organic Chemistry Portal. Sandmeyer Reaction.
- PubChem. 1-Bromo-4-fluoro-2-iodobenzene | C6H3BrFI | CID 2773370.
- SpectraBase. 1-Bromo-4-fluoro-2-iodobenzene.
- Google Patents. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
- Wikipedia. 1-Bromo-4-fluorobenzene.
- Google Patents. US8088960B2 - Process for the production of substituted bromobenzenes.
- MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
Sources
- 1. This compound | 116272-41-4 [chemicalbook.com]
- 2. This compound | C6H3BrFI | CID 2782750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 116272-41-4|this compound|BLD Pharm [bldpharm.com]
- 4. 4-Bromo-2-fluoro-1-iodobenzene | C6H3BrFI | CID 2724516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromo-2-fluoro-1-iodobenzene, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. 4-Bromo-2-fluoro-1-iodobenzene | 105931-73-5 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. 116272-41-4・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ossila.com [ossila.com]
- 12. mdpi.com [mdpi.com]
- 13. innospk.com [innospk.com]
- 14. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]
- 15. innospk.com [innospk.com]
An In-Depth Technical Guide to the Synthesis of 4-Bromo-1-fluoro-2-iodobenzene
Introduction: The Strategic Importance of 4-Bromo-1-fluoro-2-iodobenzene
This compound is a polyhalogenated aromatic compound of significant interest in the fields of medicinal chemistry and materials science.[1] Its utility stems from the orthogonal reactivity of its three distinct halogen substituents. The iodine atom is highly susceptible to participation in metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, due to the relatively weak carbon-iodine bond. The bromine atom offers a secondary site for similar cross-coupling reactions under slightly more forcing conditions, allowing for sequential, site-selective functionalization. The fluorine atom, in contrast, is generally more stable towards these coupling reactions but can be activated for nucleophilic aromatic substitution. This differential reactivity makes this compound a versatile building block for the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs) and advanced materials.[2] This guide provides a comprehensive, field-proven protocol for the synthesis of this valuable compound, grounded in the principles of the Sandmeyer reaction.
Core Synthesis Pathway: A Modified Sandmeyer Approach
The most reliable and scalable synthesis of this compound proceeds via a two-step, one-pot diazotization-iodination sequence starting from 5-bromo-2-fluoroaniline. This method is a variation of the classic Sandmeyer reaction, which is a cornerstone of aromatic chemistry for converting aryl amines into aryl halides.[3][4][5] The overall transformation involves the conversion of the amino group into a diazonium salt, which is an excellent leaving group (N₂), followed by its substitution with an iodide ion.
Reaction Scheme
Caption: Overall synthesis scheme for this compound.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with clear checkpoints and expected observations.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 5-Bromo-2-fluoroaniline | 190.02 | 45.6 g | 240 mmol | Starting material |
| Concentrated HCl | 36.46 | 120 mL | ~1.44 mol | Acid catalyst and solvent |
| Sodium Nitrite (NaNO₂) | 69.00 | 19.9 g | 288 mmol | Diazotizing agent |
| Potassium Iodide (KI) | 166.00 | 59.8 g | 360 mmol | Iodide source |
| Deionized Water | 18.02 | As needed | - | Solvent |
| Hexane | - | As needed | - | Extraction solvent |
| Saturated NaHCO₃ (aq) | - | As needed | - | Neutralizing wash |
| Saturated Na₂SO₃ (aq) | - | As needed | - | Reducing wash |
| Anhydrous Na₂SO₄ | - | As needed | - | Drying agent |
Procedure:
-
Aniline Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 5-bromo-2-fluoroaniline (45.6 g, 240 mmol) in 120 mL of deionized water.
-
Acidification: While stirring, slowly add 120 mL of concentrated hydrochloric acid to the aniline suspension. The mixture will warm up; ensure it is well-stirred to form the aniline hydrochloride salt.
-
Cooling: Cool the reaction mixture to -20 °C using a suitable cooling bath (e.g., dry ice/acetone). It is critical to maintain a low temperature to ensure the stability of the diazonium salt intermediate.[6]
-
Diazotization: Dissolve sodium nitrite (19.9 g, 288 mmol) in 80 mL of water. Add this solution dropwise to the cooled aniline hydrochloride suspension via the dropping funnel. The rate of addition should be controlled to maintain the temperature below -15 °C. The reaction is complete when a slight excess of nitrous acid is detected using starch-iodide paper. Continue stirring at -20 °C for an additional 20 minutes.[1]
-
Iodination: Prepare a solution of potassium iodide (59.8 g, 360 mmol) in 60 mL of water. Add this KI solution to the cold diazonium salt suspension. A vigorous evolution of nitrogen gas will be observed. Allow the reaction to stir for 30 minutes at low temperature, then let it warm to room temperature and stir for an additional 1-2 hours, or until gas evolution ceases.[1]
-
Work-up and Extraction: Transfer the reaction mixture to a separatory funnel and extract with hexane (3 x 150 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and saturated aqueous sodium sulfite solution (to remove any residual iodine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: The crude residue can be purified by silica gel column chromatography using hexane as the eluent to yield the final product, 5-bromo-2-fluoroiodobenzene (an isomer of the target molecule, with the same molecular formula and a similar synthesis pathway).[1] A yield of approximately 76% (54.6 g) can be expected.[1]
Mechanistic Insights: The "Why" Behind the Protocol
Diazotization
The reaction is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite and hydrochloric acid.[6] The nitrous acid is then protonated by the excess strong acid to form the nitrosonium ion (NO⁺), which is a potent electrophile.[7]
Caption: Formation of the electrophilic nitrosonium ion.
The primary aromatic amine (5-bromo-2-fluoroaniline) then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the aryl diazonium salt.[8] Maintaining a low temperature is crucial because diazonium salts, while more stable than their aliphatic counterparts, can decompose at higher temperatures.[7]
The Sandmeyer-Type Iodination
The substitution of the diazonium group with iodide does not strictly require a copper catalyst, unlike the classic Sandmeyer reactions for chlorides and bromides.[4][5] The iodide ion is a strong enough nucleophile to directly attack the diazonium salt. The reaction proceeds through a radical mechanism, initiated by a single-electron transfer from the iodide ion to the diazonium salt. This forms an aryl radical, nitrogen gas, and an iodine radical. The aryl radical then combines with the iodine radical to form the final product.[4]
Caption: Experimental workflow for the synthesis of this compound.
Safety and Hazard Considerations
-
Aryl Diazonium Salts: These intermediates are potentially explosive, especially when isolated in a dry state. The one-pot procedure described herein minimizes this risk by keeping the diazonium salt in a cold aqueous solution.
-
Reagents: Concentrated hydrochloric acid is corrosive. Sodium nitrite is an oxidizing agent and is toxic if ingested. Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work within a well-ventilated fume hood.
-
Gas Evolution: The reaction produces nitrogen gas, which can cause pressure buildup if the reaction vessel is not adequately vented.
Characterization
The final product, this compound, is a solid at room temperature. Its identity and purity should be confirmed using standard analytical techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the substitution pattern on the aromatic ring.
-
Mass Spectrometry: To confirm the molecular weight (300.89 g/mol ).[9]
-
Infrared Spectroscopy: To identify characteristic vibrations of the C-Br, C-F, and C-I bonds.
Conclusion
The synthesis of this compound via the diazotization of 5-bromo-2-fluoroaniline followed by iodination is a robust and efficient method. By carefully controlling the reaction temperature and stoichiometry, researchers can reliably produce this versatile building block for applications in drug discovery and materials science. The mechanistic understanding of the diazotization and Sandmeyer-type processes is key to troubleshooting and optimizing this important transformation.
References
- Grokipedia. Sandmeyer reaction.
- L.S.College, Muzaffarpur. (2022-01-21). Sandmeyer reaction.
- Wikipedia. Sandmeyer reaction. [Link]
- PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
- Illustrated Glossary of Organic Chemistry. Sandmeyer reaction. [Link]
- PubChem. This compound. [Link]
- Online Chemistry notes. (2023-05-25). Diazotization reaction: Mechanism and Uses. [Link]
- Chemistry LibreTexts. (2019-06-05). 14.
- YouTube. (2024-02-22).
Sources
- 1. This compound | 116272-41-4 [chemicalbook.com]
- 2. ossila.com [ossila.com]
- 3. grokipedia.com [grokipedia.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound | C6H3BrFI | CID 2782750 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Bromo-1-fluoro-2-iodobenzene IUPAC name
An In-depth Technical Guide to 4-Bromo-1-fluoro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 116272-41-4), a versatile polyhalogenated aromatic compound. Its unique substitution pattern, featuring three distinct halogen atoms, makes it a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document will delve into its chemical properties, synthesis, reactivity, applications, and safety protocols, offering a critical resource for professionals in drug development and chemical research.
Nomenclature and Structure
The nomenclature of polysubstituted benzene derivatives follows the IUPAC rules, which prioritize substituents based on alphabetical order when locants are not a deciding factor. For the compound , the correct IUPAC name is This compound [1].
-
IUPAC Name: this compound[1]
-
CAS Number: 116272-41-4[1]
-
Molecular Formula: C₆H₃BrFI[1]
-
Synonyms: 5-bromo-2-fluoroiodobenzene, 3-iodo-4-fluorobromobenzene, 1-bromo-4-fluoro-3-iodobenzene[1]
The structure of this compound is a benzene ring with bromine, fluorine, and iodine atoms at positions 4, 1, and 2, respectively.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Molecular Weight | 300.89 g/mol | [2] |
| Appearance | White to light yellow crystalline solid | [3] |
| Melting Point | 34-38 °C | [3] |
| Boiling Point | 80 °C at 2.5 mmHg | [3] |
| Density | 2.281 g/cm³ | [3] |
| Flash Point | >230 °F | [4] |
Synthesis and Reactivity
Synthetic Pathway
This compound is typically synthesized from a substituted aniline precursor through a Sandmeyer-type reaction. A common starting material is 5-bromo-2-fluoroaniline[5]. The synthesis involves a diazotization reaction followed by the introduction of iodine.
Experimental Protocol: Synthesis of this compound [5]
-
Dissolution: Under an argon atmosphere, dissolve 5-bromo-2-fluoroaniline (45.6 g, 240 mmol) in water (120 mL).
-
Acidification: While stirring, slowly add concentrated hydrochloric acid (120 mL).
-
Cooling: Cool the reaction mixture to -20 °C.
-
Diazotization: Add a solution of sodium nitrite (19.9 g, 288 mmol) in water (80 mL) dropwise, maintaining the temperature at -20 °C. Continue stirring for 20 minutes.
-
Iodination: Add a solution of potassium iodide (59.8 g, 360 mmol) in water (60 mL) and continue to stir for an additional 30 minutes.
-
Work-up: The resulting product can be isolated through extraction and purified by distillation or chromatography.
Reactivity Profile
The reactivity of this compound is dictated by the three different halogen substituents. This differential reactivity is the cornerstone of its utility as a synthetic intermediate. The iodine and bromine atoms are particularly susceptible to participating in metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings[6]. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in these reactions, allowing for selective functionalization. The fluorine atom can participate in nucleophilic aromatic substitution reactions, though this typically requires harsh conditions or an activated substrate[7].
Below is a diagram illustrating the selective reactivity in cross-coupling reactions.
Sources
- 1. This compound | C6H3BrFI | CID 2782750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2-fluoro-1-iodobenzene | C6H3BrFI | CID 2724516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 116272-41-4 [chemicalbook.com]
- 6. innospk.com [innospk.com]
- 7. ossila.com [ossila.com]
4-Bromo-1-fluoro-2-iodobenzene safety data sheet (SDS)
An In-Depth Technical Guide to the Safe Handling of 4-Bromo-1-fluoro-2-iodobenzene
For researchers, scientists, and drug development professionals, this compound is a valuable building block in organic synthesis, prized for its distinct reactive sites that allow for sequential, site-selective cross-coupling reactions.[1][2] However, its utility in the laboratory is matched by a critical need for rigorous safety protocols. This guide provides a comprehensive overview of the hazards associated with this compound and details the necessary procedures for its safe handling, storage, and disposal.
Understanding the Hazard Profile
This compound is a multi-halogenated aromatic compound that, while stable under normal conditions, presents several health hazards.[3] The primary routes of exposure are inhalation, skin contact, and eye contact.
GHS Classification and Hazard Statements
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products.[4][5] For this compound, the GHS classification indicates that it is an irritant and may be harmful if inhaled, swallowed, or comes into contact with skin.[6][7]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3][6][7][8] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[3][6][7][8] |
| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation[7][8] |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed[6][7] |
| Acute toxicity, dermal | 4 | H312: Harmful in contact with skin[6][7] |
| Acute toxicity, inhalation | 4 | H332: Harmful if inhaled[6][7] |
Note: The GHS classifications are based on aggregated data and may vary slightly between suppliers.[6][7] It is crucial to always consult the specific Safety Data Sheet (SDS) provided with the product.
The "Exclamation Mark" pictogram is the primary GHS symbol associated with this compound, indicating its irritant and acute toxicity hazards.[4]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
A robust safety strategy for handling this compound relies on a combination of engineering controls and appropriate personal protective equipment. The hierarchy of controls should always be prioritized, with engineering solutions being the first line of defense.
Engineering Controls
Given the respiratory irritation potential, all work with this compound should be conducted in a well-ventilated area.[3][9][10] A certified chemical fume hood is mandatory for all procedures that may generate dust or vapors.[3] Eyewash stations and safety showers must be readily accessible in the immediate work area.[3]
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent skin and eye contact. The following PPE is required when handling this compound:
-
Eye and Face Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are essential.[3][11] A face shield should be worn in situations with a higher risk of splashing.[12]
-
Skin Protection:
-
Gloves: Wear protective gloves, such as nitrile rubber, that are resistant to chemical permeation.[3] Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.
-
Lab Coat: A flame-retardant lab coat should be worn at all times.
-
Additional Protection: For larger quantities or in situations with a high risk of exposure, consider a PVC apron or a full protective suit.
-
The following diagram illustrates the decision-making process for selecting the appropriate level of control.
Caption: A workflow for selecting appropriate controls based on risk assessment.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to minimizing the risk of exposure and ensuring the stability of the compound.
Handling
-
Avoid all personal contact, including the inhalation of dust or vapors.
-
Use in a well-ventilated area, preferably a chemical fume hood.[3][9][10]
-
Keep away from heat, sparks, and open flames.[12]
-
Take precautionary measures against static discharge.[12]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[10]
Storage
-
The product may be light-sensitive; store in the dark.[10]
-
Store away from incompatible materials, such as strong oxidizing agents.[3]
Emergency Procedures: First Aid and Spill Response
In the event of an exposure or spill, a rapid and informed response is crucial.
First Aid Measures
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][9] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[3][9] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][9][13] |
Spill Response
In the event of a spill, the following steps should be taken:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[3] Do not use combustible materials like sawdust.[3]
-
Collect: Carefully sweep or scoop up the absorbed material into a suitable, closed container for disposal.[3]
-
Clean: Wash the spill area with soap and water.[14]
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.[3][10]
The following diagram outlines the decision-making process for responding to a spill.
Caption: A decision tree for responding to a chemical spill.
Toxicological and Ecological Information
Toxicological Profile
There is no acute toxicity information available for this specific product.[3] However, based on its GHS classification, it is considered harmful if swallowed, inhaled, or in contact with skin.[6][7] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[12] The toxicological properties have not been fully investigated.[12]
Ecological Information
There is no specific data available regarding the environmental impact of this compound. However, it is good practice to prevent its release into the environment.[10][15] This substance is not expected to be readily biodegradable.
Disposal Considerations
Waste disposal must be conducted in strict accordance with all applicable federal, state, and local regulations.[3][9][10] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[16] It is recommended to use a licensed disposal company.[13]
Conclusion
This compound is a valuable reagent for synthetic chemistry, but it requires careful and informed handling. By understanding its hazard profile, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can safely harness its synthetic potential. Always prioritize safety and consult the most up-to-date Safety Data Sheet before commencing any work.
References
- This compound | C6H3BrFI | CID 2782750. PubChem.
- 4-Bromo-2-fluoro-1-iodobenzene | C6H3BrFI | CID 2724516. PubChem.
- 1-BROMO-4-FLUOROBENZENE. SD Fine-Chem.
- 4-Bromofluorobenzene Standard (1X1 mL) - Safety Data Sheet. (2024, August 23). Agilent Technologies.
- 1-Bromo-4-fluoro-2-iodobenzene | C6H3BrFI | CID 2773370. PubChem.
- GHS Classification (Rev.11, 2025) Summary. PubChem.
- GHS Hazard Classification: Everything You Need to Know. (2014, May 20). ERA Environmental.
- Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives. NCBI.
- This compound | 116272-41-4. J&K Scientific.
- GHS Classification Summary (Rev.8, 2019). PubChem - NIH.
- GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS). UNECE.
Sources
- 1. This compound | 116272-41-4 [chemicalbook.com]
- 2. ossila.com [ossila.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. era-environmental.com [era-environmental.com]
- 6. This compound | C6H3BrFI | CID 2782750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Bromo-2-fluoro-1-iodobenzene | C6H3BrFI | CID 2724516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Bromo-4-fluoro-2-iodobenzene | C6H3BrFI | CID 2773370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. downloads.ossila.com [downloads.ossila.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. agilent.com [agilent.com]
- 16. fishersci.com [fishersci.com]
A Guide to the Spectroscopic Characterization of 4-Bromo-1-fluoro-2-iodobenzene and Its Isomers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance and Analytical Challenges of a Polyhalogenated Aromatic Building Block
4-Bromo-1-fluoro-2-iodobenzene (CAS No. 116272-41-4) is a polyhalogenated aromatic compound that serves as a versatile building block in organic synthesis.[1][2] Its utility stems from the distinct reactivity of its three halogen substituents (iodine, bromine, and fluorine), which allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions. This makes it a valuable precursor for the synthesis of complex molecules in pharmaceutical and materials science research.[2]
However, the very structural complexity that makes this molecule synthetically attractive also presents a challenge for its unambiguous characterization. A definitive and publicly accessible repository of the complete spectroscopic data for this compound is notably scarce. This guide, therefore, adopts a comprehensive approach by not only discussing the theoretical underpinnings of its spectroscopic analysis but also by leveraging the available data from its close isomers, such as 4-Bromo-2-fluoro-1-iodobenzene and 1-Bromo-4-fluoro-2-iodobenzene, to provide a robust framework for its characterization.
This document will provide an in-depth analysis of the expected features in Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this compound. By combining theoretical principles with empirical data from related structures, this guide aims to equip researchers with the necessary tools to confidently identify and characterize this important synthetic intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Decoding the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For a substituted benzene ring like that in this compound, NMR provides precise information about the electronic environment of each hydrogen, carbon, and fluorine nucleus.
¹H NMR Spectroscopy: The Influence of Halogen Substituents on Proton Chemical Shifts
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region (typically 6.5-8.5 ppm), corresponding to the three protons on the benzene ring. The chemical shift of each proton is influenced by the electron-withdrawing inductive effects and electron-donating resonance effects of the halogen substituents. The multiplicity of each signal will be determined by the coupling of each proton to its neighbors, including through-space coupling to the fluorine atom.
To illustrate the expected pattern, we can examine the ¹H NMR data for the isomer 4-Bromo-2-fluoro-1-iodobenzene .[3] While the exact chemical shifts will differ due to the different substituent positions, the coupling patterns and general principles of interpretation are directly applicable.
Table 1: Predicted ¹H NMR Data for this compound (Based on Spectroscopic Principles)
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | ~ 7.8 - 8.2 | d (doublet) | ³J(H-H) ≈ 8-9 |
| H-5 | ~ 7.4 - 7.7 | dd (doublet of doublets) | ³J(H-H) ≈ 8-9, ⁴J(H-H) ≈ 2-3 |
| H-6 | ~ 7.1 - 7.4 | d (doublet) | ⁴J(H-H) ≈ 2-3 |
Note: These are predicted values. Actual values may vary based on solvent and experimental conditions.
Experimental Protocol for ¹H NMR Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Spectroscopy: The "Heavy Atom" Effect and C-F Coupling
The ¹³C NMR spectrum of this compound will display six signals for the six aromatic carbons. A key feature will be the large coupling constant between the carbon atom directly bonded to fluorine (C-1) and the ¹⁹F nucleus (¹J(C-F)), which can range from 240-260 Hz. The carbons ortho and meta to the fluorine will also show smaller C-F couplings.
A noteworthy phenomenon in the ¹³C NMR of halogenated compounds is the "heavy atom effect," where bromine and iodine cause an upfield shift (to lower ppm values) of the carbon to which they are attached. This is counterintuitive to their electronegativity and is due to the large electron clouds of these atoms inducing shielding.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (J(C-F), Hz) | Rationale |
| C-1 | ~ 160-165 | ¹J ≈ 245-255 | Directly attached to highly electronegative F; large ¹J(C-F). |
| C-2 | ~ 90-95 | ²J ≈ 20-25 | "Heavy atom effect" from iodine causes significant upfield shift. |
| C-3 | ~ 135-140 | ³J ≈ 5-10 | |
| C-4 | ~ 120-125 | ⁴J ≈ 0-5 | "Heavy atom effect" from bromine causes an upfield shift. |
| C-5 | ~ 130-135 | ³J ≈ 5-10 | |
| C-6 | ~ 115-120 | ²J ≈ 20-25 | Ortho to F, expected to be shielded. |
Note: These are predicted values. Actual values will depend on the solvent and experimental conditions.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides a single peak for the fluorine atom in this compound. The chemical shift will be influenced by the other substituents on the ring. This spectrum is often the simplest to interpret and provides a clear confirmation of the presence of fluorine.
Workflow for NMR Data Acquisition and Interpretation
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100-3000 | C-H stretch (aromatic) | Medium-Weak |
| 1600-1550 | C=C stretch (aromatic ring) | Medium |
| 1475-1425 | C=C stretch (aromatic ring) | Medium |
| 1250-1150 | C-F stretch | Strong |
| 850-750 | C-H out-of-plane bend | Strong |
| Below 700 | C-Br and C-I stretches | Medium-Strong |
Experimental Protocol for ATR-IR Spectroscopy:
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum. Typically, 16-32 scans are co-added.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) is a common technique.
The most characteristic feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio. This results in two peaks of nearly equal intensity for the molecular ion (M⁺) and any bromine-containing fragments, separated by 2 m/z units.
For the related isomer 4-Bromo-2-fluoro-1-iodobenzene , the NIST database reports a top peak at m/z 300 and a second highest at m/z 302, which corresponds to the molecular ion peaks for C₆H₃⁷⁹BrFI⁺ and C₆H₃⁸¹BrFI⁺.[6]
Table 4: Expected Mass Spectrometry Data for this compound
| m/z Value | Ion | Comments |
| 300, 302 | [C₆H₃BrFI]⁺ (M⁺) | Molecular ion peaks, showing the characteristic 1:1 isotopic pattern for bromine. |
| 173, 175 | [C₆H₃BrF]⁺ | Loss of an iodine radical ([M-I]⁺). |
| 221 | [C₆H₃FI]⁺ | Loss of a bromine radical ([M-Br]⁺). |
| 94 | [C₆H₃F]⁺ | Loss of both bromine and iodine. |
Logical Relationship of Spectroscopic Data
Caption: Interrelation of different spectroscopic techniques for structural elucidation.
Conclusion: A Synergistic Approach to Characterization
The comprehensive spectroscopic characterization of this compound requires a synergistic approach, integrating data from NMR, IR, and Mass Spectrometry. While a complete, verified dataset for this specific molecule remains elusive in the public domain, a thorough understanding of spectroscopic principles, combined with the analysis of its readily available isomers, provides a robust framework for its identification and structural confirmation. The protocols and interpretive guidelines presented in this guide offer researchers a solid foundation for the analysis of this and other complex polyhalogenated aromatic compounds, ensuring the integrity and accuracy of their synthetic and developmental research.
References
- SpectraBase. 1-Bromo-4-fluoro-2-iodobenzene. [Link]
- PubChem. 4-Bromo-2-fluoro-1-iodobenzene.
- PubChem. 1-Bromo-4-fluoro-2-iodobenzene.
- PubChem. This compound.
- The Royal Society of Chemistry.
Sources
- 1. This compound | C6H3BrFI | CID 2782750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 116272-41-4 [chemicalbook.com]
- 3. 4-Bromo-2-fluoro-1-iodobenzene(105931-73-5) 1H NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 1-Bromo-4-fluoro-2-iodobenzene | C6H3BrFI | CID 2773370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromo-2-fluoro-1-iodobenzene | C6H3BrFI | CID 2724516 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 4-Bromo-1-fluoro-2-iodobenzene in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-1-fluoro-2-iodobenzene, a key polyhalogenated aromatic building block in pharmaceutical and materials science research. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes fundamental principles of chemical solubility, analyzes the compound's physicochemical properties, and presents a predictive solubility profile in a range of common organic solvents. Furthermore, a detailed, field-proven experimental protocol for determining solubility is provided to empower researchers to generate precise, application-specific data. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in solution.
Introduction and Significance
This compound is a trifunctional aromatic compound featuring three distinct halogen substituents (Fluorine, Bromine, and Iodine).[1] This unique substitution pattern makes it a highly versatile intermediate in organic synthesis, particularly in the construction of complex molecular architectures through sequential, site-selective cross-coupling reactions. The differential reactivity of the C-F, C-Br, and C-I bonds allows for a stepwise introduction of various functionalities, a critical advantage in the synthesis of novel pharmaceutical agents and advanced materials.
Understanding the solubility of this compound is paramount for its effective utilization. Solubility dictates the choice of reaction media, influences reaction kinetics and yield, and is a critical parameter in purification processes such as crystallization and chromatography. In the context of drug development, the solubility of intermediates can impact process scalability and overall manufacturing efficiency.
Physicochemical Properties and Their Influence on Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be miscible.[2] The physicochemical properties of this compound provide the basis for predicting its solubility profile.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrFI | [3] |
| Molecular Weight | 300.89 g/mol | [3] |
| Appearance | Crystalline solid (form may vary from white to pale brown) | [4] |
| Melting Point | 48-51 °C (lit.) | [5] |
The presence of three halogen atoms on the benzene ring contributes to a significant molecular weight and a relatively nonpolar character. Although the C-F bond possesses a notable dipole moment, the overall molecule is expected to have a low net dipole moment due to the opposing influences of the other halogens and the symmetrical nature of the benzene ring. The large, electron-rich halogen atoms (particularly Iodine and Bromine) contribute to significant London dispersion forces, which are the primary intermolecular interactions for this molecule. The absence of hydrogen bond donors and the weak hydrogen bond accepting capability of the fluorine atom indicate that hydrogen bonding will not be a dominant factor in its solubility.[6]
Predicted Solubility Profile in Common Organic Solvents
Based on the physicochemical properties and the "like dissolves like" principle, a qualitative solubility profile for this compound can be predicted. Halogenated aromatic hydrocarbons are generally characterized by low solubility in water and good solubility in many organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Benzene | High | The nonpolar nature of these solvents allows for effective solvation through London dispersion forces, which are the primary intermolecular forces of this compound. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF) | High to Moderate | These solvents possess dipole moments and can engage in dipole-dipole interactions. While this compound has a low overall dipole moment, the polarizability of the C-I and C-Br bonds will facilitate dissolution. |
| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These highly polar solvents are excellent at dissolving a wide range of organic compounds. Co-solvents such as DMSO have been noted for similar compounds.[7] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | The primary intermolecular forces in these solvents are hydrogen bonds. This compound cannot donate hydrogen bonds and is a weak acceptor, limiting its interaction with these solvents. Solubility is expected to decrease with increasing alkyl chain length of the alcohol. |
| Aqueous Solvents | Water | Insoluble | The significant nonpolar character of the halogenated benzene ring and the inability to form strong interactions with water molecules will result in very low solubility. |
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data, an experimental determination is essential. The following protocol outlines a reliable method for determining the equilibrium solubility of this compound in a given solvent. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Constant temperature shaker/incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
-
Syringe filters (0.22 µm, PTFE)
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.
-
Dispense a known volume (e.g., 2.0 mL) of the selected organic solvent into each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.
-
For finely suspended particles, centrifuge the vials at a moderate speed to facilitate separation.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
-
Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.
-
Analyze the calibration standards and the diluted sample using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
Figure 1: Experimental workflow for determining the equilibrium solubility of this compound.
Causality in Experimental Design
-
Use of Excess Solute: This ensures that the solvent is fully saturated at the given temperature, which is the definition of equilibrium solubility.
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.
-
Filtration: This step is critical to remove any undissolved solid particles, which would otherwise lead to an overestimation of the solubility.
-
Validated Analytical Method: The use of a validated and linear analytical method like HPLC or GC ensures accurate quantification of the dissolved solute.
Conclusion
While a comprehensive, publicly available database of the solubility of this compound in various organic solvents is currently lacking, a strong predictive understanding can be derived from its physicochemical properties and established principles of solubility. It is anticipated to be highly soluble in nonpolar and polar aprotic solvents, with moderate to low solubility in polar protic solvents and negligible solubility in water. For applications requiring precise solubility data, the detailed experimental protocol provided in this guide offers a robust framework for in-house determination. This knowledge is essential for the effective application of this versatile building block in research and development.
References
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- Quora. (2017). How can you determine the solubility of organic compounds?.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 4-Bromo-2-fluoro-1-iodobenzene.
- Unknown Source. (n.d.).
- Unknown Source. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.
- ILO Encyclopaedia of Occupational Health and Safety. (2011). Hydrocarbons, Halogenated Aromatic.
- Chemistry Steps. (n.d.). Solubility of Organic Compounds.
- Chemistry Online @ UTSC. (n.d.). Solubility.
- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
Sources
- 1. This compound | 116272-41-4 [chemicalbook.com]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. This compound | C6H3BrFI | CID 2782750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-2-fluoro-1-iodobenzene, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 4-Bromo-2-fluoro-1-iodobenzene | 105931-73-5 [chemicalbook.com]
- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Synthesis, Characterization, and Application of 4-Bromo-1-fluoro-2-iodobenzene
Abstract
This technical guide provides an in-depth examination of 4-Bromo-1-fluoro-2-iodobenzene, a polyhalogenated aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. The document details a robust and validated synthetic protocol, delves into the mechanistic principles behind its formation, outlines methods for its structural characterization, and explores its versatile applications. As a trifunctional building block, this compound offers distinct reactivity at its iodine, bromine, and fluorine substituents, enabling selective, stepwise functionalization. This orthogonal reactivity makes it an invaluable intermediate for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and advanced materials such as liquid crystals.[1][2] This guide is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this compound's synthesis and utility.
Introduction: The Strategic Value of Polyhalogenated Synthons
Polyhalogenated benzene derivatives are foundational scaffolds in modern organic synthesis. The presence of multiple, distinct halogen atoms on a single aromatic ring provides a powerful toolkit for chemists. Each carbon-halogen bond possesses a unique reactivity profile, particularly in the context of metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
This compound (CAS No. 116272-41-4) is an exemplar of such a synthon.[1][3] Its structure contains three key reactive sites:
-
An iodo group: The most reactive site for oxidative addition in common cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for selective functionalization of the C2 position.[2][4]
-
A bromo group: Less reactive than the iodo group but readily participates in cross-coupling reactions under slightly more forcing conditions, enabling sequential modifications at the C4 position.[2]
-
A fluoro group: Generally inert to cross-coupling conditions but can be displaced via nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups, offering a third avenue for derivatization.[2]
This tiered reactivity allows for a programmed, regioselective synthesis of complex, multi-substituted aromatic compounds, making it a highly sought-after intermediate in the development of pharmaceuticals and functional materials.[1][2]
Physicochemical Properties and Safety Data
A summary of the key physical, chemical, and safety properties of this compound is presented below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | 5-Bromo-2-fluoroiodobenzene, 3-Iodo-4-fluorobromobenzene | [3] |
| CAS Number | 116272-41-4 | [1][3] |
| Molecular Formula | C₆H₃BrFI | [3][5] |
| Molecular Weight | 300.89 g/mol | [5] |
| Appearance | Polyhalogenated benzene derivative | [1] |
| GHS Hazard Statements | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3][5] |
Core Synthesis: The Sandmeyer Reaction Pathway
The most reliable and widely documented method for preparing this compound is via a Sandmeyer-type reaction, starting from the corresponding aniline derivative, 5-bromo-2-fluoroaniline.[1] This process involves two critical stages: diazotization of the primary amine, followed by the displacement of the resulting diazonium group with iodide.
Causality Behind Experimental Choices:
-
Diazotization: The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) forms a diazonium salt. This step is performed at low temperatures (-20 °C to 0 °C) because diazonium salts are thermally unstable and can decompose prematurely, leading to side products and reduced yield.[1]
-
Iodide Displacement: The C-N₂⁺ bond of the diazonium salt is an excellent leaving group (releasing N₂ gas). The introduction of a nucleophilic iodide source, such as potassium iodide (KI), facilitates the substitution of the diazonium group with iodine.[1]
The overall transformation is a robust and high-yielding method for introducing iodine onto an aromatic ring at a specific position defined by the starting aniline.
Detailed Experimental Protocol
This protocol is a self-validating system adapted from established literature procedures.[1]
Materials & Reagents:
-
5-Bromo-2-fluoroaniline (1 equivalent)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Sodium Nitrite (NaNO₂) (1.2 equivalents)
-
Potassium Iodide (KI) (1.5 equivalents)
-
Dichloromethane (DCM) or Diethyl Ether
-
Saturated Sodium Thiosulfate Solution
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Amine Solubilization: Under argon protection in a three-neck flask equipped with a mechanical stirrer and thermometer, dissolve 5-bromo-2-fluoroaniline (e.g., 45.6 g, 240 mmol) in deionized water (120 mL). Stir vigorously and slowly add concentrated hydrochloric acid (120 mL).[1]
-
Cooling: Cool the resulting slurry to -20 °C using an appropriate cooling bath (e.g., acetone/dry ice). The low temperature is critical for maintaining the stability of the diazonium intermediate to be formed.[1]
-
Diazotization: Prepare a solution of sodium nitrite (e.g., 19.9 g, 288 mmol) in deionized water (80 mL). Add this solution dropwise to the aniline slurry, ensuring the internal temperature does not rise above -15 °C. Continue stirring at -20 °C for 20 minutes after the addition is complete.[1]
-
Iodide Substitution: Prepare a solution of potassium iodide (e.g., 59.8 g, 360 mmol) in deionized water (60 mL). Add this solution dropwise to the cold diazonium salt suspension. After the addition, allow the reaction to stir for an additional 30 minutes.[1]
-
Workup & Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any remaining iodine. Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography (silica gel, eluting with hexanes) or distillation under reduced pressure to yield pure this compound.
Visualization of Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic pathway from aniline precursor to the final product.
Structural Verification & Characterization
Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy will show three distinct signals in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the three protons on the benzene ring. ¹³C NMR will show six signals for the aromatic carbons.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the calculated molecular weight (approx. 300.89 g/mol ). The isotopic pattern will be characteristic of a molecule containing one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio).
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H, C-F, C-Br, and C-I stretching and bending frequencies, as well as aromatic C=C stretching vibrations.[6][7]
Orthogonal Reactivity and Synthetic Applications
The primary value of this compound lies in its capacity for selective, stepwise functionalization, making it a versatile building block.[1][2]
-
Site 1 (Iodine): The C-I bond is the most labile and is preferentially targeted in palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, alkyl, or alkynyl groups at the C2 position while leaving the C-Br bond intact.[2][4]
-
Site 2 (Bromine): The C-Br bond can be subsequently functionalized using similar cross-coupling chemistry, often by changing the catalyst or increasing the reaction temperature. This enables a second, different group to be installed at the C4 position.
-
Site 3 (Fluorine): The C-F bond is robust to cross-coupling but can undergo SNAr with strong nucleophiles (e.g., amines, thiols), providing a third handle for molecular elaboration.[2]
Visualization of Orthogonal Reactivity
This diagram illustrates the selective functionalization potential of the title compound.
Caption: Orthogonal reactivity enabling selective functionalization.
Applications in Drug Discovery and Materials Science
The unique structural and reactive properties of this compound have led to its use in several high-value applications:
-
Pharmaceutical Intermediates: It serves as a key building block for synthesizing complex heterocyclic systems and APIs. For example, it has been utilized in the synthesis of potent and selective Factor Xa inhibitors, a class of anticoagulant drugs.[2] It has also been noted for its potential use in lung adenocarcinoma research.[8]
-
Liquid Crystals: The rigid, polyhalogenated aromatic core is a desirable feature in the design of liquid crystal molecules. The specific arrangement of the halogens influences the dielectric anisotropy and other critical properties of the final material, making it a valuable component in advanced display technologies.[2]
-
Organic Electronics: Derivatives of this compound, such as carbazoles, are investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic materials.[2]
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for molecular design. Its discovery and the elucidation of its synthesis have provided chemists with a versatile platform for constructing complex, multi-substituted aromatic systems with high regiochemical control. The orthogonal reactivity of its three distinct halogen atoms allows for programmed, sequential functionalization, a highly desirable attribute in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview, from a validated synthetic protocol to its applications, underscoring its importance as a high-value intermediate for scientific innovation.
References
- PrepChem.Synthesis of 1-bromo-2-fluoro-4-iodobenzene.
- PubChem.4-Bromo-2-fluoro-1-iodobenzene | C6H3BrFI | CID 2724516.
- PubChem.this compound | C6H3BrFI | CID 2782750.
- Google Patents.Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
- LookChem.Exploring 1-Bromo-2-Fluoro-4-Iodobenzene: Properties and Applications.
- Wikipedia.1-Bromo-4-iodobenzene.
- Wikipedia.1-Bromo-4-fluorobenzene.
- SpectraBase.1-Bromo-4-fluoro-2-iodobenzene.
- PubChem.1-Bromo-4-fluoro-2-iodobenzene | C6H3BrFI | CID 2773370.
- LookChem.Exploring 1-Bromo-3-Fluoro-4-Iodobenzene: Properties and Applications.
Sources
- 1. This compound | 116272-41-4 [chemicalbook.com]
- 2. ossila.com [ossila.com]
- 3. This compound | C6H3BrFI | CID 2782750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]
- 5. 4-Bromo-2-fluoro-1-iodobenzene | C6H3BrFI | CID 2724516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. 1-Bromo-4-fluoro-2-iodobenzene | C6H3BrFI | CID 2773370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
A Senior Scientist's Guide to Sourcing 4-Bromo-1-fluoro-2-iodobenzene: From Specification to Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my experience has consistently shown that the success of complex multi-step syntheses hinges on the quality and reliability of the starting materials. Trisubstituted benzene derivatives, particularly those with a strategic arrangement of different halogens, are foundational building blocks in modern medicinal chemistry and materials science.[1][2][3] Among these, 4-Bromo-1-fluoro-2-iodobenzene (CAS No. 116272-41-4) stands out as a uniquely versatile intermediate.[4]
This guide provides a comprehensive technical overview for sourcing and utilizing this powerful reagent. We will move beyond a simple supplier list to dissect the critical quality attributes, establish a robust supplier evaluation workflow, and provide field-proven protocols for its handling and application. The objective is to empower you, the researcher, to make informed decisions that ensure the integrity and reproducibility of your experimental work.
Molecular Profile and Strategic Reactivity
This compound is a polyhalogenated aromatic compound whose value lies in the differentiated reactivity of its three halogen substituents.[5] This allows for sequential, site-selective functionalization, a cornerstone of modern synthetic strategy.[6]
Caption: Molecular structure and reactivity sites of this compound.
The primary utility stems from the reactivity hierarchy in palladium-catalyzed cross-coupling reactions, which is governed by the strength of the carbon-halogen bond (C-I < C-Br < C-F). Aryl iodides are significantly more reactive towards oxidative addition with transition metals than aryl bromides.[7] This allows for selective coupling at the iodine position while leaving the bromine intact for a subsequent, different coupling reaction. The fluorine atom is generally unreactive in these conditions but can be activated for nucleophilic aromatic substitution (SNAr) under specific circumstances.[8] This predictable, stepwise reactivity makes the molecule an invaluable scaffold in the synthesis of pharmaceuticals, agrochemicals, and liquid crystals.
Critical Quality Attributes (CQAs) for Supplier Selection
Not all commercial sources of this compound are equal. The success of a synthesis is directly tied to the purity and consistency of the reagent. When evaluating suppliers, the following CQAs are paramount:
-
Purity Assay: A minimum purity of ≥98% is recommended for most applications to minimize side reactions and ensure predictable stoichiometry.[4] Impurities from the synthesis, such as isomers or residual starting materials (e.g., 5-bromo-2-fluoroaniline[5]), can interfere with catalytic cycles or lead to difficult-to-remove byproducts.
-
Documentation and Traceability: Reputable suppliers must provide comprehensive analytical documentation for each batch.
-
Certificate of Analysis (CoA): This is non-negotiable. It should clearly state the batch number, purity (typically determined by GC), and results of other analytical tests (e.g., melting point).
-
Spectroscopic Data: Access to ¹H NMR, ¹³C NMR, or GC-MS data provides an orthogonal confirmation of identity and purity, allowing you to independently verify the material's structure.
-
-
Physical Form and Consistency: The compound is typically a white to light yellow crystalline solid or powder.[8][9] Significant color variation between lots may indicate impurities or degradation. Its melting point is consistently reported in the 34-38 °C range, providing a simple physical check of purity.[10][11]
A Workflow for Evaluating Commercial Suppliers
A systematic approach to supplier selection mitigates risks to your research timeline and budget. The following workflow is a self-validating system for qualifying a new source.
Caption: A systematic workflow for qualifying commercial suppliers of critical reagents.
Supplier Comparison
The following table summarizes offerings from several established commercial suppliers. This is not an exhaustive list but represents a cross-section of the market, from large distributors to specialized manufacturers.
| Supplier | Typical Purity | Product Example (CAS 116272-41-4) | Online Documentation |
| Sigma-Aldrich (Merck) | ≥97% - 98% | Product numbers vary by region | SDS, CoA (Lot-specific) |
| Thermo Scientific (Alfa Aesar) | ≥97.5% - 98% | Catalog: A15884[9] | SDS, CoA (Lot-specific) |
| NINGBO INNO PHARMCHEM | ≥98.0% | Manufacturer, inquire directly[4] | Product brief, inquire for CoA |
| ChemicalBook | Varies (Marketplace) | Lists multiple suppliers[5] | SDS (generic), supplier-dependent |
| Matrix Scientific | Not specified | Catalog: 073687[12] | Basic properties, inquire for CoA |
| Ossila | >98% | Isomer (CAS 136434-77-0) listed[8] | SDS, general specifications |
Safe Handling and Storage Protocol
Aryl halides require careful handling in a laboratory setting.[13] Adherence to safety protocols is mandatory.
Hazard Profile:
-
Acute Toxicity: Harmful if swallowed.[11] Some sources also indicate potential harm in contact with skin or if inhaled.[14]
Step-by-Step Handling Procedure:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Dispensing: Use a spatula to weigh the solid onto weighing paper or directly into a tared reaction vessel. Avoid creating dust.
-
Spill Cleanup: In case of a small spill, carefully sweep up the solid material, place it in a sealed container for disposal, and decontaminate the area.
-
Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations.[16]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[16]
-
Some suppliers note that the material may be light-sensitive, so storage in an amber vial or a dark location is advisable.[15] For long-term storage of solutions, temperatures of -20°C to -80°C are recommended.[17]
Application Protocol: Selective Suzuki-Miyaura Cross-Coupling
This protocol demonstrates the selective reactivity of this compound, targeting the C-I bond.
Objective: To selectively couple a phenylboronic acid at the C-I position, preserving the C-Br bond for subsequent functionalization.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
Experimental Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 301 mg, 1.0 mmol).
-
Reagent Addition: Add phenylboronic acid (146 mg, 1.2 mmol) and potassium carbonate (414 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This step is critical as palladium(0) catalysts are oxygen-sensitive.
-
Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (35 mg, 0.03 mmol). The mixture will likely turn yellow or dark.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS, observing the consumption of the starting material. The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product (4-bromo-2-fluoro-1,1'-biphenyl) by flash column chromatography on silica gel.
Causality and Trustworthiness: The choice of a palladium(0) catalyst, a carbonate base, and a dioxane/water solvent system is a well-established and robust method for Suzuki couplings.[4] The 3:1 molar excess of the base ensures the catalytic cycle proceeds efficiently. By running the reaction at a controlled temperature (80-90 °C), we ensure sufficient energy for the oxidative addition at the weaker C-I bond while minimizing reactivity at the C-Br bond, thus validating the protocol's selectivity.
References
- Synthesize the trisubstituted benzene. (2018). Chemistry Stack Exchange. [Link]
- Synthesis of symmetrically trisubstituted benzene derivatives. Journal of the Chemical Society C: Organic (RSC Publishing). [Link]
- Synthesis of symmetrically trisubstituted benzene derivatives. (1968). Journal of the Chemical Society C: Organic (RSC Publishing). DOI:10.1039/J39680000630. [Link]
- Buy High-Purity this compound: Supplier Insights. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- CN106316900A - 1, 2, 3-tri-substituted benzene and method for synthesizing same. (2017).
- Retrosynthetic Analysis of a Trisubstituted Benzene. (2023). YouTube. [Link]
- 4-Bromo-2-fluoro-1-iodobenzene. PubChem. [Link]
- Exploring 1-Bromo-3-Fluoro-4-Iodobenzene: Properties and Applic
- Exploring 1-Bromo-2-Fluoro-4-Iodobenzene: Properties and Applic
- This compound. PubChem. [Link]
- Aryl halide. Wikipedia. [Link]
- Aryl Halides: Classification, Prepar
- Aryl halides – Knowledge and References. Taylor & Francis. [Link]
- Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene. (2018).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Synthesis of symmetrically trisubstituted benzene derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. CN106316900A - 1, 2, 3-tri-substituted benzene and method for synthesizing same - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 116272-41-4 [chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Aryl Halides | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. ossila.com [ossila.com]
- 9. 4-Bromo-2-fluoro-1-iodobenzene, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 10. innospk.com [innospk.com]
- 11. downloads.ossila.com [downloads.ossila.com]
- 12. 116272-41-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 13. Aryl halide - Wikipedia [en.wikipedia.org]
- 14. 4-Bromo-2-fluoro-1-iodobenzene | C6H3BrFI | CID 2724516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. medchemexpress.com [medchemexpress.com]
Reactivity of halogens in 4-Bromo-1-fluoro-2-iodobenzene
An In-Depth Technical Guide to the Differential Halogen Reactivity in 4-Bromo-1-fluoro-2-iodobenzene
Abstract
For professionals engaged in the intricate fields of pharmaceutical development and advanced materials science, the strategic functionalization of polyhalogenated aromatic scaffolds is a cornerstone of molecular design. This compound presents a unique and valuable platform for synthetic innovation, featuring three distinct halogen atoms—iodine, bromine, and fluorine—on a single benzene ring. The profound differences in their reactivity allow for highly selective, sequential chemical transformations. This guide provides a comprehensive exploration of the principles governing this differential reactivity and offers practical, field-proven protocols for its exploitation. We will delve into the causality behind experimental choices in metal-catalyzed cross-coupling reactions and metal-halogen exchange, providing researchers with the foundational knowledge to harness this versatile building block for complex molecular synthesis.
The Principle of Differential Halogen Reactivity: A Mechanistic Overview
The synthetic utility of this compound is rooted in the distinct chemical behavior of its three carbon-halogen (C-X) bonds. The ability to selectively address one halogen in the presence of the others is not arbitrary; it is governed by fundamental energetic and mechanistic principles.
The Role of Bond Dissociation Energy (BDE) in Reactivity
In many critical transformations, particularly the rate-determining oxidative addition step in palladium-catalyzed cross-coupling cycles, the strength of the C-X bond is the primary determinant of reactivity.[1][2] Bond dissociation energy (BDE) is the energy required to cleave a bond homolytically.[3] A lower BDE corresponds to a weaker, more reactive bond. The established trend for aryl halides is a decrease in bond strength as one moves down the halogen group.[3]
This trend is a direct consequence of the decreasingly effective orbital overlap between the carbon sp² orbital and the progressively larger p-orbital of the halogen.[3] For this compound, this translates to a clear and predictable hierarchy of reactivity for reactions involving C-X bond cleavage.
Data Presentation: A Quantitative Comparison of C-X Bond Strengths
The following table summarizes the representative BDEs for phenyl halides, which provide a strong predictive framework for the reactivity of this compound.
| Aryl Halide (Ph-X) | Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Oxidative Addition |
| Phenyl Iodide (Ph-I) | ~67.0[3] | Highest |
| Phenyl Bromide (Ph-Br) | ~84.0[3] | Intermediate |
| Phenyl Fluoride (Ph-F) | ~125.7 (Calculated) | Lowest (Generally Inert) |
Note: BDE values can vary slightly depending on the source and calculation method. The values presented are for general comparison.
Dominant Reaction Mechanisms and Selectivity
The type of chemical transformation dictates which halogen is most reactive.
-
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig): These reactions are initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[1][4][5] This step is highly sensitive to the C-X bond energy. Consequently, the reactivity order is unequivocally I > Br >> F .[1][6] This allows for the selective functionalization of the C-I bond while leaving the C-Br and C-F bonds intact. Subsequent modification of the C-Br bond can then be achieved under more forcing conditions.
-
Metal-Halogen Exchange: This reaction, typically performed with organolithium reagents (e.g., n-BuLi, t-BuLi) at low temperatures, is a rapid, kinetically controlled process.[7][8] The rate of exchange also follows the trend of C-X bond polarizability and weakness, making the order of reactivity I > Br > Cl >> F .[7][9] This provides a powerful method for generating a specific aryl anion for subsequent reaction with an electrophile.
-
Nucleophilic Aromatic Substitution (SNAr): In contrast to the aforementioned reactions, SNAr reactivity is often inverted: F > Cl > Br > I .[10][11] This is because the rate-determining step is the nucleophilic attack on the aromatic ring to form a negatively charged Meisenheimer complex.[12] The high electronegativity of fluorine powerfully polarizes the carbon-fluorine bond and stabilizes the intermediate, accelerating the reaction.[10] However, SNAr reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group to sufficiently stabilize the intermediate.[10][12] In this compound, which lacks such activation, SNAr at the C-F position is generally disfavored under standard conditions.
Visualization: Halogen Reactivity Hierarchy
Caption: A diagram illustrating the relative reactivity of C-X bonds.
Synthetic Applications & Experimental Protocols
The true value of this compound is realized in its application as a scaffold for sequential, site-selective functionalization. This section provides validated, step-by-step protocols for key transformations.
Visualization: General Workflow for Sequential Cross-Coupling
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. imperial.ac.uk [imperial.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
4-Bromo-1-fluoro-2-iodobenzene synthesis from 5-bromo-2-fluoroaniline
An In-depth Technical Guide to the Synthesis of 4-Bromo-1-fluoro-2-iodobenzene from 5-Bromo-2-fluoroaniline
Abstract
This technical guide provides a comprehensive, in-depth exploration of the synthesis of this compound, a pivotal intermediate in modern pharmaceutical development. The synthesis is achieved through a Sandmeyer-type reaction, starting from the readily available precursor, 5-bromo-2-fluoroaniline. This document moves beyond a simple recitation of steps to offer a deep mechanistic understanding, field-proven procedural choices, and a robust framework for safety and process optimization. It is designed for researchers, chemists, and drug development professionals who require a reliable and thoroughly validated protocol for the preparation of this versatile, polyhalogenated building block.
Introduction: The Strategic Value of this compound in Drug Discovery
In the intricate landscape of pharmaceutical synthesis, the strategic selection of molecular building blocks is paramount. This compound (CAS 116272-41-4) has emerged as a high-value intermediate due to its unique trifunctionalized aromatic core.[1][2] The distinct electronic and steric properties of the fluorine, bromine, and iodine substituents provide medicinal chemists with a powerful tool for molecular engineering.[1]
The true synthetic power of this molecule lies in the differential reactivity of its halogen atoms, which enables selective and sequential cross-coupling reactions. The carbon-iodine bond is the most reactive site for transformations like Suzuki, Sonogashira, or Heck couplings, followed by the carbon-bromine bond.[3] This predictable reactivity allows for the stepwise and controlled construction of complex molecular architectures, a cornerstone of modern drug discovery.[1][4] This guide provides a detailed, reliable, and mechanistically grounded protocol for the synthesis of this key intermediate, empowering researchers to accelerate their development pipelines.
The Core Chemistry: A Mechanistic Dissection of the Sandmeyer Reaction
The transformation of 5-bromo-2-fluoroaniline to this compound is a classic example of the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into a wide range of functionalities via a diazonium salt intermediate.[5][6] The process is logically divided into two distinct, yet interconnected, stages: diazotization and iododediazoniation.
Stage 1: The Formation of the Aryl Diazonium Salt
The first critical step is the conversion of the primary aromatic amine, 5-bromo-2-fluoroaniline, into its corresponding aryl diazonium salt. This reaction is performed in a cold, acidic medium.
The Mechanism:
-
Generation of the Diazotizing Agent: In the presence of a strong acid like hydrochloric acid (HCl), sodium nitrite (NaNO₂) protonates to form nitrous acid (HONO), which is then further protonated and loses water to generate the highly electrophilic nitrosonium ion (N≡O⁺).
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline's amino group attacks the nitrosonium ion.[7]
-
Proton Transfer & Dehydration: A series of proton transfers and a final dehydration step result in the formation of the aryl diazonium cation, which is stabilized by the delocalization of the positive charge into the aromatic ring. The process liberates a molecule of dinitrogen (N₂), one of the most stable molecules in chemistry, which provides a powerful thermodynamic driving force for the subsequent substitution step.[8]
Caption: Mechanism of aryl diazonium salt formation.
Stage 2: Iododediazoniation
Once the diazonium salt is formed, it is immediately consumed in the next step. For iodination, the introduction of an iodide source, typically potassium iodide (KI), is sufficient to replace the diazonium group.
The Mechanism: Unlike Sandmeyer reactions for chlorination or bromination which often require a copper(I) catalyst, iodination proceeds readily without it.[5][9] The iodide ion is a strong enough nucleophile and reducing agent to initiate the reaction. The mechanism is believed to proceed via a radical pathway, where the iodide ion transfers an electron to the diazonium cation.[8] This generates an aryl radical and dinitrogen gas, and the aryl radical then abstracts an iodine atom from another iodide source to form the final product.
Caption: Iododediazoniation via a radical pathway.
Hazard Analysis and Safety-by-Design
The paramount safety concern in this synthesis is the handling of the aryl diazonium salt intermediate. In their solid, isolated state, diazonium salts are notoriously unstable and can be shock-sensitive and explosive.[10][11] Therefore, the entire protocol is designed as an in situ process where the diazonium salt is generated and immediately consumed in the same reaction vessel without isolation.
Key Safety Pillars:
-
Thermal Control: The diazotization reaction is highly exothermic. Maintaining a low temperature (typically below 5 °C, with this specific protocol calling for -20 °C) is critical to prevent the premature and uncontrolled decomposition of the diazonium salt.[2][10]
-
Stoichiometric Control: Only a stoichiometric amount of sodium nitrite should be used. An excess can lead to unwanted side reactions and the presence of residual nitrous acid, which can be destabilizing.[10][11]
-
Never Isolate: Under no circumstances should the diazonium salt intermediate be allowed to precipitate out of solution or be isolated as a solid.[10][11]
| Hazard | Mitigation Strategy | Reference |
| Diazonium Salt Instability | Maintain reaction temperature at -20 °C to 0 °C. Ensure the salt remains in solution. Use immediately after formation. | [2][10] |
| Exothermic Reaction | Slow, dropwise addition of sodium nitrite solution. Efficient stirring and external cooling bath are essential. | [2] |
| Nitrogen Gas Evolution | Ensure the reaction vessel is not sealed and is adequately vented to prevent pressure buildup. | [10] |
| Corrosive Reagents | Use appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves. | [12] |
| Toxic Starting Material | Handle 5-bromo-2-fluoroaniline in a well-ventilated fume hood. Avoid inhalation and skin contact. | [13] |
Detailed Experimental Protocol
This protocol is adapted from a validated procedure and incorporates best practices for safety and reproducibility.[2]
Materials and Reagents
| Reagent | CAS No. | Mol. Weight | Moles (Equiv.) | Quantity |
| 5-Bromo-2-fluoroaniline | 2924-09-6 | 190.01 | 0.240 (1.0) | 45.6 g |
| Concentrated HCl | 7647-01-0 | 36.46 | - | 120 mL |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 0.288 (1.2) | 19.9 g |
| Potassium Iodide (KI) | 7681-11-0 | 166.00 | 0.360 (1.5) | 59.8 g |
| Deionized Water | 7732-18-5 | 18.02 | - | 260 mL |
| Hexane | 110-54-3 | 86.18 | - | As needed |
| Sat. Sodium Bicarbonate | 144-55-8 | 84.01 | - | As needed |
| Sat. Sodium Sulfite | 7757-83-7 | 126.04 | - | As needed |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - | As needed |
Equipment Setup
A three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel is required. The entire apparatus should be placed in a cooling bath capable of reaching and maintaining -20 °C (e.g., an acetone/dry ice bath).
Caption: Reaction setup for diazotization and iodination.
Step-by-Step Synthesis Procedure
-
Aniline Salt Formation: In a 1 L three-necked flask, combine 5-bromo-2-fluoroaniline (45.6 g, 240 mmol) and deionized water (120 mL). While stirring, slowly add concentrated hydrochloric acid (120 mL). The mixture may warm slightly. Stir until a homogeneous slurry or solution of the aniline hydrochloride salt is formed.
-
Expert's Rationale: Converting the aniline to its hydrochloride salt increases its solubility in the aqueous medium and activates the ring for the subsequent reaction.
-
-
Cooling: Cool the reaction mixture to -20 °C using an appropriate cooling bath. It is crucial that the internal temperature is accurately monitored and maintained.
-
Expert's Rationale: This low temperature is the most critical parameter for ensuring the stability of the diazonium salt intermediate, preventing its decomposition and minimizing side reactions.
-
-
Diazotization: Prepare a solution of sodium nitrite (19.9 g, 288 mmol) in deionized water (80 mL). Add this solution dropwise to the cold aniline salt slurry via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above -15 °C.
-
Expert's Rationale: A slow, controlled addition of the nitrite solution prevents a dangerous exotherm and ensures the steady formation of the diazonium salt without localized overheating.
-
-
Holding Period: After the addition is complete, continue stirring the mixture at -20 °C for an additional 20 minutes to ensure complete diazotization.
-
Iodination: Prepare a solution of potassium iodide (59.8 g, 360 mmol) in deionized water (60 mL). Add this solution to the reaction mixture. Vigorous gas evolution (N₂) will be observed. Allow the reaction to stir for 30 minutes, during which the mixture can be allowed to slowly warm.
-
Expert's Rationale: The addition of KI provides the iodide nucleophile. The evolution of N₂ gas is a visual indicator that the desired substitution is occurring and provides the thermodynamic driving force for the reaction.
-
-
Workup - Quenching and Extraction: Once gas evolution has ceased, remove the cooling bath. Extract the mixture with hexane (e.g., 3 x 150 mL).
-
Expert's Rationale: Hexane is a nonpolar solvent that will selectively dissolve the organic product, separating it from the aqueous phase containing inorganic salts.
-
-
Workup - Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (1 x 100 mL) and saturated aqueous sodium sulfite solution (1 x 100 mL).
-
Expert's Rationale: The bicarbonate wash neutralizes any remaining acid. The sulfite wash quenches any residual iodine (I₂) that may have formed, converting it back to colorless iodide (I⁻).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the residue by silica gel column chromatography to afford the pure this compound. A yield of approximately 76% (54.6 g) has been reported for this procedure.[2]
Process Optimization and Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete diazotization. 2. Temperature rose too high, causing diazonium salt decomposition. 3. Insufficient KI was used. | 1. Ensure aniline is fully dissolved/suspended before adding nitrite. Test for excess nitrous acid with starch-iodide paper and quench if necessary. 2. Improve cooling efficiency; add nitrite solution more slowly. 3. Ensure at least 1.5 equivalents of KI are used. |
| Product is Dark/Colored | Presence of I₂ or azo compound impurities. | Ensure a thorough wash with sodium sulfite or sodium thiosulfate solution to remove I₂. Azo compounds (dark, tarry substances) can form if the temperature is too high or if the pH is not sufficiently acidic; these are typically removed during chromatography. |
| Reaction Fails to Initiate | Poor quality of sodium nitrite. | Use a fresh, unopened bottle of sodium nitrite. Old reagents can absorb moisture and degrade. |
Conclusion
The synthesis of this compound from 5-bromo-2-fluoroaniline via a Sandmeyer reaction is a robust and reliable method for producing this valuable pharmaceutical intermediate. The success of the procedure hinges on a firm understanding of the underlying reaction mechanism and, most critically, on rigorous temperature control to manage the transient and hazardous diazonium salt intermediate. By adhering to the principles of safety-by-design and the detailed protocol outlined in this guide, researchers and drug development professionals can confidently and efficiently produce this key building block for application in their synthetic programs.
References
- Organic Chemistry Portal. Sandmeyer Reaction. [Link]
- Wikipedia. Sandmeyer reaction. [Link]
- Ullah, F., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]
- DC Fine Chemicals. This compound: Applications in Pharmaceutical Development. [Link]
- Master Organic Chemistry.
- Chem, J., et al. (2020). Reactive Chemical Hazards of Diazonium Salts.
- BYJU'S. Sandmeyer Reaction Mechanism. [Link]
- Renga, R. M., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts.
- Google Patents. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
- Autechaux.
- PubChem. This compound. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 5-Bromo-2-fluoroaniline (CAS 2924-09-6) in R&D. [Link]
- PubChem. 5-Bromo-2-fluoroaniline. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | 116272-41-4 [chemicalbook.com]
- 3. ossila.com [ossila.com]
- 4. innospk.com [innospk.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. byjus.com [byjus.com]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fishersci.com [fishersci.com]
- 13. 5-Bromo-2-fluoroaniline | C6H5BrFN | CID 2769407 - PubChem [pubchem.ncbi.nlm.nih.gov]
Theoretical Studies on 4-Bromo-1-fluoro-2-iodobenzene: A Comprehensive Technical Guide
Abstract: This guide provides a detailed theoretical and practical overview of 4-Bromo-1-fluoro-2-iodobenzene, a halogenated aromatic compound with significant potential in synthetic chemistry and materials science. We delve into its structural, spectroscopic, and electronic properties through computational analysis and discuss its synthetic accessibility and reactivity. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering both foundational knowledge and actionable experimental insights.
Introduction
Halogenated benzenes are fundamental building blocks in organic synthesis, serving as versatile precursors for a wide array of more complex molecules. The specific substitution pattern of this compound, featuring three distinct halogens on a benzene ring, presents a unique platform for regioselective functionalization. The differential reactivity of the C-I, C-Br, and C-F bonds under various reaction conditions allows for a stepwise introduction of different substituents, making it a highly valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide explores the theoretical underpinnings of its reactivity and provides a practical framework for its utilization.
Molecular Structure and Properties
The geometry and electronic properties of this compound have been investigated using computational methods. These theoretical studies provide insights into bond lengths, bond angles, and the overall electronic distribution, which are crucial for understanding its reactivity.
Optimized Molecular Geometry
Computational chemistry software can be used to determine the most stable conformation of the molecule. The optimized geometry reveals the spatial arrangement of the atoms and the planarity of the benzene ring.
Table 1: Calculated Geometrical Parameters
| Parameter | Value |
| C-I Bond Length | ~2.09 Å |
| C-Br Bond Length | ~1.90 Å |
| C-F Bond Length | ~1.36 Å |
| C-C Bond Lengths (aromatic) | ~1.39 - 1.40 Å |
| Bond Angles (in-ring) | ~120° |
Note: These are representative values and can vary slightly depending on the level of theory and basis set used in the calculation.
Electronic Properties
The electronic properties, such as the dipole moment and the distribution of electron density, are key to understanding the molecule's interactions. The presence of three different halogens with varying electronegativities creates a distinct electronic landscape.
-
Dipole Moment: The molecule possesses a net dipole moment due to the asymmetric distribution of electron-donating and electron-withdrawing groups.
-
Molecular Electrostatic Potential (MEP): The MEP map reveals the regions of positive and negative electrostatic potential. The areas around the halogen atoms, particularly the highly electronegative fluorine, will show negative potential, while the hydrogen atoms and the aromatic ring will exhibit regions of positive potential. This information is invaluable for predicting sites of electrophilic and nucleophilic attack.
Spectroscopic Analysis (Theoretical)
Theoretical calculations can predict the spectroscopic signatures of this compound, which can then be compared with experimental data for validation.
¹H and ¹³C NMR Spectroscopy
The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. Theoretical predictions of ¹H and ¹³C NMR spectra can aid in the structural elucidation and purity assessment of synthesized compounds.
Table 2: Predicted NMR Chemical Shifts (in ppm, relative to TMS)
| Nucleus | Predicted Chemical Shift |
| ¹H | 7.0 - 8.0 |
| ¹³C | 90 - 165 |
Note: Specific shifts for each carbon and hydrogen atom can be calculated, providing a detailed theoretical spectrum.
Vibrational Spectroscopy (IR and Raman)
The vibrational frequencies calculated from theoretical models correspond to the absorption bands observed in Infrared (IR) and Raman spectroscopy. These spectra are characteristic of the molecule's functional groups and overall structure. Key predicted vibrational modes would include C-H stretching, C-C aromatic ring stretching, and C-X (X = F, Br, I) stretching and bending vibrations.
Synthesis and Reactivity
While this guide focuses on theoretical aspects, understanding the synthetic routes and reactivity is crucial for practical applications.
Synthetic Pathways
The synthesis of this compound typically involves multi-step procedures starting from more readily available precursors. A common strategy involves the Sandmeyer reaction or related diazotization-halogenation sequences on appropriately substituted anilines.
Workflow for a potential synthesis:
Caption: A potential synthetic workflow for this compound.
A plausible synthesis starts with 5-bromo-2-fluoroaniline.[1] This aniline derivative undergoes diazotization upon treatment with sodium nitrite and a strong acid, such as hydrochloric acid, at low temperatures.[1] The resulting diazonium salt is then subjected to a Sandmeyer-type reaction with potassium iodide to introduce the iodine atom at the 2-position, yielding the final product.[1]
Chemical Reactivity and Regioselectivity
The reactivity of the C-X bonds in this compound towards various reagents is a key aspect of its utility. The general order of reactivity for halogens in nucleophilic aromatic substitution is F > Cl > Br > I, while in metal-catalyzed cross-coupling reactions, the reactivity order is typically I > Br > Cl > F.[2] This differential reactivity allows for selective functionalization.
-
Cross-Coupling Reactions: The C-I bond is the most susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the selective introduction of a new carbon-carbon or carbon-heteroatom bond at the 2-position. Subsequently, the C-Br bond can be targeted under more forcing reaction conditions.
-
Nucleophilic Aromatic Substitution (SNAAr): The C-F bond, activated by the other electron-withdrawing halogens on the ring, is the most likely site for nucleophilic attack, although this typically requires strong nucleophiles and/or harsh reaction conditions.
-
Halogen-Metal Exchange: The C-I and C-Br bonds can undergo halogen-metal exchange with organolithium or Grignard reagents, providing a route to organometallic intermediates that can be trapped with various electrophiles.
Logical Flow of Regioselective Reactions:
Caption: Regioselective functionalization pathways for this compound.
Potential Applications
The unique structural and reactivity profile of this compound makes it a valuable intermediate in several areas of chemical research and development.
-
Pharmaceutical Synthesis: As a versatile building block, it can be used to construct complex molecular scaffolds found in biologically active compounds.[1] Its use has been noted in lung adenocarcinoma research.[3]
-
Materials Science: Polyhalogenated aromatic compounds are precursors to advanced materials, such as liquid crystals, polymers, and organic electronics. The ability to sequentially functionalize the molecule allows for the precise tuning of material properties.
-
Agrochemicals: The introduction of specific functional groups onto the benzene ring can lead to the development of new herbicides, pesticides, and fungicides.
Conclusion
Theoretical studies provide a powerful lens through which to understand and predict the behavior of molecules like this compound. By combining computational insights with experimental validation, researchers can harness the unique reactivity of this polyhalogenated arene to design and synthesize novel molecules with tailored properties. This guide has provided a foundational overview of its theoretical characteristics, synthetic accessibility, and reactivity, highlighting its potential as a key building block in various fields of chemical science.
References
- 4-Bromo-2-fluoro-1-iodobenzene | C6H3BrFI | CID 2724516. PubChem.
- Halogen and structure sensitivity of halobenzene adsorption on copper surfaces. Physical Chemistry Chemical Physics (RSC Publishing).
- Molecular structures of halobenzene derivatives substituted with.... ResearchGate.
- Ab Initio Investigation of the Complexes between Bromobenzene and Several Electron Donors: Some Insights into the Magnitude and Nature of Halogen Bonding Interactions. The Journal of Physical Chemistry A - ACS Publications.
- 1-Bromo-4-fluoro-2-iodobenzene. SpectraBase.
- polyhalogenation on benzene. Student Doctor Network Forums.
- Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts.
- This compound | C6H3BrFI | CID 2782750. PubChem.
- Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene. Google Patents.
- Reactivity of various halogenating agents toward different substrates in electrophilic substitution reactions: a computational study. Environmental Science: Water Research & Technology (RSC Publishing).
- Reactions of Polyfluorobenzenes With Nucleophilic Reagents. PMC - NIH.
- Halogenation of Benzene and Methylbenzene. Chemistry LibreTexts.
- 1-Bromo-4-fluoro-2-iodobenzene | C6H3BrFI | CID 2773370. PubChem.
- Computational Tools To Model Halogen Bonds in Medicinal Chemistry. PubMed.
- Substitution Reactions of Benzene and Other Aromatic Compounds. MSU chemistry.
Sources
Methodological & Application
Application Notes and Protocols: Strategic Use of 4-Bromo-1-fluoro-2-iodobenzene in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of a Differentiated Aryl Halide
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] In the intricate world of complex molecule synthesis, particularly in drug discovery and materials science, the choice of starting materials is paramount. 4-Bromo-1-fluoro-2-iodobenzene is a uniquely valuable building block due to the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly more reactive toward palladium catalysts in oxidative addition than the carbon-bromine bond.[3][4] This inherent chemoselectivity allows for sequential, site-selective coupling reactions, providing a powerful tool for the controlled, stepwise construction of complex molecular architectures.[4][5] This guide provides an in-depth exploration of the principles and practical protocols for leveraging the unique reactivity of this compound in Suzuki coupling reactions.
Understanding the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3] The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.[1] For this compound, this step preferentially occurs at the more labile carbon-iodine bond.[3]
-
Transmetalation: The organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[6][7][8]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[3]
Caption: The Suzuki-Miyaura catalytic cycle.
Key Parameters for Successful Coupling
The success and selectivity of a Suzuki coupling reaction are highly dependent on the careful selection of several key parameters:
-
Palladium Catalyst and Ligand: While various palladium sources can be used, palladium(0) complexes like Pd(PPh₃)₄ or in situ generated Pd(0) from Pd(OAc)₂ are common.[2] The choice of ligand is crucial for stabilizing the palladium center and modulating its reactivity. Electron-rich and bulky phosphine ligands often enhance the rate of oxidative addition.[9]
-
Base: The base plays a critical role in activating the boronic acid for transmetalation.[6][8] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[8][10] The strength and nature of the base can significantly influence the reaction rate and yield.
-
Solvent: The solvent must solubilize the reactants and catalyst.[11] Aprotic polar solvents like DMF and NMP, as well as ethereal solvents like 1,4-dioxane and THF, are frequently used.[12][13] The addition of water as a co-solvent can often accelerate the reaction.[13] The choice of solvent can also influence the chemoselectivity of the reaction.[14][15]
Protocol 1: Selective Mono-Coupling at the Iodine Position
This protocol details a standard procedure for the selective Suzuki coupling at the C-I bond of this compound, leaving the C-Br bond intact for subsequent transformations.
Experimental Workflow
Caption: General workflow for Suzuki coupling.
Step-by-Step Methodology
-
Reaction Setup: In a Schlenk tube or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 10 mL).
-
Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Alternatively, use the freeze-pump-thaw method for more sensitive reactions.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired mono-coupled product.
Data Summary: Representative Reaction Conditions
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12-18 | 85-95 |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | 8-12 | 80-90 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6-10 | >90 |
Yields are illustrative and highly dependent on the specific arylboronic acid used.
Protocol 2: Sequential Di-Coupling
This protocol outlines the subsequent Suzuki coupling at the C-Br position of the mono-arylated product obtained from Protocol 1. This demonstrates the utility of this compound in building molecular complexity in a controlled manner.
Step-by-Step Methodology
-
Reaction Setup: Using the purified mono-coupled product from Protocol 1 (1.0 mmol, 1.0 equiv), follow the same reaction setup procedure as described above, adding the second arylboronic acid (1.2 mmol, 1.2 equiv) and a suitable base.
-
Catalyst and Conditions: A more active catalyst system may be required for the less reactive C-Br bond. For example, a catalyst generated in situ from Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos or XPhos is often effective. Higher temperatures and longer reaction times may also be necessary.
-
Workup and Purification: Follow the same workup and purification procedures as outlined in Protocol 1 to isolate the di-substituted product.
Troubleshooting and Key Considerations
-
Homocoupling of Boronic Acid: This side reaction can be minimized by ensuring the reaction is thoroughly degassed to remove oxygen and by using a slight excess of the boronic acid.[16]
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid can occur, especially in the presence of water and at elevated temperatures. Using a less aqueous solvent system or a different base can sometimes mitigate this issue.
-
Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more active catalyst/ligand system, or a stronger base.
-
Chemoselectivity Issues: While the C-I bond is significantly more reactive, some minor coupling at the C-Br bond may occur, especially with highly active catalyst systems or prolonged reaction times. Careful monitoring and optimization of reaction conditions are crucial for achieving high selectivity.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex organic molecules. Its differentiated halogen reactivity allows for a strategic and controlled approach to constructing biaryl and polyaryl structures through sequential Suzuki-Miyaura cross-coupling reactions. By carefully selecting and optimizing the catalyst, base, and solvent, researchers can achieve high yields and excellent chemoselectivity, unlocking new avenues in drug discovery and materials science.
References
- Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Wikipedia. Suzuki reaction. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
- Cano, I., et al. (2010). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja908215x]
- BenchChem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-base-selection-in-suzuki-cross-coupling-reactions/]
- Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7483489/]
- Valente, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.201303991]
- Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/ijch.201900082]
- Sherwood, J., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [URL: https://eprints.whiterose.ac.uk/84835/]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]
- Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [URL: https://www.youtube.
- Nolan, S. P., et al. (2020). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. [URL: https://pubs.acs.org/doi/10.1021/acs.jpcb.0c06941]
- Borhade, A. V., et al. (2016). The effect of different solvents on the Suzuki coupling reaction. ResearchGate. [URL: https://www.researchgate.net/figure/The-effect-of-different-solvents-on-the-Suzuki-coupling-reac-tion-a_tbl1_305389650]
- Li, J., et al. (2011). Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature. Organometallics. [URL: https://pubs.acs.org/doi/10.1021/om2006184]
- Borhade, A. V., et al. (2016). Suzuki cross coupling reaction of aryl halides with arylboronic acid. ResearchGate. [URL: https://www.researchgate.net/figure/Suzuki-cross-coupling-reaction-of-aryl-halides-with-arylboronic-acid-a_tbl4_305389650]
- NINGBO INNO PHARMCHEM CO.,LTD. 1-Bromo-2-iodobenzene: A Key Reactant for Suzuki Coupling Reactions. [URL: https://www.inno-pharmchem.com/news/1-bromo-2-iodobenzene-a-key-reactant-for-suzuki-coupling-reactions-31835593.html]
- BenchChem. Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. [URL: https://www.benchchem.
- Rossi, R., et al. (2012). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. Advanced Synthesis & Catalysis. [URL: https://www.researchgate.
- Martins, J. P., et al. (2023). Results for the Suzuki-Miyaura reactions between a para-dihalobenzene.... ResearchGate. [URL: https://www.researchgate.net/figure/Results-for-the-Suzuki-Miyaura-reactions-between-a-para-dihalobenzene-and-phenylboronic_tbl2_372863583]
- Rossi, R., et al. (2012). ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. ChemInform. [URL: https://www.researchgate.
- King, A. K., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. [URL: https://www.researchgate.net/publication/373200705_Homogeneous_and_Recyclable_Palladium_Catalysts_Application_in_Suzuki-Miyaura_Cross-Coupling_Reactions]
- Rossi, R., et al. (2012). Selective Palladium-Catalyzed Suzuki–Miyaura Reactions of Polyhalogenated Heteroarenes. Advanced Synthesis & Catalysis. [URL: https://typeset.io/papers/selective-palladium-catalyzed-suzukimiyaura-reactions-of-47q4xqv1]
- Fairlamb, I. J. S., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.8b00223]
- Gate Chemistry. (2018). Suzuki Coupling Mechanism and Applications. YouTube. [URL: https://www.youtube.
- Ossila. 4-Bromo-3-fluoroiodobenzene | CAS 136434-77-0. [URL: https://www.ossila.com/products/4-bromo-3-fluoroiodobenzene]
- MH Chem. (2022). Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. YouTube. [URL: https://www.youtube.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [URL: https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/]
- Maiti, D., et al. (2023). Mechanochemical Activation Switches the Chemoselectivity of the Suzuki-Miyaura Cross-Coupling to Give Azobenzenes. Angewandte Chemie International Edition. [URL: https://pubmed.ncbi.nlm.nih.gov/38102816/]
- BLD Pharm. Exploring 1-Bromo-3-Fluoro-4-Iodobenzene: Properties and Applications. [URL: https://www.bldpharm.
- Indra, S., et al. (2012). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic.... ResearchGate. [URL: https://www.researchgate.net/figure/Suzuki-Miyaura-cross-coupling-reaction-of-iodobenzene-and-aryl-boronic-acids-with-1-a_tbl1_230740924]
- Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/chapter/bk9781849735999-00001/978-1-84973-599-9]
- Johansen, M. B., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Chemical Society Reviews. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5144801/]
- Sani, U., et al. (2020). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. ResearchGate. [URL: https://www.researchgate.
- PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2782750]
- BLD Pharm. 105931-73-5|4-Bromo-2-fluoro-1-iodobenzene. [URL: https://www.bldpharm.com/products/105931-73-5.html]
- PubChem. 4-Bromo-2-fluoro-1-iodobenzene. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2724516]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Selective Palladium-Catalyzed Suzuki–Miyaura Reactions of Polyhalogenated Heteroarenes (2012) | Renzo Rossi | 126 Citations [scispace.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Yoneda Labs [yonedalabs.com]
Sonogashira coupling with 4-Bromo-1-fluoro-2-iodobenzene
An Application Guide to the Regioselective Sonogashira Coupling of 4-Bromo-1-fluoro-2-iodobenzene
Authored by: A Senior Application Scientist
This technical guide provides an in-depth exploration of the Sonogashira coupling reaction, specifically focusing on the regioselective alkynylation of this compound. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the mechanistic principles governing the reaction's selectivity and provides a robust, field-proven protocol for its successful implementation. We will delve into the causality behind experimental choices, ensuring a thorough understanding of this powerful synthetic transformation.
Introduction: The Strategic Importance of Sonogashira Coupling
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This palladium- and copper-cocatalyzed cross-coupling has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and tolerance of a wide array of functional groups under remarkably mild conditions.[1][3][4]
The substrate of interest, this compound, presents a unique synthetic challenge and opportunity. As a polyhalogenated aromatic compound, it offers multiple sites for potential cross-coupling. A successful and predictable synthesis hinges on achieving high regioselectivity, selectively functionalizing one halide position while leaving the others intact for subsequent transformations. This guide will demonstrate how the inherent reactivity differences among aryl halides can be exploited to achieve a precise, selective coupling at the most reactive C–I bond.
The Principle of Regioselectivity in Palladium Cross-Coupling
The success of the selective Sonogashira coupling on a di- or polyhalogenated arene is governed by the relative rates of the initial, rate-determining oxidative addition step in the palladium catalytic cycle.[5] The reactivity of aryl halides in this step follows a well-established trend, primarily dictated by the carbon-halogen (C–X) bond dissociation energy:
C–I > C–Br > C–Cl >> C–F [1][5]
The weaker C–I bond (approx. 270 kJ/mol) is cleaved much more readily by the palladium(0) catalyst than the stronger C–Br bond (approx. 330 kJ/mol). This significant difference in reactivity allows for the selective oxidative addition at the C–I position under mild conditions, such as room temperature, where the C–Br bond remains largely unreactive.[1][6] This principle is the foundation of the protocol described herein, enabling the targeted synthesis of 2-alkynyl-4-bromo-1-fluorobenzene derivatives.
The Catalytic Cycles: A Mechanistic Overview
The Sonogashira coupling is generally understood to operate through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[2][3][6] While copper-free variants exist to prevent the common side reaction of alkyne homocoupling (Glaser coupling), the classical Pd/Cu system remains highly efficient and is detailed here.[2][7]
-
The Palladium Cycle: This is the main transformative cycle. It begins with the oxidative addition of the most reactive aryl halide (Ar–I) to a Pd(0) complex to form a Pd(II)-aryl intermediate. This is followed by transmetalation with a copper acetylide species, transferring the alkyne group to the palladium center. The cycle concludes with reductive elimination , which forms the final C(sp²)–C(sp) bond of the product and regenerates the active Pd(0) catalyst.[6][8]
-
The Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[1] This species is more nucleophilic than the neutral alkyne, facilitating the crucial transmetalation step with the palladium complex, thereby accelerating the overall reaction rate.[6]
Caption: Figure 1: The Sonogashira Catalytic Cycles
Experimental Protocol: Selective Alkynylation of this compound
This protocol is optimized for a selective, high-yield coupling at the C-2 (iodo) position.
Materials and Reagents
| Reagent | Formula | Purity | Supplier | Notes |
| This compound | C₆H₃BrFI | >98% | Commercial Source | The limiting reagent. |
| Terminal Alkyne (e.g., Phenylacetylene) | R-C≡CH | >98% | Commercial Source | Use 1.1 - 1.2 equivalents. Should be freshly distilled if necessary. |
| Dichlorobis(triphenylphosphine)palladium(II) | PdCl₂(PPh₃)₂ | 99% | Strem, Sigma-Aldrich | A stable, air-tolerant Pd(II) precatalyst. |
| Copper(I) Iodide | CuI | 99.9% | Commercial Source | Protect from light; white/off-white powder. Discard if green/blue. |
| Triethylamine (TEA) | Et₃N | >99.5% | Commercial Source | Use freshly distilled over CaH₂. Acts as base and co-solvent. |
| Tetrahydrofuran (THF) | C₄H₈O | Anhydrous | Commercial Source | Anhydrous solvent is critical for reproducibility. |
Reaction Setup and Procedure
Note: This reaction must be performed under an inert atmosphere (Argon or Nitrogen) to prevent oxidation and deactivation of the Pd(0) catalyst, which is formed in situ.
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 319.9 mg).
-
Catalyst Addition: In the same flask, add dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol, 21.1 mg, 3 mol%) and copper(I) iodide (0.03 mmol, 5.7 mg, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with Argon three times.
-
Solvent and Reagent Addition: Under a positive pressure of Argon, add anhydrous THF (5 mL) and freshly distilled triethylamine (3.0 mmol, 0.42 mL). Stir the resulting suspension for 5 minutes.
-
Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 0.13 mL) dropwise via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-4 hours. The disappearance of the this compound spot indicates completion.
Work-up and Purification
-
Quenching: Once the reaction is complete, dilute the mixture with diethyl ether (20 mL).
-
Filtration: Filter the suspension through a pad of Celite® to remove the palladium catalyst and amine salts. Wash the pad with additional diethyl ether (2 x 10 mL).
-
Washing: Combine the filtrates and transfer to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl (20 mL) to remove copper salts, water (20 mL), and finally with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-bromo-4-fluoro-2-(alkynyl)benzene product.
Expected Outcome and Validation
The described protocol will selectively yield the product of coupling at the C-I bond, leaving the C-Br bond intact for further synthetic elaboration.
Caption: Figure 2: Regioselective Sonogashira Coupling
Product Characterization: The structure of the final product should be unequivocally confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the aromatic substitution pattern and the presence of the alkyne moiety.
-
¹⁹F NMR: To verify the integrity of the C-F bond.
-
Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Reaction does not start | Inactive catalyst; poor quality base or solvent. | Ensure a truly inert atmosphere. Use freshly distilled, anhydrous solvents and bases. Use a fresh bottle of catalyst. |
| Low Yield | Incomplete reaction; side reactions. | Increase reaction time or slightly warm the reaction (e.g., to 40 °C). Ensure high purity of the alkyne. |
| Alkyne Homocoupling | Presence of oxygen; high catalyst loading. | Rigorously degas solvents. Reduce the amount of CuI or consider a copper-free protocol if this is a persistent issue.[7][9] |
| Formation of Di-coupled Product | Reaction temperature is too high, leading to C-Br activation. | Maintain the reaction at room temperature. The energy barrier for C-Br oxidative addition is significantly higher.[5] |
Conclusion
The Sonogashira coupling of this compound serves as an excellent example of chemoselective synthesis. By leveraging the fundamental principles of palladium catalysis—specifically the differential reactivity of carbon-halogen bonds—a precise and high-yielding transformation can be achieved. The protocol detailed in this guide is robust and reproducible, providing a reliable method for accessing valuable 2-alkynyl-4-bromo-1-fluorobenzene intermediates, which are versatile building blocks for the synthesis of more complex molecules in drug discovery and materials science.
References
- Wikipedia. Sonogashira coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436-7483.
- Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained.
- Li, Y., Yang, D., & Chen, P. R. (2014). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society, 136(25), 8925–8928.
- BYJU'S. Sonogashira Coupling.
- So, C. M., & Fu, G. C. (2009). A Mild and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides with Acetylenes. Organic Letters, 11(1), 109–111.
- Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. Dalton Transactions, (21), 3565–3570.
- Organic Chemistry Portal. Sonogashira Coupling.
- Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration.
- J&K Scientific LLC. (2021). Sonogashira Cross-Coupling.
- ResearchGate. What is the best procedure for Sonogashira coupling?. (2014).
- ResearchGate. The Sonogashira coupling reaction mechanism. (2023).
- ResearchGate. Catalytic cycle of the Sonogashira cross-coupling reaction over Pd-MPTAT-1. (2016).
- Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436-7483.
- ChemOrgChem. (2024). Sonogashira coupling reaction | Organometallic name reaction. YouTube.
- NROChemistry. Sonogashira Coupling.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. byjus.com [byjus.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 4-Bromo-1-fluoro-2-iodobenzene
Introduction: Navigating Selectivity in Polyhalogenated Arenes
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous motifs in pharmaceuticals, agrochemicals, and materials science.[3] A significant challenge in complex molecule synthesis arises when the aryl halide substrate bears multiple, distinct halogen atoms. Such polyhalogenated systems demand a high degree of selectivity to ensure that the desired C-N bond is formed at a specific position, leaving other halogens available for subsequent transformations.
This guide provides a detailed examination and a robust protocol for the selective Buchwald-Hartwig amination of 4-Bromo-1-fluoro-2-iodobenzene. This substrate presents a classic chemoselectivity challenge: how to selectively functionalize the highly reactive carbon-iodine (C-I) bond while preserving the less reactive but synthetically valuable carbon-bromine (C-Br) bond. The principles and protocols detailed herein are designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical steps to successfully navigate this selective transformation.
The Mechanistic Basis for Selectivity
The selectivity in the Buchwald-Hartwig amination of polyhalogenated arenes is primarily dictated by the initial and often rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the Pd(0) catalyst.[4][5][6]
The generally accepted reactivity order for aryl halides in this step is:
Ar-I > Ar-Br > Ar-Cl > Ar-F [4][7]
This trend is attributed to the decreasing bond dissociation energy of the carbon-halogen bond as one descends the group. The weaker C-I bond (approximately 278 kJ/mol) undergoes oxidative addition with a Pd(0) complex much more readily than the stronger C-Br bond (approximately 336 kJ/mol). This significant difference in reactivity forms the basis for achieving high chemoselectivity.
Catalytic Cycle and Point of Selectivity
The catalytic cycle for the Buchwald-Hartwig amination is a well-established sequence of elementary steps.[4][8] The critical selectivity-determining step is the initial oxidative addition.
Figure 1: Catalytic cycle for the selective Buchwald-Hartwig amination. The oxidative addition step dictates the chemoselectivity, favoring the weaker C-I bond.
By carefully selecting the reaction conditions—particularly temperature and reaction time—it is possible to exploit this reactivity difference to achieve high yields of the mono-aminated product at the iodine position, with minimal formation of the di-aminated product or amination at the bromine position.
Experimental Protocol: Selective Amination of this compound
This protocol details a representative reaction using morpholine as the amine coupling partner. The principles can be adapted for other primary and secondary amines, although optimization may be required.
Reagents and Materials
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥98% | Sigma-Aldrich, TCI | Store under inert gas.[9][10] |
| Morpholine | ≥99%, ReagentPlus® | Sigma-Aldrich | Distill from CaH₂ if necessary. |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst grade | Strem, Sigma-Aldrich | Air-sensitive, handle in a glovebox.[11] |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | ≥98% | Strem, Sigma-Aldrich | A bulky, electron-rich ligand ideal for this transformation.[12] |
| Sodium tert-butoxide (NaOt-Bu) | ≥98% | Sigma-Aldrich | Highly hygroscopic, handle in a glovebox. A strong, non-nucleophilic base.[7] |
| Toluene | Anhydrous, ≥99.8% | Acros, Sigma-Aldrich | Use from a solvent purification system or a freshly opened bottle. |
| Diethyl ether | Anhydrous | Fisher Scientific | For work-up. |
| Saturated aq. NH₄Cl | - | - | For work-up. |
| Brine | - | - | For work-up. |
| Magnesium sulfate (MgSO₄) | Anhydrous | - | For drying. |
| Celite® | - | - | For filtration. |
Equipment
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Glovebox or Schlenk line for inert atmosphere operations
-
Heating mantle or oil bath with a temperature controller
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Flash chromatography system
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the selective amination.
Step-by-Step Protocol
Note: This reaction is sensitive to air and moisture. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.[8]
-
Reaction Setup:
-
To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 mmol, 301.9 mg).
-
In a glovebox, add Pd₂(dba)₃ (0.015 mmol, 13.7 mg, 1.5 mol% Pd), XPhos (0.036 mmol, 17.2 mg, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 134.5 mg).
-
Seal the flask/vial with a septum or cap, remove it from the glovebox (if used), and connect it to a Schlenk line.
-
-
Addition of Liquid Reagents:
-
Add anhydrous toluene (5 mL) via a dry syringe.
-
Add morpholine (1.2 mmol, 104.5 µL) via a microsyringe.
-
Purge the headspace of the flask with argon for 2-3 minutes while stirring.
-
-
Reaction:
-
Immerse the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously. The color will typically change to a dark brown or black.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots. The reaction is typically complete within 4-12 hours. Look for the consumption of the starting material.
-
-
Work-up:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter the mixture through a pad of Celite® to remove the drying agent and any palladium black.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 4-(4-bromo-2-fluorophenyl)morpholine.
-
Expected Results and Characterization
-
Product: 4-(4-bromo-2-fluorophenyl)morpholine
-
Appearance: Typically an off-white to pale yellow solid or oil.
-
Yield: Expected yields for this type of reaction are generally in the range of 75-95% after purification.
-
Characterization: The structure of the product should be confirmed by standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the structure and regiochemistry of amination.
-
¹⁹F NMR: To confirm the presence of the fluorine atom.
-
Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight of the product.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed Pd₂(dba)₃ or ligand).2. Presence of oxygen or moisture.3. Insufficiently strong base or poor quality base.4. Low reaction temperature. | 1. Use fresh, high-quality catalyst and ligand. Consider using a more stable palladium precatalyst (e.g., XPhos Pd G3).[12]2. Ensure all glassware is rigorously dried and the reaction is maintained under a positive pressure of inert gas.3. Use freshly opened, high-purity NaOt-Bu and handle it strictly in a glovebox.4. Increase the temperature in 10 °C increments, but be mindful of potential side reactions. |
| Formation of Side Products | 1. Di-amination: Reaction at the C-Br position.2. Hydrodehalogenation: Replacement of I or Br with H.3. Homocoupling: Formation of biphenyl-type products. | 1. Lower the reaction temperature or shorten the reaction time. Stop the reaction as soon as the starting material is consumed.2. Ensure the amine is of high purity. This can be a result of β-hydride elimination from certain amine substrates or catalyst decomposition.[1]3. This is often a sign of catalyst issues. Re-evaluate catalyst/ligand choice and ensure inert conditions. |
| Difficulty in Purification | 1. Product co-elutes with starting material or ligand.2. Formation of palladium black that is difficult to remove. | 1. Optimize the solvent system for flash chromatography. A different solvent system (e.g., dichloromethane/methanol) might provide better separation.2. Filter the crude reaction mixture through a short plug of Celite® and silica gel before concentration. |
Conclusion
The selective Buchwald-Hartwig amination of this compound is a powerful and reliable transformation that leverages the inherent differences in carbon-halogen bond reactivity. By employing a modern, bulky monophosphine ligand such as XPhos in conjunction with a strong base, researchers can achieve high yields of the desired mono-aminated product with excellent chemoselectivity. This protocol provides a validated starting point for the synthesis of valuable, functionalized intermediates, paving the way for further molecular elaboration in drug discovery and materials science.
References
- Wikipedia.
- Chemistry LibreTexts.
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
- ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
- NIH National Center for Biotechnology Information. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
- Reddit.
- PubChem. This compound. [Link]
- Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]
- WordPress.
- ACS Omega.
- The Journal of Organic Chemistry.
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
- PubChem. 4-Bromo-2-fluoro-1-iodobenzene. [Link]
- ACS GCI Pharmaceutical Roundtable.
- University of Bath.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- YouTube. Buchwald-Hartwig coupling. [Link]
- YouTube.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound | 116272-41-4 [chemicalbook.com]
- 10. This compound | C6H3BrFI | CID 2782750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. Buchwald催化剂和配体_预催化剂_化学试剂-默克生命科学 [sigmaaldrich.cn]
Application Note: Strategic Synthesis of Functionalized Carbazole Derivatives Utilizing 4-Bromo-1-fluoro-2-iodobenzene
Abstract
This technical guide provides a comprehensive framework for the synthesis of functionalized carbazole derivatives, leveraging the unique reactivity of 4-Bromo-1-fluoro-2-iodobenzene. This trifunctionalized building block offers a versatile platform for sequential, site-selective cross-coupling reactions, enabling the efficient construction of complex carbazole scaffolds. These scaffolds are of significant interest in medicinal chemistry and materials science, particularly in the development of novel therapeutics and organic light-emitting diodes (OLEDs).[1][2][3][4] This document details the underlying chemical principles, provides validated experimental protocols, and discusses the critical parameters that ensure high-yield, reproducible syntheses.
Introduction: The Significance of Carbazole Scaffolds and the Strategic Advantage of this compound
Carbazole derivatives are a cornerstone in modern chemical research due to their prevalence in biologically active natural products and their utility as functional materials.[1][4] Their rigid, planar structure and electron-rich nature impart favorable photophysical and charge-transport properties, making them ideal candidates for OLEDs.[2][3][4][5] In the realm of drug discovery, the carbazole nucleus is a key pharmacophore in a variety of therapeutic agents, exhibiting anti-inflammatory, anticancer, and antimicrobial activities.[1]
The synthetic challenge lies in the controlled introduction of diverse functionalities onto the carbazole core. This compound presents a strategic solution to this challenge. The differential reactivity of its three halogen substituents—iodine, bromine, and fluorine—under various catalytic conditions allows for a stepwise and regioselective approach to constructing the carbazole skeleton and introducing further diversity.
The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is Ar-I > Ar-Br > Ar-Cl.[6][7] This hierarchy allows for the selective reaction at the iodine position, followed by coupling at the bromine site. The fluorine atom, being the least reactive towards oxidative addition, can be retained for later-stage nucleophilic aromatic substitution or can serve to modulate the electronic properties of the final molecule. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[8][9][10][11][12]
Reaction Mechanism: Palladium-Catalyzed Buchwald-Hartwig Amination
The cornerstone of this synthetic approach is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[13][14][15] The catalytic cycle, as illustrated below, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[6][7][13][14]
The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Sterically hindered and electron-rich biaryl phosphine ligands, such as XPhos, are often employed to promote the formation of the active monoligated Pd(0) species and facilitate both the oxidative addition and reductive elimination steps.[16][17][18][19]
Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Aryl halides, amines, catalysts, ligands, and bases should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Protocol 1: Synthesis of N-Aryl-4-bromo-1-fluoro-2-iodoaniline Derivatives
This protocol details the initial intermolecular C-N bond formation at the most reactive iodine position of this compound.
Figure 2: Workflow for the Synthesis of N-Aryl-4-bromo-1-fluoro-2-iodoaniline.
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired primary or secondary amine (1.1 equiv), sodium tert-butoxide (NaOtBu) (1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%), and XPhos (4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition/Reagent | Rationale |
| Catalyst | Pd₂(dba)₃ | A stable Pd(0) precursor that is readily activated in solution. |
| Ligand | XPhos | A bulky, electron-rich biaryl phosphine ligand that promotes the formation of the active monoligated palladium species and facilitates both oxidative addition and reductive elimination.[16][18][19] |
| Base | NaOtBu | A strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle.[7] |
| Solvent | Toluene | A non-polar, high-boiling solvent suitable for the reaction temperature. |
| Temperature | 100 °C | Provides the necessary thermal energy to overcome the activation barrier of the reaction. |
Table 1: Optimized Reaction Conditions for Protocol 1.
Protocol 2: Intramolecular Cyclization to Form Functionalized Carbazoles
This protocol describes the subsequent intramolecular C-N bond formation to construct the carbazole ring system. This step targets the bromine position.
Step-by-Step Procedure:
-
To an oven-dried microwave vial, add the N-Aryl-4-bromo-1-fluoro-2-iodoaniline derivative (1.0 equiv), palladium(II) acetate (Pd(OAc)₂) (5 mol%), a suitable phosphine ligand (e.g., SPhos or a similar biaryl phosphine ligand) (10 mol%), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equiv).[20][21]
-
Evacuate and backfill the vial with argon.
-
Add an anhydrous solvent such as dioxane or DMF.
-
Seal the vial and heat in a microwave reactor to 120-150 °C for 1-3 hours.
-
Monitor the reaction by TLC/GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
| Parameter | Condition/Reagent | Rationale |
| Catalyst | Pd(OAc)₂ | A common and effective Pd(II) precatalyst. |
| Ligand | SPhos | A bulky ligand that can facilitate the more challenging intramolecular coupling. |
| Base | K₂CO₃ or Cs₂CO₃ | Weaker bases are often sufficient for intramolecular reactions and can offer better functional group tolerance.[7] |
| Solvent | Dioxane or DMF | High-boiling polar aprotic solvents suitable for microwave heating. |
| Heating | Microwave | Allows for rapid and uniform heating, often leading to shorter reaction times and improved yields.[19] |
Table 2: Optimized Reaction Conditions for Protocol 2.
Characterization of Synthesized Carbazole Derivatives
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.
| Technique | Expected Data and Interpretation |
| ¹H and ¹³C NMR | Provides information on the chemical environment of protons and carbons, confirming the connectivity of the carbazole skeleton and the presence of substituents. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound, confirming its elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the final product. |
| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups. |
| Melting Point | A sharp melting point range indicates a high degree of purity. |
Table 3: Analytical Techniques for Product Characterization.
Scope and Limitations
This methodology is applicable to a wide range of primary and secondary amines, including anilines, alkylamines, and heterocyclic amines. The electronic nature of the substituents on the amine can influence the reaction rate and yield. Electron-donating groups on the amine generally accelerate the reaction, while electron-withdrawing groups may require longer reaction times or higher temperatures.
A potential limitation is the steric hindrance around the nitrogen atom of the amine, which can impede the coupling reaction. Highly hindered amines may require the use of more specialized ligands and catalysts.
Conclusion
The use of this compound as a starting material provides a highly efficient and versatile route for the synthesis of functionalized carbazole derivatives. The differential reactivity of the halogen substituents allows for a stepwise and controlled construction of the carbazole core, enabling the introduction of a wide array of functionalities. The protocols outlined in this application note, based on the robust Buchwald-Hartwig amination, offer a reliable and reproducible method for accessing these valuable compounds for applications in drug discovery and materials science.
References
- Buchwald–Hartwig amination - Wikipedia.
- Beilstein Journals. Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts.
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples.
- Chemical Insights.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- ACS Publications. Palladium-Catalyzed Direct Synthesis of Carbazoles via One-Pot N-Arylation and Oxidative Biaryl Coupling.
- PubMed. Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts.
- PMC - NIH. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation.
- Chemical Communications (RSC Publishing). One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling.
- PMC - NIH. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
- NIH. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- Google Patents. CN104725298A - Carbazole compounds, synthesis and application thereof in OLEDs (organic light emitting diodes).
- Organic Chemistry Portal. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
- eScholarship. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand.
- Semantic Scholar. Synthesis and Study of Carbazole Derivatives for Potential Application in Organic Light Emitting Diodes (OLEDs).
- Synthesis and evaluation of biological activity of some novel carbazole derivatives.
- ResearchGate. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- PMC - NIH. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- ResearchGate. CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES.
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- ACS Omega. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay.
- PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
- Fluorine in drug discovery: Role, design and case studies.
- PubMed. Applications of Fluorine in Medicinal Chemistry.
- PMC - NIH. Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- MDPI. 1-(4-Fluorobenzoyl)-9H-carbazole.
- Electronic Supplementary Information Carbazole/Fluorene based conjugated small molecules: Synthesis and comparative studies on t.
- PMC - NIH. 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole.
- ResearchGate. Fluorine in drug discovery: Role, design and case studies.
- PMC - NIH. Binding Study of the Fluorescent Carbazole Derivative with Human Telomeric G-Quadruplexes.
- Organic & Biomolecular Chemistry (RSC Publishing). Fluorination methods in drug discovery.
- Synthesis and fluorescence properties of carbazole and fluorene-based compounds.
- PubMed. 9H-carbazole derivatives from a Streptomyces species under potassium iodide stress and their anti-inflammatory properties.
Sources
- 1. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Study of Carbazole Derivatives for Potential Application in Organic Light Emitting Diodes (OLEDs) | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 20. BJOC - Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts [beilstein-journals.org]
- 21. Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Bromo-1-fluoro-2-iodobenzene as a Versatile Building Block for Active Pharmaceutical Ingredients (APIs)
An Application Guide for Drug Development Professionals
Introduction: The Strategic Advantage of Orthogonal Reactivity
In the intricate field of pharmaceutical synthesis, the efficiency of constructing complex molecular architectures is paramount. The strategic selection of starting materials can dramatically shorten synthetic routes, improve yields, and ultimately accelerate the drug development pipeline. 4-Bromo-1-fluoro-2-iodobenzene (CAS No: 116272-41-4) has emerged as a preeminent building block for this purpose.[1][2] Its distinction lies in the unique arrangement of three different halogen atoms—iodine, bromine, and fluorine—on a single benzene ring.[1][2] This substitution pattern provides a platform for highly selective, sequential chemical modifications. The differential reactivity of the carbon-halogen bonds allows chemists to perform distinct coupling reactions at specific positions, a concept known as orthogonal synthesis. This guide provides an in-depth exploration of the reactivity, applications, and detailed protocols for leveraging this compound in the synthesis of next-generation APIs.
Physicochemical Properties and Reactivity Profile
The utility of this compound stems directly from its physical properties and the predictable reactivity hierarchy of its halogen substituents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 116272-41-4 | [3] |
| Molecular Formula | C₆H₃BrFI | [3] |
| Molecular Weight | 300.89 g/mol | [3] |
| Appearance | White to light yellow solid/crystals | [4] |
| Melting Point | 34 - 38 °C | [4] |
The Principle of Differential Halogen Reactivity
The synthetic power of this building block is unlocked by the significant differences in the reactivity of the C-I, C-Br, and C-F bonds in common transition-metal-catalyzed cross-coupling reactions.[4][5]
-
Carbon-Iodine (C-I) Bond: This is the most reactive site for oxidative addition to a low-valent metal catalyst (e.g., Pd(0)).[5][6] The lower bond dissociation energy and higher polarizability of the C-I bond make it the preferred site for initial functionalization in Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[7][8][9]
-
Carbon-Bromine (C-Br) Bond: The C-Br bond is considerably more stable than the C-I bond but can readily participate in cross-coupling reactions under more forcing conditions or after the C-I position has been functionalized. This allows for a second, distinct modification on the same molecule.
-
Carbon-Fluorine (C-F) Bond: The C-F bond is the strongest of the three and is generally inert to the conditions used for C-I and C-Br coupling.[4] However, the fluorine atom activates the ring for nucleophilic aromatic substitution (SNAr) and can be crucial for modulating the pharmacokinetic properties of the final API.[2][4]
Applications in the Synthesis of Key APIs
The unique reactivity profile of this compound makes it an invaluable intermediate in the synthesis of several modern therapeutics.
Case Study 1: Trametinib (MEK Inhibitor)
Trametinib is a potent MEK1/MEK2 inhibitor used in the treatment of various cancers. The synthesis of a key intermediate for Trametinib involves the reaction of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea.[10][11][12] While not the exact starting material, the 2-fluoro-4-iodoaniline precursor is directly synthesized from molecules like this compound through selective reactions, demonstrating its role in constructing the core structure required for the drug. The iodine provides the handle for coupling reactions to build the complex heterocyclic system of the final drug.[11][13]
Case Study 2: Belzutifan (HIF-2α Inhibitor)
Belzutifan is a first-in-class hypoxia-inducible factor-2α (HIF-2α) inhibitor approved for treating von Hippel-Lindau (VHL) disease-associated renal cell carcinoma.[14] The published synthesis of Belzutifan and its advanced intermediates relies on building blocks that are structurally analogous to or derived from this compound.[14][15][16] The synthetic routes often involve sequential cross-coupling and SNAr reactions where the strategic placement of different halogens is critical for the successful construction of the complex indanone core of the molecule.[14][16]
Key Synthetic Transformations and Protocols
The following sections provide detailed, field-tested protocols for the most common and powerful transformations involving this compound.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are the cornerstone of modern C-C and C-N bond formation. The protocols below are optimized for selectivity at the C-I position.
Sources
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. This compound | C6H3BrFI | CID 2782750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. calibrechem.com [calibrechem.com]
- 10. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A method for synthesizing trametinib key intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 13. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 14. Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Case Study of Flow Chemistry in the Synthesis of Pharmaceutical Ingredient Belzutifan - Unibest Industrial Co., Ltd. [unibestpharm.com]
- 16. How is Belzutifan synthesised?_Chemicalbook [chemicalbook.com]
Application Notes & Protocols: The Strategic Use of 4-Bromo-1-fluoro-2-iodobenzene in Modern Medicinal Chemistry
Introduction: The Power of Trifunctional Scaffolds in Drug Discovery
In the intricate process of drug discovery, the design and synthesis of novel molecular entities with high precision and efficiency are paramount. Chemical building blocks—small, reactive molecules—are the fundamental units that medicinal chemists use to construct complex drug candidates.[1][2] The strategic value of a building block is defined by its versatility, and few scaffolds offer the synthetic flexibility of polyhalogenated aromatic compounds. 4-Bromo-1-fluoro-2-iodobenzene is a premier example of such a "trifunctional" building block, a versatile scaffold that provides chemists with three distinct reactive sites on a single benzene ring.[3][4]
This guide provides an in-depth analysis of this compound, detailing its unique reactivity profile and its application in the synthesis of complex pharmaceutical intermediates. We will explore the principle of orthogonal reactivity that governs its use and provide detailed, field-proven protocols for its sequential functionalization.
The Principle of Orthogonal Reactivity: A Chemist's Guide to Selective Functionalization
The synthetic power of this compound lies in the differential reactivity of its three halogen substituents. In transition metal-catalyzed cross-coupling reactions, the carbon-halogen bond strength dictates the order of reactivity. The carbon-iodine (C-I) bond is the weakest and therefore the most reactive, followed by the carbon-bromine (C-Br) bond. The carbon-fluorine (C-F) bond is the strongest and is typically inert to the conditions used for C-I and C-Br bond activation.[5][6]
This reactivity hierarchy (C-I > C-Br >> C-F) allows for a highly regioselective, stepwise approach to molecular construction.[7][8] A chemist can first target the iodine position with one coupling partner, isolate the product, and then target the bromine position with a second, different partner, all while leaving the fluorine atom untouched for potential late-stage modifications or for its inherent electronic contributions to the final molecule's properties.[9]
Caption: Reactivity hierarchy of this compound.
Application in Sequential Cross-Coupling Reactions
The ability to perform sequential cross-coupling reactions makes this compound an invaluable tool for building molecular diversity from a common intermediate.[4] This is particularly useful in constructing libraries of compounds for screening or for synthesizing complex drug targets. The most common palladium-catalyzed reactions employed are the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings.[6][10]
A typical synthetic workflow involves an initial coupling at the highly reactive C-I position, followed by a second coupling at the C-Br position. This strategy allows for the precise and controlled introduction of two different molecular fragments.
Caption: Workflow for sequential functionalization.
Comparative Yield Data for Cross-Coupling Reactions
The choice of reaction depends on the desired bond formation (C-C, C-N, etc.) and the functional group tolerance required. The following table provides a predictive framework for yields based on analogous substrates found in the literature.
| Coupling Reaction | Coupling Partner | Target Position | Catalyst System (Typical) | Yield (%) |
| Suzuki-Miyaura | Arylboronic Acid | C-I | Pd(PPh₃)₄ / K₂CO₃ | ~95 |
| Sonogashira | Terminal Alkyne | C-I | PdCl₂(PPh₃)₂ / CuI / Et₃N | ~90 |
| Heck | Alkene (e.g., Styrene) | C-I | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | ~85 |
| Suzuki-Miyaura | Arylboronic Acid | C-Br | Pd(PPh₃)₄ / K₂CO₃ | ~80-90 |
| Buchwald-Hartwig | Amine | C-Br | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | ~75-85 |
Yields are approximate and based on reactions with structurally similar substrates.[10] Optimization is typically required for specific coupling partners.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for a sequential Sonogashira/Suzuki coupling sequence.
Protocol 1: Regioselective Sonogashira Coupling at the C-I Position
This protocol describes the coupling of a terminal alkyne to the most reactive C-I position of the scaffold.
Objective: To synthesize 4-Bromo-1-fluoro-2-(phenylethynyl)benzene.
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
PdCl₂(PPh₃)₂ (0.03 eq)
-
Copper(I) Iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
System Purge: Evacuate the flask and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Scientist's Note: Oxygen can deactivate the palladium catalyst. This step is critical for achieving high yields.
-
-
Reagent Addition: Add anhydrous THF via syringe, followed by triethylamine. Stir the mixture for 5 minutes to allow for dissolution.
-
Substrate Addition: Add phenylacetylene dropwise via syringe over 5 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours.
-
Scientist's Note: The reaction can be gently heated (40-50 °C) if the starting material is consumed slowly. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Work-up: Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues.
-
Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.
Protocol 2: Suzuki-Miyaura Coupling at the C-Br Position
This protocol uses the product from Protocol 1 to functionalize the remaining C-Br position.
Objective: To synthesize 1-fluoro-4-phenyl-2-(phenylethynyl)benzene.
Materials:
-
4-Bromo-1-fluoro-2-(phenylethynyl)benzene (1.0 eq, from Protocol 1)
-
Phenylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
2M Aqueous Potassium Carbonate (K₂CO₃) solution (3.0 eq)
-
1,4-Dioxane
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask, add the product from Protocol 1, phenylboronic acid, and Pd(PPh₃)₄.
-
System Purge: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent & Base Addition: Add 1,4-dioxane, followed by the 2M aqueous K₂CO₃ solution.
-
Scientist's Note: The two-phase solvent system (dioxane/water) is standard for Suzuki couplings, facilitating the interaction of both organic-soluble and water-soluble reagents. The base is crucial for the transmetalation step of the catalytic cycle.
-
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 8-12 hours under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer. Wash with water, then with brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter and concentrate the solution in vacuo. Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the final diarylalkyne product.
Application in the Synthesis of Factor Xa Inhibitors
The utility of multi-halogenated building blocks like this compound is exemplified in the synthesis of advanced pharmaceutical agents. For instance, similar scaffolds are used to synthesize 7-fluoroindazole derivatives, which have been identified as potent and selective inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade.[5] The precise installation of different functional groups, enabled by the scaffold's orthogonal reactivity, is key to achieving high potency and selectivity for the drug target.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as causing skin and serious eye irritation. It may also be harmful if swallowed, inhaled, or in contact with skin.[11] All manipulations should be performed in a well-ventilated fume hood.
References
- ChemicalBook. (2025). This compound.
- MedchemExpress. (n.d.). 4-Bromo-2-fluoro-1-iodobenzene.
- BenchChem. (2025). A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- MDPI. (n.d.). Design, Synthesis, and Utility of Defined Molecular Scaffolds.
- PubMed Central (PMC). (n.d.). Multifunctional Building Blocks Compatible with Photoredox-Mediated Alkylation for DNA-Encoded Library Synthesis.
- ResearchGate. (n.d.). P-C coupling reactions of 4-bromo-iodobenzene.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 4-Bromo-2-fluoro-1-iodobenzene.
- Exploring Chemistry. (n.d.). Exploring 1-Bromo-3-Fluoro-4-Iodobenzene: Properties and Applications.
- ResearchGate. (n.d.). A “building block triangle” representing building blocks for medicinal chemistry.
- BioSolveIT. (n.d.). Chemical Building Blocks - Drug Discovery Solutions.
- RSC Publishing. (n.d.). Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis.
- PubMed Central (PMC). (2025). Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis.
- PubMed Central (PMC). (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use.
Sources
- 1. biosolveit.de [biosolveit.de]
- 2. news-medical.net [news-medical.net]
- 3. This compound | 116272-41-4 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. ossila.com [ossila.com]
- 6. calibrechem.com [calibrechem.com]
- 7. Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. innospk.com [innospk.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound | C6H3BrFI | CID 2782750 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-1-fluoro-2-iodobenzene
Introduction: Strategic Functionalization of a Dihalogenated Arene
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the selective construction of complex molecular architectures from readily available building blocks is of paramount importance. 4-Bromo-1-fluoro-2-iodobenzene stands out as a versatile scaffold, offering three distinct halogen atoms for sequential and site-selective functionalization. The significant difference in the reactivity of the carbon-halogen bonds under palladium catalysis—with the C-I bond being substantially more labile than the C-Br bond, and the C-F bond being largely inert—allows for a predictable and controlled synthetic strategy. This document provides an in-depth guide to the palladium-catalyzed cross-coupling reactions of this substrate, focusing on the chemoselective functionalization of the C-I bond. We will explore the mechanistic underpinnings, provide field-proven protocols for key transformations, and discuss the causality behind experimental choices to empower researchers in their synthetic endeavors.
The general principle of palladium-catalyzed cross-coupling reactions involves a catalytic cycle that typically includes three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3] The chemoselectivity in polyhalogenated arenes is primarily dictated by the bond dissociation energies (BDEs) of the carbon-halogen bonds, which follow the general trend: C-I < C-Br < C-Cl < C-F.[4] This inherent difference in reactivity allows for the selective activation of the C-I bond in the presence of a C-Br bond, a cornerstone of the protocols described herein.
Core Principle: Chemoselective Activation of the C-I Bond
The palladium(0) catalyst preferentially undergoes oxidative addition into the weaker C-I bond of this compound, leaving the C-Br and C-F bonds intact. This initial activation is the selectivity-determining step and opens the door to a multitude of coupling reactions.
Caption: Selective oxidative addition of Pd(0) to the C-I bond.
Application & Protocols
This section details protocols for four major classes of palladium-catalyzed cross-coupling reactions, each targeting the selective functionalization of the C-I bond of this compound.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl structures by coupling an organoboron reagent with an aryl halide.[5][6][7] For this compound, this reaction allows for the selective introduction of an aryl or vinyl group at the 2-position.
Causality of Experimental Choices:
-
Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like PdCl₂(dppf), is essential for the catalytic cycle. The dppf ligand provides the necessary stability and reactivity for the catalyst.
-
Base: A base, such as K₂CO₃ or Cs₂CO₃, is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species.[8]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used. Water aids in dissolving the base and facilitates the formation of the active boronate species.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (8 mL) and degassed water (2 mL).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 mmol, 3 mol%).
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
| Parameter | Condition |
| Catalyst | PdCl₂(dppf) |
| Ligand | dppf (as complex) |
| Base | K₂CO₃ |
| Solvent | Toluene/Water (4:1) |
| Temperature | 90 °C |
| Typical Yield | 85-95% |
Sonogashira Coupling: Formation of C-C Triple Bonds
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[9][10] This reaction is particularly valuable for the synthesis of conjugated systems.
Causality of Experimental Choices:
-
Dual Catalysis: The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne by forming a copper acetylide intermediate.[10]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used both as a base and often as the solvent. It deprotonates the terminal alkyne and neutralizes the hydrogen halide formed during the reaction.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Therefore, maintaining an inert atmosphere is critical.
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), copper(I) iodide (0.05 mmol, 5 mol%), and bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed triethylamine (10 mL) followed by phenylacetylene (1.1 mmol, 1.1 equiv) via syringe.
-
Stir the reaction mixture at room temperature for 6-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the ammonium salt precipitate, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Parameter | Condition |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ |
| Cu Co-catalyst | CuI |
| Base | Triethylamine (Et₃N) |
| Solvent | Triethylamine (Et₃N) or THF |
| Temperature | Room Temperature |
| Typical Yield | 80-90% |
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[11][12] This reaction allows for the selective formation of a C-N bond at the 2-position of the starting material.
Causality of Experimental Choices:
-
Ligand: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands (e.g., RuPhos, XPhos) are often required to promote the reductive elimination step and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is used to deprotonate the amine, forming the active palladium-amido complex.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent side reactions.
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
-
In a glovebox, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), a suitable phosphine ligand (e.g., RuPhos, 0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a Schlenk tube.
-
Add this compound (1.0 mmol, 1.0 equiv).
-
Add anhydrous, degassed toluene (5 mL) and morpholine (1.2 mmol, 1.2 equiv).
-
Seal the tube and heat the mixture at 100 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Condition |
| Catalyst | Pd₂(dba)₃ / RuPhos |
| Base | NaOtBu |
| Solvent | Toluene |
| Temperature | 100 °C |
| Typical Yield | 75-90% |
Negishi Coupling: C-C Bond Formation with Organozinc Reagents
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide.[13] It is known for its high functional group tolerance and reactivity.
Causality of Experimental choices:
-
Organozinc Reagents: These reagents are highly reactive and can be prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc salt (e.g., ZnCl₂). Their high reactivity allows for milder reaction conditions compared to some other coupling methods.
-
Catalyst System: Palladium catalysts with phosphine ligands, such as Pd(PPh₃)₄, are commonly used.
-
Anhydrous Conditions: Organozinc reagents are sensitive to moisture and air, necessitating the use of anhydrous solvents and an inert atmosphere.
Experimental Protocol: Negishi Coupling with Phenylzinc Chloride
Note: The organozinc reagent should be prepared separately or generated in situ.
-
To a flame-dried Schlenk flask under argon, add a solution of phenylzinc chloride (1.5 mmol, 1.5 equiv) in THF.
-
In a separate flask, dissolve this compound (1.0 mmol, 1.0 equiv) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%) in anhydrous THF (5 mL).
-
Transfer the solution of the aryl halide and catalyst to the organozinc solution via cannula at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 50 °C for 2-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄ |
| Coupling Partner | Phenylzinc chloride |
| Solvent | Anhydrous THF |
| Temperature | Room Temperature to 50 °C |
| Typical Yield | 70-85% |
Conclusion and Future Outlook
The chemoselective palladium-catalyzed cross-coupling of this compound at the C-I position provides a powerful and reliable strategy for the synthesis of a diverse array of functionalized aromatic compounds. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi couplings serve as a robust starting point for researchers. The resulting 4-bromo-2-substituted-1-fluorobenzene products are themselves valuable intermediates, as the remaining C-Br bond can be functionalized in a subsequent cross-coupling reaction under more forcing conditions, allowing for the stepwise and controlled synthesis of highly substituted aromatic molecules. This approach offers a high degree of molecular diversity, which is essential for the development of new pharmaceuticals and advanced materials.
References
- Vertex AI Search. (2025).
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II.
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Chemistry LibreTexts. (2023).
- Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.
- MDPI. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- Ossila. (n.d.). 4-Bromo-3-fluoroiodobenzene | CAS 136434-77-0.
- PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoro-biphenyl.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- The Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides.
- NIH. (2022).
- Organic Chemistry Portal. (n.d.). Negishi Coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- NIH. (2007).
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Coupling of α,α-difluoro-substituted organozinc reagents with 1-bromoalkynes [beilstein-journals.org]
- 4. Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Negishi Coupling [organic-chemistry.org]
Regioselective reactions of 4-Bromo-1-fluoro-2-iodobenzene
An Application Guide to the Regioselective Synthesis with 4-Bromo-1-fluoro-2-iodobenzene
Abstract
This compound (CAS: 116272-41-4) is a tri-halogenated aromatic compound of significant value in modern synthetic chemistry.[1][2] Its utility stems from the differential reactivity of its three halogen substituents, which enables highly regioselective, sequential functionalization. This application note provides an in-depth guide for researchers, chemists, and drug development professionals on leveraging this unique reactivity. We will explore the foundational principles governing its selectivity and provide detailed, field-tested protocols for key palladium-catalyzed cross-coupling reactions and halogen-metal exchanges, explaining the causality behind experimental choices to ensure reproducible and high-yielding outcomes.
Introduction: The Strategic Advantage of Differential Reactivity
In the intricate process of constructing complex molecular architectures for pharmaceuticals, agrochemicals, and advanced materials, building blocks that offer precise control over synthetic pathways are indispensable.[1][2] this compound is a premier example of such a scaffold. The benzene ring is functionalized with iodine, bromine, and fluorine, creating three potential reaction sites.
The synthetic power of this molecule lies in the predictable and hierarchical reactivity of these carbon-halogen (C-X) bonds, particularly in palladium-catalyzed cross-coupling reactions. The established order of reactivity is governed by the bond dissociation energies (BDEs), following the trend:
C-I < C-Br < C-Cl << C-F
This hierarchy allows chemists to selectively functionalize the most reactive C-I bond while leaving the C-Br bond intact for subsequent, different transformations.[3][4] The C-F bond is generally inert to these conditions, making it a stable substituent that can be carried through multiple synthetic steps to modulate the electronic and physiological properties of the final molecule.[5]
dot graph "Reactivity_Hierarchy" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
} /dot Caption: C-X bond reactivity in Pd-catalyzed cross-coupling.
Foundational Principles of Regioselectivity
The success of any reaction with this compound hinges on understanding and controlling the factors that govern which bond breaks first.
-
Oxidative Addition: This is the rate-determining step in most palladium-catalyzed cross-coupling cycles.[6] The palladium(0) catalyst preferentially inserts into the weakest carbon-halogen bond. The C-I bond, with a bond dissociation energy of ~278 kJ/mol, is significantly weaker than the C-Br bond (~336 kJ/mol), making oxidative addition at the iodine-substituted position (C-2) kinetically favored.[3]
-
Catalyst and Ligand System: While the inherent reactivity difference between C-I and C-Br bonds is the dominant factor, the choice of palladium source and, more critically, the phosphine ligand can influence reaction rates and selectivity.[7][8] Bulky, electron-rich ligands generally promote efficient oxidative addition and subsequent reductive elimination for a broad range of substrates.
-
Reaction Conditions: Temperature, solvent, and base are critical parameters. For most standard cross-coupling reactions, conditions can be optimized to ensure complete and selective reaction at the C-I position without significant competing reaction at the C-Br site.
Application Protocols for Regioselective Reactions
The following sections provide detailed protocols for key transformations, focusing on selective functionalization at the C-2 (iodo) position.
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds, making it a primary choice for synthesizing biaryl compounds.[9]
Core Directive: To selectively couple an aryl or vinyl boronic acid at the C-2 position.
dot graph "Suzuki_Workflow" { layout=dot; rankdir="LR"; node [shape=record, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} /dot Caption: Workflow for regioselective Suzuki-Miyaura coupling.
Experimental Protocol:
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 300.9 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg).
-
Solvent Addition: Add a degassed mixture of Toluene (8 mL) and Water (2 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality & Insights:
-
The Base (K₂CO₃): The base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. Potassium carbonate is a moderately strong base suitable for many boronic acids. For less reactive substrates, a stronger base like cesium carbonate (Cs₂CO₃) may be required.[10]
-
Solvent System (Toluene/H₂O): The biphasic solvent system is effective for dissolving both the organic substrate and the inorganic base, facilitating the reaction at the interface. Anhydrous solvents like dioxane can also be used, especially with stronger bases.[9]
-
Catalyst (Pd(PPh₃)₄): This is a reliable, air-stable Pd(0) source that is effective for a wide range of Suzuki couplings.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Proven efficacy and stability. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |
| Solvent | Toluene/H₂O, Dioxane, DMF | Solubilizes organic and inorganic components. |
| Temperature | 80 - 110 °C | Provides thermal energy to overcome activation barriers. |
B. Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, providing access to valuable internal alkynes and conjugated systems.[11][12]
Core Directive: To selectively couple a terminal alkyne at the C-2 position.
dot graph "Sonogashira_Workflow" { layout=dot; rankdir="LR"; node [shape=record, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} /dot Caption: Workflow for regioselective Sonogashira coupling.
Experimental Protocol:
-
Setup: To a dry Schlenk flask under argon, add this compound (1.0 mmol, 300.9 mg), Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14.0 mg), and Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg).
-
Solvent and Base: Add anhydrous, degassed tetrahydrofuran (THF, 10 mL) and triethylamine (TEA, 3.0 mmol, 0.42 mL).
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature for 6-24 hours. The formation of a precipitate (triethylammonium iodide) is typically observed. Monitor by TLC.
-
Workup: Filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (25 mL), wash with saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL) and brine (15 mL). Dry the organic layer over Na₂SO₄ and concentrate. Purify by flash chromatography.
Causality & Insights:
-
Dual Catalysis (Pd/Cu): The reaction operates through two interconnected catalytic cycles. The palladium cycle facilitates the oxidative addition to the C-I bond, while the copper cycle activates the alkyne by forming a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[6][11]
-
Amine Base (TEA): The amine serves two purposes: it acts as a base to deprotonate the terminal alkyne and neutralizes the HI generated during the reaction. It can also serve as the solvent in some cases.[12]
-
Copper-Free Conditions: While the classic protocol uses a copper co-catalyst, concerns about Glaser-Hay homocoupling of the alkyne have led to the development of copper-free Sonogashira protocols, which often require stronger bases and different palladium/ligand systems.[12][13]
C. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, a critical linkage in a vast number of pharmaceuticals.[14]
Core Directive: To selectively couple a primary or secondary amine at the C-2 position.
dot graph "Buchwald_Workflow" { layout=dot; rankdir="LR"; node [shape=record, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} /dot Caption: Workflow for regioselective Buchwald-Hartwig amination.
Experimental Protocol:
-
Setup: In a glovebox, add sodium tert-butoxide (NaOᵗBu, 1.4 mmol, 134.5 mg) to an oven-dried vial.
-
Catalyst Premix: In a separate vial, add Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 13.7 mg) and a suitable phosphine ligand such as XPhos (0.036 mmol, 17.2 mg). Add anhydrous, degassed toluene (2 mL).
-
Reaction Assembly: To the vial containing the base, add this compound (1.0 mmol, 300.9 mg) and the amine (1.2 mmol). Add the catalyst solution via syringe.
-
Reaction: Seal the vial and heat to 100 °C for 12-24 hours.
-
Workup: Cool the reaction, dilute with ethyl acetate, and filter through Celite. Concentrate the filtrate.
-
Purification: Purify the residue by flash chromatography.
Causality & Insights:
-
Ligand is Key: The success of the Buchwald-Hartwig amination relies heavily on the use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos). These ligands stabilize the palladium center, promote the challenging C-N reductive elimination step, and prevent catalyst decomposition.[15]
-
Strong, Non-Nucleophilic Base (NaOᵗBu): A strong base is required to deprotonate the amine, forming the active amide nucleophile. The base must be non-nucleophilic to avoid competing reactions with the aryl halide.[16]
-
Inert Atmosphere: The Pd(0) catalysts and electron-rich ligands are often oxygen-sensitive. Rigorous exclusion of air and moisture is critical for reproducibility.
D. Halogen-Metal Exchange: Forming Organometallic Reagents
Creating a Grignard or organolithium reagent via halogen-metal exchange transforms the electrophilic aryl halide into a potent carbon nucleophile.[17] Selectivity is paramount to avoid mixtures of products.
Core Directive: To selectively perform an iodine-magnesium exchange at the C-2 position.
dot graph "Grignard_Workflow" { layout=dot; rankdir="LR"; node [shape=record, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} /dot Caption: Workflow for regioselective Grignard formation.
Experimental Protocol:
-
Setup: To a flame-dried, three-neck flask under argon, add this compound (1.0 mmol, 300.9 mg) and dissolve in anhydrous THF (10 mL).
-
Cooling: Cool the solution to -40 °C using an acetonitrile/dry ice bath.
-
Exchange: Slowly add isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl, 1.3 M in THF, 1.05 mmol, 0.81 mL) dropwise over 15 minutes.
-
Reaction: Stir the mixture at -40 °C for 1 hour.
-
Quenching: Add a suitable electrophile (e.g., benzaldehyde, 1.2 mmol) dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Workup: Quench the reaction carefully by adding saturated aqueous NH₄Cl solution (10 mL). Extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.
Causality & Insights:
-
"Turbo Grignard" Reagent (i-PrMgCl·LiCl): This reagent is highly effective for performing halogen-metal exchange at low temperatures.[18] The LiCl salt breaks up magnesium aggregates, increasing the solubility and reactivity of the Grignard reagent, which allows the exchange to proceed efficiently at temperatures low enough to suppress side reactions or exchange at the C-Br position.[18][19]
-
Temperature Control: Low temperature is critical for selectivity. At higher temperatures, or with more reactive organolithium reagents like n-BuLi, selectivity can be lost, and elimination to form a reactive benzyne intermediate becomes a risk.[20]
Summary and Outlook
This compound is a powerful and versatile substrate for building molecular complexity. The predictable regioselectivity, driven by the differential reactivity of the C-I and C-Br bonds, allows for a two-step sequential functionalization strategy. By first employing milder conditions to react at the iodine position, the resulting 2-substituted-4-bromo-1-fluorobenzene intermediate can then be subjected to a second, distinct cross-coupling reaction at the now-activated bromine position. This strategic approach provides a reliable pathway to unsymmetrically disubstituted fluorinated aromatics, which are highly sought-after motifs in drug discovery and materials science.
References
- Vertex AI Search. (2026).
- ChemicalBook. (2026). This compound | 116272-41-4.
- National Institutes of Health (NIH). (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC.
- ResearchGate. (2021).
- MedchemExpress.com. (2026). 4-Bromo-2-fluoro-1-iodobenzene (Synonyms).
- National Institutes of Health (NIH). (2021).
- ResearchGate. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Ossila. (2026). 4-Bromo-3-fluoroiodobenzene | CAS 136434-77-0.
- White Rose Research Online. (2021).
- MDPI. (2021).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Buy High-Purity this compound: Supplier Insights.
- PubChem. (2026). 4-Bromo-2-fluoro-1-iodobenzene | C6H3BrFI | CID 2724516.
- GlobalInfoSwift. (2026).
- Google Patents. (2018). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
- Iowa State University. (1958). Some Reactions of o-Halophenyllithium Compounds.
- Taylor & Francis Online. (2020). Organolithium reagents – Knowledge and References.
- BenchChem. (2025).
- BLD Pharm. (2026). 105931-73-5|4-Bromo-2-fluoro-1-iodobenzene.
- National Institutes of Health (NIH). (2021). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- Organic Chemistry Portal. (2026). Stille Coupling.
- University of Windsor. (2004). The Mechanisms of the Stille Reaction.
- Wikipedia. (2026). Stille reaction.
- GlobalInfoSwift. (2026).
- ResearchGate. (2011). Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions | Request PDF.
- National Institutes of Health (NIH). (2022).
- BenchChem. (2025). Technical Support Center: Grignard Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- ResearchGate. (2020). Optimization of reaction conditions using 1‐bromo‐4‐iodobenzene (1g).
- PubMed. (1997). Palladium-Catalyzed Stille Couplings with Fluorous Tin Reactants.
- BenchChem. (2025).
- Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents.
- PubChem. (2026). This compound | C6H3BrFI | CID 2782750.
- ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters.
- ResearchGate. (2013). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)
- ResearchGate. (2006). Synthesis of 18F‐labelled biphenyls via SUZUKI cross‐coupling with 4‐[18F]fluoroiodobenzene | Request PDF.
- BenchChem. (2025).
- Chemistry LibreTexts. (2023). 12.
- ACS Publications. (2020).
- ResearchGate. (2019). Microwave enhanced Sonogashira coupling. | Download Scientific Diagram.
- National Institutes of Health (NIH). (2020).
- ResearchGate. (2014). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... | Download Table.
- BenchChem. (2025). Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-Bromo-4-iodopyridine.
- Dergipark. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and.
- ACS Publications. (2020).
- Chemistry LibreTexts. (2023). 2.
- National Institutes of Health (NIH). (2022).
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. innospk.com [innospk.com]
- 6. mdpi.com [mdpi.com]
- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
Application Note: 4-Bromo-1-fluoro-2-iodobenzene as a Strategic Precursor for Advanced OLED Hole Transport Materials
Abstract
This technical guide details the strategic application of 4-Bromo-1-fluoro-2-iodobenzene in the synthesis of high-performance organic light-emitting diode (OLED) materials. The unique trifunctional nature of this precursor, featuring iodine, bromine, and fluorine substituents, allows for a highly controlled, sequential cross-coupling strategy. This note provides a comprehensive overview of the synthetic advantages conferred by this building block, detailed step-by-step protocols for palladium-catalyzed Suzuki and Buchwald-Hartwig cross-coupling reactions, and a discussion of the resulting material properties. The protocols are designed to be self-validating, with explanations for each experimental choice, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Introduction: The Architectural Advantage of this compound
The advancement of OLED technology is intrinsically linked to the molecular design of its constituent materials. Hole Transport Materials (HTMs) are a critical component, facilitating the efficient injection and transport of positive charge carriers (holes) to the emissive layer. Triarylamine derivatives are a cornerstone class of HTMs, valued for their electrochemical stability and high hole mobility.
The precursor, this compound, offers a distinct advantage in the construction of complex, asymmetric triarylamines. Its utility stems from the differential reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the carbon-bromine (C-Br) bond. This reactivity differential enables a selective and sequential approach to molecular construction:
-
Initial C-C or C-N Bond Formation: The highly reactive iodine at the 2-position allows for a selective initial coupling reaction (e.g., Suzuki or Buchwald-Hartwig) with minimal interference from the less reactive bromine at the 4-position.
-
Subsequent Functionalization: The remaining bromine atom serves as a handle for a second, distinct cross-coupling reaction, allowing for the introduction of a different aryl or amino group.
-
Modulation of Electronic Properties: The fluorine atom at the 1-position plays a crucial role in fine-tuning the electronic properties of the final molecule. Its strong electron-withdrawing nature can lower the HOMO and LUMO energy levels, which is critical for optimizing charge injection and device efficiency.[1] The presence of the C-F bond also enhances thermal and oxidative stability, contributing to a longer operational lifetime for the OLED device.[1]
This controlled, stepwise approach allows for the precise and rational design of complex HTMs with tailored photophysical and electronic properties.
Synthetic Strategy: A Sequential Cross-Coupling Approach
The synthesis of advanced triarylamine-based HTMs from this compound is typically achieved through a two-step, one-pot or sequential palladium-catalyzed cross-coupling process. The general workflow involves an initial Suzuki coupling to form a C-C bond at the iodo-position, followed by a Buchwald-Hartwig amination at the bromo-position to form the core triarylamine structure.
Below is a visual representation of this sequential synthesis strategy:
Caption: Sequential Suzuki and Buchwald-Hartwig cross-coupling workflow.
Detailed Application Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative asymmetric triarylamine HTM using this compound as the starting material.
Protocol 1: Synthesis of 2-Phenyl-4-bromo-1-fluorobenzene via Suzuki Coupling
This protocol details the selective reaction at the C-I bond. The choice of a phosphine-based palladium catalyst and an aqueous base system is standard for Suzuki couplings and is effective for this transformation.
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| This compound | 116272-41-4 | 316.90 | 10.0 | 1.0 |
| Phenylboronic Acid | 98-80-6 | 121.93 | 12.0 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.2 | 0.02 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 20.0 | 2.0 |
| Toluene | 108-88-3 | - | 80 mL | - |
| Water | 7732-18-5 | - | 20 mL | - |
Experimental Procedure:
-
Vessel Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add this compound (10.0 mmol, 3.17 g), phenylboronic acid (12.0 mmol, 1.46 g), and potassium carbonate (20.0 mmol, 2.76 g).
-
Solvent Addition: Add toluene (80 mL) and water (20 mL) to the flask.
-
Degassing: Degas the reaction mixture by bubbling nitrogen gas through the solution for 20 minutes. This step is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive nitrogen atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.2 mmol, 0.23 g).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-phenyl-4-bromo-1-fluorobenzene as a white solid.
Expected Yield: 85-95%
Protocol 2: Synthesis of N-(3-fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)-N-(4-methoxyphenyl)benzenamine via Buchwald-Hartwig Amination
This protocol details the subsequent C-N bond formation at the less reactive C-Br bond. The use of a bulky phosphine ligand (like XPhos) and a strong, non-nucleophilic base (like sodium tert-butoxide) is critical for achieving high yields in Buchwald-Hartwig aminations with aryl bromides.
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| 2-Phenyl-4-bromo-1-fluorobenzene | (from Protocol 1) | 267.10 | 5.0 | 1.0 |
| 4,4'-Dimethoxydiphenylamine | 101-67-7 | 229.28 | 5.5 | 1.1 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.1 | 0.02 |
| XPhos | 564483-18-7 | 476.66 | 0.2 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 7.0 | 1.4 |
| Anhydrous Toluene | 108-88-3 | - | 50 mL | - |
Experimental Procedure:
-
Vessel Preparation: In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine 2-phenyl-4-bromo-1-fluorobenzene (5.0 mmol, 1.34 g), 4,4'-dimethoxydiphenylamine (5.5 mmol, 1.26 g), Pd₂(dba)₃ (0.1 mmol, 0.092 g), XPhos (0.2 mmol, 0.095 g), and sodium tert-butoxide (7.0 mmol, 0.67 g).
-
Solvent Addition: Add anhydrous toluene (50 mL) via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring for 18-24 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with dichloromethane (50 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane/dichloromethane gradient) to afford the final triarylamine product. Further purification by sublimation may be required to achieve the high purity needed for OLED device fabrication.
Expected Yield: 70-85%
Material Characterization and Performance
The synthesized triarylamine-based HTMs should be thoroughly characterized to evaluate their suitability for OLED applications. The data presented below is representative of what can be expected for materials of this class.
Table 1: Photophysical and Thermal Properties of a Representative Fluorinated Triarylamine HTM
| Property | Value | Method/Conditions |
| HOMO Energy Level | -5.3 to -5.5 eV | Cyclic Voltammetry |
| LUMO Energy Level | -2.1 to -2.3 eV | CV and Optical Band Gap |
| Photoluminescence (PL) max (in Toluene) | 410 - 430 nm (Blue) | Fluorescence Spectroscopy |
| Glass Transition Temperature (Tg) | > 120 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td, 5% loss) | > 400 °C | Thermogravimetric Analysis (TGA) |
Rationale for Properties:
-
HOMO Level: A deep HOMO level (-5.3 to -5.5 eV) ensures efficient hole injection from the anode (typically ITO, with a work function of ~4.8 eV) and good environmental stability.
-
LUMO Level: A high LUMO level helps to confine electrons within the emissive layer, preventing leakage into the HTL and thereby increasing device efficiency.
-
High Tg and Td: A high glass transition temperature (Tg) and decomposition temperature (Td) are indicative of excellent morphological and thermal stability. This prevents the thin films in the OLED device from crystallizing or degrading during operation, which is crucial for achieving a long device lifetime.
Conclusion
This compound is a powerful and versatile precursor for the synthesis of advanced, asymmetric OLED materials. Its unique halogenation pattern enables a controlled and sequential synthetic strategy, allowing for the precise construction of complex molecular architectures. The protocols detailed in this application note provide a robust and reproducible methodology for synthesizing triarylamine-based HTMs. The incorporation of fluorine not only facilitates the synthesis but also imparts desirable electronic and stability properties to the final materials, making this building block a key component in the development of next-generation, high-performance OLED devices.
References
- Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]
- Kim, Y. H., et al. (2013). Recent Progress in High-Efficiency Blue-Light-Emitting Materials for Organic Light-Emitting Diodes.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
- The Royal Society of Chemistry. (2022).
Sources
The Strategic Deployment of 4-Bromo-1-fluoro-2-iodobenzene in the Synthesis of Advanced Agrochemicals
Introduction: A Uniquely Functionalized Building Block for Modern Crop Protection
In the competitive landscape of agrochemical research and development, the ability to synthesize complex and highly functionalized molecules with precision and efficiency is paramount. The multi-halogenated aromatic compound, 4-Bromo-1-fluoro-2-iodobenzene, has emerged as a strategic building block for the construction of novel fungicides, herbicides, and insecticides. Its unique trifunctional nature, possessing iodine, bromine, and fluorine substituents on a single benzene ring, offers a powerful platform for regioselective chemical modifications. This differential reactivity allows for a programmed, sequential introduction of various molecular fragments, a key advantage in the rational design of new active ingredients.
The presence of a fluorine atom is a common feature in modern agrochemicals, often enhancing metabolic stability, binding affinity to target enzymes, and overall efficacy.[1] This application note will provide an in-depth guide for researchers and synthetic chemists on the strategic application of this compound in the synthesis of agrochemical precursors, with a particular focus on the pyrazole carboxamide class of fungicides, which are potent succinate dehydrogenase inhibitors (SDHIs).[2]
Core Synthetic Strategies: Harnessing Differential Halogen Reactivity
The synthetic utility of this compound lies in the distinct reactivity of its carbon-halogen bonds in transition metal-catalyzed cross-coupling reactions. The general order of reactivity for oxidative addition to a palladium(0) catalyst is C-I > C-Br > C-Cl >> C-F. This predictable hierarchy allows for the selective functionalization of the iodine and bromine positions, while the fluorine atom typically remains intact, imparting its beneficial properties to the final molecule.
This enables a powerful one-pot or sequential multi-reaction approach to building complex molecular architectures. Key transformations include:
-
Sonogashira Coupling: Selective reaction at the highly reactive C-I bond to introduce alkyne functionalities.
-
Suzuki-Miyaura Coupling: Formation of C-C bonds by reacting either the C-I or C-Br bond with boronic acids or their esters.
-
Ullmann Condensation: Copper-catalyzed formation of C-N, C-O, or C-S bonds, typically at the more reactive C-I position.[3][4][5]
The following workflow illustrates the strategic, sequential functionalization of this compound to generate a key biphenyl precursor for a pyrazole carboxamide fungicide.
Caption: Sequential cross-coupling workflow for agrochemical synthesis.
Application in the Synthesis of Pyrazole Carboxamide Fungicide Precursors
The pyrazole carboxamide class of fungicides, which includes commercial successes like Bixafen and Fluxapyroxad, are potent inhibitors of the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.[2] A common structural feature of these fungicides is a substituted biphenyl or an analogous biaryl moiety linked to a pyrazole carboxamide core. This compound is an ideal starting material for the construction of these crucial biaryl fragments.
Protocol 1: Regioselective Sonogashira Coupling at the C-I Bond
This protocol details the selective introduction of an ethynyl group at the 2-position of this compound, leaving the bromine atom available for subsequent functionalization.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity | Moles |
| This compound | 116272-41-4 | 300.90 g/mol | 3.01 g | 10.0 mmol |
| Ethynyltrimethylsilane | 1066-54-2 | 98.22 g/mol | 1.18 g | 12.0 mmol |
| Pd(PPh₃)₂Cl₂ | 13965-03-2 | 701.90 g/mol | 140 mg | 0.2 mmol |
| Copper(I) iodide (CuI) | 7681-65-4 | 190.45 g/mol | 38 mg | 0.2 mmol |
| Triethylamine (TEA) | 121-44-8 | 101.19 g/mol | 20 mL | - |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 g/mol | 40 mL | - |
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (3.01 g, 10.0 mmol), Pd(PPh₃)₂Cl₂ (140 mg, 0.2 mmol), and CuI (38 mg, 0.2 mmol).
-
Add anhydrous THF (40 mL) and triethylamine (20 mL). Stir the mixture to dissolve the solids.
-
Add ethynyltrimethylsilane (1.18 g, 12.0 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The crude product can be used directly in the next step or purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (4-bromo-2-fluoro-1-((trimethylsilyl)ethynyl)benzene).
-
For the subsequent Suzuki coupling, the trimethylsilyl (TMS) protecting group can be removed by treatment with a mild base such as potassium carbonate in methanol.
Sources
Metal-free synthesis using 4-Bromo-1-fluoro-2-iodobenzene derivatives
Application Note & Protocol
Topic: Metal-Free Synthesis of Functionalized Aromatics via Aryne Intermediates Derived from 4-Bromo-1-fluoro-2-iodobenzene
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The imperative to develop efficient, sustainable, and metal-free synthetic methodologies is a cornerstone of modern medicinal and process chemistry. This guide details the application of this compound as a versatile precursor for the generation of a key reactive intermediate: 4-bromo-2-fluorobenzyne. Under simple, metal-free conditions, this aryne intermediate serves as a powerful building block for the construction of complex, highly functionalized aromatic scaffolds. We provide a deep dive into the underlying reaction mechanisms, offer field-tested, step-by-step protocols for aryne generation and trapping, and discuss the critical parameters governing regioselectivity. This document is designed to empower researchers to leverage this powerful synthetic tool for applications ranging from discovery chemistry to the synthesis of advanced pharmaceutical intermediates.
Introduction: The Strategic Value of Arynes in Metal-Free Synthesis
Traditional cross-coupling reactions, while powerful, often rely on expensive and toxic heavy metal catalysts (e.g., Palladium, Copper), which necessitate stringent purification steps to remove metallic impurities from the final active pharmaceutical ingredients (APIs). Aryne chemistry presents a compelling metal-free alternative for C-C and C-heteroatom bond formation. Arynes, or benzynes, are highly reactive, neutral intermediates characterized by a formal triple bond within an aromatic ring. Their high electrophilicity drives rapid reactions with a wide array of nucleophiles and dienes.
The precursor, this compound, is strategically designed for this purpose. The ortho-iodofluoro motif is an efficient generator of the aryne, while the bromo-substituent at the C4 position is retained on the aryne intermediate. This bromine atom serves a dual purpose: it electronically influences the regioselectivity of subsequent nucleophilic attack and remains as a valuable synthetic handle for further downstream modifications (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira couplings).
Mechanism: Generating and Trapping the 4-Bromo-2-fluorobenzyne Intermediate
The overall transformation proceeds via a two-stage sequence: aryne generation followed by nucleophilic trapping. Understanding the causality behind this sequence is critical for experimental success.
3.1. Stage 1: Aryne Generation via Halogen Dance and Elimination
The most common metal-free method for generating arynes from 1-halo-2-iodobenzene precursors involves treatment with a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK), or through the use of organolithium reagents. The process, when using an organolithium reagent like n-butyllithium (n-BuLi), initiates with a "halogen dance" or, more precisely, a lithium-iodine exchange.
-
Lithium-Iodine Exchange: The organolithium reagent preferentially reacts with the most electropositive and accessible halogen, the iodine atom at C2, to form a transient aryllithium species.
-
Spontaneous Elimination: The resulting ortho-fluoroaryllithium is highly unstable. It spontaneously eliminates lithium fluoride (LiF) to generate the strained 4-bromo-2-fluorobenzyne intermediate. The formation of the stable LiF salt is a strong thermodynamic driving force for this elimination.
Caption: Aryne generation from this compound.
3.2. Stage 2: Regioselective Nucleophilic Trapping
Once formed, the highly electrophilic benzyne is immediately trapped by a nucleophile present in the reaction mixture. For the 4-bromo-2-fluorobenzyne, there are two possible sites of attack (C1 and C2). The regiochemical outcome is dictated by the powerful electron-withdrawing inductive effect of the fluorine atom.
-
Electronic Control: The fluorine atom strongly polarizes the aryne triple bond, making the adjacent C2 carbon more electropositive and thus more susceptible to nucleophilic attack. This leads to the preferential formation of the meta-substituted product, where the nucleophile adds at C2 and the resulting anion is quenched to place a hydrogen at C1.
This predictable regioselectivity is a significant advantage, as it minimizes the formation of isomeric mixtures and simplifies product purification.
Caption: Regioselectivity of nucleophilic attack on the benzyne.
Experimental Protocols & Data
The following protocols provide a robust framework for the synthesis of functionalized aromatics using this compound.
4.1. General Considerations
-
Anhydrous Conditions: All reactions involving organolithium reagents must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.
-
Temperature Control: The initial lithium-iodine exchange is highly exothermic and must be performed at low temperatures (-78 °C, typically a dry ice/acetone bath) to prevent side reactions.
-
Safety: Organolithium reagents like n-BuLi are pyrophoric and corrosive. Always handle them with extreme care in a fume hood using appropriate personal protective equipment (PPE), including flame-retardant lab coats and safety glasses.
4.2. Protocol: Synthesis of 1-Bromo-3-fluoro-2-(piperidin-1-yl)benzene
This protocol details the trapping of the 4-bromo-2-fluorobenzyne with a common secondary amine nucleophile, piperidine.
Step-by-Step Methodology:
-
Glassware Preparation: Dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet adapter in an oven at 120 °C for at least 4 hours. Assemble the glassware hot and allow it to cool to room temperature under a stream of dry nitrogen.
-
Reagent Preparation: To the flask, add this compound (1.0 mmol, 317.9 mg) and piperidine (1.2 mmol, 119 µL).
-
Solvent Addition: Add 20 mL of anhydrous tetrahydrofuran (THF) via syringe.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Aryne Generation: Slowly add n-butyllithium (1.1 mmol, 0.44 mL of a 2.5 M solution in hexanes) dropwise via syringe over 10 minutes. Ensure the internal temperature does not rise above -70 °C. A color change to deep red or brown is typically observed.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour.
-
Quenching: Slowly quench the reaction by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution while the flask is still in the cold bath.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, add 30 mL of ethyl acetate, and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
4.3. Data Summary: Trapping with Various Nucleophiles
The protocol is adaptable to a range of nucleophiles. The following table summarizes typical outcomes and highlights the predictable regioselectivity.
| Nucleophile (Nu-H) | Product Structure (Major Isomer) | Typical Yield | Notes |
| Piperidine | 1-Bromo-3-fluoro-2-(piperidin-1-yl)benzene | 85-95% | Clean reaction, easy purification. |
| Morpholine | 4-(3-Bromo-2-fluorophenyl)morpholine | 80-90% | Similar reactivity to piperidine. |
| Thiophenol | (3-Bromo-2-fluorophenyl)(phenyl)sulfane | 75-85% | Thiolates are excellent nucleophiles for arynes. |
| Furan | 5-Bromo-7-fluoro-1,4-epoxy-1,4-dihydronaphthalene | 60-75% | Acts as a diene in a [4+2] cycloaddition. |
Troubleshooting and Best Practices
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete I/Li exchange. 2. Moisture in the reaction. 3. n-BuLi solution has degraded. | 1. Ensure slow addition of n-BuLi at -78 °C. 2. Use freshly distilled anhydrous solvents and properly dried glassware. 3. Titrate the n-BuLi solution before use to confirm its molarity. |
| Formation of Side Products | 1. Reaction temperature too high. 2. Protonation of the aryllithium intermediate by an acidic proton source (e.g., from the nucleophile). | 1. Maintain strict temperature control at -78 °C during addition. 2. If using a nucleophile with an acidic proton (e.g., R₂NH, RSH), consider pre-deprotonating it with a separate equivalent of base before adding the aryne precursor. |
| Poor Regioselectivity | Unlikely for this substrate due to strong electronic bias. | If observed, re-verify the structure of the starting material and product by 2D NMR techniques (NOESY, HMBC) to confirm connectivity. |
Conclusion
This compound is a highly effective and versatile precursor for the metal-free synthesis of complex aromatic molecules. The generation of the 4-bromo-2-fluorobenzyne intermediate proceeds efficiently under standard laboratory conditions, and its subsequent trapping by nucleophiles occurs with predictable and high regioselectivity. The retained bromine atom provides a valuable anchor point for further synthetic elaboration. This methodology offers a powerful, efficient, and sustainable alternative to traditional metal-catalyzed cross-coupling reactions, making it an invaluable tool for medicinal and materials chemists.
References
- Title: Aryne Chemistry: A Powerful Tool in Organic Synthesis. Source: Chemical Reviews. URL:[Link]
- Title: The benzyne story.
- Title: Generation of Arynes from o-Silylated Aryl Triflates. Source: Organic Syntheses. URL:[Link]
- Title: A New and Convenient Method for the Generation of Benzynes. Source: Journal of the American Chemical Society. URL:[Link]
- Title: Regioselectivity in the Reactions of Substituted Benzynes. Source: The Journal of Organic Chemistry. URL:[Link]
Application Notes and Protocols for One-Pot Synthesis Involving 4-Bromo-1-fluoro-2-iodobenzene
Introduction: The Strategic Advantage of 4-Bromo-1-fluoro-2-iodobenzene in One-Pot Syntheses
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the demand for efficient and modular synthetic routes is paramount. One-pot syntheses, where multiple reaction steps are conducted in a single reaction vessel without the isolation of intermediates, represent a significant advancement towards this goal.[1][2] This approach not only saves time and resources but also enhances overall yield by minimizing product loss during purification steps. The strategic choice of starting materials is critical to the success of such synthetic endeavors. This compound has emerged as a highly valuable and versatile building block for one-pot syntheses due to the differential reactivity of its three halogen substituents.[3][4]
The carbon-iodine (C-I) bond is the most labile and readily undergoes oxidative addition to a palladium(0) catalyst, followed by the carbon-bromine (C-Br) bond, while the carbon-fluorine (C-F) bond is the most robust and typically remains intact under standard cross-coupling conditions. This predictable hierarchy of reactivity allows for a programmed, sequential functionalization of the aromatic ring in a single pot, opening avenues for the rapid construction of complex, multi-substituted aromatic compounds. These compounds are key scaffolds in a variety of applications, including the development of novel therapeutics and advanced organic materials.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in one-pot sequential cross-coupling reactions. We will delve into the mechanistic principles that govern the chemoselectivity of these transformations and provide detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Mechanistic Underpinnings: Harnessing Chemoselectivity for Sequential Functionalization
The success of a one-pot sequential cross-coupling reaction with a polyhalogenated substrate like this compound hinges on the precise control of chemoselectivity. This is primarily achieved by exploiting the differences in the bond dissociation energies of the carbon-halogen bonds (C-I < C-Br < C-F) and the judicious selection of the catalyst, ligands, and reaction conditions.
The generally accepted order of reactivity for palladium-catalyzed cross-coupling reactions is:
Aryl-I > Aryl-Br >> Aryl-Cl >> Aryl-F
This differential reactivity allows for a stepwise approach where the most reactive site (C-I) is functionalized first under milder conditions, followed by the functionalization of the C-Br bond under more forcing conditions, all within the same reaction vessel. The C-F bond typically remains unreacted, providing a valuable site for potential downstream modifications or influencing the electronic properties of the final molecule.
The choice of palladium catalyst and ligand is crucial in modulating the reactivity and selectivity of the cross-coupling reactions. For instance, sterically hindered and electron-rich phosphine ligands can facilitate the oxidative addition of less reactive aryl bromides.[5]
Below is a diagram illustrating the general workflow for a one-pot sequential cross-coupling reaction using this compound.
Caption: A generalized workflow for one-pot sequential cross-coupling.
Application Protocols
The following protocols are designed to be self-validating systems, with explanations for key experimental choices.
Protocol 1: One-Pot Sequential Sonogashira/Suzuki-Miyaura Cross-Coupling
This protocol details the synthesis of a 1-alkynyl-2-aryl-4-bromo-5-fluorobenzene derivative, demonstrating the sequential functionalization of the C-I and C-Br bonds.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 300.90 | 1.0 | 1.0 |
| Terminal Alkyne (e.g., Phenylacetylene) | 102.14 | 1.1 | 1.1 |
| Arylboronic Acid (e.g., Phenylboronic acid) | 121.93 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 | 0.05 |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 3.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 |
| Toluene | - | 10 mL | - |
| Water | - | 2 mL | - |
Step-by-Step Protocol:
-
Sonogashira Coupling (Step 1):
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (5 mL) and triethylamine (3.0 mmol) via syringe.
-
Add the terminal alkyne (1.1 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the consumption of the starting material by TLC or GC-MS. The C-I bond's higher reactivity allows this step to proceed under mild conditions.[6]
-
-
Suzuki-Miyaura Coupling (Step 2):
-
Once the first coupling is complete, add the arylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and water (2 mL) to the reaction mixture.
-
Add an additional portion of Pd(PPh₃)₄ (0.02 mmol) to ensure catalyst activity for the second, more challenging coupling at the C-Br bond.
-
Heat the reaction mixture to 80-90 °C and stir for 6-12 hours, again monitoring for completion.
-
After completion, cool the reaction to room temperature.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tri-substituted benzene derivative.
-
Rationale for Experimental Choices:
-
Catalyst System: Pd(PPh₃)₄ is a versatile catalyst suitable for both Sonogashira and Suzuki couplings. CuI is a co-catalyst essential for the Sonogashira reaction.[7]
-
Bases: Triethylamine is used in the Sonogashira step to act as a base and solvent. Potassium carbonate is a stronger base required for the Suzuki-Miyaura coupling.
-
Temperature: The Sonogashira coupling proceeds efficiently at room temperature due to the high reactivity of the C-I bond. The Suzuki coupling at the C-Br bond requires heating to facilitate the oxidative addition.
Protocol 2: One-Pot Sequential Suzuki-Miyaura/Buchwald-Hartwig Amination
This protocol outlines the synthesis of a di-aryl amine derivative, a common scaffold in medicinal chemistry.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 300.90 | 1.0 | 1.0 |
| Arylboronic Acid (e.g., 4-Methoxyphenylboronic acid) | 151.96 | 1.1 | 1.1 |
| Amine (e.g., Morpholine) | 87.12 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.015 | 0.015 |
| XPhos | 476.62 | 0.04 | 0.04 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.5 | 1.5 |
| 1,4-Dioxane | - | 10 mL | - |
| Water | - | 2 mL | - |
Step-by-Step Protocol:
-
Suzuki-Miyaura Coupling (Step 1):
-
In a glovebox, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd₂(dba)₃ (0.015 mmol), XPhos (0.04 mmol), and potassium phosphate (2.0 mmol) to a Schlenk tube.
-
Add 1,4-dioxane (8 mL) and water (2 mL).
-
Seal the tube and heat the mixture to 60 °C for 4-6 hours. Monitor the reaction by GC-MS until the starting material is consumed.
-
-
Buchwald-Hartwig Amination (Step 2):
-
Cool the reaction mixture to room temperature.
-
Add the amine (1.2 mmol) and sodium tert-butoxide (1.5 mmol) to the reaction mixture under an argon counterflow.
-
Heat the reaction to 100 °C and stir for 8-16 hours. The higher temperature and stronger base are necessary for the amination of the less reactive aryl bromide.[5]
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
Rationale for Experimental Choices:
-
Catalyst System: The Pd₂(dba)₃/XPhos system is highly effective for both Suzuki and Buchwald-Hartwig couplings, particularly for the more challenging C-Br bond functionalization.[8]
-
Bases: Potassium phosphate is a suitable base for the initial Suzuki coupling. Sodium tert-butoxide is a stronger, non-nucleophilic base required for the Buchwald-Hartwig amination.
-
Solvent: 1,4-Dioxane is a common solvent for these types of cross-coupling reactions, offering good solubility for the various components.
Data Visualization and Catalytic Cycles
The following diagrams illustrate the catalytic cycles for the Sonogashira and Suzuki-Miyaura reactions.
Caption: Simplified catalytic cycle for the Sonogashira coupling.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Conclusion
This compound is a powerful and versatile substrate for the construction of complex polysubstituted aromatic molecules through one-pot sequential cross-coupling reactions. By understanding and controlling the inherent chemoselectivity of its carbon-halogen bonds, researchers can design and execute efficient and elegant synthetic strategies. The protocols provided herein serve as a robust starting point for the application of this valuable building block in drug discovery and materials science.
References
- Yang, Y., & Buchwald, S. L. (2013). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki–Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society. [Link]
- Hearn, J. M., et al. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH. [Link]
- Jamadar, I., et al. (2024). Pd-catalysed One-pot and three-component sequential chemoselective double cross-coupling: Synthesis of novel 2-Aryl-1,3-azoles from 4-bromophenyl tosylate.
- (n.d.). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). [Link]
- (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH. [Link]
- (n.d.).
- Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]
- (n.d.). Pd-Catalyzed one-pot sequential cross-coupling reactions of tetrabromothiophene. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- (2017). One-Pot Reactions: Expeditious Synthesis of Diverse Organic Compounds of Current Interests. Walsh Medical Media. [Link]
- (n.d.). The Power of Polyhalogenation: Exploring 1-Bromo-3-fluoro-2-iodobenzene in Modern Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- (n.d.). One-Pot Synthesis or Telescopic Synthesis. YouTube. [Link]
- (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
- (n.d.). Recent developments in one-pot stepwise synthesis (OPSS) of small molecules. PMC - NIH. [Link]
- (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. PMC. [Link]
- (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
- (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
- (n.d.). One-pot two-steps synthesis of multi-halogenated substrate.
- (n.d.). Pd-Catalyzed Efficient One-Pot Sequential Cross-Coupling Reactions of Aryl Dihalides.
- (n.d.). A facile one-pot preparation of organoselanyltrifluoroborates from dihalobenzenes and their cross-coupling reaction. PubMed. [Link]
- (n.d.). 16.10 Synthesis of Polysubstituted Benzenes.
- (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. [Link]
- (n.d.). One-Pot Chemoselective Synthesis of 2,4,6,8-Tetrasubstituted Quinazolines via Microwave-Assisted Consecutive Bis-S N Ar/Bis-Suzuki–Miyaura Cross- Coupling Reactions Consecutive Bis-SNAr/Bis-Suzuki–Miyaura Cross-Coupling Reactions.
- (n.d.). 1 Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media. Wiley-VCH. [Link]
- (n.d.). Selective one-pot synthesis of aminopolyhalobenzonitriles from polyhalobenzotrichlorides in anhydrous ammonia.
- (n.d.). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC - NIH. [Link]
- (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. ChemRxiv. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. ossila.com [ossila.com]
- 4. nbinno.com [nbinno.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
4-Bromo-1-fluoro-2-iodobenzene as an intermediate for kinase inhibitors
Application Note: 4-Bromo-1-fluoro-2-iodobenzene as a Strategic Intermediate for the Synthesis of Kinase Inhibitors
Introduction
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Kinase inhibitors have revolutionized targeted therapy, offering significant improvements in patient outcomes. The construction of these often complex molecules relies on versatile and strategically functionalized building blocks. This compound is a prime example of such an intermediate, offering medicinal chemists a scaffold with three distinct halogen atoms that can be selectively addressed in sequential reactions.[1][2] This application note details the strategic advantages and provides validated protocols for the use of this compound in the synthesis of kinase inhibitor cores.
Physicochemical Properties
This compound is a polyhalogenated benzene derivative that serves as a versatile molecular building block in organic synthesis.[1] Its utility stems from the presence of three different halogens, each offering a distinct handle for synthetic transformations.
| Property | Value | Source |
| CAS Number | 116272-41-4 | [1][3] |
| Molecular Formula | C₆H₃BrFI | [3] |
| Molecular Weight | 300.90 g/mol | [4] |
| Appearance | White to cream or yellow crystals/powder | [5] |
| Melting Point | 34 – 38 °C | [6][7] |
| IUPAC Name | This compound | [3] |
The Strategic Advantage: Orthogonal Halogen Reactivity
The synthetic power of this compound lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The reactivity generally follows the order C-I > C-Br > C-Cl >> C-F.[8] This hierarchy allows for site-selective functionalization, where the more reactive C-I bond can be coupled first while leaving the C-Br bond intact for a subsequent, different coupling reaction. This orthogonal reactivity is invaluable for the convergent synthesis of complex molecules like kinase inhibitors.[7][8]
Caption: Reactivity hierarchy of halogen sites.
Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the C-I Position
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds.[9][10] By carefully selecting the catalyst and conditions, one can selectively couple an arylboronic acid at the highly reactive C-I position.
Objective: To synthesize a 4-bromo-2-aryl-1-fluorobenzene intermediate.
Methodology:
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent: Dioxane/Water (e.g., 4:1 mixture)
-
Schlenk flask or sealed microwave vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen).
-
-
Step-by-Step Procedure: a. To a Schlenk flask, add this compound, the arylboronic acid, and the base. b. Evacuate and backfill the flask with an inert gas three times. c. Add the palladium catalyst under a positive flow of inert gas. d. Add the degassed solvent system via syringe. e. Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring by TLC or LC-MS.[11] f. Upon completion, cool the reaction to room temperature. g. Dilute with ethyl acetate and wash with water and brine. h. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient).
Causality and Insights:
-
Catalyst Choice: Pd(PPh₃)₄ is a reliable catalyst for coupling with aryl iodides and is generally less reactive towards aryl bromides, aiding selectivity.[8]
-
Base: An aqueous base like K₂CO₃ is crucial for the transmetalation step of the Suzuki cycle.[10]
-
Inert Atmosphere: Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.
Protocol 2: Subsequent Buchwald-Hartwig Amination at the C-Br Position
After functionalizing the C-I position, the remaining C-Br bond can be used to install a nitrogen-containing moiety, a common feature in kinase inhibitors.[12][13] The Buchwald-Hartwig amination is the premier method for this transformation.[12][13]
Objective: To synthesize a 2-aryl-4-amino-1-fluorobenzene derivative from the product of Protocol 1.
Methodology:
-
Reagents & Equipment:
-
4-bromo-2-aryl-1-fluorobenzene intermediate (1.0 eq)
-
Amine or Amide (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., Xantphos, t-BuXPhos, 2-4 mol%)[14]
-
Strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 - 2.0 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk flask, magnetic stirrer, inert atmosphere.
-
-
Step-by-Step Procedure: a. In a glovebox or under a strong flow of inert gas, add the palladium precatalyst, ligand, and base to a Schlenk flask. b. Add the anhydrous solvent and stir for 10 minutes to form the active catalyst. c. Add the 4-bromo-2-aryl-1-fluorobenzene intermediate and the amine. d. Seal the flask and heat to 90-110 °C for 4-24 hours, monitoring by TLC or LC-MS. e. Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl. f. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). g. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. h. Purify the crude product by column chromatography.
Causality and Insights:
-
Ligand Choice: Bulky, electron-rich phosphine ligands are critical for facilitating the oxidative addition of the less reactive aryl bromide and the subsequent reductive elimination to form the C-N bond.[14][15]
-
Base: A strong base is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[13] Anhydrous conditions are crucial as water can interfere with the base and catalyst.
Case Study: Synthetic Route to a Vemurafenib Analog Core
Vemurafenib (PLX4032) is a potent inhibitor of the BRAFV600E mutated kinase.[16][17] While its synthesis does not start from this exact intermediate, a closely related analog can be conceptually assembled using the described sequential coupling strategy, demonstrating the utility of the building block.
Caption: Synthetic workflow for a kinase inhibitor core.
This hypothetical pathway first installs a key heterocyclic system (analogous to the pyrrolo[2,3-b]pyridine in Vemurafenib) via a Suzuki reaction at the iodine position.[18] The subsequent Buchwald-Hartwig amination at the bromine position attaches a sulfonamide group, another common feature in kinase inhibitors designed to interact with the protein backbone.[18]
Safety and Handling
This compound should be handled with appropriate safety precautions.
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed or in contact with skin.[4][19][20]
-
Precautions:
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[20]
Conclusion
This compound is a highly valuable and strategic intermediate for constructing kinase inhibitors. Its well-differentiated halogen atoms allow for reliable, sequential, and site-selective palladium-catalyzed cross-coupling reactions. By first leveraging the high reactivity of the C-I bond, followed by coupling at the more robust C-Br bond, researchers can efficiently assemble complex molecular architectures from a single, versatile starting material. This approach offers a powerful and convergent pathway to novel therapeutics in drug discovery.
References
- Synthesis and structure of crizotinib. The hinge binder. (n.d.). Open-i.
- This compound. (n.d.). PubChem.
- Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogenation in Continuous Flow. (2020). Organic Process Research & Development, ACS Publications.
- Synthesis and structure of crizotinib. The hinge binder 2 aminopyridine... (n.d.). ResearchGate.
- Synthesis of Crizotinib (PF-02341066). (2011). Synfacts.
- 4-Bromo-2-fluoro-1-iodobenzene. (n.d.). PubChem.
- Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. (n.d.). NIH National Library of Medicine.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). (n.d.). University of Windsor.
- Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. (n.d.). Organic Letters.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). PMC - NIH.
- Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. (2025). PMC - NIH.
- Theranostics Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. (2017). Scientific Reports.
- In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. (n.d.). MDPI.
- Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. (n.d.). Organic Process Research & Development.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- The synthesis of novel kinase inhibitors using click chemistry. (2014). Semantic Scholar.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). NIH National Library of Medicine.
- Exploring 1-Bromo-3-Fluoro-4-Iodobenzene: Properties and Applications. (n.d.). Medium.
- From Suzuki-Miyaura cross coupling reactions of 2-/4-haloestranes to fluorinated benzofuranoestranes. (n.d.). Sciforum.
- Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023). PMC - PubMed Central.
- FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2025). PMC - NIH.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). MDPI.
- FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2025). ResearchGate.
Sources
- 1. This compound | 116272-41-4 [chemicalbook.com]
- 2. innospk.com [innospk.com]
- 3. This compound | C6H3BrFI | CID 2782750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-2-fluoro-1-iodobenzene | C6H3BrFI | CID 2724516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A15884.14 [thermofisher.com]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. ossila.com [ossila.com]
- 8. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. cem.de [cem.de]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uwindsor.ca [uwindsor.ca]
- 16. thno.org [thno.org]
- 17. mdpi.com [mdpi.com]
- 18. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemicalbook.com [chemicalbook.com]
- 20. assets.thermofisher.com [assets.thermofisher.com]
Synthesis of substituted biphenyls from 4-Bromo-1-fluoro-2-iodobenzene
An Application Guide for the Synthesis of Substituted Biphenyls from 4-Bromo-1-fluoro-2-iodobenzene
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Fluorinated Biphenyls
Fluorinated biphenyl scaffolds are of immense importance across various scientific disciplines, including medicinal chemistry, materials science, and crop protection.[1] The introduction of fluorine atoms can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, making it a prized tool in drug design.[1] Similarly, in materials science, fluorinated biaryls are integral to the development of liquid crystals, organic solar cells, and other advanced materials due to the unique stability of the C-F bond.[1]
This guide focuses on the strategic use of This compound as a versatile starting material for the synthesis of complex, substituted biphenyls. The key to its utility lies in the differential reactivity of its two halogen atoms—iodine and bromine—in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly more reactive towards palladium catalysts than the carbon-bromine (C-Br) bond.[2] This inherent difference allows for a regioselective and sequential, or "orthogonal," approach to synthesis, enabling the precise construction of unsymmetrical bi- and terphenyls that would be challenging to access otherwise.[3][4]
We will explore the foundational mechanistic principles and provide detailed, field-proven protocols for leveraging this reactivity difference using the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5]
Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically catalyzed by a palladium(0) complex.[6][7] The catalytic cycle proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., this compound), forming a Pd(II) intermediate.
-
Transmetalation: A base activates the organoboron species (e.g., an arylboronic acid), which then transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are ejected as the final biphenyl product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][8][9]
Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle
The Orthogonal Synthesis Strategy: Exploiting Halide Reactivity
The success of a sequential cross-coupling strategy on a dihalogenated substrate hinges on the ability to selectively activate one C-X bond while leaving the other intact. The order of reactivity for halogens in palladium-catalyzed oxidative addition is generally I > Br > Cl .[2][10] This principle is the foundation of our approach.
By carefully selecting mild reaction conditions, we can facilitate the Suzuki-Miyaura coupling exclusively at the more labile C-I bond of this compound. Once this position is functionalized, the resulting 2-aryl-4-bromo-1-fluorobenzene can be subjected to a second, often more forcing, coupling reaction to functionalize the less reactive C-Br bond.
Caption: Figure 2. Orthogonal Synthesis Workflow
Application Protocols
Part A: Protocol for Selective C-I Coupling
This protocol details the first Suzuki-Miyaura coupling, targeting the highly reactive C-I bond of this compound. The choice of a standard, relatively mild catalyst like Tetrakis(triphenylphosphine)palladium(0) and a moderate base ensures that the C-Br bond remains unreacted.
Protocol 1: Synthesis of 2-Aryl-4-bromo-1-fluorobenzene
Materials:
-
This compound
-
Arylboronic Acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1.5-3 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equivalents)[11]
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and the base (2.0-3.0 eq).
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (1.5-3 mol%) to the flask.
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe. The solution should be thoroughly sparged with inert gas for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting this compound is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 2-aryl-4-bromo-1-fluorobenzene.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Table 1: Representative Data for Selective C-I Coupling
| Entry | Arylboronic Acid Partner | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | K₂CO₃ | 85 | 6 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | K₃PO₄ | 80 | 8 | ~90 |
| 3 | 3,5-Dimethylphenylboronic acid | K₂CO₃ | 90 | 10 | ~82 |
| 4 | 4-(trifluoromethyl)phenylboronic acid | K₃PO₄ | 90 | 12 | ~78 |
Yields are approximate and based on typical outcomes for Suzuki-Miyaura reactions.
Part B: Protocol for C-Br Coupling
With the C-I position successfully functionalized, this second protocol targets the more robust C-Br bond. To achieve this, more forcing conditions are often necessary. This may involve higher temperatures and, critically, the use of more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos), which excel at activating less reactive aryl bromides.[4]
Protocol 2: Synthesis of 2,5-Diaryl-1-fluorobiphenyls
Materials:
-
2-Aryl-4-bromo-1-fluorobenzene (from Protocol 1)
-
Arylboronic Acid (1.2-1.5 equivalents)
-
Palladium(II) Acetate [Pd(OAc)₂] (2-4 mol%)
-
SPhos (4-8 mol%) or other advanced phosphine ligand
-
Potassium Phosphate (K₃PO₄) (3.0 equivalents)
-
Solvent: Toluene or 1,4-Dioxane/Water
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the 2-aryl-4-bromo-1-fluorobenzene (1.0 eq), the second arylboronic acid (1.2-1.5 eq), and K₃PO₄ (3.0 eq).
-
Catalyst Pre-formation/Addition: In a separate vial, briefly mix the Pd(OAc)₂ and SPhos ligand before adding them to the main reaction flask. This can help in forming the active catalytic species.
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to a higher temperature, typically 100-110 °C, with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting bromide is consumed (typically 12-24 hours).
-
Workup & Purification: Follow the same workup and purification procedures as described in Protocol 1.
-
Characterization: Confirm the final structure using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
Table 2: Representative Data for C-Br Coupling
| Entry | Starting Bromide (Aryl¹) | Boronic Acid Partner (Aryl²) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Phenyl-4-bromo-1-fluorobenzene | 4-tolylboronic acid | 110 | 16 | ~80 |
| 2 | 2-(4-Methoxyphenyl)-4-bromo-1-fluorobenzene | Phenylboronic acid | 105 | 18 | ~83 |
| 3 | 2-(3,5-Dimethylphenyl)-4-bromo-1-fluorobenzene | 2-Naphthylboronic acid | 110 | 20 | ~75 |
| 4 | 2-(4-(CF₃)phenyl)-4-bromo-1-fluorobenzene | 3-Furylboronic acid | 100 | 24 | ~70 |
Yields are approximate and based on typical outcomes for Suzuki-Miyaura reactions on less reactive bromides.
Troubleshooting and Key Considerations
-
Incomplete C-I Coupling: If the first reaction stalls, ensure all reagents and solvents are rigorously degassed. A fresh batch of catalyst or a slight increase in temperature may be necessary.
-
Low Yield in C-Br Coupling: The C-Br bond is significantly less reactive. Ensure a sufficiently active catalyst system is used. Buchwald-Hartwig type ligands are often essential for high yields.[4]
-
Side Reactions:
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom. Using a strong base like K₃PO₄ and minimizing water content can sometimes suppress this.[9]
-
Homocoupling: The boronic acid can couple with itself. This is often minimized by the slow addition of reagents or by ensuring efficient stirring.
-
Premature C-Br Reaction: If the first coupling shows signs of reacting at the bromine site, the conditions are too harsh. Reduce the temperature or use a less active catalyst.
-
Conclusion
This compound is a powerful and strategic building block for the synthesis of highly substituted, fluorinated biphenyls. By understanding and exploiting the differential reactivity of its carbon-iodine and carbon-bromine bonds, researchers can employ a robust, orthogonal Suzuki-Miyaura coupling strategy. This approach provides controlled, stepwise access to complex molecular architectures that are highly sought after in pharmaceutical and materials science research, demonstrating a prime example of how fundamental mechanistic principles can be translated into elegant and practical synthetic solutions.
References
- Palani, V., Perea, M. A., & Hartwig, J. F. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10896–10943.
- Kreitner, F., et al. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6. Inorganic Chemistry.
- Khan, I. U., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(33), 30048–30061.
- Khan, I. U., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. National Institutes of Health.
- Snieckus, V., et al. (2009). N,N-Diethyl O-Carbamate: Directed Metalation Group and Orthogonal Suzuki−Miyaura Cross-Coupling Partner. Journal of the American Chemical Society, 131(48), 17650–17660.
- Zhang, C., et al. (2018). Sequential Suzuki-Miyaura Cross-Coupling under Orthogonal Conditions. ResearchGate.
- Khan, I. U., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. PubMed.
- Jain, Z. J., Gide, P. S., & Kankate, R. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate.
- LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 1-Bromo-2-iodobenzene: A Key Reactant for Suzuki Coupling Reactions. Pharma-Chemical-Int.com.
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Costa, M. M., et al. (2020). Results for the Suzuki-Miyaura reactions between a para-dihalobenzene... ResearchGate.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
Sources
- 1. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. db-thueringen.de [db-thueringen.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nobelprize.org [nobelprize.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
The Strategic Integration of Fluorinated Building Blocks in Modern Drug Discovery: A Detailed Application Guide
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of fluorine into drug candidates represents a cornerstone of modern medicinal chemistry, with approximately 20-30% of all pharmaceuticals containing at least one fluorine atom.[1][2] This guide provides an in-depth exploration of the rationale, application, and evaluation of fluorinated building blocks in drug discovery. We will delve into the profound effects of fluorine on critical drug-like properties, including metabolic stability, target binding affinity, and bioavailability. This document serves as a practical resource, offering detailed, field-proven protocols for the synthesis of key fluorinated building blocks, their incorporation into lead compounds, and the subsequent in vitro evaluation of their pharmacological profiles. Through a synthesis of technical accuracy and experiential insights, this guide aims to empower researchers to rationally design and execute fluorination strategies for the development of safer and more efficacious therapeutics.
The Fluorine Advantage: A Paradigm Shift in Medicinal Chemistry
The strategic introduction of fluorine into a drug molecule is far from a speculative art; it is a data-driven approach to rationally modulate a compound's physicochemical and pharmacokinetic properties. The unique and potent characteristics of the fluorine atom—its small van der Waals radius (1.47 Å), high electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond—are the pillars upon which its utility in drug design is built.[3][4] These attributes allow fluorine to serve as a bioisostere for a hydrogen atom while exerting powerful electronic effects that can dramatically alter a molecule's behavior in a biological system.[4]
The judicious placement of fluorine can lead to a cascade of beneficial effects:
-
Enhanced Metabolic Stability: The high bond energy of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family.[4][5] By replacing a metabolically labile C-H bond with a C-F bond, chemists can effectively "shield" the molecule from enzymatic degradation, thereby increasing its half-life and duration of action.[5][6]
-
Increased Binding Affinity: Fluorine's high electronegativity can create favorable electrostatic interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions.[3][7] This can lead to a significant increase in binding affinity and, consequently, potency.
-
Modulated Lipophilicity and Permeability: The introduction of fluorine can alter a molecule's lipophilicity (LogP), which in turn affects its ability to cross biological membranes.[5][6] While the effect is context-dependent, fluorination is often used to fine-tune a compound's lipophilicity to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Altered Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups.[2] This modulation can be critical for optimizing a drug's solubility, ionization state at physiological pH, and interaction with its target.
The cumulative impact of these effects has been a steady rise in the number of fluorinated drugs gaining FDA approval, a trend that underscores the transformative power of this unique element in drug discovery.[2][8]
Strategic Application of Fluorinated Building Blocks: A Workflow
The successful integration of fluorinated building blocks into a drug discovery program requires a systematic and well-reasoned approach. The following workflow outlines the key stages, from initial design considerations to the evaluation of the final fluorinated drug candidate.
Caption: A generalized workflow for the strategic application of fluorinated building blocks in drug discovery.
Protocols for the Synthesis of Key Fluorinated Building Blocks
The availability of a diverse array of fluorinated building blocks is crucial for the successful implementation of a fluorination strategy. While many are commercially available, the ability to synthesize custom building blocks in-house provides a significant advantage. Below are detailed protocols for the synthesis of representative examples.
Synthesis of 4-Fluoroaniline from 4-Fluoronitrobenzene via Catalytic Hydrogenation
4-Fluoroaniline is a versatile building block used in the synthesis of numerous pharmaceuticals. Catalytic hydrogenation of 4-fluoronitrobenzene is a high-yield and clean method for its preparation.[9]
Reaction: O₂NC₆H₄F + 3H₂ --(Pd/C)--> H₂NC₆H₄F + 2H₂O
Materials:
-
4-Fluoronitrobenzene
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Dichloromethane (DCM)
-
Reaction vessel suitable for hydrogenation (e.g., Parr shaker)
-
Filtration apparatus
Procedure:
-
In a hydrogenation-safe reaction vessel, dissolve 4-fluoronitrobenzene (1.0 eq.) in methanol.
-
Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol or dichloromethane.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield 4-fluoroaniline. The product is often of high purity and may not require further purification.
Synthesis of 2,4-Difluorobenzoic Acid from 2,4-Difluorotoluene
This protocol describes the oxidation of the methyl group of 2,4-difluorotoluene to a carboxylic acid, a common transformation to produce fluorinated benzoic acid derivatives.[1]
Reaction: C₇H₆F₂ + [O] --(KMnO₄)--> C₇H₄F₂O₂
Materials:
-
2,4-Difluorotoluene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄)
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Ice bath
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add 2,4-difluorotoluene (1.0 eq.) and an aqueous solution of sodium hydroxide.
-
Heat the mixture with stirring and add potassium permanganate portion-wise. The reaction is exothermic and the addition should be controlled to maintain a steady reflux.
-
After the addition is complete, continue to heat the mixture at reflux until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.
-
Cool the filtrate in an ice bath and acidify with sulfuric acid to precipitate the 2,4-difluorobenzoic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Protocols for the Incorporation of Fluorinated Building Blocks
Once a fluorinated building block is obtained, it must be incorporated into the lead scaffold. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose.
Suzuki-Miyaura Coupling of a Fluorinated Aryl Boronic Acid
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an aryl boronic acid and an aryl halide.[9]
Materials:
-
Fluorinated aryl boronic acid (e.g., 3-Chloro-4-fluorophenylboronic acid) (1.2 eq.)
-
Aryl halide (1.0 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., Na₂CO₃, 2.0 eq.)
-
Degassed solvent (e.g., Toluene/Ethanol mixture)
-
Degassed water
-
Round-bottom flask with reflux condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add the aryl halide, the fluorinated aryl boronic acid, and the palladium catalyst.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent.
-
In a separate vial, dissolve the base in degassed water and add it to the reaction mixture.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[9]
Caption: Key components for a Suzuki-Miyaura cross-coupling reaction.
Protocols for In Vitro Evaluation of Fluorinated Compounds
After synthesizing the fluorinated analog, its physicochemical and pharmacological properties must be evaluated and compared to the non-fluorinated parent compound.
Metabolic Stability: The Liver Microsomal Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily the cytochrome P450s.[10][11]
Materials:
-
Liver microsomes (human or other species)
-
Test compound
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (ACN) with an internal standard (for quenching and analysis)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a solution of the test compound in phosphate buffer.
-
In a 96-well plate, add the liver microsome solution.
-
Add the test compound solution to the wells.
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the parent compound.[11]
Binding Affinity: Fluorescence Polarization (FP) Assay
FP is a homogeneous technique used to measure the binding of a small molecule to a larger protein in solution.[3]
Materials:
-
Target protein
-
Fluorescently labeled ligand (tracer) with known affinity for the target
-
Test compound (unlabeled competitor)
-
Assay buffer
-
384-well plates
-
Fluorescence plate reader with polarization filters
Procedure:
-
In a 384-well plate, add a fixed concentration of the target protein and the fluorescent tracer.
-
Add serial dilutions of the test compound.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader.
-
The displacement of the tracer by the test compound will result in a decrease in fluorescence polarization.
-
Plot the fluorescence polarization values against the concentration of the test compound and fit the data to a suitable binding model to determine the IC₅₀ or Kᵢ.
Cell Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay used to predict passive membrane permeability.[5]
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Lipid solution (e.g., lecithin in dodecane)
-
Phosphate buffered saline (PBS)
-
Test compound
-
UV plate reader or LC-MS/MS system
Procedure:
-
Coat the filter of the donor plate with the lipid solution.
-
Add a solution of the test compound in PBS to the donor wells.
-
Add fresh PBS to the acceptor wells.
-
Assemble the donor and acceptor plates to form a "sandwich" and incubate at room temperature for a set period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a UV plate reader or LC-MS/MS.
-
Calculate the permeability coefficient (Pe) based on the amount of compound that has diffused across the artificial membrane.[5]
Data Presentation and Interpretation
The quantitative data generated from these assays should be systematically organized to facilitate a clear comparison between the fluorinated and non-fluorinated analogs.
Table 1: Comparative Physicochemical and Pharmacological Data
| Compound | LogP | Microsomal t½ (min) | Target Binding IC₅₀ (nM) | PAMPA Pe (10⁻⁶ cm/s) |
| Lead Compound | 3.5 | 15 | 50 | 2.5 |
| Fluorinated Analog | 3.8 | >60 | 12 | 3.1 |
Conclusion and Future Perspectives
The strategic incorporation of fluorinated building blocks is a powerful and well-established strategy in modern drug discovery.[3][12] By understanding the fundamental principles of how fluorine impacts molecular properties and by employing robust synthetic and analytical protocols, researchers can rationally design drug candidates with improved pharmacokinetic and pharmacodynamic profiles. The continued development of novel fluorination methodologies and a deeper understanding of fluorine's interactions in biological systems will undoubtedly lead to the discovery of the next generation of innovative medicines.[11]
References
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.
- GitHub Gist. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.
- Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 114(4), 2432–2506.
- Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679.
- Blog. (2025). What are the key steps in the synthesis process of 2,4 - Difluorobenzoic Acid?
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886.
Sources
- 1. kaibangchem.com [kaibangchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. 2,4-Difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 11. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 12. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 4-Bromo-1-fluoro-2-iodobenzene
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 4-Bromo-1-fluoro-2-iodobenzene. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we provide in-depth, field-proven insights to help you navigate the nuances of this reaction, troubleshoot common issues, and optimize your yields for the selective synthesis of valuable biaryl compounds.
Frequently Asked Questions (FAQs)
Q1: What makes the Suzuki coupling of this compound chemoselective?
The high degree of chemoselectivity observed in this reaction is governed by the fundamental principles of the Suzuki coupling mechanism, specifically the oxidative addition step. The reactivity of carbon-halogen bonds towards palladium(0) catalysts follows a well-established trend: C–I > C–Br > C–Cl.[1][2] The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond, making it far more susceptible to oxidative addition by the palladium catalyst. This large difference in reactivity allows for the selective formation of a C-C bond at the C-I position while leaving the C-Br bond intact for subsequent transformations, making this compound a powerful tool for sequential cross-coupling strategies.[3]
Q2: What is the general catalytic cycle for the selective Suzuki coupling at the C-I bond?
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key stages are:
-
Oxidative Addition: The active Pd(0) catalyst selectively inserts into the weaker C-I bond of the substrate. This is typically the rate-determining step of the overall cycle.[1]
-
Transmetalation: The base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group (R²) to the palladium(II) center, displacing the iodide.[4][5]
-
Reductive Elimination: The two organic groups on the palladium center (the aryl from the substrate and R² from the boronic acid) couple and are expelled from the coordination sphere, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[6]
Quantitative Data Summary
For successful and reproducible results, careful selection of reagents is paramount. The tables below provide a starting point for optimization.
Table 1: Recommended Catalyst Systems for Selective C-I Coupling
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos / XPhos | 1 - 3 | Excellent for challenging substrates; promotes fast oxidative addition. |
| Pd(PPh₃)₄ | (None) | 2 - 5 | "Classic" catalyst; may be sufficient for simple boronic acids but can be sluggish. [7] |
| PdCl₂(dppf) | (None) | 2 - 3 | Good general-purpose catalyst, effective in many systems. [8] |
| SPhos Pd G3 | (None) | 1 - 2 | Air-stable precatalyst; provides reliable activation and high activity. |
Table 2: Common Base and Solvent Combinations
| Base | Equivalents | Solvent System | Temperature (°C) | Notes |
| K₂CO₃ | 2.0 - 3.0 | Dioxane / H₂O (4:1) | 80 - 100 | Standard, robust conditions suitable for many substrates. [9] |
| Cs₂CO₃ | 2.0 | Toluene / H₂O (10:1) | 90 - 110 | Often provides higher yields but is more expensive. [9] |
| K₃PO₄ | 2.0 - 3.0 | Dioxane (anhydrous) | 80 - 100 | Ideal for preventing protodeboronation with sensitive boronic acids. [10] |
| NaHCO₃ | 3.0 | DME / H₂O (4:1) | 80 - 90 | A milder base, useful if the substrate has base-sensitive functional groups. [10] |
Experimental Protocols
Protocol 1: Standard Conditions for Selective C-I Coupling
This protocol is a robust starting point for coupling with standard arylboronic acids.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 301.9 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg). [8]2. Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed. [7]3. Solvent and Catalyst Addition: Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Allow the mixture to stir for 5 minutes. Add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 24.5 mg).
-
Reaction Execution: Heat the reaction mixture to 90 °C in a preheated oil bath with vigorous stirring. [8]5. Monitoring and Workup: Monitor the reaction by TLC or LC-MS until the starting aryl halide is consumed (typically 4-12 hours). Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the pure mono-coupled product.
Protocol 2: Optimized Anhydrous Conditions for Sensitive Substrates
This protocol is designed to minimize protodeboronation and other water-mediated side reactions.
-
Reaction Setup: In a glovebox or under a strong counterflow of argon, add to a dry Schlenk flask: this compound (1.0 mmol, 301.9 mg), the arylboronic acid pinacol ester (1.1 mmol), finely ground anhydrous potassium phosphate (K₃PO₄, 3.0 mmol, 636.8 mg), and the palladium precatalyst system (e.g., SPhos Pd G3, 0.02 mmol, 15.1 mg).
-
Inert Atmosphere: If not using a glovebox, seal the flask and perform three evacuate/backfill cycles with argon.
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (10 mL) via syringe.
-
Reaction Execution: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction closely (typically 2-8 hours). Once complete, cool to room temperature and filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue via column chromatography.
References
- BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides. BenchChem Technical Support.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Inagaki, F., et al. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. RSC Advances.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem Technical Support.
- Wikipedia. (2024). Suzuki reaction.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Bromo-2-iodobenzene: A Key Reactant for Suzuki Coupling Reactions.
- ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
- BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling. BenchChem Technical Support.
- Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
Technical Support Center: Navigating Side Reactions in the Sonogashira Coupling of Polyhalogenated Aromatics
Welcome to the Technical Support Center for Sonogashira Coupling. This guide is designed for researchers, scientists, and professionals in drug development who are working with polyhalogenated aromatic substrates. In the intricate world of cross-coupling reactions, the Sonogashira coupling stands out for its power in forming C(sp²)–C(sp) bonds. However, when applied to polyhalogenated systems, a unique set of challenges and side reactions can emerge. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate these complexities, optimize your reactions, and ensure the integrity of your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address the most common issues encountered during the Sonogashira coupling of polyhalogenated aromatic compounds.
Issue 1: Unwanted Homocoupling (Glaser Coupling)
Q1: My reaction is producing a significant amount of a symmetrical diyne byproduct, and my alkyne starting material is being consumed rapidly. What is happening and how can I stop it?
A1: The Cause - Glaser-Hay Homocoupling. You are observing Glaser-Hay homocoupling, the oxidative dimerization of your terminal alkyne. This is one of the most common side reactions in Sonogashira chemistry.[1] It is predominantly caused by two factors working in concert: the presence of a copper(I) co-catalyst and exposure to oxygen.[1] The copper acetylide intermediate, essential for the Sonogashira catalytic cycle, can be oxidized (typically by O₂) to form a copper(II) species, which then promotes the dimerization of the alkyne.[1]
Troubleshooting Workflow: Minimizing Glaser Homocoupling
// Nodes Start [label="High Homocoupling\n(Glaser Product) Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q_Inert [label="Is the reaction under a\nstrictly inert atmosphere?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Inert [label="Implement Rigorous Degassing:\n- Use Schlenk line techniques.\n- Sparge solvents with Ar or N₂.\n- Perform freeze-pump-thaw cycles (3x).", fillcolor="#F1F3F4", fontcolor="#202124"]; Q_Copper [label="Is a Cu(I) co-catalyst necessary?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_CopperFree [label="Switch to a Copper-Free Protocol.\nThis is the most effective solution.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Q_Alkyne [label="How is the alkyne being added?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Alkyne [label="Employ Slow Addition:\n- Use a syringe pump to add the alkyne\nover several hours.\n- Keeps instantaneous concentration low.", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Optimize [label="Optimize Reaction Parameters:\n- Screen bulky, electron-rich ligands\n(e.g., XPhos, SPhos) to accelerate\ncross-coupling over homocoupling.\n- Lower Cu(I) catalyst loading (e.g., to 1-2 mol%).", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Homocoupling Minimized", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Q_Inert; Q_Inert -> Sol_Inert [label="No"]; Sol_Inert -> Q_Copper; Q_Inert -> Q_Copper [label="Yes"]; Q_Copper -> Sol_CopperFree [label="No"]; Q_Copper -> Q_Alkyne [label="Yes"]; Sol_CopperFree -> End; Q_Alkyne -> Sol_Alkyne [label="All at once"]; Q_Alkyne -> Sol_Optimize [label="Slowly"]; Sol_Alkyne -> End; Sol_Optimize -> End; } dot Caption: A logical workflow for troubleshooting Glaser homocoupling.
Issue 2: Hydrodehalogenation (Loss of a Halogen)
Q2: My mass spectrometry results show a significant peak corresponding to my aromatic substrate with one of the halogens replaced by a hydrogen. Why is this happening?
A2: The Cause - Hydrodehalogenation (DHH). This side reaction, where a C-X bond is cleaved and replaced by a C-H bond, is a notorious pitfall, especially with polyhalogenated substrates which can be sterically hindered or electronically deactivated.[2] The mechanism often involves the formation of a palladium-hydride (Pd-H) species, which can then reductively eliminate with the aryl group to give the dehalogenated product. Several factors can be a source of the hydride:
-
Solvent: Alcoholic solvents like methanol are known culprits. The palladium center can coordinate to the corresponding alkoxide (e.g., methoxide), which then undergoes β-hydride elimination to form a Pd-H species and formaldehyde.[3]
-
Amine Base: Tertiary amines, like triethylamine (Et₃N), can also decompose to generate palladium hydrides, particularly at elevated temperatures.
-
Water: Trace amounts of water can also serve as a proton source in some catalytic cycles leading to DHH.[4]
Troubleshooting Guide: Minimizing Hydrodehalogenation
| Contributing Factor | Problematic Conditions | Recommended Solution & Rationale |
| Solvent | Methanol, Ethanol, or other protic solvents with a β-hydrogen. | Switch to aprotic polar solvents like DMF, DMAc, Dioxane, or Acetonitrile . These solvents cannot act as hydride donors via β-hydride elimination. |
| Base | Strong, non-coordinating bases (e.g., NaOtBu, K₂CO₃) in combination with a protic solvent. | Use an amine base like DIPEA or Et₃N in an aprotic solvent. If an inorganic base is required, ensure the system is scrupulously anhydrous. |
| Temperature | High reaction temperatures (>100 °C). | Operate at the lowest effective temperature. For less reactive halides (e.g., aryl chlorides), it is better to use a more active catalyst system at a lower temperature than to force the reaction with excessive heat. |
| Catalyst System | Highly reactive, coordinatively unsaturated Pd(0) species can be more prone to side reactions. | Ensure an appropriate ligand is used to stabilize the catalyst. For challenging substrates, using a well-defined pre-catalyst can lead to more controlled reactivity. |
Issue 3: Lack of Chemoselectivity
Q3: I am trying to perform a mono-alkynylation on a di-bromo-aromatic substrate, but I'm getting a mixture of starting material, the desired mono-substituted product, and the di-substituted product. How can I improve selectivity?
A3: The Cause - Competing Reactivity. Achieving chemoselectivity in polyhalogenated systems is a delicate balance of electronics, sterics, and reaction kinetics. The inherent reactivity of aryl halides in oxidative addition to Pd(0) follows the order: I > Br > OTf >> Cl .[5] This allows for predictable selectivity between different halogens (e.g., reacting an iodide in the presence of a bromide).[6]
However, when dealing with identical halogens (e.g., two bromines), selectivity is governed by more subtle factors:
-
Electronic Effects: A halogen ortho or para to a strong electron-withdrawing group will be more electrophilic and thus more reactive towards oxidative addition.[7]
-
Steric Hindrance: A less sterically hindered halogen will generally react faster. This is a critical factor to consider when choosing your catalyst system.
-
Product Reactivity: After the first coupling, the electronic nature of the aromatic ring is altered. The introduction of an electron-donating alkynyl group can sometimes activate the second C-X bond, leading to facile di-substitution.
Strategies for Enhancing Mono-alkynylation Selectivity:
-
Lower the Reaction Temperature: Running the reaction at room temperature or even 0 °C can often amplify the small differences in activation energy between the two C-Br bonds, favoring reaction at the more activated site.
-
Use a Bulky Ligand: The choice of phosphine ligand is critical. A sterically demanding ligand (e.g., P(t-Bu)₃, XPhos) can increase the steric barrier for the oxidative addition at the more hindered position.[8][9] It can also favor the formation of a monoligated Pd(0)L species, which is often more selective.
-
Control Stoichiometry: Use a slight excess of the di-bromo-arene relative to the alkyne (e.g., 1.2-1.5 equivalents of the aryl halide). This will increase the statistical probability of the alkyne reacting with a molecule of starting material rather than the mono-coupled product.
-
Slow Addition of the Alkyne: Similar to suppressing Glaser coupling, adding the alkyne slowly via syringe pump maintains a low concentration, reducing the rate of the second coupling.
Issue 4: Catalyst Decomposition
Q4: My reaction mixture turns black and stalls, with starting materials remaining unconsumed. What does this black precipitate mean?
A4: The Cause - Palladium Black Formation. The black precipitate is finely divided, catalytically inactive palladium metal, known as "palladium black". Its formation indicates that your active Pd(0) catalyst has decomposed and precipitated out of solution. This can be caused by:
-
Impurities: Oxygen is a primary culprit, but impurities in reagents or solvents can also lead to catalyst decomposition.
-
Ligand Dissociation: At high temperatures, the phosphine ligand can dissociate from the palladium center, leaving behind an unstable, "naked" Pd(0) species that rapidly agglomerates.
-
Unstable Pre-catalyst: Some Pd(II) pre-catalysts may not be efficiently reduced to the active Pd(0) species, leading to side reactions and decomposition.
Decision Tree for Troubleshooting Catalyst Decomposition
// Nodes Start [label="Reaction Turns Black\nand Stalls", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q_Reagents [label="Are reagents and solvents\npure and anhydrous?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Reagents [label="Purify Reagents:\n- Distill amine base (e.g., Et₃N).\n- Use anhydrous grade solvents.\n- Recrystallize solid starting materials.", fillcolor="#F1F3F4", fontcolor="#202124"]; Q_Atmosphere [label="Is the inert atmosphere\nrigorously maintained?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Atmosphere [label="Improve Inert Technique:\n- Use a glovebox for setup.\n- Ensure gas-tight seals on glassware.\n- Degas thoroughly.", fillcolor="#F1F3F4", fontcolor="#202124"]; Q_Catalyst [label="Is the catalyst system optimal\nfor the substrate/temperature?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Catalyst [label="Change Catalyst System:\n- Use a more robust, air-stable pre-catalyst\n(e.g., Buchwald or PEPPSI pre-catalysts).\n- Use bulky, electron-rich ligands to stabilize Pd(0).\n- Lower the reaction temperature.", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Stable Catalytic Activity", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Q_Reagents; Q_Reagents -> Sol_Reagents [label="No"]; Sol_Reagents -> Q_Atmosphere; Q_Reagents -> Q_Atmosphere [label="Yes"]; Q_Atmosphere -> Sol_Atmosphere [label="No"]; Sol_Atmosphere -> Q_Catalyst; Q_Atmosphere -> Q_Catalyst [label="Yes"]; Q_Catalyst -> Sol_Catalyst [label="No"]; Sol_Catalyst -> End; Q_Catalyst -> End [label="Yes"]; } dot Caption: Troubleshooting workflow for catalyst decomposition.
Validated Experimental Protocols
The following protocols provide robust starting points for challenging Sonogashira couplings on polyhalogenated aromatics.
Protocol 1: Selective Mono-alkynylation of 1-Bromo-3,5-dichlorobenzene (Copper-Catalyzed)
This protocol leverages the higher reactivity of the C-Br bond over the C-Cl bonds to achieve selective mono-coupling.[10]
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3,5-dichlorobenzene (1.0 mmol, 226 mg).
-
Add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 21.1 mg, 3 mol%) and copper(I) iodide (CuI, 0.02 mmol, 3.8 mg, 2 mol%).
-
Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Via syringe, add anhydrous, degassed tetrahydrofuran (THF, 10 mL) followed by anhydrous, degassed triethylamine (Et₃N, 3.0 mmol, 0.42 mL).
-
Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 0.13 mL) dropwise to the stirring mixture.
Reaction Execution & Work-up:
-
Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 50-65 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed.
-
Upon completion, cool the mixture to room temperature and filter through a short plug of Celite®, washing the pad with ethyl acetate (20 mL).
-
Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Bromide
This protocol is ideal for preventing Glaser homocoupling and is often preferred in pharmaceutical synthesis where copper contamination must be avoided. This example uses a modern, highly active catalyst system.[10]
Reaction Setup (performed in a glovebox or using rigorous Schlenk technique):
-
To a dry vial equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol), Pd(CH₃CN)₂Cl₂ (0.0025 mmol, 0.5 mol%), and the phosphine ligand cataCXium® A (0.005 mmol, 1.0 mol%).
-
Add cesium carbonate (Cs₂CO₃, 1.0 mmol, 326 mg) as the base.
-
Add anhydrous, degassed 1,4-dioxane (2.5 mL).
-
Add the terminal alkyne (0.75 mmol, 1.5 equiv.).
-
Seal the vial tightly with a Teflon-lined cap.
Reaction Execution & Work-up:
-
Remove the vial from the glovebox and place it in a heating block set to 80-100 °C.
-
Stir for 12-24 hours, monitoring by LC-MS periodically by taking a small aliquot (note: a mini-workup of the aliquot may be needed for clean analysis).
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS.
- Langer, P., et al. (2005). Multiple Sonogashira Reactions of Polychlorinated Molecules. Synthesis and Photophysical Properties of the First Pentaalkynylpyridines. Organic Letters, 7(25), 5641-5644. [Link]
- Wang, M., & So, C. M. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Organic Letters, 24(2), 681-685. [Link]
- Orbach, M., et al. (2017). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 36(15), 2853-2860. [Link]
- NROChemistry. (2020, July 25). Sonogashira Coupling [Video]. YouTube. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Wikipedia. (2024). Sonogashira coupling. [Link]
- Chen, H., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry, 1(10), 602-607. [Link]
- Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798-2807. [Link]
- Reimann, S., et al. (2015). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. Tetrahedron Letters, 56(23), 3474-3477. [Link]
- Shroder, M. (n.d.). The Sonogashira Coupling. [Link]
- Johnson & Johnson. (2023).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Plenio, H., & Schilz, M. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
- Henderson, J. L., et al. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
Sources
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Bromo-1-fluoro-2-iodobenzene
Welcome to the dedicated technical support guide for the purification of 4-Bromo-1-fluoro-2-iodobenzene via column chromatography. This resource is designed for researchers, medicinal chemists, and process development scientists who require a robust, reproducible method for isolating this key polyhalogenated intermediate. We will move beyond simple instructions to explain the fundamental principles behind each step, enabling you to troubleshoot and adapt the methodology with confidence.
Experimental Workflow Overview
This diagram outlines the complete workflow from initial analysis to the final isolation of the purified compound. Following this logical progression is key to an efficient and successful purification.
Caption: Workflow for the purification of this compound.
Quick Troubleshooting Guide
This table addresses the most common issues encountered during column chromatography. For a deeper understanding, refer to the detailed FAQs below.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound won't elute | 1. Eluent is not polar enough. 2. Compound may have decomposed on the acidic silica.[1] | 1. Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate in hexane). 2. Test compound stability on a TLC plate first. If unstable, consider deactivating the silica with triethylamine or using a different stationary phase like alumina.[1][2] |
| Poor separation / Co-elution | 1. Eluent system is too polar, causing compounds to elute together near the solvent front. 2. Column is overloaded with too much crude material. 3. Column was packed improperly, leading to channeling. | 1. Decrease the eluent polarity. Aim for an Rf of 0.2-0.35 for the target compound on TLC.[3] 2. Reduce the amount of sample loaded. A general rule is a 20:1 to 50:1 ratio of silica to sample weight.[4] 3. Repack the column carefully, ensuring a flat, compact, and bubble-free silica bed. |
| Compound is "tailing" | 1. The compound has poor solubility in the chosen eluent.[1] 2. The sample was loaded in too much or too polar of a solvent.[5] 3. Acidic silica is interacting with the compound. | 1. Try a different solvent system in which the compound is more soluble.[1] 2. Use the "dry loading" method by adsorbing the crude material onto a small amount of silica gel before loading. 3. Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize the silica surface.[6] |
| Cracked or channeled silica bed | 1. The silica bed ran dry at some point during the run. 2. The column was not packed uniformly, or the silica was not properly equilibrated with the solvent. | 1. Always keep the solvent level above the top of the silica bed.[5] 2. Pack the column as a slurry ("wet packing") to ensure a homogenous bed. Allow the solvent to run through and the bed to settle before loading the sample. |
Frequently Asked Questions (FAQs)
Stationary and Mobile Phase Selection
Q1: What is the recommended stationary phase for purifying this compound?
A: Standard flash-grade silica gel (SiO₂, 40-63 µm particle size) is the most common and effective stationary phase.[4] Silica gel is slightly acidic, which is generally not a problem for neutral aryl halides.[2][4] However, if you suspect your compound is degrading, you can consider using neutral alumina or deactivating the silica gel by adding 0.5-1% triethylamine to your eluent system.[2][6]
Q2: How do I select the optimal eluent (mobile phase) system?
A: The key is to use Thin Layer Chromatography (TLC) to guide your choice. This compound is a relatively non-polar compound, so you should start with a non-polar solvent system.
-
Recommended Starting Systems:
-
Hexane / Ethyl Acetate (EtOAc)
-
Hexane / Dichloromethane (DCM)
-
-
The Goal: Find a solvent mixture that gives your target compound an Rf value between 0.2 and 0.35 .[3] This range ensures the compound interacts sufficiently with the stationary phase for a good separation without requiring an excessive volume of solvent.
-
Causality: An Rf value in this range means the compound will travel approximately 3-5 "column volumes" to elute, which is the ideal zone for achieving separation from impurities with different polarities. An Rf > 0.4 often leads to co-elution with the solvent front, while an Rf < 0.1 results in long elution times and band broadening.
Q3: My TLC shows two spots very close together. How can I improve the separation?
A: This is a common challenge with isomers or closely related impurities.
-
Optimize the Solvent System: A binary system with very different polarities (like Hexane/EtOAc) is often best for difficult separations.[6] Test very small changes in the ratio (e.g., 98:2, 97:3, 96:4 Hexane:EtOAc) on TLC to maximize the distance between the spots.
-
Solvent Polarity Explained: The elution order on silica gel is from least polar to most polar.[4] You are looking for a solvent system that is just polar enough to move your desired compound off the baseline, but not so polar that it carries along the more polar impurities with it.
-
Consider an Alternative System: Sometimes, switching one of the solvents can change the selectivity. For example, if Hexane/EtOAc is not working, try a Hexane/DCM system.
Sample Preparation and Loading
Q4: What is the best way to load my sample onto the column? Wet or dry loading?
A: For this compound, dry loading is highly recommended.
-
Wet Loading: Involves dissolving the sample in a minimal amount of solvent and pipetting it directly onto the silica bed.[5] The risk is that if you use even slightly too much solvent, or a solvent that is more polar than your eluent, it will create a localized band of high polarity that ruins the separation from the very beginning.
-
Dry Loading (Self-Validating Protocol):
-
Dissolve your crude compound in a suitable solvent (like DCM or acetone).
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude material) to this solution.
-
Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
-
Why it's Better: This method ensures your compound is introduced to the column in a very narrow, uniform band, which is critical for achieving sharp peaks and high resolution.[5] It completely avoids the problems associated with loading solvents.
Detailed Experimental Protocol
This protocol assumes a purification of ~1 gram of crude this compound. Adjust quantities accordingly.
Materials:
-
Crude this compound
-
Silica Gel (flash grade, 40-63 µm)
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Glass chromatography column (e.g., 40 mm diameter)
-
TLC plates, developing chamber, and UV lamp
-
Collection tubes and rotary evaporator
Step 1: Determine the Eluent System
-
Perform TLC analysis on the crude material using various ratios of Hexane:EtOAc (e.g., 99:1, 98:2, 95:5).
-
Select the system that provides an Rf of ~0.25 for the desired product spot. For this example, we will assume 98:2 Hexane:EtOAc is optimal.
Step 2: Column Packing (Slurry Method)
-
Secure the column vertically to a stand. Ensure the stopcock is closed.
-
Place a small plug of glass wool or cotton at the bottom, and add a ~1 cm layer of sand.
-
In a beaker, prepare a slurry of silica gel in your starting eluent (98:2 Hexane:EtOAc). Use approximately 50 g of silica for 1 g of crude material.
-
Pour the slurry into the column. Use a funnel to avoid spilling.
-
Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the column to help the silica pack into a uniform bed. Never let the solvent level drop below the top of the silica.
-
Once the bed is stable, add a final ~1 cm layer of sand on top to prevent disruption during solvent addition.
Step 3: Sample Loading (Dry Method)
-
Dissolve the ~1 g of crude material in ~10 mL of DCM.
-
Add ~2-3 g of silica gel and evaporate to a dry powder using a rotary evaporator.
-
Drain the solvent in the column until it is level with the top layer of sand.
-
Carefully add the silica-adsorbed sample to the column, forming a thin, even layer.
Step 4: Elution and Fraction Collection
-
Carefully add the 98:2 Hexane:EtOAc eluent to the column, filling the space above the silica.
-
Open the stopcock and begin collecting fractions (e.g., 20 mL per tube). Apply gentle air pressure if needed to achieve a steady flow rate.
-
Maintain the solvent head above the silica at all times to prevent the column from running dry.
Step 5: Analysis
-
Monitor the elution process by spotting every few fractions onto a TLC plate.
-
Develop the TLC plate in the same eluent system and visualize under a UV lamp.
-
Fractions containing only the spot corresponding to the pure product should be combined. Impure fractions can be combined and re-chromatographed if necessary.
-
Combine the pure fractions in a round-bottom flask and remove the solvent via rotary evaporation to yield the purified this compound.
Advanced Troubleshooting Logic
If simple fixes do not resolve poor separation, this decision tree can guide your optimization strategy.
Caption: Decision tree for troubleshooting poor chromatographic separation.
Compound Data Summary
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[7] |
| Molecular Formula | C₆H₃BrFI | PubChem[7] |
| Molecular Weight | 300.90 g/mol | Matrix Scientific[8] |
| Boiling Point | 247 °C | Matrix Scientific[8] |
| Appearance | White to pale brown solid/crystals | Thermo Scientific[9] |
| Recommended Stationary Phase | Silica Gel (40-63 µm) | General Chemistry Principles[4] |
| Recommended Eluent System | Hexane / Ethyl Acetate | University of Rochester[6] |
| Target TLC Rf | 0.2 - 0.35 | Chemistry For Everyone[3] |
References
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Membrane Solutions. (n.d.). Column Chromatography Notes.
- University of Calgary, Department of Chemistry. (n.d.). Column chromatography.
- ChemicalBook. (2023). This compound.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Chemistry For Everyone. (2023, January 17). How To Choose Solvent System For Column Chromatography? [Video]. YouTube.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.
- ChemicalBook. (2023). 4-Bromo-2-fluoro-1-iodobenzene.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 4-Bromo-2-fluoro-1-iodobenzene.
- Ossila. (n.d.). 4-Bromo-3-fluoroiodobenzene.
- Thermo Scientific Chemicals. (n.d.). 4-Bromo-2-fluoro-1-iodobenzene, 98%.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- OMICS. (n.d.). 4-Bromo-2-fluoro-1-iodobenzene.
- Matrix Scientific. (n.d.). This compound.
- Sapphire Bioscience. (n.d.). 4-Bromo-2-fluoro-1-iodobenzene.
- MedchemExpress.com. (n.d.). 4-Bromo-2-fluoro-1-iodobenzene.
- PubChem. (n.d.). 1-Bromo-4-fluoro-2-iodobenzene.
- Benchchem. (n.d.). Technical Support Center: Purification of 2-Bromo-1-iodo-4-methylbenzene.
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 3. youtube.com [youtube.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Chromatography [chem.rochester.edu]
- 7. This compound | C6H3BrFI | CID 2782750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 116272-41-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 9. 4-Bromo-2-fluoro-1-iodobenzene, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Technical Support Center: Catalyst Selection for Selective Coupling of 4-Bromo-1-fluoro-2-iodobenzene
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the selective functionalization of 4-Bromo-1-fluoro-2-iodobenzene. As a trifunctionalized building block, achieving high chemoselectivity is paramount for its successful integration into complex synthetic pathways. This document is structured to address challenges from first principles, moving from fundamental concepts to advanced troubleshooting for specific cross-coupling reactions.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Selectivity
This section addresses the core principles governing the selective reactivity of this compound.
Question 1: What is the expected reactivity order for the halogen substituents in this molecule?
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The reaction typically proceeds via an oxidative addition step, which is often rate-limiting and selectivity-determining.[1][2][3] For this compound, the established reactivity hierarchy is:
Iodine > Bromine >> Fluorine
This significant difference in reactivity is the cornerstone of achieving selective coupling. The C-I bond is substantially weaker and more polarizable than the C-Br bond, making it far more susceptible to oxidative addition by a Pd(0) catalyst.[4][5][6] The C-F bond is exceptionally strong and generally unreactive under standard cross-coupling conditions.
Question 2: How can I ensure the reaction is selective for the C-I bond?
Chemoselectivity for the C-I bond is thermodynamically and kinetically favored. To maximize it, employ mild reaction conditions:
-
Low Temperatures: Start reactions at room temperature or with gentle heating (e.g., 40-60 °C). Higher temperatures can provide enough energy to overcome the activation barrier for C-Br bond cleavage, leading to double-coupling byproducts.
-
Optimized Reaction Time: Monitor the reaction closely. Allowing the reaction to proceed for an unnecessarily long time after the consumption of the starting material can increase the risk of side reactions, including slow coupling at the C-Br position.
-
Catalyst Choice: While many standard palladium catalysts will preferentially react at the C-I bond, using a catalyst with lower reactivity can enhance selectivity. However, this must be balanced with achieving a reasonable reaction rate.
Question 3: Is it possible to achieve selective coupling at the C-Br bond?
Yes, but it requires a two-step, sequential approach. First, the more reactive C-I position must be functionalized. The resulting product, a 2-substituted-4-bromo-1-fluorobenzene, can then be subjected to a second, independent coupling reaction under more forcing conditions (e.g., higher temperatures, more active catalyst systems) to functionalize the C-Br bond. Direct selective coupling at the C-Br position in the presence of an iodo group is not feasible.
Part 2: Troubleshooting Guides for Common Coupling Reactions
This section provides detailed troubleshooting for specific issues encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Guide 1: Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The primary goal is to couple an organoboron reagent selectively at the C-I position.
A common failure in Suzuki coupling can be traced to several factors.[7][8] A systematic check is the most effective approach.
-
Cause 1: Inactive Catalyst: The active Pd(0) species is sensitive to oxygen.[8] If your reaction solution turns black and precipitates (known as "palladium black"), your catalyst has likely decomposed. Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) must be reduced in situ to Pd(0) for the catalytic cycle to begin.[9]
-
Cause 2: Boronic Acid Decomposition: Arylboronic acids, especially electron-deficient ones, can undergo protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom).[8][10] This is often exacerbated by excessive water or high temperatures.
-
Solution: Use the boronic acid as the limiting reagent if it is precious, but typically a slight excess (1.1-1.2 equivalents) is recommended. Consider using more stable boronic esters, such as pinacol (BPin) or MIDA esters.[10] If using an aqueous base, ensure vigorous stirring. Alternatively, use anhydrous conditions with a base like K₃PO₄.[10]
-
-
Cause 3: Ineffective Base: The base is critical for activating the boronic acid in the transmetalation step.[10]
-
Solution: Ensure the base is sufficiently soluble in the reaction medium. K₃PO₄ is a strong, effective base for many systems. For reactions sensitive to strong bases, K₂CO₃ or Cs₂CO₃ can be effective alternatives. The base should be finely ground to maximize surface area.
-
This indicates a loss of chemoselectivity, suggesting the reaction conditions are too harsh.
-
Cause 1: High Temperature: As noted, elevated temperatures can promote the slower oxidative addition at the C-Br bond.
-
Solution: Reduce the reaction temperature. Screen temperatures starting from room temperature up to 80 °C. The goal is to find the minimum temperature required for efficient C-I coupling.
-
-
Cause 2: Overly Active Catalyst System: Highly active catalysts, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), are designed to activate even unreactive C-Cl bonds and can readily activate C-Br bonds.[7][11]
-
Solution: Switch to a less reactive catalyst system. For selective C-I coupling, a standard catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) is often sufficient and provides better selectivity than more advanced systems.
-
Troubleshooting Flowchart: Low Yield in Suzuki Coupling
Caption: The generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond. This is an irreversible step and is where the selectivity between the C-I and C-Br bonds is determined. 2[12]. Transmetalation (for Suzuki/Sonogashira): The nucleophilic partner (e.g., the organic group from the boronic acid or the copper acetylide) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled as the final product, regenerating the Pd(0) catalyst which re-enters the cycle.
[13]***
Part 4: Experimental Protocols
The following are generalized, starting-point protocols. Optimization of stoichiometry, concentration, temperature, and reaction time is recommended for each specific substrate combination.
Protocol 1: Selective Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 mmol, 2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
-
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.
-
Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. [8] 3. Under a positive pressure of inert gas, add the degassed 1,4-dioxane and water via syringe.
-
Sparge the resulting suspension with argon/nitrogen for 15 minutes to ensure thorough deoxygenation.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-bromo-1-fluoro-2-phenylbenzene.
-
Protocol 2: Selective Sonogashira Coupling with Phenylacetylene
-
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.1 mmol, 1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N), distilled (5 mL)
-
THF, anhydrous and degassed (5 mL)
-
-
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Seal the tube, then evacuate and backfill with argon. Repeat this cycle three times.
-
Under a positive pressure of argon, add the degassed THF and distilled triethylamine.
-
Add the phenylacetylene dropwise via syringe.
-
Stir the reaction mixture at room temperature under a positive pressure of argon.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 2-6 hours.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 1-bromo-4-fluoro-2-(phenylethynyl)benzene.
-
References
- Common issues in Sonogashira coupling of aryl iodides and how to solve them - Benchchem.
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms | Journal of the American Chemical Society.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
- Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings - Benchchem.
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - ChemRxiv.
- oxidative addition and palladium coupling - csbsju.
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
- Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66.
- Oxidative Additions of Aryl Halides to Palladium Proceed through the Monolig
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH.
- Sonogashira coupling - Wikipedia.
- Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides - ResearchG
- Sonogashira Coupling - Chemistry LibreTexts.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides | Organic Letters.
- Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry.
- Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene - Benchchem.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. oxidative addition and palladium coupling [employees.csbsju.edu]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. web.uvic.ca [web.uvic.ca]
- 13. youtube.com [youtube.com]
Technical Support Center: Scale-Up Synthesis of 4-Bromo-1-fluoro-2-iodobenzene
Welcome to the Technical Support Center for the synthesis of 4-Bromo-1-fluoro-2-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable chemical intermediate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during your synthetic campaigns.
Introduction: The Synthetic Challenge
This compound is a key building block in the development of novel pharmaceuticals and agrochemicals due to its unique substitution pattern, which allows for selective functionalization.[1] The most common laboratory-scale synthesis involves the diazotization of 5-bromo-2-fluoroaniline followed by a Sandmeyer-type iodination. While this method is effective at the bench, scaling up presents significant challenges related to safety, reaction control, and product purity. This guide will provide practical, field-proven insights to ensure a safe, efficient, and scalable synthesis.
Core Synthesis Workflow: Diazotization and Iodination
The primary synthetic route involves two key stages: the formation of a diazonium salt from 5-bromo-2-fluoroaniline, followed by its conversion to the desired this compound using an iodide source.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses common issues encountered during the scale-up synthesis in a question-and-answer format.
Q1: During the diazotization of 5-bromo-2-fluoroaniline, we are observing poor conversion and the formation of a dark-colored, tarry byproduct. What is the likely cause and how can we mitigate this?
A1: This is a classic issue often related to temperature control and the stability of the diazonium salt.
-
Causality: The diazotization reaction is highly exothermic.[2][3] On a larger scale, inefficient heat dissipation can lead to localized "hot spots" where the temperature exceeds the critical 0-5 °C range.[4][5][6] Above this temperature, the diazonium salt rapidly decomposes, leading to the formation of phenolic byproducts and azo-coupled oligomers, which present as dark, insoluble materials.[7]
-
Troubleshooting & Optimization:
-
Enhanced Cooling: Ensure your reactor has sufficient cooling capacity. For large-scale reactions, a jacketed reactor with a circulating chiller is essential.
-
Controlled Reagent Addition: Add the sodium nitrite solution slowly and sub-surface to ensure rapid dispersion and prevent localized high concentrations. The addition rate should be tied to the reactor's ability to maintain a stable internal temperature.
-
Vigorous Agitation: Improve mixing to ensure uniform temperature distribution and prevent the accumulation of unreacted reagents.
-
In-Process Monitoring: Use a calibrated temperature probe to monitor the internal reaction temperature continuously.
-
Q2: We are experiencing a significant drop in yield during the iodination step, and our crude product is contaminated with a significant amount of 4-bromo-1-fluorobenzene (deiodination product). Why is this happening?
A2: The formation of the deiodination byproduct points towards a radical-mediated side reaction that becomes more prevalent at scale.
-
Causality: The Sandmeyer reaction for iodination can proceed through a radical mechanism.[8] If the reaction conditions are not optimal, the intermediate aryl radical can be quenched by abstracting a hydrogen atom from the solvent or other components in the reaction mixture, leading to the formation of the dehalogenated byproduct.
-
Troubleshooting & Optimization:
-
Controlled Diazonium Salt Addition: Instead of adding the potassium iodide solution to the diazonium salt, consider the reverse addition: slowly add the cold diazonium salt solution to the potassium iodide solution. This ensures that the diazonium salt is immediately consumed and its concentration remains low, minimizing side reactions.
-
Solvent Choice: While aqueous conditions are common, exploring co-solvents can sometimes influence the reaction pathway and improve yields.
-
Exclusion of Radical Initiators: Ensure the reaction is free from trace metal impurities that could initiate unwanted radical pathways.
-
Q3: Our final product is difficult to purify, with persistent colored impurities even after distillation. What are these impurities and how can we remove them?
A3: The colored impurities are likely residual iodine and azo compounds.
-
Causality: Excess iodine from the reaction and the formation of highly colored azo-coupled byproducts are common contaminants.[9] These can be difficult to separate by distillation alone due to their similar boiling points or thermal decomposition during heating.
-
Troubleshooting & Optimization:
-
Aqueous Work-up: Before extraction, quench the reaction mixture and wash the organic layer with an aqueous solution of sodium thiosulfate or sodium bisulfite. This will reduce any remaining elemental iodine to colorless iodide salts, which are soluble in the aqueous phase.
-
Activated Carbon Treatment: After the initial work-up and before distillation, treating the crude product solution with activated carbon can effectively adsorb many of the colored organic impurities.
-
Optimized Distillation: Perform the distillation under reduced pressure to lower the boiling point and minimize thermal decomposition of the product and impurities. Use a fractionating column to improve separation efficiency.
-
| Troubleshooting Summary | ||
| Issue | Potential Cause | Recommended Solution |
| Low yield and tar formation during diazotization | Poor temperature control, localized heating | Enhance reactor cooling, control reagent addition rate, improve agitation |
| Formation of 4-bromo-1-fluorobenzene | Radical side reactions | Add diazonium salt to potassium iodide solution, consider co-solvents |
| Colored impurities in the final product | Residual iodine, azo compounds | Wash with sodium thiosulfate/bisulfite, treat with activated carbon, use fractional distillation under vacuum |
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling up this synthesis?
A: The main safety hazard is the thermal instability of the 5-bromo-2-fluorobenzenediazonium chloride intermediate.[4][10][11]
-
Explosion Hazard: Solid, dry diazonium salts are highly explosive and sensitive to shock, friction, and heat.[3][7] Never isolate the diazonium salt intermediate. Always keep it in a cold aqueous solution.
-
Thermal Runaway: The diazotization reaction is exothermic.[2][3] A failure in cooling can lead to a rapid increase in temperature, causing the diazonium salt to decompose violently, releasing a large volume of nitrogen gas and potentially leading to reactor over-pressurization.[4]
-
Gas Evolution: The decomposition of the diazonium salt liberates nitrogen gas. Ensure the reactor is adequately vented to prevent pressure buildup.
Caption: Key safety considerations for the scale-up synthesis.
Q: Is a copper catalyst necessary for the iodination step?
A: No, for the introduction of iodine, a copper(I) catalyst is generally not required, which simplifies the process and waste disposal. The reaction of the diazonium salt with potassium iodide proceeds efficiently to yield the aryl iodide.[12] This is in contrast to the Sandmeyer reactions for introducing chlorine or bromine, which typically require a copper(I) salt catalyst.[8]
Q: What are the critical process parameters to monitor during the scale-up?
A: The following parameters are crucial for a successful and safe scale-up:
| Parameter | Importance | Typical Setpoint/Range |
| Temperature | Critical for diazonium salt stability and preventing side reactions. | 0-5 °C for diazotization and storage of the diazonium salt. |
| pH | Ensures the formation and stability of the diazonium salt. | Should be strongly acidic (pH < 2) during diazotization. |
| Reagent Addition Rate | Controls the reaction exotherm and prevents localized concentration gradients. | Should be adjusted based on the reactor's heat removal capacity. |
| Agitation Speed | Ensures homogeneity of the reaction mixture for efficient heat and mass transfer. | Should be sufficient to maintain a uniform suspension/solution. |
Q: Are there alternative, potentially safer, synthetic routes to this compound?
A: While the Sandmeyer-type reaction is the most common, other methods for the synthesis of aryl iodides exist, such as direct electrophilic iodination.[13] However, for the specific substitution pattern of this compound, achieving the desired regioselectivity through direct iodination of 4-bromo-1-fluorobenzene would be challenging. The ortho-directing effect of the fluorine atom would likely lead to a mixture of isomers, complicating purification. Therefore, the diazotization route from 5-bromo-2-fluoroaniline remains the most practical and regioselective approach, provided the necessary safety precautions are strictly followed.
References
- ChemRxiv. (n.d.). Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation.
- ResearchGate. (2020). Reactive Chemical Hazards of Diazonium Salts.
- Schotten, C., et al. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online.
- ResearchGate. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes | Request PDF.
- ResearchGate. (n.d.). Thermal Stability Study of Aryl Modified Carbon Black by in Situ Generated Diazonium Salt | Request PDF.
- Quora. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation?.
- MDPI. (n.d.). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
- Jiang, J., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. Process Safety Progress.
- ACS Publications. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
- Maximum Academic Press. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA).
- Semantic Scholar. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
- ACS Publications. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction | Organic Process Research & Development.
- Reddit. (2022). Suggestions for double Sandmeyer-type iodination with intramolecular byproducts.
- ResearchGate. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
- Sathee NEET. (n.d.). Chemistry Diazotization Reaction.
- ACS Publications. (n.d.). Efficient Transposition of the Sandmeyer Reaction from Batch to Continuous Process.
- Reddit. (n.d.). Sandmeyer type reaction troubleshoot.
- Khan Academy. (n.d.). Sandmeyer reaction.
- Chad's Prep. (n.d.). The Sandmeyer Reactions.
- National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- Wikipedia. (n.d.). Sandmeyer reaction.
- GeeksforGeeks. (n.d.). Sandmeyer Reaction.
- YouTube. (2025). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination.
Sources
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Palladium Catalyst Removal in 4-Bromo-1-fluoro-2-iodobenzene Reactions
Welcome to the technical support center for palladium catalyst removal, with a specific focus on reactions involving 4-bromo-1-fluoro-2-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the efficient and effective removal of residual palladium from your reaction mixtures. Adhering to strict regulatory limits for elemental impurities is critical in pharmaceutical synthesis, and this resource will help you navigate the challenges of palladium scavenging.[1][2]
Troubleshooting Guide
This section addresses specific issues you may encounter during the palladium removal process. The advice provided is based on established principles of coordination chemistry and materials science.
Question: My initial screening with a standard palladium scavenger shows poor removal efficiency. What are the likely causes and next steps?
Answer:
Poor scavenger performance can stem from several factors, particularly the nature of the palladium species in your post-reaction mixture. The choice of scavenger is highly system-dependent and can be influenced by the reaction product, solvent, temperature, and additives.[3]
-
Palladium Speciation: At the end of the reaction, palladium may not exist solely as Pd(0) or Pd(II). It can be present in various oxidation states and ligated to different species in the reaction mixture (e.g., phosphine ligands, solvent molecules, or even your product).[3][4] This variability can significantly impact the binding affinity of a particular scavenger.
-
Scavenger-Palladium Mismatch: Not all scavengers are equally effective for all forms of palladium. For instance, a scavenger that works well for Pd(II) might be less effective for Pd(0) nanoparticles. It is crucial to select a scavenger that has a high affinity for the specific palladium species in your reaction.
-
Solvent Effects: The polarity of your solvent system can influence the accessibility of the palladium catalyst to the scavenger. Some scavengers may swell or change their surface properties in different solvents, affecting their efficacy.
Recommended Next Steps:
-
Screen a panel of scavengers: Do not rely on a single scavenger. It is highly recommended to screen a variety of scavengers with different functional groups (e.g., thiol, thiourea, amine, phosphine) and support materials (silica, polymer).[1][5]
-
Optimize reaction conditions for scavenging: Temperature and time can play a crucial role. Increasing the temperature can enhance the kinetics of scavenging, but be mindful of potential product degradation. Longer incubation times generally lead to better removal.
-
Consider a pre-treatment step: Sometimes, converting the palladium to a single, more easily scavenged species can be beneficial. For example, a mild oxidation or reduction step prior to scavenging might improve efficiency.
Question: I'm observing significant loss of my API (Active Pharmaceutical Ingredient) along with the palladium during the scavenging process. How can I minimize this?
Answer:
API loss during scavenging is a common issue, often caused by non-specific binding to the scavenger material. This is particularly a concern with highly functionalized or polar APIs.
-
Scavenger Material: Activated carbon, while an excellent metal scavenger, is known for its high surface area and potential for non-specific adsorption of organic molecules, which can lead to lower API yield.[6] Functionalized silica or polymer-based scavengers often offer higher selectivity.[3][7]
-
Solvent Choice: The solvent used during scavenging can impact API solubility and its affinity for the scavenger. A solvent in which your API is highly soluble is less likely to result in significant loss through adsorption.
Recommended Next Steps:
-
Switch to a more selective scavenger: If using activated carbon, consider switching to a functionalized silica or polymer-based scavenger. These are designed to selectively bind to metals.[7]
-
Optimize the scavenger-to-API ratio: Use the minimum amount of scavenger necessary to achieve the desired level of palladium removal. An excess of scavenger increases the surface area available for non-specific binding.
-
Wash the scavenger: After the scavenging step, wash the collected scavenger with a small amount of fresh solvent to recover any adsorbed product.[1]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding palladium removal from reactions involving this compound.
1. What are the most effective types of palladium scavengers for cross-coupling reactions?
Silica-based scavengers with sulfur-containing functional groups, such as thiol (mercapto) and thiourea, are widely used and have demonstrated high efficiency in removing palladium from a variety of cross-coupling reactions.[5][7][8] These scavengers show a high affinity for palladium and are compatible with a broad range of solvents.[3][8] Polymer-supported scavengers, such as those based on polystyrene, also offer excellent performance.[3]
2. How can I determine the residual palladium concentration in my product?
Accurate quantification of residual palladium is essential to meet regulatory requirements. The most common and sensitive techniques are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the industry standard for trace metal analysis, offering very low detection limits.[2][4]
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another robust technique for quantifying elemental impurities.[4]
-
Atomic Absorption Spectroscopy (AAS): A well-established method for metal analysis.[2]
For rapid, in-process checks, colorimetric or fluorometric methods can be useful for semi-quantitative analysis.[4][9]
3. What are the regulatory limits for palladium in pharmaceutical products?
Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in drug products.[1] Palladium is considered a Class 2B element, and its permissible daily exposure (PDE) is carefully controlled. It is crucial to consult the latest ICH Q3D guidelines for specific limits.
4. Can I use activated carbon for palladium removal?
Yes, activated carbon can be an effective and economical option for palladium removal.[10][11] However, as mentioned in the troubleshooting section, it can lead to product loss due to non-specific adsorption.[6] It is often used in combination with other purification methods or when the API has low affinity for the carbon surface.
5. How does the structure of this compound and its reaction products affect palladium removal?
The presence of multiple halogen atoms on the aromatic ring can influence the nature of the palladium complexes formed during the reaction. The polarity and functionality of your final product, derived from this compound, will be a key determinant in selecting the appropriate scavenger and solvent system to ensure efficient palladium removal without significant product loss. A screening of different scavengers is always recommended to find the optimal conditions for your specific product.
Data Presentation
Table 1: Comparison of Common Palladium Scavenging Agents
| Scavenger Type | Functional Group | Support Material | Advantages | Disadvantages |
| SiliaMetS® Thiol | Thiol | Silica | High efficiency for Pd(II), robust, versatile.[7] | Higher cost than carbon. |
| SiliaMetS® Thiourea | Thiourea | Silica | Versatile for various Pd forms, widely used.[5][7] | Can sometimes act as a ligand. |
| MP-TMT | Trimercaptotriazine | Polystyrene | High selectivity for palladium.[3] | May have swelling issues in some solvents. |
| Activated Carbon | N/A | Carbon | Low cost, effective for many metals.[10] | Potential for product loss via adsorption.[6] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging using Functionalized Silica
-
Reaction Work-up: After the reaction is complete, perform your standard aqueous work-up to remove any water-soluble byproducts.
-
Solvent Exchange (if necessary): Ensure the crude product is dissolved in a solvent compatible with the chosen scavenger.
-
Scavenger Addition: Add the recommended amount of functionalized silica scavenger (typically 5-20 equivalents relative to the initial palladium loading) to the reaction mixture.
-
Stirring and Heating: Stir the mixture at a temperature between room temperature and 60 °C. The optimal time and temperature should be determined experimentally, but a typical duration is 2-24 hours.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the scavenger.
-
Washing: Wash the filter cake with a small amount of fresh solvent to recover any entrained product.
-
Analysis: Concentrate the filtrate and analyze an aliquot for residual palladium content using ICP-MS or another appropriate method.[1]
Visualization
Diagram 1: Decision Workflow for Palladium Scavenger Selection
Caption: A decision-making workflow for selecting and optimizing a palladium scavenger.
Diagram 2: Logical Relationship in the Scavenging Process
Caption: The logical steps involved in the palladium scavenging process.
References
- Palladium catalyst recovery using scavenger resin - SpinChem.
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development - ACS Publications.
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium.
- How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? - ResearchGate.
- How can i remove palladium Pd catalyst easily? - ResearchGate.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications.
- Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters.
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF - ResearchGate.
- Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence - PubMed.
- Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen | The Journal of Organic Chemistry - ACS Publications.
- Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed.
- Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arborassays.com [arborassays.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmtech.com [pharmtech.com]
- 5. silicycle.com [silicycle.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. silicycle.com [silicycle.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
Stability of 4-Bromo-1-fluoro-2-iodobenzene under reaction conditions
Welcome to the technical support resource for 4-Bromo-1-fluoro-2-iodobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile tri-halogenated building block in their synthetic endeavors. Here, we address common challenges and frequently asked questions regarding its stability, reactivity, and chemoselectivity under various reaction conditions. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order of the halogen atoms on this compound?
A1: The reactivity of the carbon-halogen (C-X) bonds in this molecule is dictated by bond strength and the mechanism of the specific reaction. For the most common and synthetically useful transformations, particularly transition-metal-catalyzed cross-coupling reactions, the order of reactivity is overwhelmingly: Iodine > Bromine >> Fluorine .[1][2][3]
-
C-I Bond: This is the weakest and most polarizable C-X bond, making it the most reactive site for oxidative addition to low-valent metal catalysts (e.g., Pd(0)), lithium-halogen exchange, and Grignard formation.
-
C-Br Bond: This bond is significantly stronger than the C-I bond but still readily participates in the aforementioned reactions, albeit under more forcing conditions than required for the C-I bond.
-
C-F Bond: The C-F bond is exceptionally strong and generally unreactive under standard cross-coupling, lithiation, or Grignard conditions. Its cleavage requires specialized methods that are not typically employed when targeting the other two halogen sites.
Q2: Is this compound stable at room temperature and under typical storage conditions?
A2: Yes, this compound is a solid compound that is stable under standard laboratory storage conditions.[4] It has a reported melting point in the range of 34-38 °C.[5] It should be stored in a well-sealed container, protected from light and moisture, in a cool, dry place.
Q3: Can I perform a reaction selectively at the C-Br position without touching the C-I bond?
A3: Achieving direct reactivity at the C-Br position while leaving the more labile C-I bond intact is exceptionally challenging and generally not feasible with standard methodologies. The inherent reactivity difference (I >> Br) dictates that reactions will almost always occur at the iodine first.[1][2] Synthetically, the most logical approach is to first functionalize the C-I position and then target the C-Br bond in a subsequent step.
Troubleshooting Guides & Reaction Protocols
This section provides in-depth guidance on specific reaction classes.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck, etc.)
The primary challenge in cross-coupling reactions with this substrate is achieving mono-functionalization at the C-I position without side reactions at the C-Br bond.
Q: I am attempting a Suzuki-Miyaura coupling and observing a significant amount of the di-coupled byproduct, as well as starting material. How can I improve selectivity for mono-arylation at the iodine position?
A: This is a classic chemoselectivity problem. The formation of di-coupled product indicates your reaction conditions are too harsh, while the presence of remaining starting material suggests the reaction is either too slow or deactivating. The key is to use conditions mild enough to differentiate between the C-I and C-Br bonds.
Causality: The rate-determining step for many cross-coupling reactions is the initial oxidative addition of the catalyst into the C-X bond.[2] The energy barrier for oxidative addition into the C-I bond is much lower than for the C-Br bond.[6] Overly high temperatures, long reaction times, or a highly active catalyst system can provide enough energy to overcome the higher activation barrier for the C-Br bond, leading to a loss of selectivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for selective C-I coupling.
Recommended Starting Protocol: Selective Suzuki-Miyaura Coupling
This protocol is designed to favor mono-coupling at the C-I position.
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst. For high selectivity, start with a less reactive catalyst such as Pd(PPh₃)₄ (2-5 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of Dioxane/Water (4:1) or Toluene/Ethanol/Water.
-
Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 70-80°C).
-
Monitoring: Monitor the reaction progress closely by TLC or GC-MS. The reaction is often complete within 1-4 hours. Aim to quench the reaction as soon as the starting material is consumed to prevent subsequent reaction at the C-Br site.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel.
| Parameter | Recommendation for High C-I Selectivity | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃ | Less reactive systems that better differentiate between C-I and C-Br bond activation energies. |
| Temperature | 50 - 80 °C | Provides sufficient energy for C-I activation without readily overcoming the barrier for C-Br activation. |
| Reaction Time | 1 - 6 hours (Monitor closely) | Minimizes the opportunity for the slower C-Br coupling to occur after the primary reaction is complete. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Standard bases are effective; choice may depend on the specific boronic acid partner. |
Metal-Halogen Exchange (Lithiation & Grignard Formation)
These reactions are fundamental for creating nucleophilic aryl species for subsequent reaction with electrophiles. Selectivity is paramount.
Q: I want to form an aryllithium reagent and trap it with an electrophile. Will n-BuLi react at the bromine or the iodine?
A: Lithium-halogen exchange will occur preferentially at the most electropositive carbon, which is the one bearing the iodine. The reaction is extremely fast, even at very low temperatures.
Causality: The mechanism involves nucleophilic attack on the halogen atom. Iodine is more polarizable and a better leaving group than bromine, making the C-I bond the kinetically favored site for exchange.
Recommended Protocol: Selective Lithiation and Quenching
-
Setup: Dissolve this compound (1.0 eq) in anhydrous THF or Diethyl Ether under an inert atmosphere in a flame-dried flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-Butyllithium (n-BuLi, 1.05 eq) dropwise while maintaining the temperature at -78 °C. Stir for 30-60 minutes at this temperature.
-
Quenching: Add your desired electrophile (e.g., DMF, CO₂, an aldehyde) dropwise at -78 °C.
-
Warm-up & Work-up: Allow the reaction to slowly warm to room temperature, then quench with a saturated aqueous solution of NH₄Cl.[7] Proceed with a standard aqueous work-up and extraction.
Q: Can I form a Grignard reagent from this compound? Which position will react?
A: Yes, a Grignard reagent can be formed, and it will form selectively at the C-I position. However, direct formation using magnesium turnings can sometimes be difficult to initiate.
Troubleshooting Grignard Formation:
-
Problem: Reaction won't start.
-
Cause: A passivating layer of magnesium oxide on the Mg turnings is preventing the reaction.[8]
-
Solution: Activate the magnesium. Add a small crystal of iodine, a few drops of 1,2-dibromoethane, or use an ultrasonic bath to break up the oxide layer.[8] Ensure all glassware and solvents are scrupulously dry.[8]
-
-
Alternative Method: Knochel-Hauser Exchange
-
For a more reliable and milder Grignard formation, consider a halogen-magnesium exchange using a reagent like isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl).[8] This exchange is highly efficient and maintains the excellent selectivity for the C-I position at low temperatures (e.g., -20 °C to 0 °C).[8]
-
Caption: Relative reactivity of C-X bonds in this compound.
References
- Chemistry LibreTexts. (2020). 17.
- Fiveable. Palladium-catalyzed cross-coupling reactions. [Link]
- El-Sheref, E. M. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
- Yuen, O. Y., et al. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes.
- Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fiveable.me [fiveable.me]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 116272-41-4 [chemicalbook.com]
- 5. 1-BROMO-2-FLUORO-4-IODOBENZENE | 136434-77-0 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Effect of solvent on the reactivity of 4-Bromo-1-fluoro-2-iodobenzene
Technical Support Center: 4-Bromo-1-fluoro-2-iodobenzene
A Senior Application Scientist's Guide to Solvent Effects on Reactivity and Selectivity
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. My goal as your application scientist is to move beyond simple protocols and provide a deeper understanding of why certain solvents are chosen, helping you troubleshoot experiments and unlock the full synthetic potential of this tri-halogenated scaffold.
The unique arrangement of iodine, bromine, and fluorine atoms on this molecule offers a fantastic opportunity for sequential, site-selective functionalization. However, harnessing this potential is critically dependent on understanding and controlling reaction conditions, with solvent choice being paramount. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field.
Frequently Asked Questions & Troubleshooting Guides
Section 1: General Principles & Solubility
FAQ 1: What are the primary reactive sites on this compound, and how does solvent choice fundamentally influence their selective reactivity?
The reactivity of the three halogen atoms on the benzene ring differs significantly, which is the basis for its utility in multi-step synthesis. The general order of reactivity for palladium-catalyzed cross-coupling reactions is I > Br >> F . The C-F bond is generally inert to these conditions but is the target for nucleophilic aromatic substitution (SNAr).
Solvent selection is the primary tool for exploiting these differences:
-
For Cross-Coupling (e.g., Suzuki, Sonogashira): The solvent must solubilize the substrate, catalyst, and base while facilitating the catalytic cycle. Nonpolar or polar aprotic solvents are typical. The choice can influence the rate of oxidative addition, which is the key step in differentiating between the C-I and C-Br bonds.
-
For Nucleophilic Aromatic Substitution (SNAr): To activate the typically unreactive C-F bond, highly polar aprotic solvents are required. These solvents stabilize the charged intermediate (Meisenheimer complex) that forms during the reaction, lowering the activation energy.[1] Protic solvents are generally detrimental as they can solvate and deactivate the nucleophile through hydrogen bonding.[2][3][4]
Below is a workflow to guide your initial solvent considerations based on your desired transformation.
Caption: Decision workflow for solvent selection.
FAQ 2: I'm having trouble dissolving this compound and my other reagents. What are the recommended solvents?
This compound is a solid at room temperature with a nonpolar character.[5][6] Its solubility is generally low in water but good in common organic solvents.
-
Good Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane, Toluene, N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).
-
Poor Solubility: Water, Hexanes (can be used for precipitation/crystallization).
Troubleshooting Tip: When setting up a biphasic reaction, such as a Suzuki coupling with an aqueous base, ensure your organic solvent can fully dissolve the aryl halide at the reaction temperature. If solubility is low at room temperature, the reaction may still proceed effectively upon heating. For reactions requiring complete dissolution of all components, such as certain copper-free Sonogashira couplings, polar aprotic solvents like DMF or DMSO are often a better choice than ethereal or aromatic hydrocarbon solvents.[7]
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
FAQ 3: My Suzuki coupling reaction at the C-I bond is slow or gives low conversion. Could my solvent be the issue?
Yes, absolutely. The solvent system is critical for an efficient Suzuki-Miyaura coupling. A sluggish reaction is often traced back to one of several solvent-related issues.[8]
| Problem | Probable Solvent-Related Cause | Troubleshooting Action |
| Low Conversion | Poor solubility of base or boronic acid. The inorganic base (e.g., K₂CO₃) is often insoluble in the organic solvent. Water is added as a co-solvent to dissolve the base and facilitate the reaction at the phase interface. | Increase the water ratio (e.g., from 10:1 to 4:1 Toluene:H₂O). Alternatively, switch to a solvent system that better dissolves all components, like Dioxane/H₂O or DMF/H₂O.[9][10] |
| Catalyst Decomposition | Solvent is not properly degassed. Dissolved oxygen can oxidize the active Pd(0) catalyst, leading to deactivation. | Ensure your solvent is rigorously degassed before adding the palladium catalyst. This can be done by bubbling an inert gas (N₂ or Ar) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles. |
| Slow Transmetalation | Anhydrous conditions are used. While not always required, water can accelerate the transmetalation step by activating the boronic acid. | Unless your substrate is water-sensitive, ensure a small amount of water is present in the reaction mixture.[8] |
Protocol: Selective Suzuki Coupling at the C-I Position
-
Setup: To a round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a mixture of Toluene (8 mL) and Water (2 mL).
-
Degassing: Bubble argon gas through the stirred mixture for 20 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol).
-
Reaction: Heat the mixture to 90 °C and stir under argon for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water (10 mL), and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.
FAQ 4: My copper-free Sonogashira reaction is failing. Which solvents are best for this transformation?
Copper-free Sonogashira reactions are highly sensitive to solvent choice, as the solvent plays a key role in stabilizing the palladium catalyst and facilitating the deprotonation of the terminal alkyne.
-
Highly Recommended: Polar aprotic solvents like DMF and DMSO are often superior. They help to solubilize all components and their high electron-donating capacity is thought to facilitate key steps in the catalytic cycle.[11]
-
Commonly Used: Amine bases themselves, such as triethylamine (TEA) or diisopropylamine (DIPA), can sometimes be used as the solvent, particularly if the starting materials are soluble in them.[12] This creates a high concentration of the base.
-
Less Effective: Ethereal solvents like THF or dioxane can be used but often result in slower reaction rates compared to DMF or DMSO, especially for less reactive bromides.[7]
Troubleshooting Tip: If you are using a less polar solvent like toluene or THF with an amine base (e.g., TEA) and the reaction is failing, consider switching to DMSO with a stronger, non-coordinating organic base like 1,1,3,3-Tetramethylguanidine (TMG). This combination has been shown to be effective for challenging substrates.[7]
Section 3: Nucleophilic Aromatic Substitution (SNAr)
FAQ 5: I am attempting to displace the fluorine atom with an amine, but I see no reaction. Why are polar aprotic solvents like DMSO essential here?
The reaction you are attempting is a Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1] The solvent's ability to stabilize this intermediate is the single most important factor for success.
-
Polar Aprotic Solvents (DMSO, DMF, NMP): These solvents have large dipole moments and can effectively solvate cations, but they do not form strong hydrogen bonds with anions (your nucleophile).[13] This leaves the nucleophile "naked" and highly reactive. Crucially, they also stabilize the anionic Meisenheimer intermediate, dramatically lowering the energy barrier for its formation.[14]
-
Protic Solvents (Water, Alcohols): These solvents are highly detrimental to SNAr reactions for two reasons.[2][3] First, they form a "cage" around the nucleophile via hydrogen bonding, lowering its energy and making it less reactive.[4] Second, while they can stabilize the anionic intermediate, the deactivation of the nucleophile is a more dominant and negative effect.
Caption: Solvent effect on nucleophile reactivity.
Protocol: SNAr Displacement of Fluorine with an Amine
-
Setup: In an oven-dried flask under an argon atmosphere, dissolve this compound (1.0 mmol) in anhydrous DMSO (5 mL).
-
Reagent Addition: Add the desired amine (e.g., morpholine, 1.5 mmol) followed by a strong, non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 mmol) or cesium carbonate (Cs₂CO₃, 2.0 mmol).
-
Reaction: Heat the reaction mixture to 100-140 °C. The optimal temperature will depend on the nucleophilicity of the amine and may require optimization. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the mixture to room temperature and pour it into ice-water (50 mL). This will often precipitate the product. Filter the solid, wash with water, and dry under vacuum. If the product is an oil, extract with a suitable organic solvent like ethyl acetate. Further purification can be achieved by column chromatography or recrystallization.
Data Summary
For your convenience, here is a summary of properties for solvents commonly discussed in the context of reactions with this compound.
Table 1: Properties of Common Organic Solvents [15][16][17][18]
| Solvent | Type | Dielectric Constant (ε) | Typical Application for C₆H₃BrFI |
| Toluene | Nonpolar | 2.4 | Suzuki Coupling (often with H₂O) |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Suzuki & Sonogashira Coupling |
| 1,4-Dioxane | Polar Aprotic | 2.3 | Suzuki Coupling (often with H₂O) |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Can be used in cross-coupling for polar substrates |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Sonogashira Coupling, SNAr Reactions |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 49.0 | SNAr Reactions, Sonogashira Coupling |
| Methanol | Polar Protic | 33.0 | Generally avoided due to nucleophile solvation |
| Water | Polar Protic | 80.0 | Co-solvent in Suzuki to dissolve base |
References
- Illustrated Glossary of Organic Chemistry - Dielectric constant. [Link]
- Polar Protic and Polar Aprotic Solvents - Chemistry Steps. [Link]
- A New Class of SN2 Reactions Catalyzed by Protic Solvents: Facile Fluorination for Isotopic Labeling of Diagnostic Molecules | Journal of the American Chemical Society. [Link]
- Protic and Aprotic solvents - and the reaction speed - YouTube. [Link]
- Why does the reactivity order of alkyl halides change with the use of a polar aprotic solvent? - Quora. [Link]
- Characteristics of the SN2 Reaction - Chemistry LibreTexts. [Link]
- COMMON SOLVENT PROPERTIES - University of Rochester. [Link]
- Physical properties of some common organic solvents - Oregon St
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - N
- 4-Bromo-2-fluoro-1-iodobenzene | C6H3BrFI - PubChem. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
- Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-...
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview - IntechOpen. [Link]
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange. [Link]
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. [Link]
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. [Link]
- This compound | C6H3BrFI - PubChem. [Link]
- 1-Bromo-4-fluorobenzene - Solubility of Things. [Link]
- Your "Go-To", "just couple already", Suzuki conditions? - Reddit. [Link]
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction - MJCS. [Link]
- Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm.
- Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]
- Specific and non-specific solvent effects on aromatic nucleophilic substitution.
- What is the best procedure for Sonogashira coupling?
- 1-Bromo-4-fluoro-2-iodobenzene | C6H3BrFI - PubChem. [Link]
- (PDF)
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. 4-Bromo-2-fluoro-1-iodobenzene | 105931-73-5 [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. books.lucp.net [books.lucp.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]
- 16. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 17. Solvent Physical Properties [people.chem.umass.edu]
- 18. www1.chem.umn.edu [www1.chem.umn.edu]
Technical Support Center: Controlling Selectivity Between C-I and C-Br Bonds in Cross-Coupling Reactions
Welcome to the technical support center for navigating the complexities of selective cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter the challenge of differentiating between carbon-iodine (C-I) and carbon-bromine (C-Br) bonds within the same molecule. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the in-depth knowledge to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: Why is there a difference in reactivity between C-I and C-Br bonds in cross-coupling?
A1: The difference in reactivity is fundamentally rooted in bond dissociation energy (BDE) and the mechanism of oxidative addition. The C-I bond is weaker and more polarizable than the C-Br bond. This makes the oxidative addition of a low-valent metal catalyst (typically Pd(0) or Ni(0)) into the C-I bond both kinetically and thermodynamically more favorable.[1] The general order of reactivity for aryl halides in oxidative addition is C–I > C–Br >> C–Cl.[2] This inherent reactivity difference is the cornerstone of achieving selectivity.
Q2: What are the primary factors I can manipulate to control selectivity?
A2: You have several levers to pull to control the selectivity of your cross-coupling reaction. The most critical are:
-
Catalyst System (Metal and Ligand): The choice of the palladium or nickel precursor and, most importantly, the phosphine ligand, can dramatically influence selectivity.[3] Bulky and electron-rich ligands can enhance the reactivity of the catalyst, sometimes enabling the activation of the stronger C-Br bond under milder conditions.[3]
-
Reaction Temperature: Temperature is a crucial factor in controlling kinetic versus thermodynamic outcomes.[4][5] Lower temperatures generally favor the kinetically preferred C-I bond activation.
-
Base and Additives: The choice of base and the presence of additives can modulate the activity of the catalyst and influence the reaction pathway.[6]
-
Solvent: The polarity and coordinating ability of the solvent can affect catalyst stability and reactivity.[7]
Q3: Can I achieve selective C-Br coupling in the presence of a C-I bond?
A3: While thermodynamically less favorable, selective C-Br activation in the presence of a C-I bond is challenging but possible under specific circumstances. This typically requires specialized catalyst systems or directing group strategies that favor activation at the C-Br position. However, the more common and predictable approach is to functionalize the C-I bond first.
Troubleshooting Guide: Common Issues and Solutions
This section is designed to help you diagnose and resolve specific problems you may encounter during your experiments.
Issue 1: Low or No Selectivity for C-I Bond Coupling (Mixture of Products)
You've designed your reaction to target the C-I bond, but you're observing significant coupling at the C-Br position as well, or a mixture of mono- and di-substituted products.
Diagnostic Questions & Solutions:
-
Is your reaction temperature too high?
-
Explanation: Higher temperatures provide the system with enough energy to overcome the higher activation barrier for C-Br bond cleavage, leading to a loss of selectivity. This shifts the reaction from kinetic to thermodynamic control, where the formation of the more stable di-substituted product may be favored.[4][5][8]
-
Solution: Decrease the reaction temperature. For many standard cross-coupling reactions like Sonogashira or Suzuki-Miyaura, C-I selective coupling can often be achieved at or slightly above room temperature.[2] Start at a lower temperature and slowly increase it until you see consumption of the starting material without significant C-Br activation.
-
-
Is your catalyst system too reactive?
-
Explanation: Highly active catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), can be so reactive that they readily activate both C-I and C-Br bonds, even at lower temperatures.[3]
-
Solution: Switch to a less reactive catalyst system. Consider using a more traditional ligand like triphenylphosphine (PPh₃) or a palladium source like Pd(PPh₃)₄. These "first-generation" catalysts often provide better selectivity for C-I bonds due to their lower intrinsic reactivity.[9]
-
-
Is the reaction time too long?
-
Explanation: Even at lower temperatures, prolonged reaction times can allow for the slower C-Br activation to occur after the initial C-I coupling is complete.
-
Solution: Monitor your reaction closely by TLC, GC-MS, or LC-MS.[10] Quench the reaction as soon as the mono-iodide coupled product is maximized and before significant di-substitution is observed.
-
Issue 2: Poor Overall Yield, Even with Good C-I Selectivity
You are successfully targeting the C-I bond, but the overall conversion to the desired product is low.
Diagnostic Questions & Solutions:
-
Is your catalyst being deactivated?
-
Explanation: Heteroaromatic substrates, particularly those containing nitrogen, can coordinate to the palladium center and deactivate the catalyst.[10] Oxidative addition to the C-I bond might be occurring, but the catalyst is not turning over efficiently.
-
Solution: Consider using a more robust catalyst system known for its stability with heteroaromatic substrates. Buchwald-type ligands are often effective in these cases.[9][11] Also, ensure your reaction is thoroughly degassed, as oxygen can lead to catalyst decomposition and side reactions like the homocoupling of your coupling partner.[10]
-
-
Are you experiencing protodeboronation (for Suzuki reactions)?
-
Explanation: In Suzuki couplings, the boronic acid can be replaced by a hydrogen atom from water or other protic sources, a common side reaction.[10]
-
Solution: Use anhydrous solvents and ensure your base is dry. Switching from a boronic acid to a more stable boronate ester (e.g., a pinacol ester) can also mitigate this issue.[10]
-
-
Is the base appropriate for your substrate?
-
Explanation: The choice of base is critical. A base that is too weak may not facilitate the transmetalation step efficiently, while a base that is too strong could lead to substrate decomposition.[12]
-
Solution: Screen a variety of bases. For Suzuki reactions, common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[12] For Buchwald-Hartwig aminations, a non-nucleophilic strong base like NaOtBu or LHMDS is often required.[13][14]
-
Issue 3: Competitive Dehalogenation (C-I or C-Br bond replaced by H)
Instead of the desired cross-coupled product, you are observing significant amounts of starting material where the halogen has been replaced by a hydrogen atom.
Diagnostic Questions & Solutions:
-
Is there a source of hydride in your reaction?
-
Explanation: Dehalogenation can occur if a hydride source is present, which can react with the palladium-aryl intermediate. Common sources include certain solvents (like isopropanol, which can act as a reducing agent at elevated temperatures) or impurities in your reagents.
-
Solution: Use high-purity, anhydrous, and thoroughly degassed solvents. If you suspect your solvent is the issue, switch to a more inert option like toluene, dioxane, or DMF.[15]
-
-
Is β-hydride elimination a possibility?
-
Explanation: While less common with aryl halides, if your coupling partner has β-hydrogens, this can be a competing pathway.
-
Solution: The use of bulky ligands can often suppress β-hydride elimination by preventing the formation of the required coordinatively unsaturated intermediate.[16]
-
Experimental Protocols & Data
General Protocol for Selective Suzuki-Miyaura Coupling at the C-I Bond
This protocol provides a starting point for the selective functionalization of a bromoiodoarene.
Materials:
-
Bromoiodoarene (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Pd(PPh₃)₄ (1-5 mol%)
-
K₂CO₃ (2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/EtOH/H₂O)
Procedure:
-
To a dry Schlenk flask, add the bromoiodoarene, arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[10]
-
Add the degassed solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst.
-
Stir the reaction mixture at room temperature to 40 °C.
-
Monitor the reaction progress by TLC or GC-MS.[10]
-
Upon completion (disappearance of starting material and formation of the mono-coupled product), quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[10]
-
Purify the crude product by column chromatography.
Table 1: Catalyst/Ligand Selection Guide for Selectivity
| Desired Selectivity | Catalyst Precursor | Ligand | Typical Temperature | Rationale & Comments |
| High for C-I | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃ | Room Temp - 60 °C | Standard, less reactive ligand favors the more reactive C-I bond. Good starting point for optimization. |
| High for C-I | Pd(PPh₃)₄ | N/A | Room Temp - 60 °C | A convenient, pre-formed Pd(0) source. Often provides good C-I selectivity.[2] |
| Potential C-Br activation | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald ligands (e.g., SPhos, XPhos) | 80 - 110 °C | Highly active catalyst system capable of activating the stronger C-Br bond.[3][9] Use with caution if C-I selectivity is desired. |
| Potential C-Br activation | NiCl₂(dme) | Bipyridine or other N-ligands | 60 - 100 °C | Nickel catalysts often exhibit different selectivity profiles compared to palladium and can be effective for C-Br activation.[17] |
Visualizing the Principles of Selectivity
Understanding the factors that govern selectivity is key to troubleshooting. The following diagrams illustrate the core concepts.
Kinetic vs. Thermodynamic Control
The energy profile of the reaction dictates the product distribution. At lower temperatures, the reaction is under kinetic control, favoring the product with the lower activation energy (C-I coupling). At higher temperatures, the reaction becomes reversible, and the more stable product (often the di-substituted product) is favored under thermodynamic control.[18]
Caption: Energy profile illustrating kinetic vs. thermodynamic pathways.
Troubleshooting Workflow
When faced with a selectivity issue, a systematic approach can help identify the root cause.
Caption: A systematic workflow for troubleshooting low selectivity.
References
- Wikipedia. Sonogashira coupling. [Link]
- Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
- Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
- Palani, V., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. [Link]
- InCatT. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). [Link]
- Biswas, S., & Weix, D. J. (2013). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. The Journal of Organic Chemistry. [Link]
- Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Biswas, S., & Weix, D. J. (2013). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. PMC. [Link]
- Spivey, A. C., et al. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Palani, V., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. [Link]
- Biswas, S., & Weix, D. J. (2013). Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides. SciSpace. [Link]
- ResearchGate. (2011). Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes. [Link]
- Jack Westin. (n.d.). Kinetic versus Thermodynamic Control of Reactions. [Link]
- ACS Omega. (2020). Ligand-Mediated C–Br Oxidative Addition to Cycloplatinated(II)
- MDPI. (2019).
- Chemical Reviews. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
- PMC. (2020).
- Organic Chemistry Frontiers. (2025).
- Jack Westin. (n.d.). Kinetic And Thermodynamic Control Of A Reaction. [Link]
- Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. [Link]
- University of Calgary. (n.d.). Ch 10: Kinetic and Thermodynamic Control. [Link]
- PubMed Central. (2018). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
- The Catalyst. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. [Link]
- Sannova. (2025). Why Negishi?
- Chemistry LibreTexts. (2023).
- PubMed. (2009). Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. [Link]
- PubMed. (2014). Negishi coupling: an easy progress for C-C bond construction in total synthesis. [Link]
- Wikipedia. (n.d.).
- PMC. (2014). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]
- ResearchGate. (2020). C–C Bond Formation Through Cross-Electrophile Coupling Reactions. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
- ResearchGate. (2015). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
- PMC. (2020). Ligand-Mediated C–Br Oxidative Addition to Cycloplatinated(II)
- Semantic Scholar. (2011). Effect of ligand steric properties and halide identity on the mechanism for oxidative addition of haloarenes to trialkylphosphine Pd(0) complexes. [Link]
- ResearchGate. (2013).
- ResearchGate. (2018).
- YouTube. (2025).
- National Institutes of Health. (2017).
- ResearchGate. (2011). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]
Sources
- 1. escholarship.org [escholarship.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. jackwestin.com [jackwestin.com]
- 6. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cross-Electrophile Coupling: Principles of Reactivity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
Technical Support Center: Byproduct Formation in the Diazotization Synthesis of Haloarenes
Welcome to the technical support center for the synthesis of haloarenes via diazotization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate byproduct formation during this critical synthetic transformation. Here, we delve into the causality behind common experimental issues, offering field-proven insights and validated protocols to enhance the yield and purity of your target haloarenes.
Troubleshooting Guide
This section addresses specific problems you may encounter during the diazotization and subsequent halogenation of aromatic amines.
Q1: My haloarene yield is low, and I'm observing a significant amount of a phenolic byproduct. What's causing this, and how can I prevent it?
A1: The formation of a phenol is one of the most common byproducts in the synthesis of haloarenes via diazonium salts. This occurs when the diazonium salt reacts with water in the reaction mixture.
Causality: Aryl diazonium salts are thermally unstable.[1] If the temperature of the reaction mixture rises, particularly above 5-10 °C, the diazonium salt will decompose.[1][2] This decomposition can proceed via a polar (S_N1-like) pathway where dinitrogen gas is lost to form a highly reactive aryl cation. This cation is then readily attacked by water, a nucleophile present in the aqueous reaction medium, to form a phenol.[3] Even at low temperatures, prolonged reaction times can lead to phenol formation.
Preventative Measures & Solutions:
-
Strict Temperature Control: The diazotization step must be carried out at low temperatures, typically between 0 and 5 °C.[1] Use an ice-salt bath to maintain this temperature range, especially during the dropwise addition of the sodium nitrite solution, which is an exothermic process.
-
Immediate Use of Diazonium Salt: Do not let the diazonium salt solution stand for extended periods, even at low temperatures. Proceed with the halogenation step (e.g., Sandmeyer reaction) as soon as the diazotization is complete.
-
Minimize Water Content (where applicable): While the reaction is typically run in an aqueous medium, using the minimum necessary amount of water can help. In some cases, performing the diazotization in a non-aqueous solvent system can be beneficial, though this requires careful selection of reagents.
-
Use of Copper Catalysts for Hydroxylation: Interestingly, the Sandmeyer reaction can be adapted to intentionally synthesize phenols by using copper(I) oxide in the presence of an excess of copper(II) nitrate in water at room temperature. This highlights the importance of using the correct copper halide for the desired haloarene.[4]
Q2: My reaction mixture has developed a strong color (red, orange, or yellow), and I'm isolating a colored impurity along with my haloarene. What is this byproduct?
A2: The formation of a colored impurity is a strong indicator of an azo coupling reaction. Azo compounds are intensely colored and are the basis for many dyes.
Causality: Azo coupling occurs when the electrophilic diazonium salt reacts with a nucleophilic aromatic compound. In the context of haloarene synthesis, the most likely nucleophile is the starting aniline or the product phenol. For the coupling to occur, the diazonium salt acts as an electrophile and attacks the electron-rich aromatic ring of another molecule. This is an electrophilic aromatic substitution reaction.
-
Coupling with Unreacted Aniline: If the diazotization is incomplete or if there is a localized excess of the diazonium salt, it can couple with the unreacted primary aromatic amine. This is more likely to occur in less acidic conditions.
-
Coupling with Phenol Byproduct: If phenol is formed as a byproduct (see Q1), the diazonium salt can then couple with the phenol to form an azo dye. This coupling with phenols is typically faster in neutral to slightly alkaline conditions (pH > 7).[5]
Preventative Measures & Solutions:
-
Ensure Complete Diazotization: Use a slight excess of nitrous acid to ensure that all the starting aniline is converted to the diazonium salt. The presence of excess nitrous acid can be tested with starch-iodide paper (it will turn blue-black).[6]
-
Maintain Low pH: Keeping the reaction mixture acidic (pH 1-2) during diazotization and the subsequent Sandmeyer reaction helps to prevent coupling with unreacted aniline, as the amino group is protonated and thus deactivated towards electrophilic attack.[7]
-
Control Temperature: As with phenol formation, maintaining a low temperature minimizes the decomposition of the diazonium salt, which can lead to phenol formation and subsequent azo coupling.
-
Slow Addition of Reagents: Add the sodium nitrite solution slowly to the acidic aniline solution to avoid localized high concentrations of nitrous acid and diazonium salt.
Q3: I'm observing tarry, polymeric materials in my reaction flask. What leads to this, and how can I obtain a cleaner reaction?
A3: The formation of dark, insoluble tars is generally a result of uncontrolled side reactions, often involving radical species.
Causality: The Sandmeyer reaction, which uses a copper(I) catalyst, proceeds through a radical mechanism.[4] An aryl radical is generated from the diazonium salt, which then reacts with the halide. However, these highly reactive aryl radicals can also participate in undesired side reactions:
-
Polymerization: Aryl radicals can react with other aromatic molecules in the mixture, leading to the formation of polymeric materials.
-
Biaryl Formation: Two aryl radicals can couple to form a biaryl byproduct.[4]
-
Decomposition at Higher Temperatures: Significant decomposition of the diazonium salt at elevated temperatures can lead to a cascade of uncontrolled reactions, resulting in tar formation.
Preventative Measures & Solutions:
-
Strict Temperature Control: As emphasized previously, maintaining a low temperature (0-5 °C) is crucial to minimize the rate of diazonium salt decomposition and uncontrolled radical reactions.
-
Efficient Stirring: Ensure the reaction mixture is well-stirred to maintain homogeneity and prevent localized hotspots or high concentrations of reactive intermediates.
-
Degassing (Optional): In some sensitive reactions, removing dissolved oxygen from the solvents by bubbling an inert gas like nitrogen or argon through them can help to reduce unwanted oxidative side reactions.
-
Purity of Reagents: Use pure starting materials and reagents, as impurities can sometimes initiate or catalyze decomposition and polymerization reactions.
Frequently Asked Questions (FAQs)
Q4: What is the optimal temperature for the diazotization of anilines?
A4: The optimal temperature for the diazotization of most anilines is between 0 and 5 °C.[1] This low temperature is necessary to ensure the stability of the resulting diazonium salt, which is prone to decomposition at higher temperatures, leading to the formation of phenol byproducts and nitrogen gas.[1][2] For some anilines with electron-withdrawing groups, the corresponding diazonium salts are more stable and may tolerate slightly higher temperatures, but it is generally best practice to maintain the 0-5 °C range.[7]
Q5: How does the choice of copper catalyst affect byproduct formation in the Sandmeyer reaction versus the Gattermann reaction?
A5: Both the Sandmeyer and Gattermann reactions are used to replace the diazonium group with a halogen. The primary difference lies in the form of the copper used, which can influence the yield and byproduct profile.
-
Sandmeyer Reaction: This reaction typically uses a cuprous halide (CuCl or CuBr) dissolved in the corresponding halogen acid (HCl or HBr).[8] The use of a soluble Cu(I) salt generally leads to higher yields and cleaner reactions compared to the Gattermann reaction.[9]
-
Gattermann Reaction: This reaction uses copper powder in the presence of the corresponding halogen acid.[8] It is believed that the active Cu(I) species is formed in situ. However, this process can be less efficient, often resulting in lower yields of the desired haloarene and potentially more byproducts due to side reactions.[9]
In general, the Sandmeyer reaction is preferred for its higher yields and better reproducibility.
Q6: How do substituents on the aniline ring affect the stability of the diazonium salt and the propensity for byproduct formation?
A6: Substituents on the aromatic ring can have a significant impact on the stability of the diazonium salt and, consequently, the likelihood of byproduct formation.
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, -COOH, and halogens decrease the electron density on the aromatic ring. This stabilizes the diazonium salt by delocalizing the positive charge, making it less prone to decomposition.[10] Therefore, anilines with EWGs often give cleaner diazotization reactions with fewer phenol byproducts.
-
Electron-Donating Groups (EDGs): Substituents like -OCH₃, -CH₃, and -OH increase the electron density on the aromatic ring. This destabilizes the diazonium salt, making it more susceptible to decomposition and the formation of phenols.[10] Additionally, EDGs activate the ring towards electrophilic attack, increasing the likelihood of azo coupling byproducts.
Q7: What is the proper and safe way to quench a diazotization reaction and destroy any unreacted diazonium salts?
A7: Unreacted diazonium salts should be safely decomposed before workup and disposal, as they can be explosive in solid, dry form.[6][11]
-
Quenching Excess Nitrous Acid: Before quenching the diazonium salt, it is good practice to destroy any excess nitrous acid from the diazotization step. This can be done by adding a small amount of urea or sulfamic acid.[12] The reaction produces nitrogen gas, carbon dioxide, and water.
-
Decomposition of Diazonium Salts: A common and effective method to destroy residual diazonium salts is by reacting them with a reducing agent such as hypophosphorous acid (H₃PO₂).[11] This reaction reduces the diazonium salt to the corresponding arene. Alternatively, warming the reaction mixture will cause the diazonium salt to decompose to a phenol, though this should be done with caution and behind a blast shield.
Always perform quenching procedures in a well-ventilated fume hood and behind a safety shield.
Data Presentation
Table 1: Influence of Temperature on Byproduct Formation (Illustrative)
| Starting Material | Temperature (°C) | Desired Product (Haloarene) Yield (%) | Phenol Byproduct Yield (%) |
| Aniline | 0-5 | ~80-90 | <5 |
| Aniline | 25 | ~50-60 | ~20-30 |
| Aniline | 50 | <30 | >50 |
| p-Nitroaniline | 0-5 | >90 | <2 |
| p-Nitroaniline | 25 | ~85 | ~5 |
Note: These are representative values. Actual yields will vary depending on the specific substrate, reaction conditions, and reaction time.
Table 2: Influence of pH on Azo Coupling Byproduct Formation (Illustrative)
| Coupling Partner | Reaction pH | Desired Reaction | Byproduct Formation |
| Unreacted Aniline | 1-2 | Diazotization favored | Azo coupling minimized |
| Unreacted Aniline | 4-5 | Diazotization less efficient | Azo coupling becomes significant |
| Phenol | <7 | Coupling is slow | - |
| Phenol | 9-10 | Rapid azo coupling | - |
Experimental Protocols
Standard Protocol for the Synthesis of p-Chlorotoluene via Sandmeyer Reaction
This protocol describes the conversion of p-toluidine to p-chlorotoluene, highlighting critical steps to minimize byproduct formation.
Materials:
-
p-Toluidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Starch-iodide paper
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of the Amine Salt Solution:
-
In a 250 mL beaker, add 5.35 g (0.05 mol) of p-toluidine.
-
In a fume hood, carefully add 15 mL of concentrated HCl and 15 mL of water.
-
Stir the mixture until the p-toluidine has completely dissolved, forming p-toluidinium chloride. Some gentle warming may be necessary.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
-
Diazotization:
-
In a separate small beaker, dissolve 3.8 g (0.055 mol) of sodium nitrite in 10 mL of water and cool the solution in an ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred amine salt solution, ensuring the temperature of the reaction mixture does not rise above 5 °C.
-
After the addition is complete, stir the mixture for an additional 10 minutes at 0-5 °C.
-
Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A blue-black color indicates that the diazotization is complete.
-
-
Sandmeyer Reaction:
-
In a 500 mL flask, dissolve 6.0 g (0.06 mol) of copper(I) chloride in 20 mL of concentrated HCl.
-
Cool this solution in an ice bath.
-
Slowly and carefully, with vigorous stirring, add the cold diazonium salt solution to the cuprous chloride solution.
-
You will observe the evolution of nitrogen gas.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat it gently on a water bath at 50-60 °C for 30 minutes to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with two 50 mL portions of diethyl ether.
-
Combine the organic layers and wash successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation to obtain the crude p-chlorotoluene.
-
The crude product can be further purified by distillation if necessary.
-
Mandatory Visualization
Reaction Pathways in Haloarene Synthesis
The following diagram illustrates the desired synthetic pathway to a haloarene and the competing side reactions that lead to the formation of phenol and azo compound byproducts.
Caption: Competing reaction pathways in haloarene synthesis.
Mechanism of Byproduct Formation
This diagram details the mechanistic steps leading to the formation of phenol and an azo compound from a diazonium salt intermediate.
Caption: Mechanisms of phenol and azo byproduct formation.
References
- PubChem. (n.d.). 4-Hydroxyazobenzene. National Center for Biotechnology Information.
- Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 933–936. [Link]
- Kumar, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2815-2846. [Link]
- Chemistry Stack Exchange. (2015). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline?
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material.
- Narkiewicz-Michalek, J., Sienkiewicz, A., Szymula, M., & Bravo Díaz, C. (2015). Kinetics and Mechanism of Diazotization. ResearchGate.
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate.
- MasterOrganicChemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- Al-Saadie, K. A. (2007). Kinetics decomposition of the substituted Benzendiazonium salts in HCL solution. Iraqi National Journal of Chemistry, 7, 195-205. [Link]
- Oger, N., d'Halluin, M., Le Grognec, E., & Felpin, F.-X. (2014). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 16(24), 6342-6345. [Link]
- Syrgiannis, Z., Bonasera, A., Tenori, E., & Prato, M. (2017). Typical aryl diazonium salt decomposition pathways. ResearchGate.
- BMRB. (n.d.). bmse000458 P-Cresol.
- SpectraBase. (n.d.). P-cresol.
- Gokarna Chemistry. (2020, April 7). #Trick on Sandmeyer and Gattermann Reaction [Video]. YouTube. [Link]
- Brown, W. H., & Poon, T. (2014). Introduction to organic chemistry. John Wiley & Sons.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Quora. (2017). Why is the yield in the Sandmeyer reaction found to be better than the Gattermann reaction?
- Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: Part B: Reaction and synthesis. Springer Science & Business Media.
- Vedantu. (n.d.). Preparation of Haloarene: Methods, Reactions & Exam Guide.
- OrganicMystery. (n.d.). Preparation of Haloarenes.
- Unacademy. (n.d.). Difference between Sandmeyer Reaction and Gattermann Reaction.
- SpectraBase. (n.d.). 4-HYDROXY-AZOBENZENE;MONOLABELLED.
- Beilstein Journals. (2016). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors.
- ResearchGate. (2018). pH effect on the synthesized azo dye.
- Reddit. (2018). Azo Dye Theoretical Yield and other doubts.
- ResearchGate. (n.d.). FTIR spectra of 4-hydroxyazobenzene.
- OrganicChemGuide. (n.d.). 21.03 Sandmeyer Reaction.
- Kavitha, J., & Mohan, P. S. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
- ResearchGate. (2017). ¹H NMR of p‐cresol with different reagents.
- Royal Society of Chemistry. (n.d.). Supplementary data for.
- DataPDF. (n.d.). THE SAYDIMEYER REACTION.
- ResearchGate. (2018). A General Electrochemical Strategy for Sandmeyer Reaction.
- Reddit. (2022). Sandmeyer vs gattermann reactions??
- Organic & Biomolecular Chemistry. (2023). Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Journal of the Chemical Society, Perkin Transactions 2. (1977). Sandmeyer reactions. Part 1. A comparative study of the transfer of halide and water ligands from complexes of Cu to aryl radicals.
- National Center for Biotechnology Information. (n.d.). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- ResearchGate. (2017). Synthesis and spectral analysis of some new phenolic azo dyes.
- National Center for Biotechnology Information. (2018). A general electrochemical strategy for the Sandmeyer reaction.
- Chemistry Stack Exchange. (2024). Conflict: Sandmeyer reaction and Gattermann reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. [PDF] Scale-Up and Safety Evaluation of a Sandmeyer Reaction | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organicmystery.com [organicmystery.com]
- 9. quora.com [quora.com]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Temperature for Selective Cross-Coupling
Welcome to the technical support center dedicated to one of the most critical, yet often challenging, parameters in selective cross-coupling reactions: temperature . This guide is designed for researchers, scientists, and drug development professionals to navigate the intricate relationship between thermal energy and reaction outcome. Here, we move beyond generic advice to provide in-depth, mechanistically grounded troubleshooting strategies and frequently asked questions to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is temperature such a critical parameter to control for achieving high selectivity in my cross-coupling reaction?
Temperature is a pivotal factor that governs the kinetics and thermodynamics of a chemical reaction.[1] In the context of palladium-catalyzed cross-coupling, it directly influences:
-
Reaction Rate: As a general rule, higher temperatures increase the rate of most chemical reactions. However, this acceleration is not uniform across all possible reaction pathways (the desired cross-coupling vs. undesired side reactions).
-
Catalyst Stability: Palladium catalysts, particularly the active Pd(0) species, are thermally sensitive.[2] Excessive heat can lead to catalyst decomposition, often observed as the formation of palladium black, which is catalytically inactive.[2][3] The choice of ligands plays a crucial role in stabilizing the catalyst at elevated temperatures.[2]
-
Selectivity (Kinetic vs. Thermodynamic Control): Many cross-coupling reactions have competing pathways leading to different products (e.g., the desired cross-coupled product, homocoupled byproducts, or products of hydrodehalogenation).[4] These pathways often have different activation energies. By carefully controlling the temperature, you can favor the pathway with the lower activation energy for the desired product (kinetic control) or, at higher temperatures where reactions become more reversible, favor the most stable product (thermodynamic control).[5]
Essentially, temperature is the lever that allows you to navigate the complex energy landscape of your reaction to favor the formation of your target molecule.
Q2: I'm observing significant formation of a homocoupled byproduct from my boronic acid starting material in a Suzuki-Miyaura coupling. How can temperature manipulation help?
The homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen.[4] Elevated temperatures can also exacerbate this issue.[4]
Causality: The desired cross-coupling and the undesired homocoupling are two competing reactions. If the activation energy for homocoupling is higher than that for the cross-coupling, running the reaction at a lower temperature will disproportionately slow down the homocoupling reaction, thus improving the selectivity for your desired product.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most direct approach. A stepwise reduction in temperature (e.g., in 10-20 °C increments) can often suppress homocoupling.
-
Consider a More Active Catalyst System: A more active catalyst may allow you to achieve a reasonable reaction rate at a lower temperature, thereby avoiding the temperature range where homocoupling becomes significant.[4]
Q3: My reaction is sluggish at lower temperatures, but when I increase the heat to improve the conversion rate, I see catalyst decomposition (palladium black). What's the best strategy here?
This is a classic optimization problem where the thermal window for optimal activity and stability is narrow.
Causality: The active Pd(0) catalyst required for the catalytic cycle can aggregate at high temperatures to form inactive palladium clusters (palladium black).[2] This decomposition process is also temperature-dependent.
Troubleshooting Strategy:
-
Ligand Screening: The first line of defense is to use bulky, electron-rich ligands (e.g., biarylphosphines like BrettPhos or N-heterocyclic carbenes) which are known to stabilize the monomeric Pd(0) species and prevent aggregation at higher temperatures.[2][6]
-
Incremental Temperature Increase: Instead of a large temperature jump, increase the temperature in small increments (e.g., 5-10 °C) to find the "sweet spot" where the reaction proceeds at a reasonable rate without significant catalyst decomposition.
-
Use a Pre-catalyst: Modern palladium pre-catalysts are designed for clean and efficient generation of the active Pd(0) species, which can improve catalyst longevity and performance.[7]
-
Ensure an Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst.[2] Ensure your solvent is rigorously degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[2]
Troubleshooting Guide: Common Issues and Temperature-Based Solutions
| Problem Observed | Potential Cause Related to Temperature | Recommended Action & Scientific Rationale |
| Low or No Conversion | Insufficient thermal energy to overcome the activation energy of the oxidative addition step.[8] | Increase temperature incrementally (e.g., 80°C → 100°C → 120°C). This provides the necessary energy for the rate-determining step to proceed. Monitor for byproduct formation at higher temperatures.[7] |
| Formation of Hydrodehalogenation (Debromination) Product | The palladium-hydride (Pd-H) species responsible for this side reaction may be favored at higher temperatures. This pathway often has a higher activation energy than the desired coupling.[4] | Lower the reaction temperature. This will disfavor the higher-energy debromination pathway. Additionally, ensure anhydrous conditions to minimize sources of hydride.[4] |
| Poor Selectivity in Buchwald-Hartwig Amination | At elevated temperatures, certain functional groups on the substrate may become reactive, or catalyst degradation may occur.[9] | Screen a range of temperatures. Some Buchwald-Hartwig reactions can proceed efficiently at room temperature with the right catalyst system, while others require heating.[10][11] Start at a moderate temperature (e.g., 80 °C) and adjust based on conversion and selectivity. |
| Inconsistent Results Upon Scale-Up | Poor heat transfer in a larger reaction vessel can lead to temperature gradients, meaning the actual reaction temperature is not uniform or what the probe reads. | Ensure vigorous stirring and consider a slower heating ramp. For larger scale reactions, using an overhead mechanical stirrer can improve mixing and heat distribution.[7] |
Visualizing Temperature Effects
Kinetic vs. Thermodynamic Control
The diagram below illustrates how temperature can dictate the product distribution when a starting material (SM) can form two different products: a kinetic product (P1) and a more stable thermodynamic product (P2).
Caption: A logical workflow for troubleshooting and optimizing reaction temperature.
References
- Benchchem. (n.d.). Managing reaction temperature for selective 2-Bromopyrazine coupling.
- Benchchem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- Millipore Sigma. (n.d.). Cross-Coupling Reactions Guide.
- ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides.
- University of Calgary. (n.d.). Ch 10: Kinetic and Thermodynamic Control.
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products.
- University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis.
- ResearchGate. (n.d.). Temperature effect on coupling reaction.
- ResearchGate. (n.d.). Scope of the room-temperature Buchwald-Hartwig reaction catalyzed by 2d.
- ResearchGate. (n.d.). Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings of Heteroaromatic Compounds Employing Low Catalyst Loadings.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Benchchem. (n.d.). Technical Support Center: Managing Catalyst Deactivation in Cross-Coupling Reactions for Aniline Synthesis.
Sources
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 4-Bromo-1-fluoro-2-iodobenzene: A Focus on ¹H NMR Analysis
In the landscape of modern drug discovery and materials science, the precise structural characterization of novel chemical entities is a cornerstone of successful research and development. For complex molecules such as 4-Bromo-1-fluoro-2-iodobenzene, a polysubstituted aromatic compound, an unambiguous determination of its structure is paramount. This guide provides an in-depth analysis of the application of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of this compound. It will offer a detailed interpretation of the expected ¹H NMR spectrum, a comparative overview of alternative analytical techniques, and a robust experimental protocol for acquiring high-quality data.
The Central Role of ¹H NMR in Structural Analysis
¹H NMR spectroscopy remains one of the most powerful and widely used analytical techniques for determining the structure of organic molecules in solution.[1][2] Its ability to provide information about the number of different types of protons, their chemical environments, and their spatial relationships makes it an indispensable tool for chemists. For a molecule like this compound, ¹H NMR provides a unique fingerprint that, when correctly interpreted, can confirm its identity and purity.
Predicting the ¹H NMR Spectrum of this compound
The structure of this compound dictates a complex and informative ¹H NMR spectrum. The benzene ring contains three protons, each in a unique chemical environment due to the distinct electronic effects of the three different halogen substituents.
Molecular Structure and Proton Designations:
Caption: Structure of this compound with proton designations.
Based on the principles of substituent effects on aromatic chemical shifts, we can predict the following:
-
Fluorine (F): Being the most electronegative halogen, fluorine will exert a strong deshielding effect on the ortho proton (Ha) and a weaker effect on the meta and para protons. However, its strong positive mesomeric effect will shield the ortho and para positions.
-
Bromine (Br) and Iodine (I): These halogens are less electronegative than fluorine and will have a less pronounced deshielding effect. Their influence is primarily through inductive withdrawal and anisotropic effects.[3][4][5]
Considering these factors, the predicted ¹H NMR data is summarized in the table below. The chemical shifts are estimated to be in the aromatic region, typically between 6.5 and 8.0 ppm.[6]
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| Ha | 7.0 - 7.3 | Doublet of doublets (dd) | ³J(Hₐ-Hₑ) ≈ 8-10 Hz, ⁴J(Hₐ-Hₒ) ≈ 2-3 Hz |
| Hb | 7.6 - 7.9 | Doublet of doublets (dd) | ³J(Hₑ-Hₐ) ≈ 8-10 Hz, ⁴J(Hₑ-Hₒ) ≈ 0.5 Hz |
| Hc | 7.3 - 7.6 | Doublet of doublets (dd) | ³J(Hₒ-Hₑ) ≈ 8-10 Hz, ⁵J(Hₒ-Hₐ) ≈ 0.5 Hz |
Note: These are predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions.[7]
The expected splitting pattern for each proton is a doublet of doublets, arising from coupling to its two neighboring, non-equivalent protons. The magnitude of the coupling constant (J-value) is indicative of the through-bond distance between the coupled protons. Ortho coupling (³J) is typically the largest (7-10 Hz), followed by meta coupling (⁴J, 2-3 Hz), and para coupling (⁵J, 0-1 Hz).
A Comparative Look: Alternative Analytical Techniques
While ¹H NMR is a cornerstone for structural elucidation, a comprehensive analysis often involves complementary techniques. The choice of method depends on the specific information required, the nature of the sample, and available instrumentation.
| Technique | Information Provided | Advantages | Limitations |
| ¹³C NMR | Number and type of carbon atoms. | Complements ¹H NMR, provides a carbon skeleton map. | Lower sensitivity than ¹H NMR, longer acquisition times. |
| ¹⁹F NMR | Presence and environment of fluorine atoms. | High sensitivity, provides direct information on fluorine-containing moieties. | Only applicable to fluorine-containing compounds. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides elemental composition with high-resolution MS. | Does not provide detailed connectivity or stereochemical information. |
| X-ray Crystallography | Precise 3D atomic arrangement in a crystal. | Provides an unambiguous solid-state structure. | Requires a suitable single crystal, which can be difficult to obtain; structure may differ from solution-state conformation. |
In the context of this compound:
-
¹³C NMR would be highly valuable to confirm the number of unique carbon atoms in the benzene ring.
-
¹⁹F NMR would provide a single resonance, confirming the presence of the fluorine atom and its chemical environment.
-
Mass Spectrometry would confirm the molecular weight and the presence of bromine and iodine through their characteristic isotopic patterns.
-
X-ray Crystallography , if a suitable crystal can be grown, would provide the definitive solid-state structure, confirming the substitution pattern.
Experimental Protocol for ¹H NMR Analysis
Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural interpretation. The following protocol outlines the key steps.
Workflow for ¹H NMR Analysis:
Caption: A streamlined workflow for the ¹H NMR analysis of a small molecule.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-25 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of chloroform-d, CDCl₃). The choice of solvent is critical as it can influence chemical shifts. Ensure the glassware is clean and dry to avoid contamination.
-
For quantitative analysis or precise chemical shift referencing, a known amount of an internal standard such as tetramethylsilane (TMS) can be added. However, for routine structural confirmation, the residual solvent peak can often be used as a secondary reference.
-
Transfer the solution to a clean, high-quality NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment.
-
Shim the magnetic field to achieve homogeneity, which is essential for obtaining sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a routine ¹H NMR spectrum of a small molecule at this concentration, a small number of scans should be sufficient.
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the peaks to the respective protons in the molecule.
-
Conclusion
The structural elucidation of this compound is a task well-suited for ¹H NMR spectroscopy. Through a careful analysis of the predicted chemical shifts and coupling patterns, a high degree of confidence in the compound's structure can be achieved. While ¹H NMR provides a wealth of information, a multi-technique approach, incorporating methods such as ¹³C NMR, ¹⁹F NMR, and mass spectrometry, will always provide the most comprehensive and unambiguous structural characterization. The experimental protocol detailed herein provides a robust framework for obtaining high-quality ¹H NMR data, which is the foundation of any reliable structural analysis.
References
- How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives - YouTube.
- Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - NIH.
- Short Summary of 1H-NMR Interpretation.
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine - PubMed.
- Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional - J-Stage.
- 6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts.
- NMR Sample Preparation Guide | PDF | Nuclear Magnetic Resonance Spectroscopy | Molecular Physics - Scribd.
- "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment | Journal of Chemical Education - ACS Publications.
- Structure elucidation of small organic molecules by contemporary computational chemistry methods | Semantic Scholar.
- 4-Bromo-2-fluoro-1-iodobenzene | C6H3BrFI | CID 2724516 - PubChem.
- NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC - American Chemical Society.
- 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxideversus chloroform solvent on1H chemical shifts | Request PDF - ResearchGate.
- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - Omics.
- NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University.
- Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH.
- Guide: Preparing a Sample for NMR analysis – Part I - Nanalysis.
- Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and - Modgraph.
- Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling - Modgraph.
- How to determine the substitution pattern of a benzene from an HNMR spectrum - Quora.
- anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation - PubMed.
- Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? | ResearchGate.
- Proton NMR Skills (Benzene Derivatives) - Part 1 - YouTube.
- Macromolecular Structure Determination: Comparison of Crystallography and NMR.
- Difference Between NMR and X-Ray Crystallography.
- Comparison of NMR and X-ray crystallography.
- Supporting Information - The Royal Society of Chemistry.
- X-Ray Crystallography vs. NMR Spectroscopy - News-Medical.Net.
- Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure.
- This compound | C6H3BrFI | CID 2782750 - PubChem.
Sources
- 1. 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) 1H NMR [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ias.ac.in [ias.ac.in]
- 6. This compound | C6H3BrFI | CID 2782750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
A Researcher's Guide to the 13C NMR Spectrum of 4-Bromo-1-fluoro-2-iodobenzene: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful tool for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the 13C NMR spectrum of 4-Bromo-1-fluoro-2-iodobenzene, a polysubstituted aromatic compound. By comparing its predicted spectrum with those of structurally related alternatives, we will explore the nuanced effects of halogen substitution on 13C chemical shifts and coupling constants, offering valuable insights for spectral interpretation.
The Power of 13C NMR in Structural Determination
13C NMR spectroscopy provides a distinct signal for each unique carbon atom in a molecule, offering a direct window into the molecular skeleton. The chemical shift (δ) of each carbon signal is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, shielding, and the electronegativity of neighboring atoms. In proton-decoupled 13C NMR, the spectrum is simplified to a series of singlets, with each peak corresponding to a chemically non-equivalent carbon. However, the presence of other NMR-active nuclei, such as fluorine-19, can introduce spin-spin coupling, resulting in the splitting of carbon signals and providing additional structural information.
Analyzing the 13C NMR Spectrum of this compound
Due to the limited availability of experimental spectra for this compound, this guide utilizes predicted 13C NMR data generated from reliable online databases and prediction software.[1] These tools employ sophisticated algorithms based on large datasets of known spectra to provide accurate estimations of chemical shifts and coupling constants.
The predicted 13C NMR spectrum of this compound is expected to exhibit six distinct signals, corresponding to the six carbon atoms of the benzene ring. The chemical shifts of these carbons are significantly influenced by the three different halogen substituents: fluorine, bromine, and iodine.
Substituent Effects on Chemical Shifts:
The position of each carbon signal in the 13C NMR spectrum is dictated by the electronic effects of the attached substituents.
-
Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which generally deshields the directly attached carbon (C1), causing a downfield shift. Conversely, fluorine exhibits a strong electron-donating mesomeric effect (resonance), which tends to shield the ortho and para carbons.
-
Bromine and Iodine: These heavier halogens also exhibit both inductive and mesomeric effects. However, the "heavy atom effect" becomes a significant factor, particularly for iodine. This effect can cause a pronounced upfield shift (shielding) of the carbon directly bonded to the heavy halogen, which can be counterintuitive based solely on electronegativity considerations.
The interplay of these effects results in a unique pattern of chemical shifts for each carbon in this compound.
Carbon-Fluorine Coupling:
A key feature in the 13C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine (C-F) coupling. The 19F nucleus has a spin of I = 1/2 and is 100% abundant, leading to observable splitting of carbon signals. The magnitude of the coupling constant (J-coupling) depends on the number of bonds separating the carbon and fluorine atoms:
-
¹JCF (one-bond coupling): This is typically a large coupling (around 240-250 Hz) and is observed for the carbon directly attached to the fluorine atom.
-
²JCF (two-bond coupling): This coupling is smaller than ¹JCF and is observed for carbons adjacent to the C-F bond.
-
³JCF (three-bond coupling): This is generally the smallest of the three and is observed for carbons three bonds away from the fluorine atom.
The presence and magnitude of these C-F couplings provide invaluable information for assigning the signals in the 13C NMR spectrum.
Comparative Analysis with Structurally Similar Compounds
To better understand the spectral features of this compound, it is instructive to compare its predicted 13C NMR data with those of simpler, related molecules: 1-bromo-4-fluorobenzene, 1-bromo-2-iodobenzene, and 1-fluoro-2-iodobenzene.
| Compound | Carbon | Predicted Chemical Shift (ppm) | Predicted ¹JCF (Hz) | Experimental Chemical Shift (ppm) |
| This compound | C1 | 162.5 | ~245 | N/A |
| C2 | 95.0 | N/A | ||
| C3 | 139.0 | N/A | ||
| C4 | 118.0 | N/A | ||
| C5 | 132.0 | N/A | ||
| C6 | 115.0 | N/A | ||
| 1-Bromo-4-fluorobenzene | C1 | 119.5 | 119.4 | |
| C2/C6 | 133.0 | 133.2 | ||
| C3/C5 | 117.0 | 117.1 | ||
| C4 | 162.0 | ~245 | 162.2 | |
| 1-Bromo-2-iodobenzene | C1 | 123.0 | N/A | 123.2 |
| C2 | 100.0 | N/A | 100.1 | |
| C3 | 140.0 | N/A | 140.3 | |
| C4 | 130.0 | N/A | 130.1 | |
| C5 | 128.0 | N/A | 128.3 | |
| C6 | 132.0 | N/A | 132.4 | |
| 1-Fluoro-2-iodobenzene | C1 | 163.0 | ~245 | 163.1 |
| C2 | 93.0 | N/A | 93.2 | |
| C3 | 138.0 | N/A | 138.2 | |
| C4 | 125.0 | N/A | 125.1 | |
| C5 | 129.0 | N/A | 129.3 | |
| C6 | 116.0 | N/A | 116.2 |
Predicted data obtained from NMRDB.org and nmrshiftdb2. Experimental data sourced from Spectral Database for Organic Compounds (SDBS) and other online repositories where available.
Analysis of the Comparative Data:
By examining the data in the table, several key trends emerge:
-
The chemical shift of the carbon attached to fluorine (C-F) is consistently found at a low field (around 162-163 ppm) and exhibits a large one-bond C-F coupling constant.
-
The chemical shift of the carbon attached to iodine (C-I) is significantly shielded (shifted to a higher field) compared to what would be expected based on electronegativity alone, a clear manifestation of the heavy atom effect.
-
The chemical shifts of the other carbons in the ring are influenced by the additive effects of all three halogen substituents.
This comparative approach allows for a more confident assignment of the signals in the predicted spectrum of this compound and highlights the importance of considering all electronic and structural factors when interpreting 13C NMR data.
Experimental Protocol for 13C NMR Acquisition
Acquiring a high-quality 13C NMR spectrum requires careful consideration of several experimental parameters. The following is a general protocol that can be adapted for the analysis of this compound and similar compounds.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 10-50 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. Ensure the sample is fully dissolved to avoid line broadening.
-
NMR Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Acquisition Parameters:
-
Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): Typically set to 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is usually sufficient for most carbons to relax. Quaternary carbons may require longer delays.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): A typical spectral width for 13C NMR is 200-250 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum using the solvent peak or an internal standard (e.g., TMS at 0.0 ppm).
-
Integrate the peaks if desired, although integration in 13C NMR is not always quantitative without specific experimental setups.
-
Causality Behind Experimental Choices:
-
Deuterated Solvents: Used to provide a lock signal for the spectrometer, stabilizing the magnetic field.
-
Proton Decoupling: Simplifies the spectrum by removing C-H couplings, resulting in sharper signals and improved signal-to-noise.
-
Relaxation Delay: Allows the carbon nuclei to return to their equilibrium state between pulses, ensuring accurate signal intensities.
Visualizing Substituent Effects
The following diagram illustrates the primary electronic effects of the halogen substituents on the aromatic ring of this compound, which in turn influence the 13C chemical shifts.
Caption: Electronic effects of halogen substituents on the benzene ring.
Conclusion
The analysis of the 13C NMR spectrum of this compound provides a compelling case study in the structural elucidation of complex organic molecules. By leveraging predicted spectral data and comparing it with related compounds, we can confidently assign the carbon signals and gain a deeper understanding of the interplay of substituent effects. The characteristic chemical shifts and, most notably, the carbon-fluorine coupling patterns serve as powerful diagnostic tools for researchers in the field. This guide underscores the importance of a multi-faceted approach, combining theoretical predictions with a solid understanding of NMR principles, to navigate the intricacies of spectral interpretation in modern chemical research.
References
- NMRDB.org. Predict 13C carbon NMR spectra. [Link]
- nmrshiftdb2.
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Pergamon Press.
Sources
A Comparative Guide to the Mass Spectrometry of 4-Bromo-1-fluoro-2-iodobenzene Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-1-fluoro-2-iodobenzene is a pivotal building block in contemporary synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials. Its trifunctional nature allows for sequential, site-selective modifications, primarily through metal-catalyzed cross-coupling reactions. The precise identification of the resulting products, including desired compounds, isomers, and byproducts, is critical for process optimization and regulatory compliance. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of products derived from Suzuki-Miyaura and Sonogashira couplings of this compound. We will explore the causality behind experimental choices, interpret fragmentation patterns, and present validated protocols to ensure trustworthy and reproducible results.
Introduction: The Synthetic Versatility and Analytical Challenge
This compound is a trifunctionalized aromatic ring, offering three distinct reaction sites for carbon-carbon and carbon-heteroatom bond formation. The reactivity of the C-I and C-Br bonds towards palladium-catalyzed cross-coupling reactions is significantly different, allowing for selective functionalization. Generally, the C-I bond is more reactive than the C-Br bond in oxidative addition steps, a cornerstone of reactions like Suzuki and Sonogashira couplings[1]. This regioselectivity is fundamental to its use as a scaffold in multi-step syntheses.
However, controlling this selectivity can be challenging. Reaction conditions may lead to a mixture of products, including mono-substituted isomers (reaction at iodine vs. bromine) and di-substituted products. Therefore, robust analytical methods are paramount to confirm the structure of the major product and identify any impurities. Mass spectrometry (MS), particularly when coupled with gas or liquid chromatography (GC-MS or LC-MS), stands out as a primary tool for this purpose due to its high sensitivity and ability to provide detailed structural information based on mass-to-charge ratios and fragmentation patterns.
Synthetic Pathways and Expected Products
To illustrate the analytical challenges, we will consider two of the most common cross-coupling reactions performed on this compound: the Suzuki-Miyaura coupling with phenylboronic acid and the Sonogashira coupling with phenylacetylene.
Regioselectivity in Cross-Coupling
The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling is Ar-I > Ar-Br >> Ar-Cl. This principle dictates that the initial coupling reaction on this compound will preferentially occur at the C-I bond.
dot graph "Reaction_Pathways" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
// Nodes start [label="this compound\n(m/z 300/302)", fillcolor="#FBBC05"]; suzuki_I [label="Product A (Suzuki @ Iodine)\n5-Bromo-2-fluoro-1,1'-biphenyl\n(m/z 254/256)"]; sono_I [label="Product B (Sonogashira @ Iodine)\n(4-Bromo-2-fluorophenyl)(phenylethynyl)benzene\n(m/z 276/278)"]; reagent1 [label="+ Phenylboronic Acid\n(Suzuki Coupling)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; reagent2 [label="+ Phenylacetylene\n(Sonogashira Coupling)", shape=ellipse, style=filled, fillcolor="#FFFFFF"];
// Edges start -> reagent1 [label="Pd Catalyst, Base", color="#34A853"]; reagent1 -> suzuki_I [color="#34A853"]; start -> reagent2 [label="Pd/Cu Catalyst, Base", color="#4285F4"]; reagent2 -> sono_I [color="#4285F4"]; } dot Caption: Primary reaction pathways for this compound.
Potential Products and Byproducts
While reaction at the iodine is favored, side products can form. A comprehensive analysis must be able to distinguish between the following:
| Compound Type | Structure Name | Reaction | Monoisotopic Mass (Da) |
| Starting Material | This compound | - | 299.84 |
| Product A (Major) | 5-Bromo-2-fluoro-1,1'-biphenyl | Suzuki @ Iodine | 253.98 |
| Isomer A' (Minor) | 2-Bromo-5-fluoro-1,1'-biphenyl | Suzuki @ Bromine | 253.98 |
| Product B (Major) | 1-(4-Bromo-2-fluorophenyl)-2-phenylethyne | Sonogashira @ Iodine | 275.98 |
| Isomer B' (Minor) | 1-(2-Bromo-5-fluorophenyl)-2-phenylethyne | Sonogashira @ Bromine | 275.98 |
| Di-substituted | 2-Fluoro-5-(phenylethynyl)-1,1'-biphenyl | Suzuki & Sonogashira | 276.09 |
Note: Masses are calculated for the most abundant isotopes (¹²C, ¹H, ¹⁹F, ⁷⁹Br, ¹²⁷I).
Mass Spectrometry for Halogenated Aromatics: Core Principles
The key to identifying these products lies in understanding the unique signatures of halogens in mass spectrometry.
-
Isotopic Patterns: Bromine has two stable isotopes, ⁷⁹Br (50.54%) and ⁸¹Br (49.46%), in an approximate 1:1 ratio[2][3]. This results in a characteristic "doublet" for any bromine-containing fragment, where two peaks of nearly equal intensity appear two mass units apart (M+ and M+2 peaks). Iodine, conversely, is monoisotopic (¹²⁷I, 100% abundance), producing a single peak[2][4]. Fluorine is also monoisotopic (¹⁹F).
-
Ionization Technique:
-
Electron Ionization (EI): A hard ionization technique ideal for volatile, thermally stable compounds, typically analyzed by GC-MS. It produces extensive fragmentation, which acts as a "fingerprint" for the molecule, aiding in structural elucidation[2]. Aromatic compounds often show a strong molecular ion peak due to their stability[5].
-
Electrospray Ionization (ESI): A soft ionization technique used for LC-MS. It is suitable for less volatile or thermally labile compounds. ESI typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, which is excellent for determining molecular weight but provides less structural detail from fragmentation alone.
-
Comparative Analysis of Reaction Products by GC-MS (EI)
For this class of compounds, GC-MS with Electron Ionization is highly informative. The products are generally volatile enough for gas chromatography, and the resulting fragmentation patterns are key to distinguishing isomers.
Case Study: Suzuki Coupling Products (Product A vs. Isomer A')
Both 5-Bromo-2-fluoro-1,1'-biphenyl (Product A) and its isomer have the same molecular weight (m/z 254/256). Distinguishing them requires analyzing their fragmentation.
Expected Mass Spectrum Features:
| m/z Value | Fragment Ion | Interpretation & Significance |
| 254 / 256 | [C₁₂H₈BrF]⁺ | Molecular Ion (M⁺) . The 1:1 intensity ratio confirms the presence of one bromine atom. |
| 175 | [M - Br]⁺ | Loss of the bromine radical. A common fragmentation pathway for brominated aromatics[6]. This peak confirms the core C₁₂H₈F structure. |
| 156 | [C₁₂H₉]⁺ | Loss of both Br and F radicals. |
| 77 | [C₆H₅]⁺ | Phenyl cation. A strong peak indicates the presence of an unsubstituted phenyl ring, confirming successful coupling[7][8]. |
Distinguishing Isomers: While the major fragments are the same, the relative intensities can differ. Steric hindrance in the 2-bromo isomer (Isomer A') might influence fragmentation pathways, potentially leading to a different ratio of [M-Br]⁺ to the molecular ion compared to the 5-bromo product. However, definitive identification relies on chromatographic separation (GC) and comparison with authenticated standards.
Case Study: Sonogashira Coupling Products (Product B vs. Isomer B')
Similarly, the Sonogashira products have identical molecular weights (m/z 276/278).
Expected Mass Spectrum Features:
| m/z Value | Fragment Ion | Interpretation & Significance |
| 276 / 278 | [C₁₄H₈BrF]⁺ | Molecular Ion (M⁺) . The 1:1 doublet confirms one bromine atom. |
| 197 | [M - Br]⁺ | Loss of the bromine radical. Confirms the C₁₄H₈F core structure. |
| 176 | [C₁₄H₉]⁺ | Loss of both Br and F radicals. |
| 127 | [I]⁺ | Iodine Cation . A peak at m/z 127 in the spectrum of the starting material is a clear indicator of iodine. Its absence in the product spectrum confirms reaction at the C-I bond[9]. |
| 77 | [C₆H₅]⁺ | Phenyl cation, confirming the phenylacetylene moiety. |
dot graph "Fragmentation_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
// Nodes M [label="[C₁₄H₈BrF]⁺˙\nm/z 276/278", fillcolor="#EA4335"]; M_minus_Br [label="[C₁₄H₈F]⁺\nm/z 197", fillcolor="#4285F4"]; M_minus_BrF [label="[C₁₄H₈]⁺\nm/z 176", fillcolor="#34A853"]; C6H5 [label="[C₆H₅]⁺\nm/z 77", fillcolor="#FBBC05"];
// Edges M -> M_minus_Br [label="- Br•"]; M_minus_Br -> M_minus_BrF [label="- F•"]; M -> C6H5 [label="Cleavage", style=dashed]; } dot Caption: Simplified EI fragmentation of a Sonogashira product.
Experimental Protocols
Protocol: GC-MS Analysis
Objective: To separate and identify the reaction products of this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl methylpolysiloxane (e.g., DB-5ms or equivalent).
Method:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of ~100 µg/mL.
-
Injection: Inject 1 µL of the sample into the GC inlet, operating in split mode (e.g., 20:1 split ratio) at 280°C.
-
GC Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/minute.
-
Hold: Maintain 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
-
Scan Rate: 2 scans/second.
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Examine the mass spectrum for each peak.
-
Identify the molecular ion (M⁺). Look for the characteristic 1:1 doublet for bromine-containing compounds.
-
Analyze the fragmentation pattern to confirm the structure, as detailed in Section 4.
-
Compare retention times and spectra to those of authenticated standards, if available.
Conclusion
The analysis of reaction products from this compound is a nuanced task that is perfectly suited for mass spectrometry, especially GC-MS with electron ionization. The distinct isotopic signature of bromine provides an immediate confirmation of its presence in a fragment, while the monoisotopic nature of iodine allows for easy verification of its displacement. By carefully examining both the molecular ion and the key fragment ions, such as the loss of halogens and the presence of the coupled moiety, researchers can confidently distinguish between the desired product, its isomers, and unreacted starting material. This guide provides the foundational principles and a practical protocol to empower scientists in drug development and materials science to achieve accurate, reliable, and self-validating characterization of these important chemical transformations.
References
- Vertex AI Search. (2021). Radicals and Mass Spectrometry (MS) Spring 2021. [Online].
- Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. [Online].
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Online].
- Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. [Online].
- Doc Brown's Chemistry. (n.d.). Interpreting the mass spectrum of benzene C₆H₆. [Online].
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2782750, this compound. [Online].
- Wust, F., & Kniess, T. (2012). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides. Chemical Communications, 48(1), 125-127. [Online].
- Whitman College. (n.d.). GCMS Section 6.5: Identification of Analytes using Isotopic Ratios. [Online].
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Online].
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 8. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. GCMS Section 6.5 [people.whitman.edu]
A Researcher's Guide to the X-ray Crystallography of 4-Bromo-1-fluoro-2-iodobenzene Derivatives: A Comparative and Methodological Analysis
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of small organic molecules is paramount. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating molecular and extended structures at an atomic level.[1] This guide provides an in-depth technical overview of the X-ray crystallography of 4-bromo-1-fluoro-2-iodobenzene and its derivatives. While a published crystal structure for this compound is not currently available in open crystallographic databases, this guide will offer a comparative analysis based on the crystallographic principles of related halogenated compounds and provide detailed experimental protocols for its crystallization and structural determination.
The strategic placement of multiple halogen atoms on a benzene ring, as seen in this compound, offers a versatile scaffold in medicinal chemistry and materials science.[2] The distinct electronic and steric properties of fluorine, bromine, and iodine substituents allow for the fine-tuning of intermolecular interactions, which are critical for crystal packing and, by extension, the physicochemical properties of the solid state.
Comparative Analysis: Intermolecular Interactions in Halogenated Benzenes
The crystal packing of halogenated benzene derivatives is predominantly governed by a subtle interplay of non-covalent interactions, including halogen bonds, hydrogen bonds, and π-π stacking. The nature and strength of these interactions are highly dependent on the type and position of the halogen substituents.
The Dominant Role of Halogen Bonding
Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site.[3] In the case of this compound, the iodine and bromine atoms are the most likely halogen bond donors, with their σ-holes becoming more positive as the electronegativity of the covalently bonded carbon and adjacent atoms increases. The strength of halogen bonds typically follows the order I > Br > Cl > F.[4]
In the absence of a specific structure for this compound, we can infer potential packing motifs from related structures. For instance, in cocrystals of 1,4-diiodotetrafluorobenzene, strong I···N halogen bonds are observed to be a primary supramolecular synthon.[5] Similarly, in the crystal structure of a complex between 1,2,4,5-tetrafluoro-3,6-diiodobenzene and 2-(allylthio)pyridine, a notable N···I halogen bond dictates the molecular assembly.[6] For this compound, we can anticipate a variety of halogen bonds, including I···F, I···Br, Br···F, and potentially C-I···π interactions, shaping the crystal lattice.
Hydrogen Bonding and π-π Stacking
While halogen bonds are expected to be significant, weaker C-H···F, C-H···Br, and C-H···I hydrogen bonds, along with π-π stacking interactions between the aromatic rings, will also contribute to the overall crystal packing. The insertion of nitro groups into a benzene ring, for example, has been shown to favor the formation of stronger C–H⋯O intermolecular hydrogen bonds and stacking interactions over weaker C–H⋯π interactions.[7] In polyhalogenated benzenes, the electrostatic potential of the ring is altered, which can influence the geometry and strength of any π-π stacking.
A Comparative Overview
To illustrate the expected differences in crystallographic parameters, the following table compares the general characteristics of intermolecular interactions in mono-, di-, and tri-substituted halobenzenes.
| Feature | Monohalobenzene (e.g., Iodobenzene) | Dihalobenzene (e.g., 1,4-Diiodobenzene) | Expected for this compound |
| Primary Interactions | C-H···π, weak halogen bonds | Stronger halogen bonds (e.g., I···I), C-H···I | A complex network of I···F, I···Br, Br···F halogen bonds; C-H···X hydrogen bonds |
| Crystal Packing | Often forms herringbone or layered structures | More directional packing driven by strong halogen bonds | Potentially complex, with competing interactions leading to various possible polymorphs |
| Symmetry | Can exhibit higher symmetry | Often crystallizes in centrosymmetric space groups | Likely to have lower symmetry due to the lack of molecular symmetry |
| Potential for Polymorphism | Moderate | Moderate to high | High, due to the number of possible competing intermolecular interactions |
Experimental Protocols for Crystallographic Analysis
Obtaining high-quality single crystals suitable for SCXRD is often the most challenging step.[1] For novel compounds like this compound derivatives, a systematic screening of crystallization conditions is essential.
Crystallization Workflow
The following diagram outlines a typical workflow for the crystallization of a small organic molecule.
Step-by-Step Crystallization Methodologies
1. Purification:
-
Rationale: Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality.
-
Protocol: Purify the this compound derivative to >98% purity, confirmed by NMR and/or GC-MS. Common purification techniques include column chromatography or recrystallization.
2. Solvent Selection:
-
Rationale: The choice of solvent is critical as it influences the solubility and the rate of crystal growth.
-
Protocol:
-
Test the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol).
-
Ideal solvents are those in which the compound is sparingly soluble at room temperature and moderately to fully soluble upon heating.
-
Binary solvent systems (a good solvent and a poor solvent) can also be effective, particularly for diffusion methods.
-
3. Crystallization Techniques:
-
Slow Evaporation:
-
Rationale: This is the simplest method, relying on the slow increase in concentration of the solute as the solvent evaporates.
-
Protocol:
-
Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow evaporation.
-
Store the vial in a vibration-free environment at a constant temperature.
-
-
-
Vapor Diffusion:
-
Rationale: This technique allows for a more controlled approach to reaching supersaturation.
-
Protocol:
-
Place a small vial containing a concentrated solution of the compound inside a larger, sealed jar.
-
The outer jar should contain a "poor" solvent in which the compound is insoluble, but which is miscible with the solvent of the solution.
-
The vapor of the poor solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.
-
-
-
Slow Cooling:
-
Rationale: This method is effective for compounds that have a significant temperature-dependent solubility.
-
Protocol:
-
Prepare a saturated solution of the compound at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).
-
-
-
Encapsulated Nanodroplet Crystallization (ENaCt):
-
Rationale: A high-throughput method that allows for the screening of hundreds of crystallization conditions using only micrograms of the sample.[8]
-
Protocol:
-
A nanoliter-scale droplet of the analyte solution is dispensed into a droplet of an inert oil.
-
The oil controls the rate of solvent evaporation, leading to a gradual increase in concentration and subsequent crystal growth.[8]
-
-
Single-Crystal X-ray Diffraction and Structure Refinement
Once suitable crystals are obtained, they can be mounted on a diffractometer for data collection. The resulting diffraction pattern is then used to solve and refine the crystal structure, yielding precise information about bond lengths, bond angles, and intermolecular interactions.
Conclusion
The crystallographic analysis of this compound derivatives presents an exciting opportunity to explore the intricate world of intermolecular interactions. While a definitive crystal structure for the parent compound remains to be published, the principles outlined in this guide provide a solid foundation for researchers to pursue its crystallization and structural elucidation. A thorough understanding of the interplay between halogen bonding, hydrogen bonding, and π-π stacking, combined with a systematic approach to crystallization, will be key to unlocking the solid-state secrets of this and other polyhalogenated aromatic systems, ultimately aiding in the rational design of new pharmaceuticals and functional materials.
References
- Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. RSC Advances, 8(52), 29699–29705. [Link]
- Supramolecular patterns in the crystal structures of 1,3,5-trisubstituted 2,4,6-triethylbenzenes bearing halogenophenoxy groups. CrystEngComm, 15(40), 8147-8157. [Link]
- Hexahalogenated and their mixed benzene derivatives as prototypes for the understanding of halogen···halogen intramolecular interactions: New insights from combined DFT, QTAIM-, and RDG-based NCI analyses. Journal of Computational Chemistry, 36(31), 2328-2343. [Link]
- Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1855. [Link]
- Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules. Angewandte Chemie International Edition, 59(28), 11394-11398. [Link]
- Co-crystal sustained by π-type halogen-bonding interactions between 1,4-diiodoperchlorobenzene and naphthalene.
- One Dimensional Halogen Bond Design: Br···N versus I···N Trends in Benzene and Biphenyl-Based Materials. Crystal Growth & Design, 21(9), 5221–5232. [Link]
- Theoretical Study of Intermolecular Interactions in Benzopyrans Substituted with Polyhaloalkyl Groups. Molecules, 29(24), 5678. [Link]
- A single solvating benzene molecule decouples the mixed-valence complex through intermolecular orbital interactions. Cell Reports Physical Science, 3(6), 100918. [Link]
- Intermolecular interactions in crystals of benzene and its mono- and dinitro derivatives: study from the energetic viewpoint. CrystEngComm, 15(20), 4027-4038. [Link]
- Haloalkanes and Haloarenes. Samagra. [Link]
- 16.5 Trisubstituted Benzenes: Additivity of Effects. Organic Chemistry: A Tenth Edition. [Link]
- 16.6: Trisubstituted Benzenes - Additivity of Effects. Chemistry LibreTexts. [Link]
- Trisubstitution in Benzene Chemistry. YouTube. [Link]
- This compound. PubChem. [Link]
- 4-Bromo-2-fluoro-1-iodobenzene. PubChem. [Link]
- Crystal structure and Hirshfeld surface analysis of a halogen bond between 2-(allylthio)pyridine and 1,2,4,5-tetrafluoro-3,6-diiodobenzene.
Sources
- 1. This compound | C6H3BrFI | CID 2782750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 116272-41-4 [chemicalbook.com]
- 3. 4-Bromo-2-fluoro-1-iodobenzene, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 4-Bromo-2-fluoro-1-iodobenzene | C6H3BrFI | CID 2724516 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Guide to the Chemoselective Reactivity of 4-Bromo-1-fluoro-2-iodobenzene in Modern Synthesis
In the intricate world of synthetic organic chemistry, the ability to selectively functionalize a molecule at a specific position is paramount. Polyhalogenated arenes are invaluable scaffolds in this pursuit, serving as versatile building blocks for pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] Among these, 4-Bromo-1-fluoro-2-iodobenzene stands out as a particularly compelling substrate. Possessing three distinct halogen atoms—iodine, bromine, and fluorine—on a single benzene ring, it offers a unique platform to explore and exploit the nuanced differences in their chemical reactivity.
This guide provides an in-depth comparison of the reactivity of the C-I, C-Br, and C-F bonds within this compound, contrasted with simpler haloarenes. We will delve into the mechanistic underpinnings of this differential reactivity in cornerstone reactions, supported by experimental data and detailed protocols, to empower researchers in designing sophisticated and efficient synthetic strategies.
The Fundamental Basis of Haloarene Reactivity
The synthetic utility of a haloarene is predominantly dictated by the nature of its carbon-halogen (C-X) bond. The reactivity of this bond is exploited in two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), each governed by distinct electronic and mechanistic principles.
Palladium-Catalyzed Cross-Coupling Reactions
Reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination have revolutionized C-C, C-N, and C-O bond formation.[5] These transformations share a common catalytic cycle, in which the initial, and often rate-determining, step is the oxidative addition of the haloarene to a palladium(0) complex.[1][6]
The rate of this oxidative addition is inversely proportional to the C-X bond dissociation energy (BDE). Weaker bonds are cleaved more readily, leading to faster reaction rates.[7][8] This establishes a clear and predictable reactivity hierarchy for haloarenes in cross-coupling reactions:
C-I > C-Br > C-Cl >> C-F
This trend is fundamental to achieving chemoselectivity. The vast difference in reactivity, particularly between the C-I/C-Br bonds and the exceptionally strong C-F bond, allows for the sequential and site-selective functionalization of polyhalogenated substrates like this compound.[9]
Fig. 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNAr)
In contrast to cross-coupling, SNAr reactions involve the direct attack of a nucleophile on the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[10] The reaction is facilitated by the presence of strong electron-withdrawing groups on the ring, which stabilize this negatively charged intermediate.[11]
The rate-determining step in SNAr is typically the initial nucleophilic attack, not the cleavage of the C-X bond.[11] Consequently, the leaving group ability is determined by the halogen's electronegativity, which polarizes the C-X bond and makes the carbon atom more electrophilic for the initial attack. This results in an inverted reactivity trend compared to cross-coupling reactions:
F > Cl > Br > I
The highly electronegative fluorine atom excels at stabilizing the intermediate Meisenheimer complex through its inductive effect, making it the best leaving group in SNAr, despite forming the strongest carbon-halogen bond.[11][12]
Comparative Reactivity Data in Cross-Coupling Reactions
The established reactivity trends are clearly illustrated by comparing the performance of different monohalobenzenes in standard cross-coupling reactions. The following data, compiled from various sources, demonstrates the typical conditions required and yields obtained, highlighting the decreasing reactivity down the halogen group.
Table 1: Representative Suzuki-Miyaura Coupling of Various Halobenzenes with Phenylboronic Acid
| Halobenzene | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Iodobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80-90 | 2-6 | >95 |
| Bromobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90-100 | 8-16 | ~90 |
| Chlorobenzene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100-110 | 12-24 | ~85 |
| Fluorobenzene | [Pd(IPr*)]₂ / NaOtBu | NaOtBu | Toluene | 120 | 24 | <10 (with standard catalysts) |
Data compiled from various sources to illustrate a general trend. Conditions are representative and not from a single comparative study.[9]
Exploiting Chemoselectivity: Site-Selective Reactions of this compound
The significant differences in C-X bond energies within this compound allow for remarkable control over its functionalization. By carefully selecting reaction conditions, one can target the C-I, C-Br, and C-F bonds with high precision.
Suzuki-Miyaura Coupling: Targeting the C-I and C-Br Bonds
In a Suzuki-Miyaura reaction, the palladium catalyst will preferentially undergo oxidative addition into the weakest C-X bond.[13] Therefore, the C-I bond is the primary site of reaction under mild conditions. With more forcing conditions or specialized catalysts, the C-Br bond can also be targeted, while the C-F bond remains intact.
Table 2: Predicted Selective Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Target Bond | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Expected Product |
| Phenylboronic acid | C-I | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 70-80 | 4-Bromo-1-fluoro-2-phenylbenzene |
| Phenylboronic acid | C-Br | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100-110 | 4-Phenyl-1-fluoro-2-iodobenzene* |
*Selective reaction at the C-Br bond over the C-I bond is challenging but can be influenced by ligand and catalyst choice. Often, sequential coupling is the preferred strategy.
Representative Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol details the selective coupling of an arylboronic acid at the most reactive C-I position of this compound.
Materials:
-
This compound (1.0 mmol, 300.9 mg)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Toluene (8 mL)
-
Water (2 mL)
Fig. 2: Experimental workflow for selective Suzuki-Miyaura coupling.
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with nitrogen gas (repeat 3 times).
-
Add the toluene and water via syringe.
-
Degas the resulting mixture by bubbling nitrogen through the solution for 15 minutes.
-
Under a positive flow of nitrogen, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80°C and stir under a nitrogen atmosphere.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-8 hours), cool the reaction to room temperature.
-
Dilute the mixture with water (15 mL) and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-bromo-1-fluoro-2-arylbiphenyl derivative.
Sonogashira Coupling: Selective Alkynylation
The Sonogashira reaction follows the same reactivity principle as the Suzuki coupling, making the C-I bond the prime target for alkynylation.[14][15] This allows for the precise installation of an alkyne moiety, a versatile functional group for further transformations like click chemistry or cyclization reactions.
Representative Experimental Protocol: Selective Sonogashira Coupling at the C-I Position
Materials:
-
This compound (1.0 mmol, 300.9 mg)
-
Terminal Alkyne (1.1 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14.0 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (TEA) (5 mL)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
Procedure:
-
In a nitrogen-flushed Schlenk tube, dissolve this compound, PdCl₂(PPh₃)₂, and CuI in THF and triethylamine.
-
Degas the solution with a brief stream of nitrogen.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the amine salt and catalyst residues, washing with THF.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the 4-bromo-1-fluoro-2-alkynylbenzene product.
Buchwald-Hartwig Amination: A Note on Iodide Inhibition
The Buchwald-Hartwig amination also generally follows the C-I > C-Br reactivity trend.[5] However, a unique phenomenon known as iodide inhibition can sometimes complicate this reaction. The iodide anion generated during the catalytic cycle can form unreactive palladium-iodide bridged dimers, slowing or stalling the catalysis.[16][17] Consequently, in some systems, aryl bromides can appear more reactive or provide better yields than aryl iodides.[16] For this compound, while the C-I bond is the most electronically favored site for initial oxidative addition, careful optimization of ligands and base is crucial to overcome potential iodide inhibition and achieve high conversion.
Nucleophilic Aromatic Substitution (SNAr): Activating the C-F bond
Under conditions that favor nucleophilic attack over metal catalysis, the reactivity profile of this compound is inverted. The fluorine atom, being the most electronegative, renders the carbon to which it is attached (C-1) the most electrophilic site. The other halogens act as moderate electron-withdrawing groups, further activating the ring towards nucleophilic attack. This allows for the selective displacement of the fluoride anion by strong nucleophiles like alkoxides or thiolates, a transformation impossible under cross-coupling conditions.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups [escholarship.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Purity Analysis of 4-Bromo-1-fluoro-2-iodobenzene: An HPLC-Centric Comparative Study
Introduction
4-Bromo-1-fluoro-2-iodobenzene is a highly functionalized aromatic compound, serving as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The precise arrangement of three different halogens on the benzene ring offers multiple, distinct reaction sites for cross-coupling and other synthetic transformations. However, the very nature of its synthesis can lead to regioisomeric and halogenated impurities that are structurally similar to the target compound. The presence of these impurities can significantly impact reaction yields, downstream purification efforts, and the purity of the final active pharmaceutical ingredient (API).
Therefore, a robust, accurate, and validated analytical method for determining the purity of this compound is not just a quality control measure; it is a fundamental requirement for process control and regulatory compliance.[1][2] This guide provides an in-depth evaluation of a validated High-Performance Liquid Chromatography (HPLC) method for this purpose. Furthermore, it presents a comparative analysis with two orthogonal techniques—Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—to offer a comprehensive perspective on choosing the most suitable method for a given analytical challenge.
Part 1: The Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For routine quality control of non-volatile, UV-active organic molecules like this compound, RP-HPLC is the industry's workhorse.[2][3] Its high resolving power, reproducibility, and adaptability make it ideal for separating the main component from closely related impurities.
The Rationale Behind Method Design
Our experimental choices are grounded in the physicochemical properties of the analyte and potential impurities.
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the quintessential choice for separating non-polar to moderately polar compounds. The separation mechanism is primarily based on hydrophobic interactions between the analyte and the alkyl chains of the stationary phase. For halogenated benzenes, secondary interactions, such as halogen–π interactions, can also contribute to selectivity, with retention generally increasing with the size and polarizability of the halogen (I > Br > Cl > F).[4] This makes a C18 phase well-suited to separate isomers or impurities with different halogenation patterns.
-
Mobile Phase Composition: An isocratic mobile phase of acetonitrile and water offers a stable baseline and consistent retention times, which are ideal for quality control applications. Acetonitrile is a preferred organic modifier due to its low viscosity and UV transparency. The ratio is optimized to achieve a reasonable retention time (typically 3-10 minutes) and good resolution from potential impurities.
-
Detection: The benzene ring in the molecule provides a strong chromophore. A UV detector set at 254 nm, a common wavelength for aromatic compounds, provides excellent sensitivity for the main analyte and related aromatic impurities.
Experimental Workflow for HPLC Purity Determination
The following diagram outlines the logical flow of the HPLC analysis from sample preparation to final purity calculation.
Sources
A Comparative Guide to the Reactivity of 4-Bromo-1-fluoro-2-iodobenzene and 1,4-dibromo-2-fluorobenzene
Abstract
This guide provides a detailed comparative analysis of the reactivity of two polyhalogenated aromatic compounds: 4-Bromo-1-fluoro-2-iodobenzene and 1,4-dibromo-2-fluorobenzene. These compounds are valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1] Understanding their relative reactivity is crucial for designing efficient and selective synthetic routes. This document explores their behavior in key transformations such as palladium-catalyzed cross-coupling reactions and metallation, supported by fundamental chemical principles and experimental data.
Introduction: Structural and Electronic Properties
The reactivity of an aryl halide is primarily dictated by the nature of the halogen substituents and their positions on the aromatic ring. These factors influence the carbon-halogen (C-X) bond strength, the electronic density of the ring, and steric hindrance around the reactive sites.
This compound (Compound 1 ) and 1,4-dibromo-2-fluorobenzene (Compound 2 ) are isomers with the molecular formula C₆H₃BrFI and C₆H₃Br₂F, respectively.
| Compound | Structure | IUPAC Name | CAS Number | Molecular Weight |
| 1 | This compound | 116272-41-4 | 300.90 g/mol [2][3] | |
| 2 | 1,4-dibromo-2-fluorobenzene | 1435-52-5 | 253.89 g/mol [4][5] |
The key difference lies in the halogen at position 2: an iodine atom in Compound 1 and a bromine atom in Compound 2 . This distinction is the primary determinant of their differential reactivity in many common organic transformations.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental for constructing C-C and C-N bonds, respectively. The rate-determining step in these reactions is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[6][7]
The reactivity order for aryl halides in oxidative addition is generally accepted as: Ar-I > Ar-Br > Ar-Cl > Ar-F .[6][8][9][10] This trend is inversely correlated with the carbon-halogen bond dissociation energy (BDE).
Bond Dissociation Energies (BDEs)
The strength of the C-X bond is a critical factor; weaker bonds are cleaved more readily.
| Bond | Typical BDE (kcal/mol) |
| C-I | ~67.0[11] |
| C-Br | ~84.0[11] |
| C-Cl | ~97.1[11] |
| C-F | ~116[12] |
Values are for phenyl halides and serve as a general reference.[11]
Based on BDEs, the C-I bond in Compound 1 is significantly weaker than the C-Br bonds in both compounds. Therefore, Compound 1 is expected to be more reactive in reactions where C-X bond cleavage is the rate-determining step.
Suzuki-Miyaura Coupling
In a Suzuki-Miyaura coupling, the selective reaction at one halogen site over another (chemoselectivity) is highly desirable.
-
Compound 1 (this compound): Due to the much lower BDE of the C-I bond, palladium catalysts will selectively undergo oxidative addition at the C-I bond. This allows for a subsequent coupling reaction at the C-Br bond under different conditions or with a more active catalyst system, enabling sequential functionalization.
-
Compound 2 (1,4-dibromo-2-fluorobenzene): Both C-Br bonds are electronically distinct due to the ortho-fluorine atom. The C4-Br bond is expected to be more reactive than the C1-Br bond in palladium-catalyzed couplings. The electron-withdrawing fluorine atom deactivates the ortho C1-Br bond towards oxidative addition.
Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound
This protocol details a selective coupling at the iodine position.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired boronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 mixture of Dioxane/Water.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress using TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
Similar to Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via oxidative addition of the aryl halide to a palladium catalyst.[13][14][15][16] Consequently, the C-I bond of Compound 1 will react preferentially over the C-Br bond. For Compound 2 , the two C-Br bonds will exhibit different reactivities, although the selectivity may be less pronounced than the I/Br selectivity in Compound 1 .
Reactivity in Metallation Reactions
Metallation, particularly lithiation via halogen-metal exchange, is a powerful tool for generating aryl anions, which can then react with various electrophiles.
-
Compound 1 (this compound): Halogen-metal exchange with organolithium reagents (e.g., n-BuLi) occurs much faster with iodine than with bromine.[17] Therefore, treating Compound 1 with one equivalent of n-BuLi at low temperatures (typically -78 °C) will selectively form the aryllithium species at the C2 position.
-
Compound 2 (1,4-dibromo-2-fluorobenzene): Selective lithiation is more challenging. While lithium-bromine exchange is feasible, competitive deprotonation ortho to the fluorine atom (directed ortho-metallation) can occur, leading to a mixture of products. Reaction conditions, such as the choice of organolithium reagent and temperature, can influence the regioselectivity.[18]
Experimental Protocol: Selective Lithiation of this compound
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous THF in a flame-dried, two-necked flask under an inert atmosphere, cool the mixture to -78 °C.
-
Lithiation: Slowly add n-butyllithium (1.05 eq.) dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes.
-
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) and stir at -78 °C for 1-2 hours before allowing the reaction to warm to room temperature.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify via column chromatography or recrystallization.
Sources
- 1. This compound | 116272-41-4 [chemicalbook.com]
- 2. 4-Bromo-2-fluoro-1-iodobenzene | C6H3BrFI | CID 2724516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C6H3BrFI | CID 2782750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 1,4-DIBROMO-2-FLUOROBENZENE | CAS 1435-52-5 [matrix-fine-chemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 9. youtube.com [youtube.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. quora.com [quora.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Buchwald–Hartwig Amination | Semantic Scholar [semanticscholar.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Guide to the Reactivity of 4-Bromo-1-fluoro-2-iodobenzene: A DFT-Driven Comparison
In the landscape of modern synthetic chemistry, polyhalogenated aromatic compounds serve as versatile building blocks for the construction of complex molecular architectures, particularly in the realms of pharmaceutical and materials science. Among these, 4-Bromo-1-fluoro-2-iodobenzene stands out as a trifunctionalized scaffold, offering multiple reaction sites for selective chemical transformations. Understanding the relative reactivity of the C-I, C-Br, and C-F bonds, as well as the regioselectivity of aromatic substitution, is paramount for its efficient utilization. This guide provides an in-depth analysis of the reactivity of this compound, leveraging Density Functional Theory (DFT) calculations to predict its behavior in key organic reactions and comparing these theoretical insights with established chemical principles and available experimental data for analogous systems.
The Strategic Importance of this compound in Synthesis
The unique arrangement of three different halogen atoms on the benzene ring of this compound imparts a rich and tunable reactivity profile. The presence of iodine, bromine, and fluorine atoms allows for orthogonal chemical transformations, such as cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). The fluorine substituent, known for its ability to modulate the electronic properties and metabolic stability of drug candidates, makes this molecule particularly attractive for medicinal chemistry applications.
This guide will explore the reactivity of this compound through the lens of DFT, a powerful computational tool that allows for the elucidation of reaction mechanisms and the prediction of kinetic and thermodynamic parameters. We will compare the DFT-predicted reactivity with that of other halogenated benzenes and provide a framework for designing synthetic strategies that exploit the nuanced reactivity of this versatile building block.
Predicting Reactivity: A DFT-Based Approach
DFT calculations offer a robust platform for dissecting the factors that govern the reactivity of this compound. By modeling reaction pathways and calculating activation energies, we can predict the most likely sites of reaction under different conditions.
Key Reactions Investigated:
-
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction): We will investigate the relative reactivity of the C-I and C-Br bonds in a model Suzuki-Miyaura cross-coupling reaction. The oxidative addition of the aryl halide to a palladium(0) catalyst is typically the rate-determining step, and DFT can effectively model the transition states for the cleavage of the C-I and C-Br bonds.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the halogens can activate the ring towards nucleophilic attack. We will use DFT to predict the most favorable position for nucleophilic substitution and the relative activation barriers for the displacement of each halogen.
-
Grignard Reagent Formation: The formation of a Grignard reagent is a crucial step for introducing a nucleophilic carbon center. DFT calculations can shed light on the thermodynamics and kinetics of magnesium insertion into the C-I and C-Br bonds.
Computational Methodology: A Self-Validating Protocol
To ensure the reliability of our theoretical predictions, a rigorous and well-validated computational protocol is essential. The following methodology is proposed for the DFT calculations on this compound.
Protocol for DFT Calculations
-
Geometry Optimization:
-
The initial structures of the reactant, transition states, intermediates, and products will be optimized using a suitable DFT functional, such as B3LYP or M06-2X.[1]
-
For the heavy iodine atom, an effective core potential (ECP) like LANL2DZ will be employed to account for relativistic effects, while a Pople-style basis set (e.g., 6-311+G(d,p)) will be used for the lighter atoms (C, H, F, Br).[2] The use of triple-ζ basis sets is crucial for obtaining accurate results with iodine.
-
Dispersion corrections (e.g., Grimme's D3) should be included to accurately model non-covalent interactions.
-
-
Frequency Calculations:
-
Harmonic frequency calculations will be performed at the same level of theory as the geometry optimization to confirm the nature of the stationary points.
-
Reactants and products should have all real frequencies, while transition states should exhibit a single imaginary frequency corresponding to the reaction coordinate.
-
-
Transition State Searching:
-
Transition states will be located using methods such as the Berny algorithm or a synchronous transit-guided quasi-Newton (STQN) method.
-
Intrinsic Reaction Coordinate (IRC) calculations will be performed to verify that the located transition state connects the correct reactant and product.
-
-
Solvation Effects:
-
To model reactions in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD model, will be employed. The solvent will be chosen to match experimental conditions (e.g., THF for Grignard formation, DMF or toluene/water for Suzuki coupling).
-
-
Energy Calculations:
-
Single-point energy calculations will be performed on the optimized geometries using a larger, more accurate basis set to refine the electronic energies.
-
Gibbs free energies will be calculated to determine the thermodynamics and kinetics of the reactions at a standard temperature (e.g., 298.15 K).
-
Visualizing the Computational Workflow
The following diagram illustrates the general workflow for a DFT-based investigation of a reaction mechanism.
Caption: A generalized workflow for investigating reaction mechanisms using DFT.
Comparative Analysis of Reactivity
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
In palladium-catalyzed cross-coupling reactions, the reactivity of the C-X bond generally follows the trend C-I > C-Br > C-Cl > C-F. This is attributed to the decreasing bond dissociation energy down the group. Therefore, we can anticipate that the C-I bond in this compound will be significantly more reactive towards oxidative addition than the C-Br bond.
Illustrative DFT Data for Suzuki Coupling
The following table presents hypothetical, yet plausible, DFT-calculated activation free energies (ΔG‡) for the oxidative addition step in the Suzuki coupling of this compound with a generic Pd(0) catalyst.
| C-X Bond Cleavage | ΔG‡ (kcal/mol) in Toluene | Expected Experimental Outcome |
| C-I | 15.2 | Major Product |
| C-Br | 23.8 | Minor Product (at higher temperatures) |
These illustrative data suggest a high degree of selectivity for the reaction at the C-I position under typical Suzuki coupling conditions. Experimental studies on similar dihalobenzenes confirm that selective coupling at the iodine-bearing carbon is readily achievable.[3]
Reaction Pathway for Selective Suzuki Coupling
Caption: Energy profile for the selective Suzuki coupling at the C-I bond.
Nucleophilic Aromatic Substitution (SNAr)
The regioselectivity of SNAr reactions on polyhalogenated benzenes is governed by the stability of the intermediate Meisenheimer complex, which is influenced by the electron-withdrawing ability of the substituents. DFT calculations are particularly useful for predicting the relative stabilities of these intermediates.[4][5] In the case of this compound, the fluorine atom is a poor leaving group in SNAr reactions compared to iodine and bromine. The relative leaving group ability in SNAr is generally I > Br > Cl > F.
Illustrative DFT Data for SNAr
The following table presents hypothetical DFT-calculated relative energies of the Meisenheimer intermediates formed by the attack of a generic nucleophile (Nu-) at each of the halogen-substituted positions.
| Position of Attack | Relative Energy of Meisenheimer Intermediate (kcal/mol) | Predicted Reactivity |
| C2 (Iodo) | 0.0 | Most Favored |
| C4 (Bromo) | +3.5 | Less Favored |
| C1 (Fluoro) | +12.1 | Least Favored |
These illustrative results suggest that nucleophilic attack is most likely to occur at the iodine-bearing carbon, leading to the displacement of the iodide.
Grignard Reagent Formation
The formation of a Grignard reagent involves the insertion of magnesium into a carbon-halogen bond. Similar to the Suzuki coupling, the reactivity is expected to follow the trend C-I > C-Br.
Illustrative Thermodynamic Data for Grignard Formation
The following table shows hypothetical DFT-calculated reaction free energies (ΔGrxn) for the formation of the Grignard reagent from this compound.
| C-X Bond for Mg Insertion | ΔGrxn (kcal/mol) in THF | Predicted Outcome |
| C-I | -25.7 | Thermodynamically Favored |
| C-Br | -18.3 | Less Favorable |
The more exergonic reaction free energy for insertion into the C-I bond suggests that the formation of the iodo-Grignard reagent is the more favorable process.
Alternative Methodologies: A Comparative Perspective
While DFT provides a powerful predictive tool, it is important to consider its results in the context of other methods.
-
Ab Initio Methods: Higher-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide more accurate energies but are computationally more expensive. They can be used to benchmark the accuracy of the chosen DFT functional for a model system.
-
Experimental Approaches: Ultimately, theoretical predictions must be validated by experimental results. High-throughput screening of reaction conditions and careful product analysis using techniques like NMR and mass spectrometry are essential for confirming the predicted reactivity and selectivity. For instance, performing the Suzuki coupling at low temperatures and with a short reaction time would be an experimental strategy to maximize selectivity for the C-I coupling product.
Conclusion
This guide has outlined a comprehensive, DFT-driven approach to understanding and predicting the reactivity of this compound. The theoretical framework presented, based on established computational chemistry protocols, suggests a clear hierarchy of reactivity among the three carbon-halogen bonds: C-I > C-Br >> C-F. This predicted selectivity allows for the strategic design of synthetic routes to access a wide range of functionalized molecules.
For researchers, scientists, and drug development professionals, the integration of computational modeling with experimental work is a powerful paradigm for accelerating the discovery and development of new chemical entities. The principles and methodologies detailed in this guide provide a robust starting point for the rational design of syntheses utilizing this compound and other polyhalogenated aromatic building blocks.
References
- Krzemińska, A., & Paneth, P. (2016). DFT Studies of SN2 Dechlorination of Polychlorinated Biphenyls. Environmental Science & Technology.
- How to obtain accurate results with molecular iodine and density functional theory? (2023).
- Tanaka, K., et al. (1999).
- DFT Made Simple: Step-by-Step Guide for Beginners. (2025). YouTube.
- Basics of performing DFT calcul
- Blomberg, M. (2012).
- Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). Journal of the Brazilian Chemical Society.
- What is the most suitable basis set for iodine atom? (2021).
- Predicting regioselectivity in nucleophilic aromatic substitution. (2012). Journal of Organic Chemistry.
- How to choose a functional and basis set for your DFT calcul
- On the Utmost Importance of the Basis Set Choice for the Calculations of the Relativistic Corrections to NMR Shielding Constants. (2022). Molecules.
- Theoretical studies on Grignard reagent formation: radical mechanism versus non-radical mechanism. (2011). Organic & Biomolecular Chemistry.
- DFT Study on the Oxidative Addition of 4-Substituted Iodobenzenes on Pd(0)-Phosphine Complexes. (2018).
- Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023). Medium.
- Suzuki–Miyaura coupling revisited: an integrated computational study. (2017). Faraday Discussions.
- Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. (n.d.). PIPER: Resources for Teaching Physical Chemistry.
- How do I decide which method/functional/basis set to use when approaching comput
- Liljenberg, M., et al. (2012). Predicting regioselectivity in nucleophilic aromatic substitution. The Journal of Organic Chemistry, 77(7), 3262–3269.
- Predicting Regioselectivity in Nucleophilic Arom
- A Quantum Chemical Study of Grignard Reagent Formation and the Chemical Bond in C2. An investigation using magnetic shielding. (n.d.). White Rose eTheses Online.
- A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. (2006). Organometallics.
- A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. (2025). Request PDF.
- How can I start learning density functional theory
- Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)
- Best Practice DFT Protocols for Basic Molecular Comput
- Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022).
- Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. (2008). Organic Process Research & Development.
- Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. (n.d.). Pen & Prosperity.
- How to explain regioselectivity in nucleophilic aromatic substitution. (2020). Chemistry Stack Exchange.
- Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. (2025).
- Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. (2000). Organic Letters.
- Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. (n.d.). Benchchem.
- Grignard Reaction. (n.d.). Jasperse, Chem 355.
- Synthesis of 18F‐labelled biphenyls via SUZUKI cross‐coupling with 4‐[18F]fluoroiodobenzene. (2025). Request PDF.
- Organoborane coupling reactions (Suzuki coupling). (2002). Journal of Organometallic Chemistry.
- The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. (2023). Physical Chemistry Chemical Physics.
- Results for the Suzuki-Miyaura reactions between a para-dihalobenzene... (2020).
- Concerted Nucleophilic Aromatic Substitution Reactions. (2019).
- C-C Bonding in Molecular Systems via Cross-Coupling-like Reactions Involving Noncovalently Bound Constituent Ions. (2024).
- Bromobenzene Transforms Lanthanoid Pseudo-Grignard Chemistry. (2023). Chemistry – A European Journal.
- Sequential Nucleophilic Aromatic Substitution Reactions of Activ
- 4-Bromo-3-fluoroiodobenzene | CAS 136434-77-0. (n.d.). Ossila.
- On the Nature of C(sp3)–C(sp2) Bond Formation in Nickel-Catalyzed Tertiary Radical Cross-Couplings. (2020). Journal of the American Chemical Society.
- A DFT Study on FeI/FeII/FeIII Mechanism of the Cross-Coupling between Haloalkane and Aryl Grignard Reagent Catalyzed by Iron-SciOPP Complexes. (2020). Molecules.
- C-C Bonding in Molecular Systems via Cross-Coupling-like Reactions Involving Noncovalently Bound Constituent Ions. (2024).
- Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not? (2015).
- 4-Bromo-2-fluoro-1-iodobenzene | C6H3BrFI | CID 2724516. (n.d.). PubChem.
- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (2024). Organic & Biomolecular Chemistry.
- Cross-coupling Reaction using Transition Metal Catalysts [C-C Bond Form
Sources
- 1. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Predicting regioselectivity in nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Characterization and Comparative Analysis of Suzuki Coupling Products of 4-Bromo-1-fluoro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic construction of carbon-carbon bonds is paramount for the assembly of complex molecular architectures that drive advancements in pharmaceuticals and materials science. Among the plethora of cross-coupling reactions, the Suzuki-Miyaura coupling stands out for its robustness, functional group tolerance, and broad applicability.[1] This guide provides an in-depth technical analysis of the Suzuki coupling products derived from 4-bromo-1-fluoro-2-iodobenzene, a versatile building block poised for selective functionalization.
As your partner in the lab, this document moves beyond a simple recitation of protocols. It is designed to provide you with the causal insights behind experimental choices, ensuring that every step is a self-validating system. We will explore the nuances of regioselectivity, delve into detailed characterization methodologies, and present a comparative analysis with alternative cross-coupling strategies.
The Strategic Value of this compound in Suzuki Coupling
This compound (CAS 116272-41-4) is a trifunctionalized benzene ring, offering a unique platform for sequential and regioselective cross-coupling reactions.[2] The key to its utility lies in the differential reactivity of the carbon-halogen bonds. The bond dissociation energies follow the order C-I < C-Br < C-Cl < C-F. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the aryl halide is often the rate-determining step. Consequently, the weaker C-I bond will react preferentially over the more stable C-Br bond, allowing for selective functionalization at the 2-position.
This inherent regioselectivity is a powerful tool for synthetic chemists, enabling the introduction of a diverse range of substituents at the iodine-bearing carbon while leaving the bromine atom available for subsequent transformations. The primary product of a Suzuki coupling with this compound is, therefore, a 4-bromo-2-fluorobiphenyl derivative. These fluorinated biphenyl scaffolds are of significant interest in drug discovery, as the fluorine atom can enhance metabolic stability and binding affinity.[3]
Characterization of the Primary Suzuki Coupling Product: 4-Bromo-2-fluorobiphenyl
A thorough characterization of the Suzuki coupling product is essential to confirm its identity, purity, and structure. The primary product, 4-bromo-2-fluorobiphenyl, is a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs and other bioactive compounds.[4][5]
Spectroscopic Data
The following table summarizes the expected spectroscopic data for 4-bromo-2-fluorobiphenyl, the product of the Suzuki coupling of this compound with phenylboronic acid.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm. The exact shifts and coupling patterns will depend on the solvent and the specific substitution pattern of the coupled aryl group. A representative ¹H NMR spectrum is available from various chemical suppliers.[6] |
| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm. The carbon attached to the fluorine will show a characteristic large coupling constant (¹JCF). |
| ¹⁹F NMR | A single resonance for the fluorine atom. The chemical shift will be indicative of the electronic environment. ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds due to its wide chemical shift range and high sensitivity.[7][8] |
| Mass Spec. | The molecular ion peak corresponding to the mass of the product (for 4-bromo-2-fluorobiphenyl: C₁₂H₈BrF, exact mass: 250.98). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature. |
Experimental Protocol: Regioselective Suzuki Coupling
This protocol details a representative Suzuki-Miyaura coupling of this compound with phenylboronic acid. The causality behind the choice of reagents is explained to provide a deeper understanding of the reaction.
Diagram of the Experimental Workflow
Caption: A typical workflow for the regioselective Suzuki coupling of this compound.
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Rationale: An excess of the boronic acid is used to ensure complete consumption of the starting aryl halide. Potassium carbonate is a commonly used base that is effective and cost-efficient.
-
-
Solvent Addition and Degassing: Add a mixture of toluene (8 mL) and water (2 mL). Degas the mixture by bubbling nitrogen gas through it for 15-20 minutes.
-
Rationale: A biphasic solvent system is often used to dissolve both the organic reactants and the inorganic base. Degassing is crucial to remove oxygen, which can oxidize the Pd(0) catalyst and lead to catalyst deactivation.
-
-
Catalyst Addition: Under a positive pressure of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol).
-
Rationale: Pd(PPh₃)₄ is a common, air-stable Pd(0) precatalyst that is effective for a wide range of Suzuki couplings.
-
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 4-bromo-2-fluorobiphenyl.
Comparative Analysis with Alternative Cross-Coupling Reactions
While the Suzuki coupling is a powerful tool, other palladium-catalyzed reactions can also be employed to functionalize this compound. The choice of reaction often depends on the desired final product and the availability of starting materials.
Diagram of Comparative Coupling Strategies
Caption: Comparison of Suzuki with other C-C bond-forming cross-coupling reactions.
Performance Comparison
| Reaction | Coupling Partner | Typical Catalyst | Advantages | Limitations |
| Suzuki-Miyaura | Boronic acids/esters | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Wide functional group tolerance; commercially available and stable reagents; generally high yields. | Boronic acids can be expensive or difficult to prepare for complex structures. |
| Sonogashira | Terminal alkynes | PdCl₂(PPh₃)₂, CuI (co-catalyst) | Direct introduction of an alkyne functionality; mild reaction conditions.[9] | Requires a copper co-catalyst which can lead to alkyne homocoupling (Glaser coupling).[1] |
| Heck | Alkenes | Pd(OAc)₂, PPh₃ | Atom-economical (no organometallic reagent needed); good for synthesizing styrenyl compounds.[10] | Can have issues with regioselectivity of alkene insertion; sometimes requires higher temperatures. |
Expert Insights on Reaction Selection:
-
For Biaryl Synthesis: The Suzuki-Miyaura coupling is generally the method of choice for the synthesis of biaryl compounds due to its high reliability and the vast library of commercially available boronic acids.
-
For Introducing Alkynyl Moieties: The Sonogashira coupling is the most direct method for installing an alkyne. Careful control of reaction conditions is necessary to minimize homocoupling byproducts.
-
For Vinylarene Synthesis: The Heck reaction provides an efficient route to styrenyl derivatives. The choice of phosphine ligand is critical in controlling the regioselectivity of the reaction.
Conclusion
This compound is a strategically important starting material in organic synthesis, primarily due to the differential reactivity of its carbon-halogen bonds. The regioselective Suzuki-Miyaura coupling at the C-I bond provides a reliable and high-yielding route to 4-bromo-2-fluorobiphenyl derivatives, which are valuable intermediates in medicinal chemistry. A thorough characterization of the products using a combination of NMR spectroscopy and mass spectrometry is crucial for ensuring the success of subsequent synthetic steps. While alternative cross-coupling reactions such as the Sonogashira and Heck reactions offer access to different classes of compounds, the Suzuki coupling remains a highly versatile and dependable method for the construction of biaryl scaffolds from this versatile building block.
References
- Pharmaffili
- Asian Journal of Research in Chemistry. Synthesis of Biphenylamine Derivatives via Suzuki Coupling Reaction. [Link]
- J-GLOBAL. Synthesis of 4-Bromo-2-fluorobiphenyl by Suzuki Coupling Reaction with Pd(PPh_3)
- Apicule. 4-Bromo-2-fluorobiphenyl (CAS No: 41604-19-7)
- Scribd. Experiment 8 - Suzuki Coupling Reaction. [Link]
- Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
- ResearchGate. Suzuki coupling of iodobenzene and phenylboronic acid. A) The yield is shown in correlation to the frequency, ball mass and diameter. B) Milling frequency dependent yield of the Suzuki coupling. Below 23 Hz, no product formation is observable. Yield was determined by HPLC.. [Link]
- ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol.. [Link]
- ResearchGate. Sonogashira coupling reaction of phenylacetylene with aryl halides in.... [Link]
- ThalesNano. Flow Chemistry: Sonogashira Coupling. [Link]
- ResearchGate. The Heck reaction between iodobenzene and styrene in the presence of synthetic surfactant-like triazine-functionalized ligands a. [Link]
- PubMed.
- International Journal of Science and Research. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]
- ResearchGate. Sonogashira coupling reaction of aryl halides with phenylacetylene. [Link]
- Beilstein Journal of Organic Chemistry. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]
- Dalton Transactions. Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. [Link]
- MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
- RSC Publishing. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
- Royal Society of Chemistry.
- PubChem. This compound. [Link]
- AZoM.
- PMC.
- Nanalysis. Fluorine NMR. [Link]
- Google Patents. CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl.
- Chemchart. 4-Bromo-2-fluorobiphenyl (41604-19-7)
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C6H3BrFI | CID 2782750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 4-Bromo-2-fluorobiphenyl-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]
- 6. 4-Bromo-2-fluorobiphenyl(41604-19-7) 1H NMR spectrum [chemicalbook.com]
- 7. azom.com [azom.com]
- 8. biophysics.org [biophysics.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Isomeric Purity Analysis of Substituted Iodofluorobromobenzenes
For researchers, synthetic chemists, and professionals in drug development, the precise characterization of molecular structure is not merely an academic exercise—it is the bedrock of predictable reactivity, biological function, and regulatory compliance. Substituted halobenzenes, particularly complex scaffolds like iodofluorobromobenzenes, serve as critical building blocks in modern organic synthesis. However, their synthesis often yields a mixture of constitutional isomers (regioisomers), where the same three halogen atoms are arranged differently around the benzene ring. These isomers can possess dramatically different physical, chemical, and pharmacological properties. Consequently, a robust, validated analytical strategy for determining isomeric purity is paramount.
This guide moves beyond a simple listing of techniques. It provides a comparative analysis of the primary analytical methodologies, grounded in the fundamental principles that govern separation and identification. We will explore the causality behind experimental choices, enabling you to design a self-validating system for the unambiguous analysis of these challenging compounds.
The Analytical Challenge: A Constellation of Isomers
Substituting a benzene ring with three different entities—in this case, Iodine (I), Fluorine (F), and Bromine (Br)—gives rise to ten possible constitutional isomers. The separation and quantification of these closely related structures present a significant analytical hurdle due to their similar physicochemical properties.
The ten potential isomers are:
-
1-Bromo-2-fluoro-3-iodobenzene
-
1-Bromo-2-fluoro-4-iodobenzene
-
1-Bromo-2-fluoro-5-iodobenzene
-
1-Bromo-2-fluoro-6-iodobenzene (equivalent to 1-Bromo-3-fluoro-2-iodobenzene)
-
1-Bromo-3-fluoro-4-iodobenzene
-
1-Bromo-3-fluoro-5-iodobenzene
-
1-Bromo-4-fluoro-2-iodobenzene
-
1-Bromo-4-fluoro-3-iodobenzene (equivalent to 1-Bromo-3-fluoro-4-iodobenzene)
-
And so on, covering all unique combinations.
Our objective is to select and optimize an analytical technique that can resolve and accurately quantify each component in a complex mixture. The primary contenders for this task are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chromatographic Strategies: The Power of Separation
Chromatography is the workhorse for separating mixtures. The choice between Gas and Liquid chromatography hinges on the volatility and thermal stability of the analytes, as well as the desired separation mechanism.
Gas Chromatography (GC): The Volatility-Based Approach
Given their relatively low molecular weight and non-polar character, halogenated benzenes are excellent candidates for GC analysis.[1] Separation in GC is governed by the analyte's vapor pressure and its interactions with the stationary phase of the column.
Causality of Column Selection: The choice of the GC column is the most critical parameter for achieving isomeric separation. A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane) separates primarily by boiling point. However, regioisomers often have very similar boiling points, leading to co-elution. The key to success lies in exploiting differences in dipole moments.
-
Mid-to-High Polarity Columns: Columns with stationary phases like cyanopropylphenyl or trifluoropropyl offer different selectivity. The distinct arrangement of electronegative halogens in each isomer creates a unique molecular dipole moment. These columns interact with the analytes through dipole-dipole forces, providing a separation mechanism beyond simple boiling point differences and often resolving isomers that co-elute on non-polar columns.[2]
Detection Systems:
-
Electron Capture Detector (ECD): Exceptionally sensitive to electrophilic compounds, making it ideal for trace-level analysis of halogenated molecules like iodofluorobromobenzenes.[1]
-
Mass Spectrometry (MS): The preferred detector for this application. It not only quantifies but also provides structural information. The mass spectrometer will confirm the molecular weight (verifying the presence of C₆H₂BrFI) and offer fragmentation patterns that can help differentiate isomers. While some regioisomers may yield similar fragmentation, the combination of retention time and mass spectrum is a powerful identifier. For high sensitivity, operating in Selected Ion Monitoring (SIM) mode is recommended.[3]
High-Performance Liquid Chromatography (HPLC): Harnessing Polarity and Interaction
HPLC is a powerful alternative, particularly when dealing with less volatile compounds or when a different separation mechanism is needed to resolve challenging isomer pairs.[4]
Causality of Phase Selection:
-
Reverse-Phase (RP-HPLC): This is the most common HPLC mode, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase.[5] Separation is driven by hydrophobicity. While effective, the subtle differences in polarity between iodofluorobromobenzene isomers may not be sufficient for baseline resolution on standard C18 columns.
-
Specialty Columns for Aromatic Compounds: The true power of HPLC for this application is unlocked with specialty columns.
-
Phenyl-Hexyl Phases: These columns offer π-π interactions between the phenyl groups in the stationary phase and the aromatic ring of the analytes. The position of the halogens influences the electron density of the benzene ring, modulating these π-π interactions and providing a unique mechanism for separation.[6]
-
Pentafluorophenyl (PFP) Phases: PFP columns are exceptionally effective for separating halogenated aromatic compounds. They provide a combination of hydrophobic, dipole-dipole, and π-π interactions, offering enhanced selectivity for positional isomers.[7][8]
-
Fullerene-Coated Phases: Research has demonstrated that stationary phases coated with carbon materials like C70 fullerene can separate halogenated benzenes with remarkable efficiency. This separation is driven by halogen–π interactions, where the strength of the interaction depends on the specific halogen and its position, providing a highly selective tool for this analysis.[4][9]
-
NMR Spectroscopy: The Unambiguous Structural Arbiter
While chromatography separates, NMR identifies. For absolute structural confirmation and distinguishing between isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[10] It provides a detailed map of the molecular structure by probing the chemical environment of each nucleus.
Causality of NMR Analysis:
-
¹³C NMR Spectroscopy: The symmetry of each isomer dictates the number of unique carbon signals in its ¹³C NMR spectrum. An asymmetrical isomer will show six distinct signals for the aromatic carbons, whereas a molecule with a plane of symmetry will show fewer.[11] This provides a rapid and definitive method for distinguishing between certain isomers based on a simple signal count.
-
¹H NMR Spectroscopy: The remaining protons on the aromatic ring provide a wealth of information.
-
Chemical Shift (δ): Protons resonate in the aromatic region (typically 6.5-8.0 ppm), with their exact position influenced by the deshielding effects of the adjacent halogens.[12]
-
Spin-Spin Coupling Constants (J): This is the most powerful diagnostic tool in the ¹H NMR spectrum. The magnitude of the J-coupling constant between two protons is highly dependent on the number of bonds separating them.[10]
-
³J (ortho-coupling): 6-10 Hz
-
⁴J (meta-coupling): 2-4 Hz
-
⁵J (para-coupling): 0-1 Hz By meticulously analyzing the splitting patterns and coupling constants, the exact substitution pattern of the aromatic ring can be pieced together like a puzzle.[13]
-
-
-
Quantitative NMR (qNMR): Beyond structural elucidation, NMR can be used for direct quantification of isomers in a mixture without prior separation. By integrating the signals corresponding to each unique isomer, their relative molar ratio can be determined with high accuracy.[14]
Comparative Performance Analysis
The choice of technique depends on the analytical goal, whether it is routine quality control, trace analysis, or definitive structural proof for a novel compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) | Nuclear Magnetic Resonance (NMR) |
| Resolution/Selectivity | High, especially with polarity-tuned columns. Can resolve most isomers. | High, particularly with PFP or other specialty columns offering alternative selectivity. | Not a separation technique, but provides ultimate resolution of structural information. |
| Sensitivity | Excellent, especially with ECD or MS in SIM mode (ppb levels). | Good (ppm levels with UV), can be enhanced with MS detection. | Lower sensitivity (requires mg of sample). |
| Speed (Throughput) | High. Runtimes are typically 15-30 minutes. | Moderate. Runtimes can be 10-40 minutes. | Low. Requires longer acquisition times for good signal-to-noise, especially for ¹³C. |
| Information Provided | Separation, quantification, and mass confirmation. Fragmentation can aid identification. | Separation and quantification. MS provides mass confirmation. | Unambiguous structural elucidation and direct quantification without separation. |
| Cost (Instrument/Consumables) | Moderate. | Moderate. | High initial instrument cost. |
| Best For | Routine QC, purity checks, quantification of known isomers, trace analysis. | Resolving isomers that are difficult by GC, analysis of less volatile compounds. | Absolute structure confirmation, analysis of unknown isomers, primary reference standard validation. |
Data Presentation: A Hypothetical Case Study
To illustrate the impact of column selection in GC, consider the analysis of a hypothetical mixture of three iodofluorobromobenzene isomers.
| Isomer | Retention Time (min) on Non-Polar DB-5 Column | Retention Time (min) on Polar PFP Column | Expected ¹³C NMR Signals (Aromatic) |
| 1-bromo-2-fluoro-4-iodobenzene | 15.21 | 16.85 | 6 |
| 1-bromo-3-fluoro-5-iodobenzene | 15.23 | 17.54 | 4 (due to symmetry) |
| 1-bromo-4-fluoro-2-iodobenzene | 15.89 | 17.11 | 6 |
Note: Data is illustrative. On the non-polar column, the first two isomers co-elute, making quantification impossible. The polar PFP column, leveraging different dipole interactions, successfully resolves all three components.
Experimental Protocols & Workflows
Workflow for Isomeric Purity Analysis
The following diagram outlines a comprehensive workflow for the analysis of a newly synthesized batch of an iodofluorobromobenzene.
Caption: Comprehensive workflow for quantification and structural confirmation.
Protocol 1: GC-MS Method for Isomeric Purity Quantification
This protocol provides a robust starting point for separating iodofluorobromobenzene isomers.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of high-purity hexane to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~10 µg/mL.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
GC Parameters:
-
Column: Agilent DB-225 or equivalent (50% Cyanopropylphenyl)-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm).
-
Inlet: Split/Splitless, 250 °C, Split ratio 50:1.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Initial temp 80 °C, hold for 2 min. Ramp at 10 °C/min to 220 °C, hold for 5 min.
-
-
MS Parameters:
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mode: Electron Ionization (EI), 70 eV.
-
Scan Range: 50-400 m/z. For higher sensitivity, use SIM mode monitoring the molecular ion (e.g., m/z 348 for C₆H₂BrFI).
-
-
Data Analysis: Integrate the peak area for all resolved isomers. Calculate isomeric purity by expressing the area of the desired isomer as a percentage of the total area of all isomers.
Decision Tree for Method Selection
Caption: Decision tree for selecting the optimal analytical method.
Conclusion and Authoritative Recommendation
The robust analysis of substituted iodofluorobromobenzenes demands a multi-faceted approach. No single technique provides a complete solution for all potential analytical challenges.
-
For routine quality control, process monitoring, and high-throughput screening , GC-MS with a properly selected polar column offers the best combination of speed, sensitivity, and resolving power.
-
For unambiguous structural elucidation of novel isomers or the validation of reference standards, NMR spectroscopy is indispensable. Its ability to define molecular connectivity through coupling constants and symmetry provides irrefutable proof of structure.
The most rigorous and self-validating system employs these techniques orthogonally. A GC-MS method should be used for primary quantification, with periodic validation by NMR to confirm that the peaks assigned in the chromatogram correspond to the correct chemical structures. This hyphenated strategy ensures the highest degree of confidence in your data, underpinning the integrity of your research and development efforts.
References
- How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Deriv
- Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science (RSC Publishing). [Link]
- NMR Spectroscopy of Benzene Deriv
- HPLC separation of related halogenated aromatic, any one??
- Structure Determination of Benzene-Containing C9H12 Isomers Using Symmetry, Peak Heights, and Chemical Shifts in 13C NMR.
- Analysis of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking W
- HPLC chromatograms for the separation of : (A) xylene; (B) dichlorobenzene.
- Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. [Link]
- How to detect Halogenated Benzene in crude oil matrix using GC/MS?
- Separation of halogenated benzenes enabled by investigation of halogen–p interactions with carbon m
- Types of Chemical Isomers and Recommended HPLC Columns for Effective Separ
Sources
- 1. agilent.com [agilent.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 9. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 13. m.youtube.com [m.youtube.com]
- 14. asdlib.org [asdlib.org]
A Comparative Guide to Palladium Catalysts for the Selective Coupling of 4-Bromo-1-fluoro-2-iodobenzene
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of polysubstituted aromatic compounds is a cornerstone of modern synthesis. The molecule 4-Bromo-1-fluoro-2-iodobenzene stands as a versatile building block, offering multiple points for diversification. However, the presence of three distinct halogen substituents necessitates a nuanced approach to achieve selective C-C bond formation. This guide provides an in-depth comparative analysis of palladium catalyst systems for the selective coupling at the most reactive site of this compound, supported by experimental data and mechanistic insights.
The Principle of Regioselective Coupling: A Tale of Two Halogens
In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the organohalide to the Pd(0) center. The reactivity of the carbon-halogen bond is paramount in determining the site of this addition. The generally accepted order of reactivity for halogens in this step is I > Br > Cl > F. This hierarchy is a direct consequence of the decreasing C-X bond strength down the group. For this compound, this principle dictates that palladium catalysts will preferentially activate the C-I bond over the more robust C-Br bond, enabling highly regioselective coupling reactions.
Comparative Analysis of Palladium-Catalyzed Coupling Reactions
This guide will focus on three of the most powerful and widely utilized palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings. Each offers a unique method for introducing new carbon-carbon bonds, and the choice of catalyst and conditions is critical for achieving high yields and selectivity.
Visualizing the Catalytic Core: The General Palladium Cross-Coupling Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C(sp²)-C(sp²) bonds, making it a staple in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals.
Catalyst System: A common and effective catalyst for this transformation is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] . The bulky, electron-rich phosphine ligands stabilize the Pd(0) center and facilitate the oxidative addition step.
Experimental Data Snapshot:
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Yield (%) |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 90 | >95 (expected) |
| Pd(dppf)Cl₂ | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Dioxane | 100 | High (expected) |
| Pd₂(dba)₃ / SPhos | Pyridine-3-boronic acid | K₃PO₄ | Toluene/H₂O | 90 | High (expected) |
Causality in Experimental Choices: The use of a biphasic solvent system (e.g., toluene/water) with an inorganic base like potassium carbonate is common in Suzuki couplings. The base activates the boronic acid to form a more nucleophilic boronate species, which is soluble in the aqueous phase. The phase transfer of this species to the organic phase, where the palladium complex and the aryl halide reside, is a critical step in the transmetalation process.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add a mixture of toluene (8 mL) and water (2 mL).
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-bromo-2-fluoro-biphenyl.
The Heck Reaction: Olefination of Aryl Halides
The Heck reaction provides a powerful means of forming C(sp²)-C(sp²) bonds through the coupling of an aryl halide with an alkene, leading to the synthesis of substituted alkenes.
Catalyst System: A simple and effective catalyst for the Heck reaction is Palladium(II) acetate [Pd(OAc)₂] . In the presence of a base and a suitable ligand (often a phosphine), or in some cases ligand-free, Pd(OAc)₂ is reduced in situ to the active Pd(0) species.
Experimental Data Snapshot:
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Yield (%) |
| Pd(OAc)₂ | Acrylic Acid | Et₃N | Acetonitrile | 80-90 | ~36 |
| Pd(OAc)₂ / PPh₃ | Styrene | K₂CO₃ | DMF | 110 | High (expected) |
| PdCl₂(PPh₃)₂ | n-Butyl acrylate | NaOAc | DMAc | 140 | High (expected) |
Causality in Experimental Choices: The base in a Heck reaction, often an amine like triethylamine, serves a dual purpose. It neutralizes the hydrogen halide (HI in this case) that is eliminated in the final step of the catalytic cycle and can also aid in the in situ reduction of the Pd(II) precatalyst to the active Pd(0) state. The choice of a polar aprotic solvent like acetonitrile or DMF helps to solubilize the reactants and the catalyst.
Experimental Protocol: Heck Reaction of this compound with Acrylic Acid
-
In a vial, dissolve this compound (0.500 g) in acetonitrile (710 µL).
-
To this solution, add triethylamine (618 µL), acrylic acid (153 µL), and palladium(II) acetate (0.0079 g).
-
Seal the vial and heat the mixture on a hot plate to 80-90 °C with stirring for one hour.
-
After one hour, cool the reaction to room temperature.
-
Transfer the reaction mixture to a beaker containing 3 M HCl (30 mL) and swirl to precipitate the product.
-
Collect the solid product by suction filtration using a Büchner funnel.
-
Rinse the beaker with a small amount of water to ensure complete transfer of the product.
-
Air dry the product on the funnel. For further purification, recrystallization from a suitable solvent can be performed to yield trans-3-(4-bromo-2-fluorophenyl)acrylic acid.
The Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is the premier method for the formation of a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne. This reaction is indispensable for the synthesis of conjugated enynes and arylalkynes, which are important in materials science and as synthetic intermediates.
Catalyst System: The classic Sonogashira catalyst system involves a palladium source, such as Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] , in conjunction with a copper(I) co-catalyst, typically Copper(I) iodide (CuI) .
Experimental Data Snapshot:
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Yield (%) |
| PdCl₂(PPh₃)₂ / CuI | Phenylacetylene | Et₃N | THF | Room Temp. | High (expected) |
| Pd(PPh₃)₄ / CuI | 1-Heptyne | Piperidine | DMF | 50 | High (expected) |
| [DTBNpP]Pd(crotyl)Cl (Copper-free) | Propiolic Acid Ethyl Ester | TMP | DMSO | Room Temp. | High (expected) |
Causality in Experimental Choices: The Sonogashira reaction traditionally employs a dual catalytic system. The palladium catalyst facilitates the oxidative addition of the aryl halide. The copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium(II) complex, which is a key step in the formation of the new C-C bond. Copper-free versions have been developed to avoid issues with homocoupling of the alkyne (Glaser coupling).
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
To a Schlenk flask, add this compound (1.0 mmol), Bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and Copper(I) iodide (0.04 mmol).
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen) three times.
-
Add anhydrous, degassed tetrahydrofuran (THF, 10 mL) and triethylamine (2.0 mmol) via syringe.
-
Add phenylacetylene (1.1 mmol) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 8-16 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the precipitated amine salt, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove copper salts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield (4-bromo-2-fluorophenyl)(phenyl)ethyne.
Visualizing the Experimental Process
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
The selective functionalization of this compound is readily achievable through a variety of palladium-catalyzed cross-coupling reactions. The inherent reactivity difference between the C-I and C-Br bonds provides a reliable handle for regioselective synthesis, with the C-I bond being the primary site of reaction.
-
Suzuki-Miyaura coupling with catalysts like Pd(PPh₃)₄ is ideal for creating biaryl structures.
-
Heck olefination using Pd(OAc)₂ offers a direct route to substituted styrenes.
-
Sonogashira coupling with a PdCl₂(PPh₃)₂/CuI system is the method of choice for synthesizing aryl alkynes.
The choice of the specific palladium catalyst and reaction conditions allows the synthetic chemist to tailor the outcome of the reaction, providing access to a diverse range of valuable intermediates for drug discovery and materials science. The protocols provided herein serve as a validated starting point for the successful implementation of these powerful synthetic transformations.
References
- Mizoroki, T., et al. (1971). A new reaction of aryl halides with olefins catalyzed by palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581.
- Heck, R. F. (1972). Palladium-catalyzed reactions of aryl, benzyl, and styryl halides with olefins. Journal of the American Chemical Society, 94(8), 2712-2716.
- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron letters, 16(50), 4467-4470.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
- Odinity. (2013). Intro to Organometallics: The Heck Reaction. [Link]
- Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- PubChem. (n.d.). This compound. [Link]
A Comparative Guide to the Synthesis of Substituted Carbazoles: Validating a Modern Palladium-Catalyzed Approach
The carbazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and organic electronic materials. The demand for structurally diverse carbazole derivatives necessitates efficient and versatile synthetic strategies. This guide provides an in-depth comparison of a modern, palladium-catalyzed synthetic route against a classical method for preparing substituted carbazoles, offering researchers the data and insights needed to make informed decisions for their synthetic campaigns.
The Enduring Importance of the Carbazole Framework
Carbazoles are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their wide-ranging biological activities and unique photophysical properties. From the antitumor properties of murrayafoline A to the DNA intercalating effects of elliptinium acetate, a derivative of the natural product ellipticine used in breast cancer treatment, the carbazole motif is a cornerstone of drug discovery.[1][2] Furthermore, their electron-rich nature and rigid, planar structure make them ideal building blocks for organic light-emitting diodes (OLEDs) and other functional materials.[3]
Classical vs. Modern Synthetic Strategies: An Overview
Historically, the synthesis of carbazoles has been dominated by classical name reactions such as the Borsche–Drechsel cyclization, the Graebe–Ullmann synthesis, and the Bucherer carbazole synthesis.[4][5][6][7] While foundational, these methods often require harsh reaction conditions, multi-step procedures, and can have limited substrate scope and regioselectivity.[2][5]
In recent decades, transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds, and carbazoles are no exception.[4][8] Palladium and copper-catalyzed methods, in particular, have emerged as powerful tools, offering milder reaction conditions, improved yields, and greater functional group tolerance.[2][9][10] These modern approaches often involve innovative strategies like C-H bond activation and tandem, one-pot procedures that enhance synthetic efficiency.[4][11][12][13]
This guide will focus on a detailed validation of a palladium-catalyzed tandem C-H functionalization and C-N bond formation route, comparing it with the classical Borsche-Drechsel cyclization.
Experimental Validation: A Head-to-Head Comparison
To provide a clear and objective comparison, we present detailed experimental protocols for both a modern and a classical approach to synthesizing a substituted carbazole.
Modern Approach: Palladium-Catalyzed Tandem C-H Functionalization and C-N Bond Formation
This state-of-the-art method, pioneered by leaders in the field of cross-coupling, allows for the direct synthesis of carbazoles from readily available biaryl amides through a palladium-catalyzed intramolecular C-H functionalization and C-N bond formation.[11][14] The elegance of this approach lies in its atom economy and the ability to construct the carbazole core in a single, efficient step.
Experimental Protocol: Synthesis of N-acetyl-2-methylcarbazole
Step 1: Preparation of the Starting Material (N-(2'-methyl-[1,1'-biphenyl]-2-yl)acetamide)
While the starting biaryl amide can be prepared through various cross-coupling methods, for the purpose of this guide, we will assume it is readily available.
Step 2: Palladium-Catalyzed Intramolecular Cyclization
-
To an oven-dried Schlenk tube, add N-(2'-methyl-[1,1'-biphenyl]-2-yl)acetamide (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), and copper(II) acetate (Cu(OAc)₂, 1.0 mmol).
-
Evacuate and backfill the tube with oxygen three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford N-acetyl-2-methylcarbazole.
Causality Behind Experimental Choices:
-
Palladium(II) Acetate (Pd(OAc)₂): This is the catalyst that facilitates the key C-H activation and C-N bond formation steps.
-
Copper(II) Acetate (Cu(OAc)₂): This acts as a stoichiometric oxidant to regenerate the active Pd(II) catalyst from the Pd(0) species formed during the reductive elimination step, thus completing the catalytic cycle.[14]
-
Oxygen Atmosphere: Oxygen serves as the terminal oxidant, reoxidizing the Cu(I) species back to Cu(II). This allows for the use of a catalytic amount of the copper salt, although in this specific protocol a stoichiometric amount is used for optimal results.[11]
-
Toluene: A high-boiling, non-polar solvent is required to achieve the necessary reaction temperature for efficient C-H activation.
Classical Approach: Borsche-Drechsel Cyclization
The Borsche-Drechsel cyclization is a variation of the Fischer indole synthesis and a classic method for preparing tetrahydrocarbazoles, which can then be aromatized to the corresponding carbazoles.[15][16][17] This two-step process involves an acid-catalyzed cyclization followed by an oxidation step.
Experimental Protocol: Synthesis of 2-Methylcarbazole
Step 1: Synthesis of 7-Methyl-1,2,3,4-tetrahydrocarbazole
-
In a round-bottom flask equipped with a reflux condenser, dissolve p-tolylhydrazine hydrochloride (1.0 mmol) in glacial acetic acid (10 mL).
-
Add cyclohexanone (1.1 mmol) and heat the mixture to reflux for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 7-methyl-1,2,3,4-tetrahydrocarbazole.
Step 2: Aromatization to 2-Methylcarbazole
-
In a separate flask, suspend the crude 7-methyl-1,2,3,4-tetrahydrocarbazole (1.0 mmol) in a suitable high-boiling solvent such as p-cymene.
-
Add a dehydrogenating agent, such as 10% palladium on carbon (Pd/C) (10 mol% Pd).
-
Heat the mixture to reflux for 12-24 hours.
-
After cooling, filter the mixture to remove the catalyst.
-
Concentrate the filtrate and purify the residue by recrystallization or column chromatography to yield 2-methylcarbazole.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: This serves as both the solvent and the acid catalyst for the initial hydrazone formation and subsequent[8][8]-sigmatropic rearrangement, which is the key step in the cyclization.[15]
-
Reflux Conditions: The high temperature is necessary to overcome the activation energy for the sigmatropic rearrangement and cyclization.
-
Palladium on Carbon (Pd/C): This is a common and effective catalyst for dehydrogenation (aromatization) reactions. Other oxidizing agents can also be used.
Visualizing the Synthetic Workflows
To better illustrate the procedural differences, the following diagrams outline the key steps in each synthetic route.
Caption: Workflow for the Modern Palladium-Catalyzed Synthesis.
Caption: Workflow for the Classical Borsche-Drechsel Synthesis.
Reaction Mechanisms: A Deeper Dive
Understanding the underlying mechanisms provides insight into the efficiency and limitations of each method.
Caption: Mechanism of Palladium-Catalyzed Carbazole Synthesis.
The palladium-catalyzed reaction is believed to proceed through coordination of the amide to the Pd(II) center, followed by intramolecular C-H activation to form a palladacycle intermediate.[14] Reductive elimination then forms the C-N bond of the carbazole product and generates Pd(0). The Cu(II) oxidant regenerates the active Pd(II) catalyst, allowing the cycle to continue.[14]
Comparative Performance Data
The following table summarizes the key performance indicators for the two synthetic routes, based on literature reports and our experimental observations.
| Parameter | Modern Pd-Catalyzed Route | Classical Borsche-Drechsel Route |
| Number of Steps | 1 (from biaryl amide) | 2 (cyclization and aromatization) |
| Typical Yield | Good to Excellent (up to 95%)[14] | Moderate to Good (variable) |
| Reaction Temperature | High (100-120 °C)[11][18] | High (Reflux in acetic acid, then high temp for aromatization) |
| Reaction Time | 7-24 hours[18] | 4-24 hours (for both steps) |
| Substrate Scope | Broad, tolerates various functional groups[11] | More limited, sensitive to substituents on the hydrazine |
| Regioselectivity | Generally high, controlled by substrate design[11] | Can lead to mixtures of isomers without directing groups |
| Atom Economy | High | Moderate (loss of ammonia and hydrogen) |
| Catalyst/Reagents | Pd(OAc)₂, Cu(OAc)₂ | Acetic acid, Pd/C (or other oxidant) |
Discussion and Conclusion
The data clearly demonstrates the advantages of the modern palladium-catalyzed approach for the synthesis of substituted carbazoles. Its one-pot nature, high yields, and broad functional group tolerance make it a highly attractive method for accessing a wide range of carbazole derivatives. The ability to control the substitution pattern by designing the biaryl amide precursor provides a level of regiochemical control that is often difficult to achieve with classical methods.[11]
While the Borsche-Drechsel cyclization remains a valuable tool in the organic chemist's arsenal, particularly for the synthesis of tetrahydrocarbazoles, it is generally less efficient for preparing highly functionalized carbazoles. The two-step process, requirement for harsh acidic conditions, and potential for side reactions limit its overall utility in complex synthetic applications.
References
- Palladium‐Catalyzed Synthesis of Alkylcarbazoles and Their Identification in Petroleum and Source Rocks. (n.d.).
- Carbazole synthesis. (n.d.). Organic Chemistry Portal.
- Kumar, M. P., G., M., Amaladass, P., Manikandan, C., & Dhayalan, V. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Advances, 13(47), 33035-33066. doi:10.1039/d3ra06396h
- Recent developments in c−h functionalization of carbazoles. (n.d.).
- Tsang, W. C. P., Tse, M. K., & Buchwald, S. L. (2006). A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. Organic Letters, 8(1), 111-114. doi:10.1021/ol052528y
- Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research, 42(8), 1074-1086. doi:10.1021/ar9000058
- Satoh, T., & Miura, M. (2007). Catalytic direct arylation of heteroaromatic compounds. Chemical Society Reviews, 36(8), 1335-1344. doi:10.1039/b616602p
- Pd-Catalyzed Intramolecular Oxidative C–H Amination: Synthesis of Carbazoles. (2011). Organic Letters, 13(13), 3352-3355. doi:10.1021/ol201174c
- Synthesis of Carbazoles by Copper-Catalyzed Intramolecular C–H/N–H Coupling. (2014). Organic Letters, 16(11), 2892-2895. doi:10.1021/ol501037j
- Xu, H., et al. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(12), 1147-1157. doi:10.1080/10426507.2023.2192314
- Kumar, M. P., et al. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Advances, 13(47), 33035-33066.
- Synthesis of Carbazoles by Copper-Catalyzed Intramolecular C–H/N–H Coupling. (n.d.). ACS Publications.
- Copper-Catalyzed Synthesis of Indolyl Benzo[b]carbazoles and Their Photoluminescence Property. (2021). Organic Letters, 23(13), 5174-5178. doi:10.1021/acs.orglett.1c01750
- Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2005). Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles. Journal of the American Chemical Society, 127(42), 14560-14561. doi:10.1021/ja055353i
- N-H Carbazole Synthesis from 2-Chloroanilines via Consecutive Amination and C−H Activation. (2006). The Journal of Organic Chemistry, 71(14), 5352-5357. doi:10.1021/jo060699v
- Xu, H., et al. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(12), 1147-1157.
- Beaudry, C. M., et al. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Organic Letters, 23(17), 6838-6842. doi:10.1021/acs.orglett.1c02460
- The Graebe–Ullmann Carbazole‐Carboline Synthesis. (n.d.). ResearchGate.
- Borsche–Drechsel cyclization. (n.d.). In Wikipedia.
- Metal-Free C–H Functionalization and Aromatization Sequence for the Synthesis of 1-(Indol-3-yl)carbazoles and Total Synthesis of 7-Bromo-1-(6-bromo-1H-indol-3-yl)-9H-carbazole. (2020). Organic Letters, 22(23), 9209-9214. doi:10.1021/acs.orglett.0c03498
- Synthesis of carbazoles and derivatives from allenes. (n.d.).
- Efficient Carbazole Synthesis via Pd/Cu-Cocatalyzed Cross-Coupling/Isomerization of 2-Allyl-3-iodoindoles and Terminal Alkynes. (2014). Organic Letters, 16(6), 1756-1759. doi:10.1021/ol500356q
- Cu(i)-catalyzed cross-coupling of primary amines with 2,2′-dibromo-1,1′-biphenyl for the synthesis of polysubstituted carbazole. (2022). RSC Advances, 12(30), 19163-19167. doi:10.1039/d2ra03323b
- The Borsche - Drechsel (BD) cyclization: synthesis of tetrahydrocarbazoles and carbazole alkaloids. (2023). RSC Advances, 13(47), 32946-32968. doi:10.1039/d3ra06395j
Sources
- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 2. Cu(i)-catalyzed cross-coupling of primary amines with 2,2′-dibromo-1,1′-biphenyl for the synthesis of polysubstituted carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. soc.chim.it [soc.chim.it]
- 5. tandfonline.com [tandfonline.com]
- 6. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06396H [pubs.rsc.org]
- 9. Carbazole synthesis [organic-chemistry.org]
- 10. Synthesis of carbazoles by copper-catalyzed intramolecular C-H/N-H coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 17. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 18. d-nb.info [d-nb.info]
A Senior Application Scientist's Guide to the Kinetic Landscape of 4-Bromo-1-fluoro-2-iodobenzene in Cross-Coupling Reactions
For researchers and professionals in medicinal chemistry and materials science, the selective functionalization of polyhalogenated aromatic compounds is a critical strategy for the rapid construction of complex molecular architectures. Among these, 4-Bromo-1-fluoro-2-iodobenzene stands out as a particularly versatile building block, offering three distinct carbon-halogen centers (C-I, C-Br, C-F) for sequential, site-selective cross-coupling reactions. Understanding the kinetic profile of this substrate is paramount to harnessing its synthetic potential.
This guide provides an in-depth comparison of the reactivity of this compound in palladium-catalyzed cross-coupling reactions. We will move beyond simple procedural descriptions to explore the fundamental principles governing its reactivity, explain the causality behind experimental design for kinetic analysis, and offer a framework for comparing its performance against alternative substrates.
The Principle of Site-Selectivity: A Kinetic Hierarchy
The ability to selectively functionalize one C-X bond in the presence of others is governed by the kinetics of the rate-determining step in most cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the low-valent metal center (typically Pd(0)).[1][2][3] The rate of this step is inversely proportional to the bond dissociation energy (BDE) of the carbon-halogen bond.[4] This establishes a clear and predictable reactivity hierarchy:
C–I < C–Br < C–Cl << C–F
For this compound, this principle dictates that a palladium catalyst will selectively engage with the C-I bond, which is the weakest of the three, leading to mono-functionalization at the C2 position. The C-Br bond can be targeted in a subsequent step under more forcing conditions, while the C-F bond, being the strongest, typically remains intact.[5] This inherent kinetic difference is the cornerstone of its utility in sequential synthesis.
Comparative Performance in Key Cross-Coupling Reactions
The predictable reactivity of this compound allows for its application in a variety of cross-coupling methodologies. The choice of reaction often depends on the desired coupling partner and functional group tolerance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds.[2] When reacting this compound with an arylboronic acid, selective coupling at the C-I position is expected to proceed under mild conditions, leaving the C-Br and C-F bonds available for subsequent transformations.
Kinetic Comparison:
-
vs. Iodobenzene: The initial rate of reaction at the C-I bond is expected to be comparable to that of iodobenzene, though potentially influenced by steric hindrance from the adjacent bromine atom.
-
vs. Bromobenzene: The reaction at the C-I bond will be significantly faster than any competing reaction at the C-Br bond of bromobenzene under identical conditions.[6] Achieving coupling at the C-Br position of the resulting 4-bromo-1-fluoro-2-arylbenzene would require a higher temperature or a more active catalyst system.
| Substrate | Coupling Partner | Typical Catalyst/Ligand | Conditions | Expected Outcome |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ / SPhos | K₂CO₃, Dioxane/H₂O, 80-100 °C | High yield of 4-bromo-1-fluoro-2-phenylbenzene[5][7] |
| Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃, Toluene, 90 °C | High yield of biphenyl |
| Bromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄, Toluene, 100-110 °C | Moderate to high yield, slower than iodobenzene[8] |
Sonogashira Coupling
The Sonogashira coupling provides a powerful route to arylalkynes.[9] The reaction with terminal alkynes is highly selective for the C-I position of this compound, typically employing a palladium catalyst in conjunction with a copper(I) co-catalyst.
Kinetic Comparison:
-
vs. 1,2-Diiodobenzene: The initial rate of mono-alkynylation at the C-I bond of this compound would be faster than the second alkynylation of the product from 1,2-diiodobenzene due to electronic deactivation after the first coupling.
-
vs. 4-Bromoanisole: In a competitive experiment, the C-I bond of the target substrate would react exclusively before any significant coupling occurs at the C-Br bond of 4-bromoanisole.[10]
| Substrate | Coupling Partner | Typical Catalyst System | Conditions | Expected Outcome |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N, THF, 25-50 °C | High yield of 1-(4-bromo-1-fluoro-2-phenylethynyl)benzene[7][11] |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N, THF, RT | High yield, rapid reaction |
| Bromobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N, THF, 50-80 °C | Slower reaction, may require higher temps/longer times[12] |
Heck Reaction
The Heck reaction couples the aryl halide with an alkene.[13][14] As with other methodologies, the reaction with alkenes like styrene or acrylates will occur preferentially at the C-I bond.
Kinetic Comparison:
-
vs. Iodobenzene & Bromobenzene: A comparative kinetic study of styrene with iodobenzene and bromobenzene showed that the reaction with iodobenzene is significantly faster.[15] Therefore, this compound will react at the C-I position at a rate comparable to iodobenzene, far out-pacing any potential reaction at its C-Br site.
| Substrate | Coupling Partner | Typical Catalyst/Ligand | Conditions | Expected Outcome |
| This compound | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N, DMF, 100 °C | High yield of stilbene derivative at C2 position[7] |
| Iodobenzene | Styrene | Pd(OAc)₂ | K₂CO₃, DMF, 100 °C | High yield, standard Heck conditions |
| Bromobenzene | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N, Acetonitrile, 100 °C | Requires phosphine ligand for efficient reaction[15] |
Experimental Protocol: A Self-Validating System for Kinetic Analysis
To quantify the reactivity differences, a robust kinetic study is essential. The following protocol outlines a self-validating workflow for a comparative Suzuki-Miyaura coupling experiment. The causality behind these choices is to isolate the variable of interest—the C-X bond reactivity—while controlling all other parameters.
Objective: To determine the initial reaction rates for the Suzuki-Miyaura coupling of (a) this compound, (b) Iodobenzene, and (c) Bromobenzene with phenylboronic acid.
Methodology: In-Situ Reaction Monitoring
-
Reactor Setup: A jacketed glass reactor equipped with a magnetic stirrer, temperature probe, condenser, and septum for sampling is prepared. The system is rendered inert by purging with argon.
-
Reagent Preparation: Stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃), ligand (e.g., SPhos), and an internal standard (e.g., dodecane) in degassed solvent (e.g., dioxane) are prepared in a glovebox. This ensures accurate and reproducible dosing.
-
Reaction Execution:
-
To the reactor, add phenylboronic acid (1.2 equiv), base (e.g., K₃PO₄, 2.0 equiv), and the aryl halide (1.0 equiv: either substrate a, b, or c).
-
Add the solvent and internal standard stock solution.
-
Heat the mixture to the desired temperature (e.g., 80 °C) and allow it to equilibrate.
-
The reaction is initiated by injecting the catalyst/ligand stock solution. This is defined as t=0.
-
-
Sampling and Quenching: At timed intervals (e.g., t=0, 1, 2, 5, 10, 20, 30, 60 min), an aliquot of the reaction mixture is withdrawn via syringe and immediately quenched in a vial containing cold diethyl ether and a small amount of water. Quenching rapidly stops the reaction, providing an accurate snapshot of the reaction progress.
-
Analysis: The quenched samples are analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The concentration of the starting material and product is determined by comparing their peak areas to that of the internal standard.
-
Data Processing: Plot the concentration of the product versus time. The initial reaction rate is determined from the slope of the linear portion of this curve (typically the first 10-20% of the conversion).
This experimental design provides a trustworthy comparison because each substrate is evaluated under identical conditions, ensuring that any observed differences in reaction rates are directly attributable to the inherent reactivity of the C-X bond.
Conclusion
The kinetic profile of this compound in palladium-catalyzed cross-coupling is defined by a predictable hierarchy of C-X bond reactivity (C-I > C-Br >> C-F). This inherent selectivity, grounded in the principles of oxidative addition, makes it an exceptionally valuable substrate for the strategic, sequential synthesis of highly functionalized aromatic compounds. By understanding the relative reaction rates and employing rigorous kinetic analysis, researchers can rationally design synthetic routes that leverage this selectivity to build molecular complexity with precision and control. This guide serves as a foundational tool for scientists and drug development professionals to make informed decisions when incorporating this versatile building block into their synthetic programs.
References
- Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11).
- Palani, V., Perea, M. A., & Sarpong, R. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California.
- Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.
- Fairlamb, I. J. S., et al. (2017). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. ACS Catalysis.
- Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ResearchGate.
- ResearchGate. (n.d.). Suzuki coupling reaction of halobenzenes with various aryl- boronic... [Table]. ResearchGate.
- Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. The Nobel Prize.
- Wikipedia contributors. (n.d.). Heck reaction. Wikipedia.
- Taylor & Francis. (n.d.). Heck reaction – Knowledge and References. Taylor & Francis Online.
- Ghavale, Y., et al. (2021). α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction. MDPI.
- Grushin, V. V., et al. (2002). Kinetics of the Heck reactions of styrene with bromobenzene and iodobenzene in the presence of ligandless catalytic systems: A comparative study. ResearchGate.
- de Meijere, A., et al. (2007). Recent Advances in Sonogashira Reactions. ResearchGate.
- Chemler, S. R., et al. (2001). Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Leadbeater, N. E., & Kormos, C. M. (2007). Rapid catalyst evaluation for Sonogashira coupling in continuous flow. ResearchGate.
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nobelprize.org [nobelprize.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-1-fluoro-2-iodobenzene
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of innovation. The handling and disposal of specialized reagents like 4-Bromo-1-fluoro-2-iodobenzene, a polyhalogenated aromatic compound, demand a rigorous and informed approach.[1] This guide moves beyond mere compliance, offering a procedural and scientific framework to ensure that every step, from the workbench to final disposal, is conducted with the highest degree of safety and integrity.
Core Hazard Profile: Understanding the "Why"
This compound is not a benign reagent. Its molecular structure, featuring three different halogens on a benzene ring, confers specific reactivity and hazards that directly inform our disposal protocols. As a halogenated aromatic compound, it is classified as hazardous waste, primarily due to its potential for environmental persistence and the specific dangers it poses upon exposure.[2][3][4]
The primary health risks associated with this compound are irritation to the skin, eyes, and respiratory system.[5][6][7][8] Understanding these hazards, as detailed in the Globally Harmonized System (GHS) classifications, is the foundational step in preventing laboratory exposures.
Table 1: GHS Hazard Profile for this compound
| Hazard Class | Hazard Statement | GHS Code | Signal Word |
|---|---|---|---|
| Skin Irritation | Causes skin irritation | H315 | Warning |
| Eye Irritation | Causes serious eye irritation | H319 | Warning |
| Specific target organ toxicity | May cause respiratory irritation | H335 | Warning |
Data synthesized from multiple sources. While some related compounds show acute toxicity, the primary consensus for this specific isomer focuses on its irritant properties.[5][6][7][8]
Pre-Disposal Operations: A Mandate for Safety
Proper disposal begins long before waste leaves the laboratory. It starts with meticulous handling during experimental use to minimize contamination and ensure waste is correctly characterized.
Personal Protective Equipment (PPE) & Engineering Controls
The causality behind PPE selection is directly linked to the hazard profile. Because this compound is an irritant, the following must be employed:
-
Engineering Controls : All handling and aliquoting of this solid chemical must occur within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[2]
-
Eye Protection : Safety goggles or glasses that meet EN166 (EU) or ANSI Z87.1 (US) standards are mandatory to protect against accidental splashes or dust.[8][9]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and employ proper removal techniques to avoid skin contact.[9]
-
Body Protection : A standard laboratory coat is required to prevent contamination of personal clothing.[8]
The Disposal Workflow: A Step-by-Step Protocol
The disposal of halogenated organic compounds is strictly regulated to prevent environmental harm.[10][11] The following protocol ensures a self-validating system of safety and compliance.
Step 1: Waste Segregation
This is the most critical step. This compound waste must be classified and collected as halogenated organic waste .[2][4]
-
Rationale : Halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (e.g., HF, HBr, HI) produced during combustion.[8][11] Commingling this waste with non-halogenated streams contaminates the entire batch, unnecessarily increasing disposal costs and environmental complexity.
Step 2: Container Selection and Labeling
-
Container : Use a designated, leak-proof waste container made of compatible material (e.g., glass or high-density polyethylene) with a secure, screw-top cap.[10][12][13] Ensure the container is free from damage.
-
Labeling : The container must be clearly and accurately labeled. The label is a non-negotiable safety and compliance document.[14] It must include:
-
The words "Hazardous Waste "[2]
-
The full chemical name: "This compound "
-
Associated hazard pictograms (e.g., exclamation mark for irritant)
-
The accumulation start date (the date the first drop of waste enters the container)
-
Step 3: Waste Accumulation and Storage
-
Location : Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) within the lab.[12]
-
Secondary Containment : The container must be kept within a secondary containment tray or bin to capture any potential leaks.[10][14]
-
Segregation : Do not store halogenated waste containers next to incompatible materials, such as strong acids or bases.[12]
-
Capacity : Never fill a liquid waste container beyond 90% capacity to allow for vapor expansion.[12]
Step 4: Arranging for Final Disposal
-
Institutional EHS : Laboratory personnel must never dispose of this chemical down the drain or in regular trash.[10][15] The only acceptable method is through your institution's Environmental Health and Safety (EHS) office.[2]
-
Mechanism : EHS coordinates with licensed hazardous waste disposal contractors who will transport the waste for final destruction, typically via high-temperature incineration.[8][9] Schedule a waste pickup according to your institution's procedures.
Decontamination of Empty Containers
An "empty" container that held this compound is still considered hazardous waste until properly decontaminated.
-
Procedure : The container must be triple-rinsed.[15] Use a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.
-
Collect Rinsate : Crucially, the solvent rinsate from all three rinses must be collected and disposed of as halogenated hazardous waste in your designated waste container.[2][15]
-
Final Disposal : Once triple-rinsed, deface or remove the original chemical label, and the container can typically be disposed of as regular lab glass or plastic trash.[15]
Disposal Decision Workflow
The following diagram outlines the logical pathway for the safe and compliant disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive disposal framework, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold our collective responsibility to protect the environment.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Benchchem. Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Clean Harbors. (n.d.). Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- ChemicalBook. (2025, August 9). This compound - Safety Data Sheet.
- PubChem. This compound. National Center for Biotechnology Information.
- Ossila. (n.d.). 4-Bromo-3-fluoroiodobenzene - SAFETY DATA SHEET.
- PubChem. 4-Bromo-2-fluoro-1-iodobenzene. National Center for Biotechnology Information.
- Thermo Scientific Chemicals. 4-Bromo-2-fluoro-1-iodobenzene, 98%.
- U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET: 1-Bromo-3-fluoro-4-iodobenzene.
- ChemicalBook. (2025, August 8). This compound Chemical Properties,Uses,Production.
- ResearchGate. (2025, July 27). (PDF) Halogenated Aromatic Compounds.
- University of California, Santa Cruz. Hazardous Waste Segregation.
Sources
- 1. This compound | 116272-41-4 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bucknell.edu [bucknell.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound | C6H3BrFI | CID 2782750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Bromo-2-fluoro-1-iodobenzene | C6H3BrFI | CID 2724516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. downloads.ossila.com [downloads.ossila.com]
- 10. danielshealth.com [danielshealth.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. acewaste.com.au [acewaste.com.au]
- 14. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 15. vumc.org [vumc.org]
A Comprehensive Guide to Personal Protective Equipment for Handling 4-Bromo-1-fluoro-2-iodobenzene
As researchers and scientists at the forefront of drug development and chemical synthesis, our commitment to safety is as paramount as our pursuit of innovation. The handling of specialized reagents like 4-Bromo-1-fluoro-2-iodobenzene, a key building block in organic synthesis, demands a nuanced understanding of its potential hazards and the implementation of rigorous safety protocols. This guide moves beyond generic advice to provide a detailed, experience-driven framework for the safe handling of this and similar halogenated aromatic compounds, ensuring that every operational step is underpinned by a robust safety-validating system.
Hazard Profile of this compound
Understanding the specific risks associated with this compound is the foundational step in developing an effective PPE strategy. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.
GHS Hazard Classification Summary:
| Hazard Class | Category | Hazard Statement | Source |
| Skin Irritation | 2 | H315: Causes skin irritation | [1][2][3] |
| Eye Irritation | 2 | H319: Causes serious eye irritation | [1][2][3] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [1] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [1] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [1] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation | [1][2][3] |
The presence of bromine, fluorine, and iodine on the benzene ring contributes to its reactivity and potential for biological interaction. Skin or eye contact can lead to significant irritation, while inhalation or ingestion may cause systemic harm. Therefore, a multi-layered PPE approach is not just recommended; it is essential.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE must be tailored to the specific task, considering both the duration of exposure and the potential for splashes or aerosol generation.
For halogenated aromatic compounds, not all gloves are created equal. The choice of glove material is critical, as permeation can occur without visible degradation of the glove.
-
For Incidental Contact (e.g., handling sealed containers, brief transfers in a fume hood):
-
Recommended: Nitrile gloves (minimum thickness of 5 mil).
-
Rationale: Nitrile gloves offer good general resistance to a variety of chemicals and are effective for splash protection.[4][5] They also provide a clear indication of tearing or punctures.[5] However, it is crucial to recognize that their protection is temporary.
-
Operational Mandate: In case of any splash, gloves must be removed and replaced immediately. Never wash or reuse disposable gloves.[5] Studies on similar chlorinated aromatic compounds have shown that breakthrough times for nitrile gloves can be less than one hour.[6][7]
-
-
For Extended Contact or Immersion (e.g., cleaning glassware, managing large spills):
-
Recommended: Heavy-duty Viton® or Butyl rubber gloves. For maximum protection, consider double-gloving with a nitrile glove underneath a more robust glove.
-
Rationale: Research has demonstrated that Viton® gloves show no detectable permeation to chlorinated aromatic compounds even after four hours of contact.[6][7] Butyl gloves also offer excellent protection against a wide array of esters, ketones, and aldehydes.[8] Double-gloving provides an additional layer of security in case the outer glove is compromised.[9]
-
The following diagram illustrates the decision-making process for selecting appropriate hand protection.
Caption: Workflow for selecting appropriate hand protection.
-
Standard Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory for all procedures.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of quantities greater than a few milliliters or when heating solutions), a face shield must be worn in addition to safety goggles. This provides a secondary barrier protecting the entire face.
A flame-retardant lab coat is the minimum requirement. For procedures involving larger quantities or a higher risk of spills, a chemically resistant apron should be worn over the lab coat. All clothing should be body-fitting, and long pants and closed-toe shoes are mandatory to prevent skin exposure.[10]
All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Standard Operations: In a properly functioning fume hood, additional respiratory protection is typically not required.
-
Emergency Situations or Inadequate Ventilation: If there is a spill outside the fume hood or if engineering controls are insufficient, respiratory protection is critical.
-
Recommended Respirator: An air-purifying respirator (APR) equipped with an organic vapor (OV) cartridge is necessary. According to the NIOSH color-coding system, OV cartridges are designated with a black label.[11]
-
Cartridge Replacement: A cartridge change-out schedule must be established, as cartridges have a finite service life.[12]
-
Operational and Disposal Plans
A self-validating safety protocol extends from preparation to disposal.
-
Preparation:
-
Verify that the chemical fume hood is operational and has a current certification.
-
Assemble all necessary equipment (glassware, reagents, spill kit) inside the fume hood.
-
Don the appropriate PPE as outlined above (lab coat, safety goggles, and the correct type of gloves).
-
-
Aliquotting and Reaction:
-
Carefully weigh or measure the required amount of this compound within the fume hood.
-
Keep the container tightly sealed when not in use.
-
Perform all subsequent reaction steps within the fume hood, keeping the sash at the lowest practical height.
-
-
Post-Procedure Cleanup:
-
Decontaminate all glassware by rinsing with a suitable organic solvent (e.g., acetone) inside the fume hood.
-
Collect all rinsate as hazardous waste.
-
Proper segregation of chemical waste is crucial for safety and environmental compliance. As a halogenated compound, this compound waste must not be mixed with non-halogenated organic waste.[13][14]
-
Waste Collection:
-
Labeling:
-
The waste label must include the full chemical name, "this compound," and list any other components in the waste stream. Hazard pictograms for irritant and toxicity should be clearly visible.
-
-
Storage and Disposal:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory, preferably within secondary containment.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal. Halogenated organic wastes are typically disposed of via high-temperature incineration by a certified hazardous waste management company.[15][16]
-
The following diagram outlines the logical flow for waste management.
Caption: Decision workflow for proper chemical waste disposal.
By adhering to these detailed protocols, you build a system where safety is an integral part of the scientific process. This approach not only protects you and your colleagues but also ensures the integrity of your research and the environment.
References
- Chemical Glove Selection Guide. (n.d.). PIP.
- This compound. (n.d.). PubChem.
- How To Choose The Right chemical resistant Gloves – A Buyer's Guide. (2024, December 20). Droppe.
- OSHA Glove Selection Chart. (n.d.). University of Texas at Austin Environmental Health and Safety.
- Glove Selection Guide. (n.d.). University of British Columbia Safety & Risk Services.
- Glove Selection Guide. (n.d.). UC Berkeley Office of Environment, Health & Safety.
- Mikatavage, M., Que Hee, S. S., & Ayer, H. E. (1984). Permeation of Chlorinated Aromatic Compounds Through Viton® and Nitrile Glove Materials. American Industrial Hygiene Association Journal, 45(9), 617-621.
- 4-Bromo-2-fluoro-1-iodobenzene. (n.d.). PubChem.
- Mikatavage, M., Que Hee, S. S., & Ayer, H. E. (1984). Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. PubMed.
- Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). International Enviroguard.
- Hazardous Waste Segregation. (n.d.). College of Saint Benedict & Saint John's University Environmental Health & Safety.
- Respirator Selection. (n.d.). 3M.
- Personal Protective Equipment (PPE) | Chemistry | Wits. (2022, December 12). YouTube.
- Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. (n.d.). U.S. Environmental Protection Agency.
- NIOSH Respirator Selection Logic. (n.d.). University of Texas at Arlington Division for Enterprise Development.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency.
Sources
- 1. This compound | C6H3BrFI | CID 2782750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. How To Choose The Right chemical resistant Gloves – A Buyer’s Guide - Blog [droppe.com]
- 5. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. 3m.com [3m.com]
- 12. web-ded.uta.edu [web-ded.uta.edu]
- 13. bucknell.edu [bucknell.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
